Product packaging for 4-(2-methylphenoxy)aniline(Cat. No.:CAS No. 56705-83-0)

4-(2-methylphenoxy)aniline

Cat. No.: B186193
CAS No.: 56705-83-0
M. Wt: 199.25 g/mol
InChI Key: JPCCVWJJMUIBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Methylphenoxy)aniline is a substituted aniline derivative featuring a 2-methylphenoxy group attached to the aniline ring. This molecular architecture, characterized by its amine and ether functionalities, makes it a compound of significant interest in advanced organic synthesis and pharmaceutical research. As a building block, it serves as a potential precursor for the development of more complex molecules, including dyes, agrochemicals, or bioactive compounds. Its structural versatility allows for selective functionalization, facilitating its application in the synthesis of heterocyclic compounds and other fine chemicals. Research into structurally related N-aryl acetamide compounds has highlighted their potential in medicinal chemistry, such as in the optimization of new antimalarial agents that target different stages of the parasite lifecycle . The presence of the methyl and phenoxy substituents influences the compound's electronic properties and stability, which can be critical for its reactivity in coupling reactions and its interaction with biological targets. This compound is supplied for research purposes as a key intermediate for investigators exploring novel chemical spaces. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B186193 4-(2-methylphenoxy)aniline CAS No. 56705-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCVWJJMUIBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205267
Record name 4-(o-Tolyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-83-0
Record name 4-(2-Methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(o-Tolyloxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(o-Tolyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(o-tolyloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-methylphenoxy)aniline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenoxyaniline Scaffold

4-(2-methylphenoxy)aniline, bearing the CAS number 56705-83-0, is a diaryl ether amine that represents a core structural motif of significant interest in medicinal chemistry and materials science. The strategic combination of a phenoxy group and an aniline moiety within a single molecule provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The inherent chemical properties of this structure, including its potential for hydrogen bonding, aromatic interactions, and conformational flexibility, make it an attractive building block for designing molecules with specific biological activities.

In the realm of drug discovery, aniline and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals, demonstrating efficacy in treating conditions ranging from cancer to cardiovascular diseases and infectious agents.[1] The phenoxyaniline framework, in particular, is a recognized pharmacophore in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. While anilines can sometimes present challenges related to metabolic instability and potential toxicity, the modification of their structure, such as in this compound, offers a pathway to fine-tune pharmacological properties, potentially enhancing bioavailability, solubility, and receptor selectivity.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Physicochemical and Safety Data

A foundational understanding of the physicochemical properties and safety profile of this compound is paramount for its handling and application in a research setting.

PropertyValueSource
CAS Number 56705-83-0[3]
Molecular Formula C₁₃H₁₃NO[3]
Molecular Weight 199.25 g/mol [3]
Appearance Solid[3]
InChI 1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3[3]
SMILES Cc1ccccc1Oc2ccc(N)cc2[3]

Safety Information:

  • Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302 (Harmful if swallowed)[3]

  • Precautionary Codes: P264, P270, P301 + P312, P501[3]

  • Hazard Classification: Acute Toxicity, Oral (Category 4)[3]

  • Storage Class: 11 (Combustible Solids)[3]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment.[4][5][6][7]

Synthetic Methodologies: A Gateway to Phenoxyaniline Derivatives

The synthesis of diaryl ethers and amines like this compound has been significantly advanced by the development of metal-catalyzed cross-coupling reactions. The two primary and most effective methods for constructing the C-O-C and C-N-C linkages inherent to this class of molecules are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is a classical and robust method for the formation of diaryl ethers.[8] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.[8] Traditional Ullmann reactions often necessitated harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern advancements have introduced milder reaction conditions through the use of copper(I) salts as catalysts, often in conjunction with ligands.[9]

A representative synthetic approach to a phenoxyaniline derivative via Ullmann condensation is outlined below. This protocol is based on analogous reactions and serves as a guide for the synthesis of this compound.[9][10]

Hypothetical Protocol for the Synthesis of this compound via Ullmann Condensation:

  • Reactants: 4-bromoaniline and 2-methylphenol.

  • Catalyst: Copper(I) iodide (CuI).

  • Ligand (optional but recommended): 1,10-Phenanthroline or a similar bidentate N-donor ligand.

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 2-methylphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Ullmann_Condensation_Workflow reagents Reactants & Catalyst (4-bromoaniline, 2-methylphenol, CuI, Ligand, Base) setup Reaction Setup (Schlenk Flask) reagents->setup inert Inert Atmosphere (Ar/N2) setup->inert solvent Solvent Addition (DMF) inert->solvent reaction Heating & Stirring (120-150 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald-Hartwig Amination

A more contemporary and often milder alternative to the Ullmann condensation for the formation of C-N bonds is the Buchwald-Hartwig amination.[8] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis.[11] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.[11]

Hypothetical Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination:

  • Reactants: 1-bromo-2-methylbenzene and 4-aminophenol (followed by a subsequent etherification, or a direct coupling of 4-bromoaniline with 2-methylphenol). A more direct route would involve the coupling of 4-chloro-N-phenylaniline with 2-methylphenol, though this requires a pre-formed diarylamine. For the purpose of this guide, we will consider the coupling of an aryl halide with an amine.

  • Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous toluene or dioxane.

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, pre-mix the palladium source and the phosphine ligand in the reaction solvent and stir for a few minutes.

  • Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow reagents Reactants & Catalyst (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (80-110 °C) setup->reaction filtration Filtration (Celite) reaction->filtration workup Aqueous Workup & Extraction filtration->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following techniques are standard for the structural elucidation of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the aniline and phenoxy rings, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons bearing the amino and ether linkages.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:

  • N-H Stretching: For the primary amine, two bands are expected in the 3400-3250 cm⁻¹ region.[13]

  • C-N Stretching: A strong band for the aromatic amine C-N stretch is anticipated between 1335-1250 cm⁻¹.[13]

  • C-O-C Stretching: The diaryl ether linkage will show a characteristic C-O-C stretching vibration.

  • Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound (C₁₃H₁₃NO), the molecular ion peak ([M]⁺) would be observed at m/z 199.25. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.

Applications in Drug Discovery and Development

The phenoxyaniline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[14] While direct biological activity data for this compound is not extensively published, its structural features suggest its potential as a key intermediate in the synthesis of biologically active molecules.

Role as a Kinase Inhibitor Scaffold

Many clinically approved and investigational kinase inhibitors feature anilino-quinazoline or anilino-quinoline cores.[8] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and blocking their catalytic activity. The aniline moiety typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the rest of the molecule occupies the hydrophobic pocket.

The phenoxy group in this compound can serve to orient the molecule within the binding site and can be further functionalized to enhance potency and selectivity. The position of the methyl group can also influence the molecule's conformation and interaction with the target protein. Structure-activity relationship (SAR) studies on related phenoxyaniline derivatives have shown that the substitution pattern on both the aniline and phenoxy rings is critical for biological activity.[3][14]

Potential in Targeting Signaling Pathways

Phenoxyaniline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[14][15] These pathways control fundamental cellular processes like proliferation, survival, and differentiation. By serving as a scaffold for molecules that target kinases within these pathways, this compound could contribute to the development of novel anticancer agents.

Signaling_Pathway_Inhibition cluster_ERK MAPK/ERK Pathway cluster_PI3K PI3K/Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Phenoxyaniline Phenoxyaniline Derivatives Phenoxyaniline->MEK Inhibition Phenoxyaniline->PI3K Inhibition

Caption: Potential inhibition of cancer-related signaling pathways by phenoxyaniline derivatives.

Conclusion and Future Directions

This compound is a valuable chemical entity with a well-defined structure and accessible synthetic routes. Its core scaffold is of significant interest to the drug discovery community, particularly in the field of oncology. While further research is needed to elucidate the specific biological activities of this compound itself, its potential as a building block for more complex and potent therapeutic agents is clear. Future studies should focus on the synthesis of libraries of derivatives based on this scaffold and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential. The continued exploration of phenoxyaniline derivatives will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Sigma-Aldrich. This compound AldrichCPR.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)
  • BenchChem. (2025).
  • Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S.
  • PubChem. 4-(2-Methoxyphenoxy)aniline.
  • BenchChem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)
  • Synquest Labs. Safety Data Sheet for this compound.
  • FIXIT AG. (2024, October 3).
  • Safety D
  • Safety D
  • Sigma-Aldrich. (2024, September 6).
  • Supplementary Inform
  • Table of Contents.
  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Echemi. (2024, February 5).
  • Al-Suwaidan, I. A., et al. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Google Patents.
  • Chemistry LibreTexts. (2023, June 30).
  • ACS GCI Pharmaceutical Roundtable.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012).
  • MassBank. MSBNK-UvA_IBED-UI000201.
  • National Institute of Standards and Technology. Aniline - the NIST WebBook.
  • IR Spectroscopy Tutorial: Amines.
  • BenchChem. (2025).
  • Al-Said, M. S., et al. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • Semantic Scholar.
  • ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Request PDF.
  • PubMed Central. (2024, August 20). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.

Sources

4-(2-methylphenoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-methylphenoxy)aniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a diaryl ether aniline derivative of significant interest in medicinal chemistry and materials science. This document details the fundamental physicochemical properties, outlines robust synthetic methodologies based on modern cross-coupling reactions, and discusses the critical analytical techniques for structural validation. Furthermore, it explores the role of this structural motif in drug development, weighing its benefits as a versatile scaffold against the inherent challenges associated with the aniline moiety. Safety protocols and handling guidelines are also presented to ensure its responsible use in a research setting. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound and its analogs.

Core Physicochemical Properties

This compound, also known as 2-(4-aminophenoxy)toluene, is an aromatic compound featuring a diaryl ether linkage.[1][2] Its core properties are summarized in the table below. Understanding these fundamental characteristics is the first step in its application for any research or development purpose.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [2]
CAS Number 56705-83-0[1]
Appearance Solid[2]
Synonyms 2-(4-Aminophenoxy)toluene, 4-Amino-2'-methyldiphenyl ether[1][2]
InChI Key JPCCVWJJMUIBJR-UHFFFAOYSA-N
SMILES Cc1ccccc1Oc2ccc(N)cc2

Synthesis of Diaryl Ethers: Methodologies and Rationale

The central challenge in synthesizing this compound lies in the formation of the carbon-oxygen (C-O) bond that constitutes the diaryl ether linkage. Historically, this was a difficult transformation requiring harsh conditions. However, the advent of metal-catalyzed cross-coupling reactions has provided efficient and versatile routes. The two most prominent methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[3]

Ullmann Condensation

The Ullmann condensation is a classic and reliable method for forming diaryl ethers, typically involving the copper-catalyzed coupling of an aryl halide with a phenol.[4] Modern protocols often use a copper(I) salt catalyst, a base, and sometimes a ligand to facilitate the reaction under milder conditions than the traditional high-temperature approach.[4]

Causality of Component Selection:

  • Catalyst: Copper(I) salts, such as CuI or Cu₂O, are chosen for their ability to readily undergo oxidative addition with the aryl halide.

  • Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its primary role is to deprotonate the phenol, forming the more nucleophilic phenoxide, which is required for the transmetalation step in the catalytic cycle.

  • Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or pyridine are typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.

The diagram below outlines the generally accepted mechanism for the copper-catalyzed Ullmann condensation for diaryl ether synthesis.

Ullmann_Condensation cluster_0 CuI Cu(I) Catalyst Phenoxide Cu(I)-Phenoxide (Ar'-O-Cu) ArOH Phenol (Ar'-OH) + Base ArOH->Phenoxide Transmetalation ArX Aryl Halide (Ar-X) OxAdd Cu(III) Intermediate (Ar-Cu(III)(X)-OAr') ArX->OxAdd Phenoxide->OxAdd Oxidative Addition OxAdd->CuI Catalyst Regeneration Product Diaryl Ether (Ar-O-Ar') OxAdd->Product Reductive Elimination

Caption: Catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound based on established Ullmann condensation methodologies.[4]

Materials:

  • 4-Aminophenol

  • 1-Iodo-2-methylbenzene (o-iodotoluene)

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous pyridine (as solvent) followed by 1-iodo-2-methylbenzene (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Rinse the pad with additional toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Validation and Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

TechniquePurpose & Expected Observations
¹H NMR Confirms the proton framework. Expect distinct aromatic signals for both phenyl rings, a singlet for the methyl (-CH₃) group, and a broad singlet for the amine (-NH₂) protons.
¹³C NMR Confirms the carbon skeleton. Expect 13 distinct signals corresponding to the 13 carbon atoms in the molecule, including the methyl carbon signal in the aliphatic region.
Mass Spectrometry (MS) Determines the molecular weight. Expect a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 199.25.
Infrared (IR) Spectroscopy Identifies functional groups. Expect characteristic N-H stretching bands for the primary amine, C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and methyl groups.
X-ray Crystallography Provides definitive 3D structural information, including bond lengths and angles. While data for the title compound is not publicly available, analysis of closely related isomers like 4-(p-tolyloxy)aniline provides valuable conformational insights.[5]

Applications in Drug Discovery and Development

The this compound scaffold is a classic example of a diaryl ether, a "privileged structure" in medicinal chemistry. Its prevalence stems from its unique three-dimensional shape and metabolic stability, allowing it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.[6]

Workflow: Role of Aniline Derivatives in Lead Optimization

Lead_Optimization Hit Initial Hit Compound (e.g., Aniline derivative) SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Props Assess Properties: - Potency - Selectivity - Solubility SAR->Props Metabolism Metabolic Stability Assessment (Aniline-specific concerns) SAR->Metabolism Optimization Chemical Modification: - Replace Aniline? - Modify Scaffold? Props->Optimization Fine-tune Properties Metabolism->Optimization Mitigate Toxicity/Instability Optimization->SAR Iterative Design Cycle Lead Optimized Lead Candidate Optimization->Lead Successful Candidate

Caption: Iterative cycle for lead optimization involving aniline scaffolds.

The Aniline Moiety: Benefits and Liabilities

The aniline group is a common feature in many drug candidates due to its ability to form hydrogen bonds and participate in key interactions with biological targets.[7] However, it is not without its challenges:

  • Metabolic Instability: The amino group can be susceptible to metabolic enzymes, potentially leading to rapid clearance of the drug from the body.[7]

  • Toxicity Concerns: Aniline itself is toxic, and while its presence in a larger molecule does not automatically confer toxicity, it is a structural alert that requires careful toxicological evaluation.[7][8]

Medicinal chemists often seek to replace the aniline group with bioisosteres to mitigate these risks while preserving the desired pharmacological activity.[7] This strategic modification is a key part of the drug development process.[7]

Safety, Handling, and Storage

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[8]

Conclusion

This compound is a valuable chemical building block whose diaryl ether structure makes it highly relevant to the fields of drug discovery and materials science. Its synthesis is readily achievable through established copper-catalyzed methods like the Ullmann condensation. While the aniline moiety provides a useful interaction point, researchers must be mindful of its potential metabolic liabilities and handle the compound with appropriate safety measures. A thorough understanding of its synthesis, characterization, and properties is crucial for its effective application in developing novel and innovative chemical entities.

References

  • Aniline MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]
  • 4-[(2-Bromo-4-methylphenoxy)methyl]aniline.
  • 4-(2-Methoxyphenoxy)aniline.
  • 2,4-bis(2-methylphenoxy)aniline. LookChem. [Link]
  • 2,4-Bis-(2'-methylphenoxy)aniline. P&S Chemicals. [Link]
  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

Synthesis of 4-(2-methylphenoxy)aniline: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-(2-methylphenoxy)aniline, a diaryl ether of significant interest in medicinal chemistry and materials science. The core of this guide is a detailed examination of the Ullmann condensation, a classical and robust method for the formation of the critical C-O bond in the target molecule. We will delve into the mechanistic underpinnings of this copper-catalyzed reaction, providing a rationale for the selection of reagents and reaction conditions. A comprehensive, step-by-step experimental protocol is presented, designed to be a self-validating system for researchers. Furthermore, this guide addresses the crucial aspects of product purification and characterization, including a discussion of expected analytical data. Safety considerations for all chemicals and procedures are also thoroughly outlined. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction: The Significance of this compound

Diaryl ether linkages are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific molecule, this compound, incorporates this key feature and presents a valuable scaffold for further chemical elaboration in drug discovery programs. Its aniline functionality provides a reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. The 2-methylphenoxy group imparts specific steric and electronic properties that can influence molecular conformation and interactions with biological targets. Given its potential as a building block, a reliable and well-understood synthetic route to this compound is of paramount importance.

The Synthetic Approach: Ullmann Condensation

The most direct and widely employed method for the synthesis of diaryl ethers is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This reaction, first reported by Fritz Ullmann in the early 20th century, has undergone significant refinement, with modern protocols offering milder reaction conditions and improved yields. The synthesis of this compound from 4-aminophenol proceeds via the coupling of 4-aminophenol with a suitable 2-methylphenyl halide, typically 2-bromotoluene or 2-iodotoluene, in the presence of a copper catalyst and a base.

Reaction Mechanism

The precise mechanism of the Ullmann condensation can be complex and is influenced by the specific substrates, catalyst, and ligands used. However, a generally accepted catalytic cycle for the copper(I)-catalyzed synthesis of diaryl ethers is illustrated below.

Ullmann_Condensation cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_cycle Catalytic Cycle 4-Aminophenol 4-Aminophenol Cu(I)-OAr Cu(I)-OAr 4-Aminophenol->Cu(I)-OAr 2-Bromotoluene 2-Bromotoluene Cu(III)(OAr)(Ar')Br Cu(III) Intermediate 2-Bromotoluene->Cu(III)(OAr)(Ar')Br CuI CuI Cu(I)I Cu(I)I CuI->Cu(I)I K2CO3 K2CO3 K2CO3->Cu(I)-OAr Deprotonation Cu(I)I->Cu(I)-OAr + 4-Aminophenolate Cu(I)-OAr->Cu(III)(OAr)(Ar')Br + 2-Bromotoluene (Oxidative Addition) Ar'-Br 2-Bromotoluene Cu(III)(OAr)(Ar')Br->Cu(I)I Regeneration Product This compound Cu(III)(OAr)(Ar')Br->Product Reductive Elimination

Figure 1: Proposed Catalytic Cycle for the Ullmann Condensation.

The reaction is initiated by the deprotonation of 4-aminophenol by the base (e.g., potassium carbonate) to form the more nucleophilic phenoxide. This phenoxide then coordinates to the copper(I) catalyst. Oxidative addition of the 2-halotoluene to the copper(I)-phenoxide complex forms a transient copper(III) intermediate. Finally, reductive elimination from this intermediate yields the desired this compound and regenerates the copper(I) catalyst, allowing the cycle to continue.[2]

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar diaryl ethers and should be optimized for the specific substrates and scale of the reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-AminophenolC₆H₇NO109.13≥98%Sigma-Aldrich
2-BromotolueneC₇H₇Br171.04≥99%Sigma-Aldrich
Copper(I) IodideCuI190.4598%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
Brine (saturated NaCl solution)NaCl(aq)--Laboratory prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminophenol (5.46 g, 50 mmol), potassium carbonate (13.82 g, 100 mmol), and copper(I) iodide (0.95 g, 5 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask via a syringe.

  • Addition of Aryl Halide: While stirring the mixture, add 2-bromotoluene (6.0 mL, 50 mmol) dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 130-140 °C in an oil bath and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The optimal eluent ratio should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the amine protons, and the methyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will provide information about the substitution pattern.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the diaryl ether, and C-H stretching of the aromatic rings and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (199.25 g/mol ).

While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts can be estimated based on known values for similar structures.

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Aminophenol: Harmful if swallowed or inhaled.[2][3][4][5][6] Suspected of causing genetic defects.[3][4] Very toxic to aquatic life with long-lasting effects.[3][4][6]

  • 2-Bromotoluene: Combustible liquid.[1][7] Harmful if swallowed.[1] Causes skin and serious eye irritation.[1][7][8][9] May cause respiratory irritation.[1][8]

  • Copper(I) Iodide: Harmful if swallowed.[10] Causes skin irritation and serious eye damage.[10] May cause an allergic skin reaction.[10] Very toxic to aquatic life with long-lasting effects.[10]

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin and if inhaled. It can also cause serious eye irritation.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound via the Ullmann condensation. By understanding the underlying reaction mechanism and following the detailed experimental protocol, researchers can reliably produce this valuable chemical intermediate. The information on product characterization and safety is intended to ensure the integrity of the research and the well-being of the scientist. The methodologies described herein should serve as a solid foundation for the synthesis of this compound and its derivatives for applications in drug discovery and materials science.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromotoluene, 99%.
  • Chemstock. (n.d.). 2-BROMOTOLUEN - GHS Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubChem. (n.d.). 4-(o-Tolyloxy)aniline.
  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.

Sources

An In-Depth Technical Guide to the Solubility of 4-(2-methylphenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-methylphenoxy)aniline, a key aromatic amine intermediate in various research and development applications, including pharmaceutical drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this guide emphasizes the fundamental principles governing its solubility in organic solvents. We present a robust theoretical framework based on solute-solvent interactions, a qualitative assessment of its expected solubility across a spectrum of common organic solvents, and a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. Furthermore, we explore modern computational approaches for solubility prediction, offering researchers a multifaceted strategy to understand and utilize this compound effectively in their work.

Introduction: The Critical Role of Solubility in a Research and Development Context

The solubility of a compound is a critical physicochemical parameter that dictates its utility and behavior in a multitude of chemical processes. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, from reaction engineering and purification to formulation and biological screening. This compound (CAS: 56705-83-0, Molecular Formula: C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ) is a solid aromatic amine whose solubility profile directly impacts its handling, reactivity, and bioavailability in various applications.[1] This guide is structured to provide both the foundational knowledge and the practical tools necessary to master the solubility considerations of this important molecule.

Theoretical Framework: Understanding the Drivers of Solubility for this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] For this compound, its solubility in a given organic solvent is a result of the interplay of several key interactions:

  • Hydrogen Bonding: The primary amine (-NH₂) group in this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[3] This makes it amenable to dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

  • Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of the polar C-N and C-O bonds. This allows for favorable interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The two aromatic rings in the structure contribute to a significant nonpolar surface area, enabling van der Waals interactions with nonpolar and moderately polar solvents.[4]

  • π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions, which can influence both self-association (affecting crystal lattice energy) and interactions with aromatic solvents.

The balance of these forces determines the extent to which the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of solute-solvent interactions.

Qualitative Solubility Assessment

Based on the structural features of this compound, a qualitative prediction of its solubility in common organic solvents can be made:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the amine and hydroxyl groups.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighGood dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateModerate polarity and hydrogen bond accepting capabilities.
Aromatic Hydrocarbons Toluene, BenzeneModerateFavorable π-π stacking and van der Waals interactions.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant polarity of the amine and ether groups limits solubility in nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[5] This protocol provides a step-by-step guide to accurately measure the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached. prep1->equil1 sep1 Allow the solution to stand to let undissolved solid settle. equil1->sep1 sep2 Centrifuge to pellet the remaining solid. sep1->sep2 sep3 Filter the supernatant through a 0.22 µm syringe filter. sep2->sep3 analysis1 Prepare a dilution series of the clear filtrate. sep3->analysis1 analysis2 Quantify the concentration using HPLC-UV or UV-Vis spectroscopy against a standard curve. analysis1->analysis2

Caption: Workflow for the shake-flask solubility determination of this compound.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure all undissolved solid is pelleted at the bottom.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear filtrate.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[6][7] A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.

Analytical Methodologies for Concentration Determination

The choice of analytical technique for quantifying the dissolved this compound is critical for obtaining accurate solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aniline derivatives.[6][8] A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid and effective method for concentration determination.[9] The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a standard curve prepared from solutions of known concentrations.

Modern Approaches: In Silico Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in early-stage research for screening and prioritizing compounds.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate molecular descriptors with experimentally determined solubility data.[10]

  • Thermodynamic Models: Approaches like the COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on quantum chemical calculations of the molecular surface polarities.

While these predictive tools are powerful, it is crucial to recognize that they provide estimations. Experimental verification remains the gold standard for determining accurate solubility.[11]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding of solute-solvent interactions with a robust experimental protocol, researchers can confidently and accurately assess the solubility of this compound. The integration of modern predictive methods further enhances the toolkit available for scientists and engineers working with this and other novel molecules. The principles and methodologies outlined herein are designed to be broadly applicable, empowering researchers to make informed decisions in their chemical and pharmaceutical development endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94519, 4-(p-Tolyloxy)aniline. [Link]
  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(16), 9494-9531. [Link]
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Taylor & Francis Online.
  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
  • Solubility of Things. Aniline. [Link]
  • Chemistry LibreTexts. 23.1: Properties of amines. [Link]
  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]
  • Saskoer. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]
  • Quora. Are amines soluble in organic solvents?. [Link]
  • Chemistry LibreTexts. 2.12: Intermolecular Forces and Solubilities. [Link]
  • Scribd. Solutions Class 12th Chemistry Notes. [Link]
  • MDPI.
  • ResearchGate.
  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... [Link]
  • Chemistry Stack Exchange. Intermolecular interaction between aniline and dichloromethane. [Link]
  • PubMed Central. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]
  • PubMed. Thermodynamic solubility measurement without chemical analysis. [Link]
  • Quora. Can intermolecular forces lead to lower solubility?. [Link]
  • ResearchGate. UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO).. [Link]
  • ResearchGate. Solubility and Thermodynamic Modeling of Carcinogenic Nitrosamines in Aqueous Amine Solvents for CO 2 Capture. [Link]
  • National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]
  • University of California, Irvine. 8. Extraction. [Link]
  • PubChem. 4-(2-Methoxyphenoxy)aniline. [Link]
  • PubChem. 4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Spectroscopic Diligence in Novel Compound Characterization

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. The compound 4-(2-methylphenoxy)aniline, a diaryl ether amine, represents a scaffold of significant interest due to the prevalence of this motif in pharmacologically active agents. Its characterization is not merely an academic exercise but a critical checkpoint in the validation of synthetic pathways and the assurance of purity for downstream applications.

This guide is conceived from a field-proven perspective, acknowledging a crucial reality: while a compound may be commercially available, comprehensive spectroscopic reference data is often not publicly cataloged. Such is the case with this compound (CAS No. 56705-83-0). A leading supplier, Sigma-Aldrich, explicitly states that for this compound, the "Buyer assumes responsibility to confirm product identity and/or purity" as analytical data is not collected by the vendor. This scenario is commonplace in research and elevates the role of the bench scientist from a mere consumer of data to its generator and primary interpreter.

Therefore, this document deviates from a simple presentation of known data. Instead, it serves as an in-depth technical guide to the analytical process itself. We will dissect the requisite spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—from first principles. For each modality, we will establish a robust experimental protocol and, leveraging our expertise in spectral interpretation and data from analogous structures, we will present a rigorous, predicted analysis of the expected spectral features of this compound. This guide is designed to empower researchers to not only generate high-quality data for this specific molecule but to apply these methodologies to any novel compound where reference spectra are unavailable.

Infrared (IR) Spectroscopy: Probing Functional Group Identity

Expertise & Rationale: The Choice of Attenuated Total Reflectance (ATR)

Infrared spectroscopy is indispensable for the rapid identification of a molecule's functional groups. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets or Nujol mulls. The causality is rooted in efficiency and data quality: ATR requires minimal to no sample preparation, eliminating the laborious and potentially hygroscopic nature of KBr pelleting[1]. It provides excellent sample-to-crystal contact, ensuring a strong, reproducible signal from a minute amount of material. The resulting spectrum is of a neat sample, free from interfering signals from a matrix. The shallow penetration depth of the evanescent wave in ATR makes it ideal for surface analysis of solids[2].

Self-Validating Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step; the background spectrum should be a flat line, confirming the absence of contaminants.

  • Sample Application: Place a small amount (1-5 mg) of solid this compound onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Inconsistent pressure is a primary source of poor reproducibility.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹[3].

  • Post-Acquisition Cleanup: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample Apply Solid Sample Run_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Collect Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Clean_Crystal_Post Clean ATR Crystal Process_Data->Clean_Crystal_Post

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Predicted IR Spectrum and Interpretation

The structure of this compound contains several key functional groups whose vibrational modes can be predicted.

Predicted Wavenumber (cm⁻¹)Vibrational ModeStructural AssignmentRationale & Authoritative Grounding
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine (-NH₂)Primary amines exhibit two distinct N-H stretching bands in this region. The spectrum of aniline shows similar bands.[4][5]
3100 - 3000C-H Stretch (sp²)Aromatic C-HCharacteristic of C-H bonds on the benzene rings.
2980 - 2850C-H Stretch (sp³)Methyl Group (-CH₃)Arises from the methyl substituent on the phenoxy ring.
1620 - 1580N-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)This bending vibration is a hallmark of primary amines.
1590 - 1450C=C StretchAromatic RingsMultiple bands are expected in this region due to the vibrations of the two benzene rings.
1260 - 1200C-O-C Stretch (asymmetric)Aryl EtherStrong, characteristic absorption for the aryl-O-aryl ether linkage. Diphenyl ether derivatives show strong peaks here.[6]
850 - 810C-H Bend (out-of-plane)1,4-disubstituted ringThe para-substituted aniline ring should exhibit a strong bending vibration in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: Ensuring High-Quality Data

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.

The choice of a deuterated solvent is non-negotiable, as it prevents the intense signal of a protic solvent from overwhelming the analyte signals. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm. If solubility is an issue, DMSO-d₆ can be used. The protocol's insistence on filtering the sample is a critical, field-proven step. Suspended particulate matter severely degrades magnetic field homogeneity, leading to broadened spectral lines and loss of resolution, which can obscure crucial coupling information[7][8].

Self-Validating Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial[7][8].

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). If necessary, gently warm or vortex the vial to ensure complete dissolution.

  • Filtration (Self-Validation Step): Prepare a Pasteur pipette with a small, tight plug of glass wool or cotton. Filter the sample solution directly into a clean, high-quality 5 mm NMR tube[7]. The final solution must be transparent and free of any solid particles. This step validates the sample's suitability for high-resolution analysis.

  • Labeling: Label the NMR tube cap clearly. Do not use tape or paper labels on the body of the tube, as this can interfere with the sample spinning in the spectrometer.

  • Data Acquisition: Acquire the spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR: Acquire at least 8 scans. Use standard spectral width for protons.

    • For ¹³C NMR: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in Deuterated Solvent (~0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube (Critical Step) Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire_H1 Acquire ¹H Spectrum Lock_Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock_Shim->Acquire_C13 Process Fourier Transform, Phase, and Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra (TMS or Solvent) Process->Reference Integrate Integrate ¹H Peaks Reference->Integrate

Caption: Workflow for NMR sample preparation and spectral acquisition.

Predicted ¹H NMR Spectrum and Interpretation (400 MHz, CDCl₃)

The structure's asymmetry means all 12 protons (excluding the two amine protons) are chemically distinct, though some may overlap.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
-NH₂~3.7broad singlet2HAmine protons are exchangeable, resulting in a broad signal. Its chemical shift is concentration-dependent.
H-7, H-8~6.7doublet2HProtons on the aniline ring ortho to the -NH₂ group. They are shielded by the electron-donating amine group.
H-6, H-9~6.9doublet2HProtons on the aniline ring ortho to the ether oxygen. They are deshielded relative to H-7/H-8.
H-4~7.2triplet1HProton on the phenoxy ring.
H-2, H-3, H-56.9 - 7.3multiplet3HRemaining protons on the phenoxy ring, likely appearing as a complex multiplet.
-CH₃~2.2singlet3HMethyl protons adjacent to an aromatic ring typically appear in this region.
Predicted ¹³C NMR Spectrum and Interpretation (100 MHz, CDCl₃)

The molecule has 13 unique carbon atoms.

Carbon LabelPredicted δ (ppm)Rationale for Prediction
C-10~16Aliphatic carbon of the methyl group.
C-7, C-8~116Carbons ortho to the -NH₂ group are significantly shielded.
C-6, C-9~122Carbons ortho to the ether oxygen on the aniline ring.
C-2 to C-5120 - 131Aromatic carbons of the phenoxy ring, with C-1 being deshielded due to the methyl group.
C-1~131Methyl-substituted carbon on the phenoxy ring.
C-11~141Carbon attached to the -NH₂ group, shielded relative to a standard benzene carbon.
C-12~148Carbon attached to the ether oxygen on the aniline ring.
C-13~154Carbon attached to the ether oxygen on the phenoxy ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Rationale: The Power of Electron Ionization (EI)

For a relatively small, volatile, and thermally stable organic molecule like this compound, Electron Ionization (EI) is the method of choice. The high energy (typically 70 eV) used in EI induces extensive and reproducible fragmentation. This fragmentation is not random; it follows predictable pathways governed by the molecule's structure, creating a unique "fingerprint" that is highly valuable for structural confirmation and library matching. The molecular ion (M⁺˙) peak is usually observable, providing the exact molecular weight, which is the primary piece of information sought.

Self-Validating Experimental Protocol: EI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Calibration: Before analysis, ensure the mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA). This is a self-validating step to guarantee mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for a solid or via Gas Chromatography (GC) for a solution.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.

Workflow for EI-MS Analysis

EIMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Sample Prepare Dilute Solution Calibrate_MS Calibrate Mass Analyzer Prepare_Sample->Calibrate_MS Introduce_Sample Introduce Sample to Source Calibrate_MS->Introduce_Sample Ionize Electron Ionization (70 eV) Introduce_Sample->Ionize Analyze_Mass Scan Mass Range (e.g., 40-400 m/z) Ionize->Analyze_Mass Identify_M_ion Identify Molecular Ion (M⁺˙) Analyze_Mass->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern Identify_M_ion->Analyze_Fragments

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum and Interpretation

The molecular formula is C₁₃H₁₃NO, giving an exact mass of 199.25 g/mol .

Predicted m/zIon IdentityRationale for Fragmentation
199[M]⁺˙ Molecular Ion: The parent molecule with one electron removed. Its presence is crucial for confirming the molecular weight.
184[M - CH₃]⁺Loss of the methyl radical from the molecular ion. This is a common fragmentation for tolyl groups.
108[C₇H₈O]⁺˙Cleavage of the ether bond, resulting in the cresol radical cation.
93[C₆H₇N]⁺˙Cleavage of the ether bond, resulting in the aniline radical cation.
77[C₆H₅]⁺Loss of NH₂ from the aniline fragment, yielding a phenyl cation. This is a characteristic fragment for aniline derivatives.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining robust, self-validating experimental protocols with a principled approach to spectral prediction, researchers are equipped to confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The methodologies detailed herein—from the practical choice of ATR-FTIR for rapid functional group analysis to the meticulous sample preparation required for high-resolution NMR and the fingerprint-like data from EI-MS—are universally applicable. They represent a foundational skill set for any scientist engaged in the synthesis and analysis of novel chemical matter, transforming the challenge of an uncharacterized compound into a routine and reliable process of scientific validation.

References

  • Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Deriv
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). University College London.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • NMR Sample Preparation. (n.d.).
  • NMR Sample Prepar
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospray. (2012). Analytica Chimica Acta.
  • Aniline Mass Spectrum. (n.d.). NIST WebBook.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023). National Institute of Standards and Technology.
  • Chapter 11 - Amines. (n.d.). Future4200.
  • Early-Stage Electrochemical Kinetics of Agave Distillates: Impact of Barrel Toasting on Polyphenol Extraction Dynamics. (n.d.). MDPI.
  • Quantitative analysis using
  • Aniline IR Spectrum. (n.d.). NIST WebBook.
  • Aniline IR2 Spectrum. (n.d.). ChemicalBook.

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-(2-methylphenoxy)aniline. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the influence of the molecule's distinct structural features—the aniline ring, the phenoxy bridge, and the ortho-methyl group—on the chemical shifts and coupling patterns. This guide also includes standardized experimental protocols for data acquisition and presents the information in a clear, accessible format, including data tables and explanatory diagrams, to facilitate a comprehensive understanding of the structural elucidation of this compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the chemist's arsenal for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of the compound . For a molecule such as this compound, which possesses multiple aromatic systems with varied electronic environments, NMR is indispensable for confirming its identity and purity.

The structural complexity of this compound, with its interconnected aromatic rings and substituents, gives rise to nuanced NMR spectra. The electron-donating amino group significantly influences the electronic environment of one aromatic ring, while the ether linkage and the methyl group impart distinct electronic and steric effects on both rings. Understanding these influences is key to accurately assigning the observed NMR signals.

This guide will proceed with a detailed, predictive analysis of both the ¹H and ¹³C NMR spectra of this compound. This predictive approach, based on established substituent effects and data from analogous structures, serves as a powerful tool for interpreting experimentally acquired spectra.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn governed by the electronic effects (both inductive and resonance) of the substituents on the aromatic rings.[1][2]

Analysis of Substituent Effects
  • Aniline Ring (Ring A): The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, leading to an upfield (lower ppm) shift for the protons at these positions compared to benzene (δ ≈ 7.3 ppm).[1] The ether oxygen, being electronegative, exerts a deshielding inductive effect, but its lone pairs also participate in resonance, donating electron density.

  • Phenoxy Ring (Ring B): The ether linkage (-O-) attached to this ring also donates electron density through resonance, shielding the protons. The methyl group (-CH₃) is a weakly activating group, donating electron density through hyperconjugation and induction, which will also cause a slight upfield shift for the protons on this ring.

Predicted Chemical Shifts and Multiplicities

Based on these principles and data from similar compounds like 4-phenoxyaniline and substituted anilines, the following assignments for the ¹H NMR spectrum of this compound in a common solvent like CDCl₃ are proposed.[3][4]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-2', H-6'~ 6.85Doublet~ 8.5Ortho to the strongly electron-donating -NH₂ group, shielded. Coupled to H-3', H-5'.
H-3', H-5'~ 6.75Doublet~ 8.5Meta to the -NH₂ group and ortho to the ether linkage. Coupled to H-2', H-6'.
H-6~ 7.15Doublet~ 7.5Ortho to the methyl group and meta to the ether linkage.
H-3~ 6.90Doublet~ 8.0Ortho to the ether linkage.
H-4~ 7.10Triplet~ 7.8Triplet due to coupling with two adjacent protons.
H-5~ 6.80Triplet~ 7.5Triplet due to coupling with two adjacent protons.
-NH₂~ 3.60Broad Singlet-Protons are exchangeable; signal is often broad and its position is concentration-dependent.
-CH₃~ 2.20Singlet-Aliphatic protons, deshielded by the adjacent aromatic ring.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly sensitive to the electronic environment.[5]

Analysis of Substituent Effects
  • Aniline Ring (Ring A): The amino group causes a significant upfield shift for the ortho and para carbons and a smaller downfield shift for the ipso-carbon (the carbon directly attached to the substituent).[6] The ether linkage will also influence the chemical shifts of the carbons in this ring.

  • Phenoxy Ring (Ring B): The ether linkage causes a downfield shift for the ipso-carbon and an upfield shift for the ortho and para carbons. The methyl group will cause a downfield shift for the ipso-carbon and minor shifts for the other carbons in the ring.[7]

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the additive effects of the substituents on the benzene ring and data from related compounds.[8][9]

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C-1'~ 142.0Attached to the electron-donating -NH₂ group.
C-4'~ 148.0Attached to the ether oxygen, deshielded.
C-2', C-6'~ 116.0Ortho to the -NH₂ group, shielded.
C-3', C-5'~ 122.0Meta to the -NH₂ group.
C-1~ 155.0Attached to the ether oxygen, deshielded.
C-2~ 132.0Attached to the methyl group.
C-6~ 128.0
C-3~ 118.0
C-4~ 125.0
C-5~ 121.0
-CH₃~ 16.0Aliphatic carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[10]

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. Many deuterated solvents are commercially available with TMS already added.

Instrument Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizing the Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B Insert Sample C 1H NMR Data Acquisition B->C Load 1H Parameters D 13C NMR Data Acquisition B->D Load 13C Parameters E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) E->F G Structure Elucidation (Assignment of Signals to Nuclei) F->G

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound presented in this guide serves as a valuable resource for its structural verification. By understanding the interplay of the electronic and steric effects of the amino, ether, and methyl functionalities, researchers can confidently assign the spectral features. The provided protocols for data acquisition ensure the reproducibility and quality of the NMR data, which is paramount for accurate structural elucidation in research and industrial settings. This guide underscores the power of NMR spectroscopy as a primary analytical technique in modern chemistry.

References

  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Link]
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • 1 H chemical shifts of benzene, substituted ben- zenes, aniline and...
  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • The 1 H NMR chemical shift values ( d ppm) of aniline and...
  • Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
  • THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Science Publishing. [Link]
  • (4-Aminophenoxy)benzene. PubChem. [Link]
  • 4-Phenoxyaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
  • 4-(p-Tolyloxy)aniline. PubChem. [Link]
  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]
  • Supporting Inform
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Inform
  • 13C NMR Chemical Shifts.
  • 4-(2-Methoxyphenoxy)aniline. PubChem. [Link]
  • Supporting Inform
  • Supporting Inform
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 4-[(2-Bromo-4-methylphenoxy)methyl]aniline. PubChem. [Link]
  • 13C NMR Chemical Shifts.

Sources

Mass spectrometry fragmentation of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(2-methylphenoxy)aniline

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical research and materials science, due to its structural motifs of an aniline derivative and a diaryl ether.[1] The precise characterization of such molecules is crucial for their application, and mass spectrometry stands as a powerful analytical technique for elucidating their structure and fragmentation pathways.[2][3] This guide provides a comprehensive overview of the expected mass spectrometric fragmentation of this compound, offering insights for researchers, scientists, and drug development professionals. By understanding its fragmentation behavior, one can confidently identify this compound and its analogues in complex matrices.

Chapter 1: Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is dictated by its chemical structure, which features a phenoxy group attached to an aniline moiety at the 4th position, with a methyl group on the 2nd position of the phenoxy ring. The fragmentation process typically begins with the ionization of the molecule, most commonly through the removal of an electron to form a molecular ion (M•+).[4][5]

Electron Ionization (EI) Fragmentation

Under electron ionization (EI), the energetic molecular ion will undergo a series of fragmentation reactions to produce smaller, stable ions. The most probable fragmentation pathways are initiated at the most labile sites, which in this compound are the C-N bond of the aniline and the C-O bond of the ether linkage.[2][6]

Key Predicted Fragmentations:

  • Alpha-Cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom.[7] For aromatic amines, this can involve the loss of a hydrogen radical to form an [M-1]+ ion.[7]

  • Ether Bond Cleavage: The diaryl ether linkage is another likely point of fragmentation. This can occur through two main pathways:

    • Cleavage of the C-O bond, leading to the formation of a phenoxy radical and an aminophenyl cation, or vice versa.

    • Rearrangement reactions involving the ether oxygen are also possible.

  • Loss of Methyl Group: The methyl group on the phenoxy ring can be lost as a methyl radical, leading to an [M-15]+ ion.

  • Loss of CO: Aromatic ethers can undergo cleavage and rearrangement to lose a neutral carbon monoxide molecule.[8]

Based on these principles, the following major fragment ions are predicted for this compound (molar mass: 199.25 g/mol ):

m/zProposed Ion StructureFragmentation Pathway
199[C13H13NO]•+Molecular Ion
184[C12H10NO]+Loss of a methyl radical (•CH3)
108[C6H6NO]+Cleavage of the ether C-O bond
93[C6H7N]•+Aniline radical cation from ether cleavage
77[C6H5]+Phenyl cation from further fragmentation
Predicted Fragmentation Pathway Diagram

fragmentation_pathway M This compound [M]•+ m/z = 199 F1 [M-CH3]+ m/z = 184 M->F1 - •CH3 F2 [C6H6NO]+ m/z = 108 M->F2 Ether Cleavage F3 [C6H7N]•+ m/z = 93 M->F3 Ether Cleavage F4 [C6H5]+ m/z = 77 F3->F4 - NH2

Caption: Predicted EI fragmentation of this compound.

Chapter 2: Experimental Methodology for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation pathways, a systematic approach using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[1]

  • Dissolution: Dissolve a small amount (0.1-1 mg/mL) of this compound in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

For GC-MS (with Electron Ionization):

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating this compound.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[9]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

For LC-MS (with Electrospray Ionization):

While EI is excellent for generating fragment-rich spectra for structural elucidation, Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.[1][10]

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is typically used.[1]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid to promote protonation.[1]

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-350 °C.

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation of the protonated molecule [M+H]+.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter GCMS GC-MS (EI) Filter->GCMS LCMS LC-MS (ESI) Filter->LCMS Analyze Analyze Spectra GCMS->Analyze LCMS->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: General workflow for MS analysis of this compound.

Chapter 3: Interpretation of Mass Spectral Data

The interpretation of the mass spectrum involves correlating the observed m/z values with the predicted fragment ions.

  • Molecular Ion Peak: In the EI spectrum, the peak at the highest m/z value should correspond to the molecular ion (m/z 199). Its presence and intensity are crucial for confirming the molecular weight. Aromatic compounds often show a prominent molecular ion peak due to the stability of the aromatic rings.[11]

  • Base Peak: The most intense peak in the spectrum, known as the base peak, represents the most stable fragment ion formed. For this compound, this could be one of the ions resulting from the ether linkage cleavage.

  • Isotope Peaks: The presence of a small M+1 peak due to the natural abundance of 13C can further support the identification of the molecular ion.

  • Tandem MS (MS/MS): In an LC-MS experiment, selecting the protonated molecule [M+H]+ (m/z 200) as the precursor ion and subjecting it to collision-induced dissociation (CID) will generate a product ion spectrum.[2] This spectrum can be used to confirm the connectivity of the molecule by observing the fragmentation of a specific ion.

Conclusion

The mass spectrometric fragmentation of this compound is expected to be dominated by cleavages at the C-N and C-O bonds, leading to a series of characteristic fragment ions. By combining the predicted fragmentation patterns with systematic experimental analysis using GC-MS and LC-MS/MS, researchers can confidently identify and characterize this compound. The principles and methodologies outlined in this guide provide a robust framework for the structural elucidation of this compound and related diaryl ether and aniline derivatives, which is essential for advancing research and development in various scientific disciplines.

References

  • Benchchem.
  • Gomes, A. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • ResearchGate. (2025).
  • GM Chemistry. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube.
  • Problems in Chemistry. (2023).
  • He, Y., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Chemistry LibreTexts. (2023).
  • Clark, J. (n.d.).
  • Wang, S., et al. (2022). Predicting Electron Ionization Mass Spectra Using Excited-State Molecular Dynamics. eScholarship.org.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(2-methylphenoxy)aniline, a molecule of interest in pharmaceutical and chemical research. By dissecting its constituent functional groups—a primary aromatic amine, a diaryl ether, and substituted aromatic rings—we can predict and interpret its vibrational spectrum with a high degree of accuracy. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted phenoxyaniline derivative. The spatial arrangement of its methyl and phenoxy groups can influence its interaction with biological targets, making it a scaffold of interest in medicinal chemistry. Infrared spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's chemical bonds. Understanding the IR spectrum is crucial for confirming the identity, purity, and structural integrity of this compound.

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the IR spectrum:

  • Primary Aromatic Amine (-NH₂): The amine group attached to a benzene ring.

  • Diaryl Ether (Ar-O-Ar'): An oxygen atom connecting two aromatic rings.

  • Substituted Aromatic Rings: Two benzene rings with distinct substitution patterns.

  • Methyl Group (-CH₃): An aliphatic substituent on one of the aromatic rings.

Each of these groups has specific vibrational modes (stretching, bending, wagging) that absorb infrared radiation at predictable frequencies.

Theoretical Infrared Spectrum Analysis

While an experimental spectrum is the definitive standard, a theoretical analysis based on the vibrational modes of the molecule's functional groups provides a robust framework for interpretation. The following sections detail the expected absorption bands for this compound.

The Amine Group Vibrations

The primary aromatic amine is a dominant feature in the IR spectrum.

  • N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching of the N-H bonds.[1][2] For aromatic amines, these bands are typically found at slightly higher frequencies compared to their aliphatic counterparts.[2] Expect a pair of sharp to medium intensity bands. The presence of two bands is a clear indicator of a primary amine (-NH₂).[3]

  • N-H Bending (Scissoring): A strong absorption is expected in the 1650-1580 cm⁻¹ range due to the scissoring motion of the N-H bonds.[1] This band can sometimes overlap with the aromatic C=C stretching vibrations.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines results in a strong band between 1335-1250 cm⁻¹.[1][2]

  • N-H Wagging: A broad, often strong, out-of-plane bending (wagging) vibration of the N-H bond is typically observed in the 910-665 cm⁻¹ region for primary amines.[1]

The Ether Linkage Vibrations

The diaryl ether linkage provides another set of characteristic absorptions.

  • Asymmetric C-O-C Stretching: Aryl ethers display a strong, characteristic asymmetric stretching band typically around 1250 cm⁻¹.[4][5][6] This is due to the resonance effect which increases the double-bond character and strength of the C-O bond.[4]

  • Symmetric C-O-C Stretching: A second, often weaker, symmetric stretching band is expected near 1040 cm⁻¹.[4][5][6]

Aromatic Ring and Methyl Group Vibrations

The vibrations of the carbon skeleton and the methyl group contribute significantly to the fingerprint region of the spectrum.

  • Aromatic C-H Stretching: Absorption bands for C-H stretching on the aromatic rings are expected just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[3]

  • Aliphatic C-H Stretching: The methyl group will show C-H stretching absorptions just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[3]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The specific pattern of these bands can help confirm the positions of the substituents.

Tabulated Summary of Expected IR Absorptions

The following table summarizes the predicted key infrared absorption bands for this compound, their expected wavenumber ranges, and the corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3300MediumAsymmetric & Symmetric N-H StretchingPrimary Aromatic Amine
3100 - 3000MediumAromatic C-H StretchingAromatic Rings
2975 - 2850WeakAliphatic C-H StretchingMethyl Group
1650 - 1580StrongN-H Bending (Scissoring)Primary Aromatic Amine
1600 - 1450MediumC=C StretchingAromatic Rings
1335 - 1250StrongAromatic C-N StretchingPrimary Aromatic Amine
~1250StrongAsymmetric C-O-C StretchingAryl Ether
~1040MediumSymmetric C-O-C StretchingAryl Ether
910 - 665BroadN-H WaggingPrimary Aromatic Amine
900 - 675StrongAromatic C-H Out-of-Plane BendingSubstituted Aromatic Rings

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer is recommended. The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples due to its simplicity and minimal sample preparation.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound, solid powder.[7]

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol.

    • Acquire a background spectrum. This will subtract the absorbance from the air (CO₂ and H₂O) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • After data acquisition, clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

    • Process the spectrum using the spectrometer software. This may include baseline correction and smoothing if necessary.

Visualizing the Molecular Structure and Key Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for the characteristic IR absorptions.

Caption: Molecular structure of this compound with key functional groups highlighted.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear indicators of its primary aromatic amine, diaryl ether, and substituted aromatic ring structures. By understanding the characteristic vibrational frequencies of these functional groups, researchers can confidently identify and characterize this molecule. The combination of N-H stretches, N-H bends, strong C-N and C-O stretches, and the pattern of aromatic absorptions creates a unique spectral fingerprint that is invaluable for chemical analysis in research and development settings.

References

  • IR Spectroscopy Tutorial: Amines. [Link]
  • Thompson, H. W., & Steel, G. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 243(1233), 143–153. [Link]
  • Vibrational band intensities in substituted anilines. Proceedings A, The Royal Society. [Link]
  • Infrared Spectroscopy.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
  • Singh, S., & Singh, R. A. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. AIP Conference Proceedings, 1447(1), 109-110. [Link]
  • Infrared Spectroscopy Handout. University of Colorado Boulder. [Link]
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
  • Spectroscopy of Ethers. Fiveable. [Link]
  • Vibrational Spectroscopy of Aniline Cations and their H-loss C
  • Vibrational spectra of aniline and substituents in the gas phase and water solvent at B3LYP-D3/6-311++G** level of theory.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube. [Link]
  • Spectroscopy of Ethers. (2023). OpenStax. [Link]
  • IR spectrum: Ethers. Química Orgánica. [Link]
  • Spectroscopy of Ethers. (2023). OpenStax. [Link]

Sources

Biological Activity Screening of 4-(2-methylphenoxy)aniline: A Strategic Approach for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In the landscape of drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. Aniline derivatives and compounds bearing the phenoxy moiety are well-established pharmacophores, present in a wide array of approved drugs and clinical candidates. The compound 4-(2-methylphenoxy)aniline represents a simple yet intriguing chemical entity combining these features. While its primary utility has been documented as a synthetic intermediate, its intrinsic biological activities remain largely unexplored.

This guide presents a comprehensive, tiered strategy for the de novo biological activity screening of this compound. We will move beyond a simple list of procedures to provide a strategic framework grounded in scientific rationale, guiding researchers from initial broad-spectrum screening to hit confirmation and preliminary mechanism of action studies. The methodologies described herein are designed to be robust and self-validating, providing a clear path for evaluating the therapeutic potential of this and other novel chemical entities.

Part 1: Primary Screening - A Wide Net for Bioactivity

The initial phase of screening is designed to efficiently and cost-effectively identify any significant biological activity across diverse therapeutic areas. We will focus on two of the most common and impactful areas for novel small molecules: oncology and infectious diseases. The goal is not to determine precise potency, but to identify "hits"—compounds that exhibit a reproducible biological response at a defined concentration.

Experimental Workflow: Primary Screening

cluster_cancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening compound This compound (Test Compound) cancer_assay Cytotoxicity Assay (e.g., MTT) compound->cancer_assay Single high-dose concentration antimicrobial_assay Broth Microdilution Assay compound->antimicrobial_assay Serial dilutions nci_panel NCI-60 Cell Line Panel (e.g., MCF-7, A549, HCT116) cancer_result Calculate % Growth Inhibition at 10 µM cancer_assay->cancer_result pathogen_panel Bacterial & Fungal Panel (e.g., S. aureus, E. coli, C. albicans) antimicrobial_result Determine Minimum Inhibitory Concentration (MIC) antimicrobial_assay->antimicrobial_result

Caption: Workflow for primary biological activity screening.

Protocol 1.1: In Vitro Anticancer Cytotoxicity Screening

Rationale: The structural motifs within this compound are common in oncology drugs. Therefore, a primary screen for cytotoxicity against a diverse panel of human cancer cell lines is a high-priority starting point. We utilize the MTT assay, a reliable and cost-effective colorimetric method that measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or a loss of proliferation.

Methodology:

  • Cell Culture: Culture human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with a final concentration of 10 µM of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition using the formula: % Inhibition = 100 - [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Hypothetical Primary Screening Data:

Cell Line Cancer Type % Growth Inhibition at 10 µM
MCF-7 Breast 78.5%
A549 Lung 65.2%
HCT116 Colon 89.1%

| PC-3 | Prostate | 32.4% |

A "hit" is typically defined as a compound causing >50% growth inhibition.

Protocol 1.2: Broad-Spectrum Antimicrobial Susceptibility Testing

Rationale: Novel aromatic compounds frequently possess antimicrobial properties. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + media) and a negative control (media only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Hypothetical Primary Screening Data:

Organism Type MIC (µg/mL)
S. aureus (ATCC 29213) Gram-positive >256
E. coli (ATCC 25922) Gram-negative >256

| C. albicans (ATCC 90028)| Fungus | 16 |

A "hit" could be considered a compound with an MIC ≤ 16 µg/mL.

Part 2: Hit Confirmation and Potency Assessment

Following the identification of primary hits, the next crucial step is to confirm the activity and quantify its potency. This involves generating dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀) for anticancer hits and evaluating the compound's selectivity for cancer cells over normal cells.

Protocol 2.1: IC₅₀ Determination for Anticancer Hits

Rationale: A single-point measurement from primary screening can be misleading. A full dose-response curve provides the IC₅₀ value, a quantitative measure of potency that is essential for comparing compounds and making decisions about further development.

Methodology:

  • Cell Seeding: Seed the "hit" cancer cell lines (e.g., HCT116 and MCF-7 from our hypothetical data) and a non-cancerous control cell line (e.g., human dermal fibroblasts, HDF) in 96-well plates as described in Protocol 1.1.

  • Serial Dilution: Prepare a series of 2-fold dilutions of this compound in culture media, typically spanning a range from 100 µM to 0.1 µM.

  • Treatment and Incubation: Treat the cells with the different concentrations of the compound and incubate for 72 hours.

  • MTT Assay: Perform the MTT assay as described previously.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC₅₀ value.

Decision Logic: Hit Validation

start Primary Hit Identified (% Inhibition > 50%) ic50_det Determine IC50 in Cancer and Normal Cell Lines start->ic50_det potency_check Is IC50 (Cancer) < 10 µM? ic50_det->potency_check selectivity_calc Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) potency_check->selectivity_calc Yes stop Deprioritize / Stop potency_check->stop No selectivity_check Is SI > 10? selectivity_calc->selectivity_check proceed Proceed to MoA Studies selectivity_check->proceed Yes selectivity_check->stop No

Caption: Decision-making workflow for hit validation and progression.

Hypothetical IC₅₀ and Selectivity Data:

Cell Line Type IC₅₀ (µM) Selectivity Index (SI)
HCT116 Colon Cancer 1.2 35.4
MCF-7 Breast Cancer 4.5 9.4

| HDF | Normal Fibroblast | 42.5 | - |

Based on this data, the compound shows high potency and excellent selectivity for HCT116 cells, making it a priority candidate for further study.

Part 3: Preliminary Mechanism of Action (MoA) Elucidation

With a confirmed, potent, and selective hit in hand, the focus shifts to understanding how the compound exerts its cytotoxic effects. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.

Protocol 3.1: Apoptosis Induction Assessment via Annexin V/PI Staining

Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled, making it an excellent probe for identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed the HCT116 cells in 6-well plates. Treat the cells with this compound at concentrations corresponding to its IC₅₀ (1.2 µM) and 2x IC₅₀ (2.4 µM) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Hypothetical Target Pathway

Many anticancer drugs function by inhibiting pro-survival signaling pathways. A plausible hypothesis is that this compound could interfere with a key pathway like the PI3K/Akt/mTOR axis, which is frequently hyperactivated in colon cancer.

cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothetical Target) Compound->Akt Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

This guide has outlined a systematic and logical workflow for the comprehensive biological screening of this compound. Through our hypothetical example, we successfully identified the compound as a potent and selective anticancer agent against colon cancer cells (HCT116), with its activity likely mediated through the induction of apoptosis.

The next steps in the research program would involve:

  • Target Deconvolution: Employing techniques like thermal shift assays, affinity chromatography, or proteomic profiling to identify the direct molecular target(s) of the compound.

  • Lead Optimization: Initiating a medicinal chemistry campaign to synthesize analogs of this compound to improve potency, selectivity, and drug-like properties (ADME).

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of colon cancer.

This structured approach ensures that resources are directed toward the most promising avenues, maximizing the potential for discovering a novel therapeutic agent.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(9). [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

The Diaryl Ether Scaffold: A Technical Primer on the Medicinal Chemistry Potential of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The diaryl ether (DE) motif is a prominent member of this class, recognized for its versatile physicochemical properties and broad biological activity.[1][2][3] This structural unit is a cornerstone in a multitude of compounds with applications ranging from anticancer and anti-inflammatory to antiviral and antibacterial agents.[1][2][3][4] This guide focuses on a specific, yet underexplored, exemplar of this class: 4-(2-methylphenoxy)aniline . While direct and extensive research on this particular molecule is nascent, a comprehensive analysis of its structural congeners and the broader diaryl ether family allows us to delineate a clear and compelling roadmap for its investigation as a potential therapeutic candidate. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a strategic framework for unlocking the medicinal chemistry potential of this compound.

Molecular Architecture and Physicochemical Profile

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 56705-83-0

  • Molecular Formula: C₁₃H₁₃NO[5]

  • Molecular Weight: 199.25 g/mol [5]

PropertyValueSource
Physical Form Solid[5]
SMILES Cc1ccccc1Oc2ccc(N)cc2
InChI Key JPCCVWJJMUIBJR-UHFFFAOYSA-N

The structure of this compound, featuring a diaryl ether linkage between a toluene and an aniline moiety, presents several key features for medicinal chemistry exploration. The aniline amine group provides a handle for further derivatization and can participate in hydrogen bonding interactions with biological targets. The 2-methyl substitution on the phenoxy ring introduces a degree of conformational constraint and lipophilicity, which can influence binding affinity and selectivity. The relative positions of the ether linkage and the amino group on the aniline ring are critical determinants of the molecule's overall shape and electronic properties, which in turn dictate its pharmacological profile.[6]

Strategic Rationale for Investigation: Learning from Analogs

The rationale for investigating this compound is built upon the established biological activities of structurally related compounds. The diaryl ether scaffold is a recurring motif in a variety of targeted therapies.

The Precedent for Kinase Inhibition

A significant number of kinase inhibitors incorporate the 4-anilinoquinazoline and related 4-anilinoquinoline scaffolds, which bear a strong structural resemblance to this compound. These compounds often target the ATP-binding site of kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] The aniline portion of these molecules typically forms crucial hydrogen bonds with the hinge region of the kinase domain.

  • Hypothesis: The this compound scaffold could serve as a novel backbone for the design of inhibitors targeting protein kinases. The 2-methylphenoxy group can be envisioned to occupy the hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in kinase inhibitor design.

Potential as an Anti-inflammatory Agent

Derivatives of phenoxyacetic acid have been explored as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8][9] These molecules often mimic the binding of arachidonic acid in the COX active site. The phenoxy group of this compound could potentially be derivatized to incorporate acidic functionalities, leading to novel COX inhibitors. Furthermore, some phenoxy acetamide derivatives have demonstrated both anti-inflammatory and analgesic properties.[10]

  • Hypothesis: Derivatives of this compound could be developed as potent and selective COX-2 inhibitors for the treatment of inflammatory disorders, potentially offering a better safety profile than traditional NSAIDs.[8]

Exploration as an Anoctamin 1 (ANO1) Inhibitor

Recent research has identified diaryl ether-containing molecules as inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel overexpressed in several cancers.[11] Inhibition of ANO1 has been shown to suppress cancer cell proliferation and migration, making it an attractive therapeutic target.[11]

  • Hypothesis: this compound and its derivatives may exhibit inhibitory activity against ANO1, presenting a novel avenue for anticancer therapy.

A Roadmap for Investigation: Experimental Workflows

The following section outlines a logical and comprehensive experimental workflow to systematically evaluate the therapeutic potential of this compound.

Synthesis and Characterization

The initial step involves the synthesis of this compound. The Ullmann condensation is a well-established and reliable method for the formation of the diaryl ether bond.[12]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

  • Reactants: 4-aminophenol and 2-iodotoluene.

  • Catalyst: Copper(I) iodide (CuI).

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminophenol (1.0 eq), 2-iodotoluene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq). b. Add anhydrous DMF and stir the mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and pour it into water. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Initial Biological Screening: A Tiered Approach

A tiered screening approach is recommended to efficiently assess the broad biological potential of this compound.

Tier 1: Broad-Spectrum Phenotypic Screening

  • Antiproliferative Activity: Screen the compound against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). The MTT or resazurin assay can be used to determine the half-maximal inhibitory concentration (IC₅₀).

  • Anti-inflammatory Activity: Evaluate the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells using the Griess assay.

  • Antimicrobial Activity: Test for activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains using broth microdilution assays to determine the minimum inhibitory concentration (MIC).

Visualization of the Initial Screening Cascade:

G cluster_synthesis Synthesis & Purity cluster_screening Tier 1: Broad-Spectrum Screening cluster_decision Decision Point cluster_tier2 Tier 2: Target-Based Assays synthesis Synthesis of This compound purification Purification & Characterization (NMR, HRMS) synthesis->purification antiproliferative Antiproliferative Assay (e.g., NCI-60 panel) purification->antiproliferative anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) purification->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC determination) purification->antimicrobial decision Activity Observed? antiproliferative->decision anti_inflammatory->decision antimicrobial->decision tier2 Proceed to Target Deconvolution & Lead Optimization decision->tier2 Yes

Caption: A tiered workflow for the initial investigation of this compound.

Target Deconvolution and Mechanism of Action Studies

If significant activity is observed in the initial screening, the next phase focuses on identifying the molecular target and elucidating the mechanism of action.

If Antiproliferative Activity is Observed:

  • Kinase Profiling: Screen the compound against a broad panel of recombinant kinases (e.g., KinomeScan™) to identify potential kinase targets.

  • Cell-Based Target Engagement: If a kinase target is identified, confirm target engagement in cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.

  • Downstream Signaling Analysis: Use Western blotting to analyze the phosphorylation status of downstream substrates of the identified kinase target in treated cancer cells.

  • Cell Cycle and Apoptosis Analysis: Employ flow cytometry to determine the effect of the compound on cell cycle progression and apoptosis induction.

Visualization of a Putative Kinase Inhibition Pathway:

G compound This compound Derivative kinase Protein Kinase (e.g., EGFR, VEGFR-2) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling Cascade p_substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Proposed mechanism of action via protein kinase inhibition.

If Anti-inflammatory Activity is Observed:

  • COX-1/COX-2 Inhibition Assays: Perform in vitro assays to determine the IC₅₀ values for both COX-1 and COX-2 enzymes to assess potency and selectivity.[8]

  • Prostaglandin E₂ (PGE₂) Quantification: Measure the levels of PGE₂ in LPS-stimulated macrophages treated with the compound using an ELISA kit.[10]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Initial "hit" compounds will likely require optimization to improve potency, selectivity, and drug-like properties. A systematic SAR study is crucial for this process.

Key Areas for Derivatization:

  • Aniline Amine: The primary amine can be acylated, sulfonated, or used in reductive amination to introduce a variety of substituents. This can modulate polarity, introduce new binding interactions, and block metabolic pathways.

  • Aromatic Rings: Introduction of electron-withdrawing or electron-donating groups on either aromatic ring can influence the electronic properties of the diaryl ether and impact binding affinity. Halogenation is a common strategy to enhance binding and modulate metabolic stability.

  • Methyl Group: The 2-methyl group can be replaced with other alkyl groups or functional groups to probe the steric and electronic requirements of the binding pocket.

Logical Progression of SAR:

G start Initial Hit: This compound aniline_mod Aniline (R₁) Modification: Amides, Sulfonamides, etc. start->aniline_mod phenoxy_mod Phenoxy Ring (R₂) Substitution: Halogens, Alkoxy groups, etc. start->phenoxy_mod methyl_mod Methyl (R₃) Group Analogs: Ethyl, CF₃, etc. start->methyl_mod sar_table Generation of SAR Table: Potency, Selectivity, ADME aniline_mod->sar_table phenoxy_mod->sar_table methyl_mod->sar_table lead Optimized Lead Compound sar_table->lead

Caption: A systematic approach to the Structure-Activity Relationship (SAR) study.

Concluding Remarks and Future Directions

This compound represents a compelling starting point for a drug discovery program. Its foundation within the privileged diaryl ether scaffold, coupled with the known activities of its structural analogs, provides a strong rationale for its investigation. The proposed workflows in this guide offer a clear, logical, and technically sound path forward for elucidating its biological activity, identifying its molecular targets, and optimizing its structure to develop novel therapeutic agents. The key to unlocking its potential lies in a systematic and iterative process of synthesis, biological evaluation, and medicinal chemistry design. The journey from a simple, yet elegant, scaffold to a clinically viable drug candidate is arduous, but for molecules with the inherent promise of this compound, it is a journey worth embarking upon.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.Journal of Agricultural and Food Chemistry.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.PubMed.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF.ResearchGate.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.Journal of Agricultural and Food Chemistry.
  • Diaryl ether derivatives as anticancer agents – a review.RSC Blogs.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.Journal of Emerging Technologies and Innovative Research.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.MDPI.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.PMC - PubMed Central.
  • Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors.PubMed.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.NIH.
  • 4-(2-Methoxyphenoxy)aniline.PubChem.
  • Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline.NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic.PubMed Central.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.PubMed.
  • Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles.PubMed.
  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.ResearchGate.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors.PubMed.

Sources

4-(2-Methylphenoxy)aniline: A Keystone Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally rich target molecules. Among these, 4-(2-methylphenoxy)aniline emerges as a particularly valuable synthon, distinguished by its unique structural amalgamation of a diaryl ether and a primary aromatic amine. This arrangement of functional groups within a compact and rigid framework offers a versatile platform for the synthesis of a diverse array of compounds, with significant applications in medicinal chemistry and materials science. The inherent reactivity of the aniline nitrogen, coupled with the stability and conformational influence of the diaryl ether linkage, provides a powerful tool for the creation of novel molecular architectures. This guide, intended for the discerning eye of researchers and drug development professionals, will provide a comprehensive overview of the synthesis, reactivity, and application of this compound, underscoring its pivotal role as a building block in the advancement of organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
CAS Number 56705-83-0
Appearance Solid
InChI Key JPCCVWJJMUIBJR-UHFFFAOYSA-N
SMILES Cc1ccccc1Oc2ccc(N)cc2

Synthesis of this compound: A Tale of Two Couplings

The diaryl ether linkage is the central structural motif of this compound, and its construction is most efficiently achieved through modern cross-coupling methodologies. Two principal strategies dominate the synthesis of this and structurally related compounds: the venerable Ullmann condensation and the more contemporary Buchwald-Hartwig amination. The choice between these two powerful reactions often hinges on factors such as substrate scope, reaction conditions, and catalyst availability.

The Ullmann Condensation: A Classic Reimagined

First reported at the dawn of the 20th century, the Ullmann condensation has remained a stalwart for the formation of carbon-oxygen bonds in the synthesis of diaryl ethers.[1] The classical rendition of this reaction often necessitated harsh conditions, including high temperatures and stoichiometric amounts of copper. However, the advent of modern catalytic systems, often employing copper(I) salts in conjunction with ligands, has significantly broadened the applicability and mildness of this transformation.[1]

A representative synthetic workflow for the preparation of this compound via a modern Ullmann condensation is depicted below.

ullmann_synthesis_workflow reagents Reactants & Catalyst Loading (4-Aminophenol, 2-Bromotoluene, CuI, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Thermal Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: A generalized workflow for the synthesis of this compound via the Ullmann condensation.

Detailed Experimental Protocol (Adapted from a similar synthesis[1])

Materials:

  • 4-Aminophenol (1.0 equiv)

  • 2-Bromotoluene (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol, 2-bromotoluene, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of CuI and a ligand like 1,10-phenanthroline forms a more soluble and reactive copper complex, facilitating the catalytic cycle at lower temperatures than traditional copper powder.

  • Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-aminophenol, generating the nucleophilic phenoxide species required for the coupling reaction.

  • Solvent: DMF is a polar aprofotic solvent that effectively dissolves the reactants and the inorganic base, promoting the reaction. Its high boiling point is also amenable to the elevated temperatures often required for Ullmann couplings.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.

The Buchwald-Hartwig Amination: A Palladium-Powered Alternative

Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, offering a palladium-catalyzed route to aryl amines with broad substrate scope and functional group tolerance.[2] This reaction can be conceptually applied to the synthesis of this compound by forming the C-N bond in the final step.

A generalized workflow for a Buchwald-Hartwig approach is presented below.

buchwald_hartwig_workflow reagents Reactants & Catalyst Loading (1-Bromo-4-(2-methylphenoxy)benzene, Ammonia source, Pd-catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Catalytic Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: A conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Adapted from a general procedure[3])

Materials:

  • 1-Bromo-4-(2-methylphenoxy)benzene (1.0 equiv)

  • Benzophenone imine (as an ammonia surrogate) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add a solution of 1-bromo-4-(2-methylphenoxy)benzene in anhydrous toluene, followed by benzophenone imine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, and quench with aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting imine is then hydrolyzed by treatment with aqueous acid (e.g., HCl) to afford this compound.

  • Purify the final product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the catalytic cycle, promoting both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or ammonia surrogate) and facilitate the formation of the key palladium-amido intermediate.

  • Ammonia Surrogate: Direct use of ammonia can be challenging due to its volatility and potential for catalyst inhibition. Benzophenone imine serves as a convenient and effective ammonia equivalent, with the resulting imine being readily hydrolyzed in a subsequent step.

Reactivity and Synthetic Utility: A Gateway to Complexity

The synthetic utility of this compound stems from the reactivity of its primary amino group. This nucleophilic center can readily participate in a wide range of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The reaction of the aniline with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides is a fundamental transformation in organic synthesis, particularly in the construction of biologically active molecules.

Representative Protocol: Synthesis of N-(4-(2-methylphenoxy)phenyl)acetamide

Materials:

  • This compound (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of acetyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize or purify by column chromatography if necessary.

C-N Cross-Coupling Reactions: Building Heterocyclic Scaffolds

The amino group of this compound can also act as a nucleophile in C-N cross-coupling reactions, most notably in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. A prime example is the synthesis of 4-anilinoquinazoline derivatives, a class of potent kinase inhibitors.

Applications in Drug Discovery: Targeting Kinases

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[4] The aniline moiety at the 4-position of the quinazoline ring plays a crucial role in binding to the ATP-binding site of various kinases. By utilizing this compound as the aniline component, medicinal chemists can introduce a specific substitution pattern that can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

Representative Synthesis of a 4-(2-Methylphenoxy)anilinoquinazoline Kinase Inhibitor

kinase_inhibitor_synthesis start 4-Chloro-6,7-dimethoxyquinazoline + this compound reaction Nucleophilic Aromatic Substitution (Solvent, Heat) start->reaction product 4-(6,7-Dimethoxyquinazolin-4-ylamino)phenol (Kinase Inhibitor Scaffold) reaction->product

Caption: Synthesis of a 4-anilinoquinazoline kinase inhibitor scaffold.

Detailed Experimental Protocol (Adapted from a general synthesis of 4-anilinoquinazolines[4])

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • This compound (1.1 equiv)

  • Isopropanol

Procedure:

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add this compound.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to obtain the desired 4-(2-methylphenoxy)anilinoquinazoline derivative.

Biological Activity of Structurally Related Kinase Inhibitors

Compound ClassTarget KinaseReported IC₅₀Reference
4-AnilinoquinazolinesEGFR3 - 3.5 µM[4]
4-AnilinoquinazolinesCLK1, GSK-3α/β1.5 - 3 µM[5]
4-AnilinoquinazolinesPI3 Kinase p110α2.0 nM[6]

Applications in Materials Science: Crafting High-Performance Polymers

The difunctional nature of this compound, possessing both an amino group and a diaryl ether linkage, makes it an attractive monomer for the synthesis of high-performance polymers such as polyimides. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them indispensable in the aerospace and electronics industries.

The typical synthesis of polyimides involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to the final polyimide.

Representative Synthesis of a Polyimide from this compound

polyimide_synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization monomers Monomers (this compound, Dianhydride) polyaddition Ring-Opening Polyaddition (Polar Aprotic Solvent, Room Temperature) monomers->polyaddition precursor Poly(amic acid) Solution polyaddition->precursor thermal_cyclization Thermal Cyclodehydration (High Temperature) precursor->thermal_cyclization polyimide Polyimide Film thermal_cyclization->polyimide

Caption: The two-step synthesis of a polyimide from this compound.

Detailed Experimental Protocol (Adapted from a general polyimide synthesis[7])

Materials:

  • This compound (1.0 equiv)

  • Pyromellitic dianhydride (PMDA) (1.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.

  • Slowly add solid PMDA to the stirred solution in several portions, maintaining the temperature below 30 °C.

  • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a glass plate and heat in an oven with a programmed temperature ramp (e.g., 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h) to effect thermal cyclodehydration and form the polyimide film.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a diaryl ether and an aniline functionality within a single, readily accessible molecule provides a robust platform for innovation in both medicinal chemistry and materials science. The well-established and versatile synthetic routes to this compound, coupled with the predictable and highly useful reactivity of its amino group, ensure its continued prominence as a key building block for the synthesis of complex and valuable molecules. For the synthetic chemist, this compound is not merely a reagent, but a gateway to a vast and exciting chemical space, ripe for exploration and discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4236-4243.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)
  • BenchChem. (2025). Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2021). Current Organic Synthesis, 18(1), 89-100.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111552.
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2015). Current Medicinal Chemistry, 22(16), 1936-1947.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(6), 1955-1964.
  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1931-1941.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Ullmann coupling-An overview. (2025, April 1). OperaChem.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. (2025, August 5). Journal of Polymer Science Part A: Polymer Chemistry, 33(10), 1625-1631.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers in Chemistry, 7, 723.
  • Synthesis and characterization of colorless polyimides derived from 4-(4-aminophenoxy)-2,6-dimethylaniline. (2011). Polymer Journal, 43, 837-844.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(6), 1955-1964.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2025, August 6). Frontiers in Chemistry, 7, 723.
  • POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks.
  • The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Journal of Photopolymer Science and Technology, 20(2), 223-226.
  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. (2025, August 5). Journal of Polymer Research, 22, 159.

Sources

A Technical Guide to the Structural Elucidation of 4-(2-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of 4-(2-methylphenoxy)aniline (CAS No: 56705-83-0). Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details an integrated analytical workflow. It moves beyond procedural lists to explain the scientific rationale behind the selection of techniques, experimental design, and data interpretation. By synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, this guide establishes a self-validating system to unambiguously confirm the molecular structure, connectivity, and purity of the target compound.

Introduction and Core Objectives

The primary objective of this guide is to present a logical and efficient workflow for the definitive confirmation of the structure of this compound. This process relies on the synergistic application of multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle.

Core Scientific Pillars:

  • Unambiguous Confirmation: To move from a hypothesized structure to a confirmed one with the highest degree of confidence.

  • Methodological Rationale: To explain why specific techniques and parameters are chosen to solve the specific structural questions posed by this molecule.

The Elucidation Workflow: A Strategic Overview

The structural confirmation of a synthesized or isolated compound is a systematic process. It begins with establishing the molecular formula and then meticulously mapping the atomic connectivity. Purity assessment is an integral and parallel step throughout this workflow.

Elucidation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_2 Phase 3: Purity & Final Confirmation A Hypothesized Structure This compound B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B Confirm Mass C Infrared Spectroscopy (FTIR) Identify Key Functional Groups B->C Formula C₁₃H₁₃NO Confirmed G Integrated Data Analysis Synthesize All Evidence B->G D 1D NMR Spectroscopy (¹H, ¹³C) Map Proton & Carbon Environments C->D Functional Groups Identified E 2D NMR Spectroscopy (COSY, HSQC, HMBC) Confirm Atom Connectivity D->E Establish Final Connectivity E->G F Chromatography (HPLC/UPLC) Assess Sample Purity F->G Purity >95% Confirmed

Caption: A strategic workflow for the structural elucidation of this compound.

Phase 1: Foundational Analysis - Mass Spectrometry

3.1. Expertise & Rationale Mass spectrometry (MS) is the first critical step, as it provides the molecular weight (MW) of the compound. For this compound (C₁₃H₁₃NO), the expected monoisotopic mass is 199.0997 g/mol .[1] High-resolution mass spectrometry (HRMS) is superior to nominal mass techniques because it can confirm the elemental composition, a self-validating measure that severely constrains possible molecular formulas.

3.2. Experimental Protocol (HRMS - ESI-Q-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the same solvent containing 0.1% formic acid. The acid is crucial for promoting protonation to form the [M+H]⁺ ion in positive ion mode.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Infusion Flow Rate: 5 µL/min

  • Data Acquisition: Acquire the full scan spectrum. The presence of a prominent ion at m/z 200.1070 (for [C₁₃H₁₄NO]⁺) confirms the molecular formula.

3.3. Data Interpretation: Fragmentation Analysis Tandem MS (MS/MS) provides structural insights by fragmenting the parent ion. The fragmentation patterns of aromatic ethers and amines are well-documented.[2][3][4][5] Key expected cleavages for [M+H]⁺ of this compound include:

  • Cleavage of the C-O ether bond: This is a common fragmentation pathway for aryl ethers and can lead to characteristic fragment ions.[2][3]

  • Loss of small neutral molecules: Aromatic amines may lose molecules like HCN.[2]

These fragmentation patterns provide preliminary evidence for the connectivity of the aromatic rings through the ether linkage.

Phase 2: Functional Group and Connectivity Mapping

Infrared (IR) Spectroscopy: Functional Group Identification

4.1.1. Expertise & Rationale Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[6] For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine, the C-O ether linkage, and the substituted aromatic rings.

4.1.2. Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation like KBr pelleting is needed, which increases efficiency and reproducibility.[7]

  • Data Acquisition: Record the spectrum from 4000 to 500 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric (CO₂, H₂O) absorbances.

4.1.3. Expected Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)MediumConfirms the presence of the primary amine. Often appears as a doublet.
3100-3000C-H Aromatic StretchAr-HMedium-WeakIndicates the presence of aromatic rings.
2950-2850C-H Aliphatic StretchMethyl (-CH₃)Medium-WeakConfirms the methyl group.
~1600 & ~1500C=C Aromatic Ring StretchAromatic RingStrongCharacteristic skeletal vibrations of the benzene rings.
1270-1200C-O Aryl Ether StretchAr-O-ArStrongA key indicator for the diaryl ether linkage.[8]
850-750C-H Out-of-Plane BendingAromatic SubstitutionStrongThe pattern of these bands can provide clues about the substitution patterns (1,4- and 1,2-disubstituted rings).[9]
(Reference Data from[6][9][10])
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

4.2.1. Expertise & Rationale NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

4.2.2. Experimental Protocol (500 MHz Spectrometer)

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it allows for the clear observation of the exchangeable -NH₂ protons.

  • ¹H NMR: Acquire a standard proton spectrum. This will show the number of distinct proton environments, their integration (ratio), and their splitting patterns (J-coupling).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for connecting the different fragments of the molecule, such as linking the two aromatic rings across the ether oxygen.

4.2.3. Predicted NMR Data and Interpretation

The structure of this compound has 11 unique proton signals and 13 unique carbon signals. The predicted chemical shifts are based on established additive models and spectral databases.[11][12][13]

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Notes
-NH₂ ~5.1 - Broad singlet, exchangeable
-CH₃ ~2.2 ~16 Singlet
Ar-H (Aniline ring) ~6.6 - 7.0 ~115 - 122 Doublets, part of an AA'BB' system
Ar-H (Cresol ring) ~6.9 - 7.2 ~112 - 131 Multiplets, complex pattern
Ar-C (Aniline ring) - ~140-145 Quaternary carbons (C-N, C-O)
Ar-C (Cresol ring) - ~127, ~154 Quaternary carbons (C-CH₃, C-O)

(Note: Precise shifts can vary based on solvent and concentration. Predictions are for illustrative purposes.)

Connecting the Pieces with 2D NMR

The HMBC experiment is the ultimate validation tool. It provides the long-range correlations that bridge the molecular fragments.

HMBC_Correlations cluster_mol mol_img Proton_Aniline Aniline Ring Protons (~6.8 ppm) Carbon_Cresol_Ether Cresol Ring C-O (~154 ppm) Proton_Aniline->Carbon_Cresol_Ether Key HMBC Correlation (³JHC) Proton_Methyl Methyl Protons (~2.2 ppm) Carbon_Cresol_Methyl Cresol Ring C-CH₃ (~127 ppm) Proton_Methyl->Carbon_Cresol_Methyl HMBC Correlation (²JHC)

Caption: Key HMBC correlations confirming the ether linkage and methyl group position.

  • Crucial Correlation: A proton on the aniline ring (ortho to the ether, ~6.8 ppm) will show a 3-bond correlation (³JHC) to the carbon atom of the cresol ring that is bonded to the ether oxygen (~154 ppm). This single correlation definitively proves the connectivity between the two rings through the ether linkage.

  • Methyl Position: The methyl protons (~2.2 ppm) will show strong 2- and 3-bond correlations to the carbons of the cresol ring, confirming its attachment point and the ortho substitution pattern.

Phase 3: Purity Assessment & Final Confirmation

5.1. Expertise & Rationale Structural elucidation is only meaningful on a pure sample. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer as a detector (LC-MS), is the gold standard for assessing the purity of non-volatile organic compounds.[14][15][16] The goal is to develop a method that shows a single, sharp, symmetrical peak for the target compound, demonstrating the absence of significant impurities.

5.2. Experimental Protocol (UPLC-MS)

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system with a PDA (Photodiode Array) detector and a single quadrupole mass spectrometer. A C18 reversed-phase column is a standard choice for compounds of this polarity.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. The acid improves peak shape and ionization efficiency. A typical gradient might run from 10% B to 95% B over 5-10 minutes.

  • Detection:

    • PDA: Monitor across a range of wavelengths (e.g., 210-400 nm) to detect any impurities that may have different chromophores.

    • MS: Use Selected Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 200.1) to confirm the identity of the main peak.

  • Purity Calculation: Purity is determined by the area percentage of the main peak in the PDA chromatogram. A purity level of >95% is typically required for research applications.

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is complete when all pieces of analytical data converge to support the proposed structure and rule out all reasonable alternatives.

  • HRMS confirms the elemental formula: C₁₃H₁₃NO .

  • FTIR identifies the required functional groups: -NH₂, Ar-O-Ar, -CH₃, and substituted aromatic rings .

  • ¹H and ¹³C NMR account for all 13 protons and 13 carbons in their correct chemical environments and ratios.

  • 2D NMR unequivocally establishes the atomic connectivity, including the crucial aniline-oxygen-cresol linkage and the ortho-position of the methyl group .

  • HPLC/UPLC verifies the purity of the sample analyzed.

This integrated and self-validating workflow provides the highest level of scientific confidence in the assigned structure, forming a robust foundation for any subsequent research or development activities.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Scribd.
  • Studylib.
  • Wikipedia.
  • NIST/EPA/NIH Mass Spectral Library.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • PubMed.
  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ResearchGate.
  • Sigma-Aldrich. This compound AldrichCPR.
  • InstaNANO.
  • PubChem. 4-(p-Tolyloxy)aniline.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Computational Chemistry of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 4-(2-methylphenoxy)aniline, a molecule of interest in medicinal chemistry due to its structural motifs commonly found in kinase inhibitors. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a narrative of scientific reasoning, guiding the reader through the causality behind methodological choices in quantum chemical calculations. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide is designed to be a self-validating system, where each computational step logically builds upon the last, ensuring the integrity and reproducibility of the results. All methodologies are grounded in established quantum chemical principles and supported by authoritative references.

Introduction: The Rationale for Computational Scrutiny

The this compound scaffold is a privileged structure in drug discovery, particularly in the design of kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4] The phenoxy aniline moiety can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. The seemingly subtle placement of the methyl group on the phenoxy ring can significantly influence the molecule's conformation, electronic properties, and ultimately, its binding affinity and selectivity for a target kinase.

In silico methods, particularly quantum chemical calculations, offer a powerful lens to understand these subtleties at the molecular level.[5] By constructing a robust computational model of this compound, we can predict its three-dimensional structure, vibrational modes, and electronic characteristics. This information is invaluable for:

  • Rational Drug Design: Guiding the synthesis of more potent and selective analogues.

  • Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact biological activity.

  • Spectroscopic Analysis: Aiding in the interpretation of experimental data (e.g., FT-IR, NMR).

This guide will utilize the Gaussian suite of programs, a widely used software package in computational chemistry, to perform these investigations.[6][7]

Theoretical Framework: The Power of Density Functional Theory (DFT)

At the heart of our computational investigation lies Density Functional Theory (DFT). DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8][9] The central tenet of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to wavefunction-based methods that deal with the complexities of a many-electron wavefunction.

For our study of this compound, we will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[10] This functional is known for providing a good balance between computational cost and accuracy for a wide range of organic molecules.[2] The choice of basis set is also critical; we will use the 6-311++G(d,p) basis set, which provides a flexible description of the electron density, including polarization and diffuse functions, essential for accurately modeling non-covalent interactions and electronic properties.[10]

The Computational Workflow: A Step-by-Step Guide

The following workflow provides a detailed, step-by-step methodology for a comprehensive computational study of this compound.

Molecular Structure Input and Initial Geometry

The first step is to construct the 3D structure of this compound. This can be done using a molecular building interface such as GaussView.[11] It is crucial to start with a reasonable initial geometry, which can be obtained from chemical intuition or by using a molecular mechanics force field for a preliminary optimization.

Experimental Protocol: Molecular Building in GaussView

  • Open the GaussView application.

  • Use the "Builder" palette to construct the this compound molecule.

  • Start with a benzene ring and add the aniline and 2-methylphenoxy substituents at the appropriate positions.

  • Use the "Clean" function to perform a quick geometry optimization using a molecular mechanics force field.

  • Save the initial structure as a Gaussian input file (.gjf).

Geometry Optimization: Finding the Energetic Minimum

The initial structure is not necessarily the most stable conformation. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.[12] This is achieved by iteratively calculating the forces on the atoms and adjusting their positions until the forces are negligible.

A key indicator of a successful geometry optimization is the absence of imaginary frequencies in the subsequent vibrational analysis.[11]

Experimental Protocol: Geometry Optimization with Gaussian

  • Open the saved Gaussian input file.

  • In the "Route Section" of the input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt.

  • The Opt keyword instructs Gaussian to perform a geometry optimization.

  • Submit the calculation.

  • Upon completion, the output file will contain the optimized coordinates of the molecule.

Vibrational Frequency Analysis: Confirming the Minimum and Predicting Spectra

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.[7]

  • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be compared with experimental FT-IR data to validate the computational model and aid in the assignment of spectral bands.[13]

Experimental Protocol: Vibrational Frequency Analysis with Gaussian

  • Use the optimized geometry from the previous step.

  • In the "Route Section" of the input file, modify the keywords to: #p B3LYP/6-311++G(d,p) Freq.

  • The Freq keyword requests a frequency calculation.

  • Submit the calculation.

  • The output file will list the calculated vibrational frequencies, their intensities, and the corresponding atomic displacements for each normal mode.

Elucidating Electronic Properties: Beyond Molecular Structure

With a validated, optimized structure, we can now probe the electronic properties of this compound. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[14]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[15]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visualization of the charge distribution around a molecule.[15] It is a valuable tool for identifying regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. MEP maps are particularly useful for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[16][17] It allows for the investigation of:

  • Hybridization: The spd composition of atomic orbitals in bonds.

  • Charge Distribution: A more intuitive picture of atomic charges compared to Mulliken population analysis.

  • Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals.[3][18]

Experimental Protocol: Electronic Property Calculations with Gaussian

  • Use the optimized geometry.

  • To calculate HOMO, LUMO, and MEP, add the Pop=Full and GFInput keywords to the route section. It is also beneficial to request the generation of checkpoint (.chk) and formatted checkpoint (.fchk) files for visualization. A typical route section would be: #p B3LYP/6-311++G(d,p) Pop=Full GFInput.

  • For NBO analysis, include the Pop=NBO keyword in the route section.

  • Submit the calculation.

  • The output file will contain the energies of the molecular orbitals, the MEP data, and the NBO analysis results.

  • The .fchk file can be used with visualization software like GaussView to plot the HOMO, LUMO, and MEP surfaces.

Data Presentation and Interpretation

The quantitative data generated from these calculations should be summarized in a clear and concise manner to facilitate analysis and comparison.

Table 1: Key Computational Parameters
ParameterValue
MethodDensity Functional Theory (DFT)
FunctionalB3LYP
Basis Set6-311++G(d,p)
SoftwareGaussian 16
Table 2: Predicted Electronic Properties of this compound
PropertyCalculated Value (Hartree)Calculated Value (eV)
Energy of HOMOValue to be calculatedValue to be calculated
Energy of LUMOValue to be calculatedValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculatedValue to be calculated
Dipole MomentValue to be calculatedValue to be calculated

Note: The values in this table are placeholders and would be populated with the actual results from the Gaussian calculations.

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding the relationships between different computational steps and for interpreting the results.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (Gaussian) cluster_analysis Results and Analysis A 1. Build 3D Structure (GaussView) B 2. Geometry Optimization (Opt) A->B Initial Coordinates C 3. Vibrational Frequency Analysis (Freq) B->C Optimized Geometry D 4. Electronic Property Calculation (Pop=Full, Pop=NBO) B->D Optimized Geometry E Structural Parameters (Bond lengths, angles) B->E C->B Confirm Minimum F Vibrational Spectra (IR) C->F G Electronic Properties (HOMO, LUMO, MEP, NBO) D->G

Caption: A flowchart illustrating the computational workflow for the study of this compound.

Molecular_Properties cluster_structural Structural Properties cluster_electronic Electronic Properties Molecule This compound Optimized_Geometry Optimized Geometry Molecule->Optimized_Geometry HOMO HOMO Molecule->HOMO LUMO LUMO Molecule->LUMO MEP MEP Molecule->MEP NBO NBO Molecule->NBO Vibrational_Modes Vibrational Modes Optimized_Geometry->Vibrational_Modes

Caption: Key structural and electronic properties of this compound investigated through computational methods.

Conclusion: From Calculation to Insight

This technical guide has outlined a robust and scientifically sound workflow for the computational investigation of this compound using Density Functional Theory. By following these steps, researchers can gain valuable insights into the structural and electronic properties of this important molecular scaffold. The true power of these computational methods lies not just in the numbers they generate, but in their ability to provide a deeper understanding of molecular behavior, thereby accelerating the process of drug discovery and development. The protocols described herein are not merely a set of instructions, but a framework for critical thinking and scientific inquiry in the realm of computational chemistry.

References

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]
  • GaussView, Version 6, Dennington, Roy; Keith, Todd A.; Millam, John M. Semichem Inc., Shawnee Mission, KS, 2016. [Link]
  • Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. 1993, 98 (7), 5648-5652. [Link]
  • Fabbro, D.; Cowan-Jacob, S. W.; Möbitz, H. Targeting protein kinases with small molecular weight inhibitors. Biochemical Journal. 2012, 447 (1), 21-39. [Link]
  • Cohen, P. Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. 2002, 1 (4), 309-315. [Link]
  • Foresman, J. B.; Frisch, Æ. Exploring chemistry with electronic structure methods. Gaussian, Inc., 1996. [Link]
  • Schlegel, H. B. Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science. 2011, 1 (5), 790-809. [Link]
  • Atkins, P. W.; de Paula, J. Atkins' Physical Chemistry. Oxford university press, 2014. [Link]
  • Parr, R. G.; Yang, W. Density-functional theory of atoms and molecules. Oxford university press, 1989. [Link]
  • Glendening, E. D.; Landis, C. R.; Weinhold, F. NBO 6.0: Natural bond orbital analysis program. Journal of computational chemistry. 2013, 34 (16), 1429-1437. [Link]
  • Manning, G.; Whyte, D. B.; Martinez, R.; Hunter, T.; Sudarsanam, S. The protein kinase complement of the human genome. Science. 2002, 298 (5600), 1912-1934. [Link]
  • Weinhold, F.; Landis, C. R. Discovering chemistry with natural bond orbitals. John Wiley & Sons, 2012. [Link]
  • PubChem. 4-(o-Tolyloxy)aniline. [Link]
  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate.
  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Thai Science. [Link]
  • Jorgensen, W. L. The many roles of computation in drug discovery. science. 2004, 303 (5665), 1813-1818. [Link]
  • Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. IOSR Journal of Applied Chemistry. [Link]
  • Natural Bonding Energy. Juniper Publishers. [Link]
  • A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental D
  • Fleming, I. Molecular orbitals and organic chemical reactions. John Wiley & Sons, 2009. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-methylphenoxy)aniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Ullmann condensation, a cornerstone in the synthesis of diaryl ethers, represents a powerful copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[1] First described by Fritz Ullmann in 1905, this reaction has become integral to the fields of medicinal chemistry, materials science, and natural product synthesis, where the diaryl ether motif is a common structural feature.[2][3] The target molecule, 4-(2-methylphenoxy)aniline, is a valuable building block whose synthesis provides an excellent case study for the application of modern Ullmann condensation protocols.

Historically, Ullmann reactions were often hampered by harsh conditions, including high reaction temperatures (frequently over 210 °C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents.[4][5] These demanding conditions limited the reaction's substrate scope and functional group tolerance.[6] However, significant advancements over the past few decades, particularly the development of sophisticated ligand systems, have transformed the Ullmann condensation into a more versatile and milder synthetic tool.[7][8] The use of ligands accelerates the reaction, allowing for lower temperatures and catalytic amounts of copper, thereby broadening its applicability.[9]

This technical guide provides a detailed, field-proven protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step methodology, and insights into the reaction mechanism.

Reaction Scheme

The synthesis of this compound is achieved through the copper-catalyzed cross-coupling of 4-iodoaniline and 2-methylphenol (o-cresol).

Scheme 1: Ullmann Condensation for the Synthesis of this compound

4-Iodoaniline + 2-Methylphenol -> this compound

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle of the Ullmann condensation is crucial for troubleshooting and optimization. While the precise mechanism can vary depending on the specific catalytic system, a generally accepted pathway involves the following key steps:[10][11]

  • Formation of the Active Catalyst: The reaction is initiated by the formation of a copper(I) phenoxide species from the reaction of the copper(I) precatalyst with the phenol in the presence of a base.[4]

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient copper(III) intermediate.[11] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[8]

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate a copper(I) species, which can then re-enter the catalytic cycle.[11]

The use of ligands, such as diamines or amino acids, can stabilize the copper intermediates and accelerate the rate-limiting steps of the catalytic cycle, leading to higher yields and milder reaction conditions.[7]

Catalytic Cycle Diagram

Ullmann_Condensation cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-OAr' Cu(I)-OAr' Cu(I)X->Cu(I)-OAr' Ar'-OH + Base Ar-Cu(III)(X)-OAr' Ar-Cu(III)(X)-OAr' Cu(I)-OAr'->Ar-Cu(III)(X)-OAr' Ar-X (Oxidative Addition) Ar-Cu(III)(X)-OAr'->Cu(I)X Ar-O-Ar' (Reductive Elimination) Product Ar-O-Ar' Ar-Cu(III)(X)-OAr'->Product Ar'-OH Ar'-OH Ar'-OH->Cu(I)-OAr' Ar-X Ar-X Ar-X->Ar-Cu(III)(X)-OAr' Experimental_Workflow cluster_workflow Synthesis Workflow Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Base) Inert_Atmosphere 2. Inert Atmosphere (Evacuate & Backfill) Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Solvent Addition Inert_Atmosphere->Solvent_Addition Reaction 4. Reaction (Heating & Stirring) Solvent_Addition->Reaction Workup 5. Workup (Cooling & Filtration) Reaction->Workup Extraction 6. Extraction (EtOAc, H₂O, Brine) Workup->Extraction Drying_Concentration 7. Drying & Concentration Extraction->Drying_Concentration Purification 8. Purification (Column Chromatography) Drying_Concentration->Purification Product Product Purification->Product

Sources

Application Note: A Practical Guide to the Synthesis of 4-(2-methylphenoxy)aniline via Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diaryl Ether Synthesis

The diaryl ether moiety is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials. The specific compound, 4-(2-methylphenoxy)aniline, represents a valuable synthetic intermediate, combining the structural features of an aniline and a diaryl ether. Its synthesis, however, requires the precise formation of a robust carbon-oxygen (C-O) bond between two aryl systems, a historically challenging transformation.

Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper catalysts, which can limit functional group tolerance and overall efficiency.[1][2] The advent of the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has revolutionized this field.[1][3][4] While widely known for C-N bond formation (amination), a powerful variant of this methodology facilitates C-O bond formation, allowing for the synthesis of diaryl ethers under significantly milder conditions with broader substrate scope.[3][5]

This application note provides a comprehensive, field-proven guide for the synthesis of this compound using the Buchwald-Hartwig C-O coupling of 4-bromoaniline and 2-methylphenol. We will dissect the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting.

Mechanism and Guiding Principles of the Buchwald-Hartwig C-O Coupling

The success of a Buchwald-Hartwig coupling hinges on the orchestration of a palladium catalyst, a specialized phosphine ligand, and a suitable base. The catalytic cycle, illustrated below, is a sequence of well-defined organometallic transformations.[6][7][8]

The Catalytic Cycle

The reaction is initiated by an active Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is introduced directly using a modern, air-stable precatalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromoaniline), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9]

  • Base-Mediated Ligand Exchange: The base deprotonates the phenol (2-methylphenol) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide on the palladium center.

  • Reductive Elimination: The final, crucial step involves the formation of the C-O bond, yielding the desired diaryl ether product, this compound. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][8]

Buchwald-Hartwig C-O Coupling Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex re_label Reductive Elimination phenoxide_complex L-Pd(II)(Ar)(OAr') (Phenoxide Complex) oa_complex->phenoxide_complex oa_label Oxidative Addition le_label Ligand Exchange (Base-Mediated) phenoxide_complex->pd0 product Ar-O-Ar' (Diaryl Ether Product) phenoxide_complex->product

Figure 1. Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling.
Pillars of the Reaction: Key Component Selection
  • Palladium Source: While simple salts like Pd(OAc)₂ are effective, they require in situ reduction and can lead to less reliable results.[6] Modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended. They are air-stable, provide a 1:1 ligand-to-palladium ratio, and generate the active Pd(0) species more cleanly and efficiently upon activation by the base.[6]

  • Phosphine Ligand: This is arguably the most critical component. The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group was the key breakthrough for this chemistry.[10][11][12] Ligands like XPhos , SPhos , or RuPhos are essential. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[10][13][14] For the coupling of an aniline derivative, a ligand like XPhos is often a robust starting point.

  • Base: The base's primary role is to deprotonate the phenol. The choice of base is critical and depends on the functional group tolerance of the substrates.[15][16]

    • Strong Bases (e.g., NaOt-Bu, LHMDS): Highly effective and often lead to faster reactions but can be incompatible with base-sensitive functional groups.[6][8]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): Offer broader functional group tolerance and are often sufficient, though they may require higher reaction temperatures or longer reaction times.[6] For the target synthesis, K₃PO₄ is a good starting point to avoid potential side reactions with the aniline moiety.

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere. Toluene and 1,4-dioxane are the most common choices.[6][17] It is imperative to use a properly degassed solvent to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a 1.0 mmol scale. All manipulations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

Reaction Scheme:

(A proper chemical drawing tool would be used here to show 4-bromoaniline reacting with 2-methylphenol in the presence of a Pd catalyst, ligand, and base to form this compound)

Materials and Equipment
  • Reagents: 4-Bromoaniline (≥98%), 2-Methylphenol (≥99%), Potassium Phosphate (K₃PO₄, anhydrous, ≥98%), XPhos Pd G3 precatalyst, XPhos ligand, Toluene (anhydrous, ≥99.8%), Ethyl Acetate (EtOAc, ACS grade), Hexanes (ACS grade), Magnesium Sulfate (MgSO₄, anhydrous), Deionized Water, Saturated Brine Solution.

  • Equipment: 25 mL Schlenk flask with a magnetic stir bar, rubber septa, condenser, argon or nitrogen line with a bubbler, heating mantle with a temperature controller and thermocouple, standard laboratory glassware for work-up, silica gel for column chromatography.

Reagent Table
ReagentMW ( g/mol )Equiv.Amount (mg)Mmol
4-Bromoaniline172.031.01721.0
2-Methylphenol108.141.21301.2
K₃PO₄212.272.04252.0
XPhos Pd G3864.470.0217.30.02
Toluene (anhydrous)--5 mL-

Note: In some cases, adding a slight excess of the phosphine ligand (e.g., 1.0-1.2 times the amount of palladium) can be beneficial.

Step-by-Step Procedure

Sources

Application Note: A Detailed Protocol for the Copper-Catalyzed Synthesis of 4-(o-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 4-(o-tolyloxy)aniline, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol employs a modern, two-step approach centered on a ligand-assisted copper-catalyzed Ullmann condensation for the crucial C-O bond formation, followed by a standard reduction of a nitro intermediate. This methodology circumvents the harsh conditions of classical Ullmann reactions, offering higher yields, milder conditions, and broader functional group tolerance.[1][2] We provide detailed, step-by-step protocols, mechanistic insights, troubleshooting guides, and visual workflows designed for researchers, chemists, and drug development professionals to ensure reliable and reproducible execution.

Introduction and Scientific Background

Diaryl ethers are ubiquitous structural motifs in numerous biologically active compounds and functional materials.[1] The target molecule, 4-(o-tolyloxy)aniline, incorporates this key linkage. The classical method for constructing such C-O bonds, the Ullmann condensation, traditionally required high temperatures (>200 °C) and stoichiometric amounts of copper, limiting its scope and utility.[1][2]

The "renaissance" of Ullmann-type reactions has been driven by the development of catalytic systems that operate under significantly milder conditions.[3] The key innovation is the use of ancillary ligands, such as diamines or diketones, which stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle.[4][5][6] This allows the coupling of a wider range of aryl halides and phenols with improved efficiency and control.[1]

This guide details a robust two-step synthesis (Figure 1) that is broadly applicable. The strategy involves an initial copper-catalyzed C-O cross-coupling between o-cresol and an activated aryl halide (4-chloro-1-nitrobenzene), followed by the chemical reduction of the nitro group to the target aniline. This sequence is strategically chosen to avoid potential complications and side reactions that could arise from the presence of a free amine during the coupling step.

Figure 1: Overall Synthetic Scheme Reaction scheme showing the two-step synthesis of 4-(o-tolyloxy)aniline from o-cresol and 4-chloro-1-nitrobenzene.

Mechanistic Overview: The Ligand-Assisted Ullmann Condensation

The copper-catalyzed formation of the C-O bond proceeds through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway is illustrated below.[7][8] The ancillary ligand (L) is critical; it prevents catalyst agglomeration and modulates the electronic properties of the copper center, facilitating the rate-determining oxidative addition step.[7][9][10] Chelating diamine ligands have proven particularly effective in accelerating these reactions under mild conditions.[4][6]

Ullmann_Catalytic_Cycle cluster_0 Catalytic Cycle CuI_L L-Cu(I)-X Cu_phenoxide L-Cu(I)-OAr' CuI_L->Cu_phenoxide Transmetalation (Ar'-OH + Base) Cu_III L-Cu(III)(Ar)(X)(OAr') Cu_phenoxide->Cu_III Oxidative Addition (Ar-X) Product Ar-O-Ar' Cu_III->Product Reductive Elimination Product->CuI_L Catalyst Regeneration ArX Aryl Halide (Ar-X) ArX->Cu_III ArOH Phenol (Ar'-OH) + Base ArOH->Cu_phenoxide

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann ether synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Part A: Synthesis of 4-(o-tolyloxy)-1-nitrobenzene (Ullmann Coupling)

This procedure outlines the critical C-O bond formation step.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
4-Chloro-1-nitrobenzene100-00-5157.551.58 g10.01.0
o-Cresol95-48-7108.141.30 g12.01.2
Copper(I) Iodide (CuI)7681-65-4190.4595 mg0.50.05
N,N'-Dimethylethylenediamine107-15-360.1088 mg1.00.10
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.02.0
Toluene108-88-392.1420 mL--

Equipment

  • 100 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet and oil bubbler

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To the 100 mL three-neck flask, add 4-chloro-1-nitrobenzene (1.58 g), o-cresol (1.30 g), Copper(I) Iodide (95 mg), and potassium carbonate (2.76 g).

    • Rationale: All solid reagents are added together for convenience. K₂CO₃ is the base required to deprotonate the phenol, forming the active nucleophile.[5]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill it with argon or nitrogen gas three times. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This is crucial to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II) species, which would terminate the catalytic cycle.

  • Solvent and Ligand Addition: Add toluene (20 mL) and N,N'-dimethylethylenediamine (88 mg) via syringe.

    • Rationale: Toluene is a suitable non-polar solvent.[5] The diamine ligand coordinates to the copper center, increasing its reactivity and allowing the reaction to proceed at a lower temperature.[4][6]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M NaOH (2 x 30 mL) to remove unreacted o-cresol, water (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-(o-tolyloxy)-1-nitrobenzene as a pale yellow solid.

    • Expected Yield: 75-85%.

Part B: Synthesis of 4-(o-tolyloxy)aniline (Nitro Group Reduction)

This procedure details the conversion of the nitro-intermediate to the final amine product.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
4-(o-tolyloxy)-1-nitrobenzene60959-15-1229.241.15 g5.01.0
Tin(II) Chloride Dihydrate10025-69-1225.635.64 g25.05.0
Ethanol (Absolute)64-17-546.0725 mL--
Ethyl Acetate141-78-688.1150 mL--
Saturated Sodium Bicarbonate--~100 mL--

Step-by-Step Procedure

  • Reaction Setup: Dissolve 4-(o-tolyloxy)-1-nitrobenzene (1.15 g) in ethanol (25 mL) in a 100 mL round-bottom flask. Add Tin(II) chloride dihydrate (5.64 g).

    • Rationale: Tin(II) chloride in an acidic medium (generated in situ with HCl, or as is in ethanol) is a classic and highly effective reagent for the reduction of aromatic nitro groups to anilines.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization and Extraction: Add ethyl acetate (50 mL) and cool the mixture in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution until the solution is basic (pH > 8) and effervescence ceases.

    • Caution: Neutralization is exothermic. Add the base slowly to control the temperature and gas evolution.

  • Filtration: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or purified by column chromatography to yield 4-(o-tolyloxy)aniline as an off-white or tan solid.[11]

    • Expected Yield: 85-95%.

Overall Experimental Workflow

The entire process from starting materials to the final, characterized product is summarized in the workflow diagram below.

Workflow cluster_A Part A: Ullmann Coupling cluster_B Part B: Nitro Reduction A1 1. Combine Reactants: 4-Cl-nitrobenzene, o-cresol, CuI, K₂CO₃ A2 2. Establish Inert Atmosphere (Argon Purge) A1->A2 A3 3. Add Toluene & Ligand A2->A3 A4 4. Heat to Reflux (12-24h) A3->A4 A5 5. Cool, Dilute & Filter A4->A5 A6 6. Extraction & Purification A5->A6 Product_A Intermediate: 4-(o-tolyloxy)-1-nitrobenzene A6->Product_A B1 1. Dissolve Nitro Compound in EtOH, Add SnCl₂·2H₂O B2 2. Heat to Reflux (2-4h) B1->B2 B3 3. Neutralize & Filter (NaHCO₃) B2->B3 B4 4. Extraction & Purification B3->B4 Product_B Final Product: 4-(o-tolyloxy)aniline B4->Product_B Characterization Characterization (NMR, MS, IR) Product_B->Characterization

Caption: Step-by-step workflow for the two-part synthesis of 4-(o-tolyloxy)aniline.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion in Part A Inactive catalyst (Cu(I) oxidized).Ensure the reaction is set up under a rigorously inert atmosphere. Use high-purity, fresh CuI.
Insufficiently dried base or solvent.Use freshly dried K₂CO₃ and anhydrous toluene. Water can inhibit the reaction.
Poor quality ligand.Use a fresh, pure sample of the diamine ligand.
Incomplete Reaction in Part B Insufficient reducing agent.Ensure the correct stoichiometry of SnCl₂·2H₂O is used. If the reaction stalls, an additional portion (0.5-1.0 eq) can be added.
Deactivated reducing agent.Use a fresh bottle of Tin(II) chloride dihydrate.
Difficult Purification Emulsion during workup.Add more brine during the extraction step to help break the emulsion. Filter through Celite if necessary.
Product contamination with tin salts.Ensure complete neutralization and thorough washing during the workup of Part B. A final wash with a dilute EDTA solution can help chelate and remove residual tin.

Conclusion

The described two-step protocol provides a reliable and efficient pathway for the synthesis of 4-(o-tolyloxy)aniline. By leveraging a modern, ligand-assisted copper-catalyzed Ullmann condensation, the historically challenging formation of the diaryl ether bond is achieved under mild and controlled conditions. This method is scalable and utilizes readily available, cost-effective reagents, making it highly suitable for applications in both academic research and industrial drug development.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).
  • Zhang, H., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
  • Zhang, H., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Semantic Scholar. [Link]
  • Ahmad, K., et al. (2019). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. RSC Advances. [Link]
  • Marcoux, J.-F., et al. (2001). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society. [Link]
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science. [Link]
  • Hosseinzadeh, R., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3.
  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
  • Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • Kim, S., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
  • Kletskii, M. E., et al. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. [Link]
  • Monnier, F., & Taillefer, M. (2008).
  • Sperotto, E., et al. (2010).
  • Ghaffari, B., et al. (2024). Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science. [Link]
  • Wikipedia. (n.d.).

Sources

Application Note & Protocol: Palladium-Catalyzed Synthesis of 4-(o-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(o-tolyloxy)aniline is a diaryl ether amine, a structural motif of significant interest in medicinal chemistry and materials science. Diaryl ethers are core components of numerous pharmaceuticals, natural products, and functional materials.[1] The synthesis of such molecules traditionally relied on harsh methods like the Ullmann condensation, which often requires high temperatures and stoichiometric copper reagents.[1][2]

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig reaction, has revolutionized the formation of carbon-heteroatom bonds.[3] This technology allows for the construction of C-N and C-O bonds under significantly milder conditions with high functional group tolerance and broad substrate scope.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of 4-(o-tolyloxy)aniline via a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction between 4-bromoaniline and o-cresol. We will delve into the mechanistic underpinnings of the catalytic cycle, provide a step-by-step experimental guide, and discuss the critical parameters that govern the reaction's success.

Reaction Scheme

The overall transformation is depicted below:

Reaction scheme for the synthesis of 4-(o-tolyloxy)aniline

Figure 1: Palladium-catalyzed C-O cross-coupling of 4-bromoaniline with o-cresol to yield 4-(o-tolyloxy)aniline.

The Catalytic Cycle: Mechanistic Insights

The reaction proceeds via the Buchwald-Hartwig C-O coupling catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.[5]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (4-bromoaniline), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.[6]

  • Association & Deprotonation: The alcohol (o-cresol) coordinates to the Pd(II) center. In the presence of a strong base (e.g., K₃PO₄), the o-cresol is deprotonated to form a more nucleophilic aryloxide, which then displaces the halide on the palladium complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the aryloxy group on the palladium center couple, forming the desired diaryl ether product, 4-(o-tolyloxy)aniline. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines developed by the Buchwald group) are essential as they promote both the oxidative addition and the final reductive elimination step, while preventing undesirable side reactions like beta-hydride elimination.[3][8][9]

Buchwald_Hartwig_CO_Coupling Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Alkoxide_complex L-Pd(II)(Ar)(OAr') (Aryloxide Complex) OA_complex->Alkoxide_complex Association & Deprotonation Product Ar-O-Ar' (Product) Alkoxide_complex->Product Reductive Elimination Regen_Pd0 L-Pd(0) Alkoxide_complex->Regen_Pd0 Regen_Pd0->Pd0 Catalyst Regeneration ArBr 4-Bromoaniline (Ar-Br) ArBr->OA_complex ArOH o-Cresol (Ar'-OH) + Base ArOH->OA_complex

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
4-BromoanilineC₆H₆BrN172.021.0172 mgReagent grade, 98%+
o-CresolC₇H₈O108.141.2130 mg (127 µL)Reagent grade, 99%+
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01 (1 mol% Pd)9.2 mgPalladium Precatalyst
tBuXPhosC₃₃H₄₉P472.710.03 (3 mol%)14.2 mgBuchwald Ligand
K₃PO₄ (Potassium Phosphate)K₃PO₄212.272.0425 mgAnhydrous, finely milled
TolueneC₇H₈92.14-5.0 mLAnhydrous, <50 ppm H₂O
Equipment
  • 10 mL Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Sources

Synthesis of 4-(2-methylphenoxy)aniline Derivatives: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(2-methylphenoxy)aniline scaffold is a privileged structural motif in contemporary drug discovery and materials science. Its unique diaryl ether linkage provides a combination of conformational rigidity and synthetic versatility, making it a valuable building block for a diverse range of functional molecules. This application note provides a comprehensive guide to the synthesis of this compound derivatives, intended for researchers, scientists, and professionals in drug development. We present two robust and widely applicable synthetic strategies: the Ullmann Condensation and the Buchwald-Hartwig Amination. This document offers detailed, step-by-step protocols, an in-depth discussion of the underlying reaction mechanisms, and guidance on the characterization of the final products.

Introduction: The Significance of the this compound Scaffold

The 4-phenoxyaniline core is a well-established pharmacophore present in numerous biologically active compounds, particularly in the realm of oncology.[1] The aniline moiety often serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets such as protein kinases.[2] The introduction of a 2-methylphenoxy group can significantly influence the molecule's physicochemical properties, including its conformation, lipophilicity, and metabolic stability. The ortho-methyl substituent on the phenoxy ring can induce a specific twist in the molecule's conformation, which may be advantageous for binding to particular enzymatic pockets and can also provide steric shielding, potentially enhancing metabolic stability.[1]

The synthetic accessibility of these derivatives through reliable cross-coupling methodologies has further fueled their exploration in medicinal chemistry. This guide focuses on two of the most powerful and versatile methods for the construction of the core diaryl ether or C-N bond: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3][4]

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, as illustrated below. Each approach offers distinct advantages depending on the availability of starting materials and the desired substitution patterns on the final molecule.

Retrosynthesis cluster_ullmann Route A: Ullmann Condensation (C-O Bond Formation) cluster_buchwald Route B: Buchwald-Hartwig Amination (C-N Bond Formation) Target This compound U_Start1 4-Aminophenol Ullmann_Reaction Cu-catalyzed C-O Coupling U_Start1->Ullmann_Reaction + U_Start2 1-Bromo-2-methylbenzene U_Start2->Ullmann_Reaction + Ullmann_Reaction->Target B_Start1 4-Bromo(2-methylphenoxy)benzene Buchwald_Reaction Pd-catalyzed C-N Coupling B_Start1->Buchwald_Reaction + B_Start2 Ammonia Equivalent B_Start2->Buchwald_Reaction + Buchwald_Reaction->Target Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Combine Reactants: 4-Aminophenol, 1-Bromo-2-methylbenzene, CuI, K₂CO₃ A2 Establish Inert Atmosphere (Evacuate & Backfill with N₂) A1->A2 A3 Add Solvents (Pyridine, Toluene) A2->A3 B1 Heat to Reflux (110-120 °C) with Stirring A3->B1 B2 Monitor by TLC B1->B2 C1 Cool to Room Temperature B2->C1 C2 Filter through Celite® C1->C2 C3 Wash with Ethyl Acetate C2->C3 C4 Aqueous Extraction (Water & Brine) C3->C4 C5 Dry (Na₂SO₄) & Concentrate C4->C5 C6 Purify by Column Chromatography C5->C6 Buchwald_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X (4-Bromo(2-methylphenoxy)benzene) Amine R₂NH (Ammonia Equivalent) Coord Amine Coordination Base Base (NaO-t-Bu) Deprot Deprotonation Product Ar-NR₂ (Product) OxAdd->Coord L₂Pd(II)(Ar)X Coord->Deprot + R₂NH RedElim Reductive Elimination Deprot->RedElim [L₂Pd(II)(Ar)(NR₂H)]⁺X⁻ + Base RedElim->Pd0 L₂Pd(II)(Ar)(NR₂) - Product

Sources

Application Notes & Protocols: Strategic Use of 4-(2-methylphenoxy)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilino-heterocycle scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved kinase inhibitors. This guide provides an in-depth technical overview of the strategic application of 4-(2-methylphenoxy)aniline , a key intermediate, in the synthesis of potent and selective kinase inhibitors. While direct, published efficacy data for inhibitors derived specifically from this aniline are emerging, this document consolidates established synthetic principles and protocols from closely related analogues to provide a robust framework for researchers. We will explore the rationale behind its structural design, detail validated synthetic methodologies for its incorporation into pyrimidine and quinazoline cores, and present protocols for the downstream biological evaluation of the resulting compounds. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for drug discovery professionals.

Introduction: The Phenoxyaniline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases. The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy.[1][2] The phenoxyaniline moiety has emerged as a privileged scaffold in this domain. Its diaryl ether structure provides a rigid, yet conformationally adaptable framework that can be functionalized to achieve high-affinity interactions within the hydrophobic regions of the kinase ATP pocket.

The specific intermediate, This compound , offers several strategic advantages:

  • Para-amino Group: The aniline nitrogen at the 4-position is an excellent nucleophile, ideally positioned to react with electrophilic heterocyclic cores like chloropyrimidines or chloroquinazolines, which are common foundations for kinase inhibitors.[3]

  • Diaryl Ether Linkage: The ether linkage provides structural stability and influences the overall topology of the molecule, allowing it to span the ATP-binding site.

  • Ortho-Methyl Group: The methyl group on the phenoxy ring is not merely a passive substituent. It can induce a specific torsional angle between the two aromatic rings, potentially locking the molecule into a bioactive conformation favorable for binding.[4] This steric influence can also be exploited to enhance selectivity by preventing clashes with residues in off-target kinases.

This guide will focus on the practical synthesis and application of this valuable building block.

Synthesis of Kinase Inhibitor Scaffolds

The primary synthetic strategy for incorporating this compound into a kinase inhibitor framework is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a halide (typically chlorine) on an electron-deficient heterocyclic ring by the nucleophilic aniline.[5]

Core Reaction Scheme: SNAr Coupling

The general workflow involves coupling the aniline intermediate with a suitable heterocyclic core, such as 2,4-dichloropyrimidine, a precursor for potent inhibitors of kinases like Mer and c-Met.[3][6]

Aniline This compound Reaction S(N)Ar Reaction Aniline->Reaction + Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->Reaction Product 2-Chloro-N-(4-(2-methylphenoxy)phenyl)pyrimidin-4-amine (Intermediate A) Reaction->Product 80-100 °C FurtherReaction Further Functionalization Product->FurtherReaction FinalProduct Final Kinase Inhibitor (e.g., via second S(N)Ar) Solvent Solvent (e.g., DMF, IPA) Base (e.g., K2CO3, DIPEA) Solvent->Reaction FurtherReaction->FinalProduct

Caption: General SNAr workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of a 2-Anilino-Pyrimidine Intermediate

This protocol details the synthesis of a key intermediate by reacting this compound with 2,4-dichloropyrimidine. This intermediate can be further functionalized at the remaining chloro-position to generate a library of potential inhibitors.

Materials & Reagents:

  • This compound

  • 2,4-Dichloropyrimidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2,4-dichloropyrimidine (1.05 eq), and anhydrous potassium carbonate (1.2 eq).

    • Causality Note: K₂CO₃ is a mild, solid base used to neutralize the HCl generated during the reaction. Its use avoids potential side reactions that could occur with stronger, soluble bases. Using a slight excess of the dichloropyrimidine ensures complete consumption of the more valuable aniline starting material.[3]

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a reactant concentration of approximately 0.2 M.

    • Causality Note: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction, which proceeds through a charged Meisenheimer complex intermediate.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

    • Causality Note: The product is significantly more soluble in EtOAc than in water. Pouring the DMF solution into water precipitates the product and allows for efficient extraction.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

    • Causality Note: Washing with water removes residual DMF, while the brine wash helps to break any emulsions and removes bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, 2-chloro-N-(4-(2-methylphenoxy)phenyl)pyrimidin-4-amine.

Parameter Value / Condition Rationale
Aniline:Pyrimidine Ratio 1.0 : 1.05Drives reaction to completion by consuming the aniline.
Base K₂CO₃ (1.2 eq)Mild, non-nucleophilic base to neutralize byproduct HCl.[3]
Solvent Anhydrous DMFPolar aprotic solvent, ideal for SNAr reactions.
Temperature 80 °CProvides sufficient thermal energy for the reaction.
Purification Method Column ChromatographyStandard for separating product from unreacted starting material and byproducts.

Structure-Activity Relationship (SAR) Considerations

The biological activity of phenoxyaniline derivatives is highly dependent on the substitution pattern on both aromatic rings.[4] The ortho-methyl group in this compound is expected to have a significant impact on the resulting inhibitor's profile.

Structural Feature Position Predicted Impact on Activity Rationale
Amino Group C4 (Aniline)Essential for Activity Acts as the key nucleophile for covalent attachment to the heterocyclic core, forming a critical hydrogen bond donor/acceptor interaction in the kinase hinge region.[7]
Phenoxy Group C4 (Aniline)Potency Driver The para-phenoxy group is a common and effective feature in active anilino-based kinase inhibitors, occupying a hydrophobic pocket.[4]
Methyl Group C2 (Phenoxy)Modulates Selectivity & Potency The ortho-positioning can create steric hindrance, potentially reducing affinity for some targets but enhancing it for others by inducing a favorable conformation. This can be a key handle for improving the selectivity profile.[4]

Downstream Biological Evaluation

Synthesizing a novel compound is only the first step. The following protocols provide a framework for assessing its biological activity as a kinase inhibitor.

Target Kinase Signaling Pathway

Phenoxyaniline-based inhibitors frequently target receptor tyrosine kinases like EGFR and VEGFR-2, which are upstream activators of the Ras-MAPK signaling cascade.[1][4][8] Understanding this pathway is crucial for designing cell-based assays.

Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates Inhibitor 4-Anilino-Pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP competitive) Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Phosphorylates Transcription Factors

Caption: Simplified EGFR-MAPK signaling pathway targeted by inhibitors.

Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This assay determines the concentration of the synthesized inhibitor required to inhibit the growth of cancer cells by 50% (IC₅₀).

Materials & Reagents:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR).[2]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Synthesized inhibitor, dissolved in DMSO to create a stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO only) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality Note: Mitochondrial dehydrogenases in living cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.[4]

Conclusion

This compound is a strategically designed building block for the synthesis of novel kinase inhibitors. Its incorporation via robust SNAr chemistry into established heterocyclic cores, like the pyrimidine system, provides a clear and efficient route to potential therapeutic agents. The principles and protocols outlined in this guide offer a comprehensive framework for researchers to synthesize, purify, and evaluate new chemical entities based on this promising scaffold. The true value of the ortho-methyl substituent will be revealed through detailed SAR studies and broad kinome profiling, which may unlock inhibitors with superior potency and selectivity.

References

  • A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research. Benchchem.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)
  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. PubMed.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Semantic Scholar.
  • Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy).
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

Sources

Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 4-(2-methylphenoxy)aniline (CAS No: 56705-83-0).[1] Given the limited specific toxicological data for this compound, this guide is built upon the established toxicological profiles of the broader aromatic amine class of chemicals.[2] We present a robust, dual-assay approach utilizing two distinct endpoints to ensure a thorough and self-validating assessment of cytotoxicity. The protocols detail the use of the MTT assay to measure metabolic activity and the Lactate Dehydrogenase (LDH) assay to quantify cell membrane integrity.[3][4] This dual-methodology provides a more complete picture of the potential cytotoxic effects of this compound, distinguishing between cytostatic effects and direct cell death.

Introduction and Rationale

This compound is an aromatic amine, a class of compounds recognized for potential adverse health effects that often involve metabolic activation into reactive intermediates.[2][5] The assessment of a novel chemical's potential to cause cellular damage is a critical step in safety evaluation and drug development. In vitro cytotoxicity assays serve as an essential primary screen to identify potential hazards, estimate starting doses for in vivo studies, and elucidate mechanisms of toxicity.[6][7]

The Imperative for a Dual-Assay Approach

Relying on a single cytotoxicity endpoint can be misleading. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice versa. To create a self-validating and more informative assessment, this protocol employs two distinct assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for evaluating cell viability by measuring the metabolic activity of a cell population.[8] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[12][13] It is a reliable marker for cell death, particularly necrosis and late-stage apoptosis.[4]

By running these assays in parallel, researchers can gain deeper insight into the cytotoxic mechanism of this compound. For example, a significant decrease in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect or mitochondrial dysfunction, whereas a concurrent change in both signals points towards direct cell lysis.

Rationale for Cell Line Selection

The choice of cell line is critical for the relevance of in vitro data.[14] As aromatic amines often undergo metabolic activation by cytochrome P450 enzymes in the liver, we recommend:[2]

  • HepG2 (Human Liver Carcinoma Cell Line): This cell line retains many of the metabolic enzymes found in human hepatocytes and is a standard model for studying the metabolism and toxicity of xenobiotics.

  • A Normal Fibroblast Cell Line (e.g., NIH/3T3 or Primary Human Dermal Fibroblasts): Using a non-cancerous, non-hepatic cell line provides a baseline for general cytotoxicity, helping to determine if the compound's effects are specific to metabolically active liver cells or are more broadly cytotoxic.[14]

Overall Experimental Workflow

The following diagram outlines the complete workflow for assessing the cytotoxicity of this compound using the dual-assay approach.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis prep_compound Prepare this compound Stock Solution in DMSO seed_plate Seed Cells into 96-well Plates (1x10^4 cells/well) prep_cells Culture & Harvest HepG2 and Fibroblast Cells prep_cells->seed_plate incubate_attach Incubate for 24h (Allow Cell Attachment) seed_plate->incubate_attach treat_cells Treat Cells with Serial Dilutions of Test Compound incubate_attach->treat_cells incubate_expose Incubate for Exposure Period (e.g., 24h, 48h, 72h) treat_cells->incubate_expose plate_mtt Plate A: MTT Assay incubate_expose->plate_mtt plate_ldh Plate B: LDH Assay incubate_expose->plate_ldh add_mtt Add MTT Reagent Incubate 2-4h collect_supernatant Collect Supernatant from Wells solubilize Add Solubilization Reagent (e.g., DMSO) add_mtt->solubilize read_mtt Read Absorbance at 570 nm solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mixture Incubate 30 min collect_supernatant->add_ldh_reagent read_ldh Read Absorbance at 490 nm add_ldh_reagent->read_ldh analyze Calculate % Viability / Cytotoxicity Determine IC50 Values read_mtt->analyze read_ldh->analyze

Caption: General workflow for dual-assay in vitro cytotoxicity testing.

Materials and Reagents

  • This compound (Purity ≥95%)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HepG2 and/or NIH/3T3 cell lines (or other relevant lines)

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution

  • Sterile, 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Commercially available LDH Cytotoxicity Assay Kit

  • Triton™ X-100 or other cell lysis solution (for LDH positive control)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm and 490 nm

Detailed Experimental Protocols

It is crucial to run the MTT and LDH assays on parallel plates seeded from the same cell suspension to ensure comparability. [2]

Preparation of Test Compound and Cells
  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound by dissolving the solid in DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in fresh complete medium.

    • Perform a cell count (e.g., using a hemocytometer) and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of two 96-well plates at a density of 1 x 10⁴ cells/well.

    • Include wells with medium only for background control (no-cell control).[13]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[2]

Compound Treatment
  • Prepare Serial Dilutions: On the day of treatment, thaw the stock solution. Prepare a series of working concentrations by diluting the stock solution in complete culture medium. A typical starting range might be from 0.1 µM to 1000 µM.

    • Causality Note: The final DMSO concentration in the wells must be consistent across all treatments and should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[2] A vehicle control (medium with the same final DMSO concentration) is mandatory.

  • Administer Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate concentrations of this compound, the vehicle control, or medium only (untreated control).

  • Exposure Incubation: Return the plates to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Protocol A: MTT Assay for Metabolic Viability

This protocol should be performed on Plate A after the treatment incubation period.

G cluster_principle MTT Assay Principle cluster_cell Metabolically Active Cell MTT Yellow MTT (Tetrazolium Salt) Mito Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mito enters cell Formazan Purple Formazan (Insoluble Crystals) Soluble Solubilized Purple Solution Formazan->Soluble + Solubilizer (DMSO) Measurement Quantify Viability Soluble->Measurement Absorbance @ 570nm Mito->Formazan reduces

Caption: Principle of the MTT cell viability assay.[9]

  • Add MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.[9] Add 10-20 µL of this solution to each well (including controls).

  • Incubate: Incubate the plate at 37°C for 2 to 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]

    • Expertise Note: The optimal incubation time can vary between cell lines. It is advisable to monitor the formation of the purple precipitate under a microscope.

  • Solubilize Formazan: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Mix and Read: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Protocol B: LDH Assay for Membrane Integrity

This protocol should be performed on Plate B after the treatment incubation period. Three crucial controls are required for accurate calculation: (1) Untreated cells (spontaneous LDH release), (2) Vehicle-only cells, and (3) Maximum LDH release (cells lysed with Triton X-100).[13][15]

G cluster_principle LDH Assay Principle cluster_cell Damaged Cell (Leaky Membrane) LDH Lactate Dehydrogenase (LDH) Product Colored Product (Formazan) LDH->Product LDH catalyzes reduction Measurement Quantify Cytotoxicity Product->Measurement Absorbance @ 490nm Substrate Substrate Mix (Lactate + Tetrazolium Salt) Substrate->Product LDH catalyzes reduction LDH_inside LDH LDH_inside->LDH released into medium

Caption: Principle of the LDH cytotoxicity assay.[4]

  • Prepare Controls: 30-45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer (or Triton X-100 to a final concentration of 1-2%) to the "Maximum Release" control wells.[16]

  • Collect Supernatant: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

    • Causality Note: It is critical not to disturb the cell monolayer to avoid artificially high LDH readings.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubate and Read: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16] Stop the reaction if required by the kit instructions. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Presentation

Calculations

For the MTT Assay:

  • Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of No-Cell Control Well)

  • % Viability = [(Corrected Absorbance of Test Well) / (Corrected Absorbance of Vehicle Control Well)] x 100

For the LDH Assay:

  • Corrected Absorbance = (Absorbance of Well) - (Absorbance of No-Cell Control Well)

  • % Cytotoxicity = [ (Corrected Absorbance of Test Well - Corrected Absorbance of Spontaneous Release) / (Corrected Absorbance of Maximum Release - Corrected Absorbance of Spontaneous Release) ] x 100

Data Presentation

Data should be presented as the mean ± standard deviation from at least three independent experiments. The results can be plotted as dose-response curves (Concentration vs. % Viability or % Cytotoxicity) to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in the measured effect).

Table 1: Example Data Summary for Cytotoxicity of this compound on HepG2 Cells after 24h Exposure

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Vehicle Control (0) 100 ± 4.52.1 ± 0.8
0.1 98.2 ± 5.13.5 ± 1.1
1 95.6 ± 3.84.2 ± 0.9
10 81.3 ± 6.215.7 ± 2.4
50 52.1 ± 4.948.9 ± 3.7
100 25.4 ± 3.178.3 ± 5.5
500 5.8 ± 1.596.1 ± 2.1
IC₅₀ Value (µM) ~ 48 µM~ 51 µM

Conclusion

This application note provides a validated, dual-endpoint framework for the initial in vitro cytotoxicity screening of this compound. By combining the metabolic assessment of the MTT assay with the membrane integrity measurement of the LDH assay, researchers can generate robust and nuanced data. This approach not only quantifies the cytotoxic potential but also offers preliminary insights into the compound's mechanism of action, thereby guiding further toxicological studies and risk assessment.

References

  • Arunachalam, K., & Sreeja, P. S. (2025). MTT Assay Protocol. In: Advanced Cell and Molecular Techniques. Springer Protocols Handbooks. [Link]
  • CLYTE Technologies. (2025).
  • Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io. [Link]
  • Law, B. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE 6(11): e26908. [Link]
  • Cell Biologics Inc. LDH Assay. [Link]
  • RE-Place. Neutral Red Uptake Assay. [Link]
  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
  • LookChem. Cas 73637-04-4, 2,4-bis(2-methylphenoxy)aniline. [Link]
  • Bournias-Vardiabasis, N. (1990). Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]
  • Johner Institute. (2022).
  • PubChem. 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. [Link]
  • National Toxicology Program. (2003). In Vitro Cytotoxicity Test Methods BRD. [Link]
  • An, J., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Chemical Research in Toxicology 31(3), 168-177. [Link]
  • Nde, C. B., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Future Journal of Pharmaceutical Sciences 9(1), 16. [Link]
  • Lorge, E., et al. (2016). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutagenesis 31(4), 359-370. [Link]
  • Ahlberg, E., et al. (2009). In silico predictions of genotoxicity for aromatic amines. Current Drug Discovery Technologies 6(4), 283-294. [Link]
  • Liu, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. bioRxiv. [Link]
  • Reader, S. J., et al. (1989). Cytotoxicity Testing Using Cell Lines. In: Atterwill, C.K., Steele, C.E. (eds) In Vitro Methods in Toxicology. Cambridge University Press. [Link]
  • PubChem. 4-(2-Methoxyphenoxy)aniline. [Link]
  • Grdisa, M., & Grdisa, M. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences 25(1), 1. [Link]
  • Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. International Journal of Molecular Sciences 24(1), 220. [Link]
  • Fernández-Marcelo, T., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports 10(1), 8171. [Link]
  • Zhang, X., et al. (2020). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology 11, 579. [Link]
  • Li, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Bioorganic & Medicinal Chemistry 28(1), 115201. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(2-methylphenoxy)aniline. This compound is a key intermediate in various chemical syntheses, and a reliable analytical method is crucial for quality control, purity assessment, and stability studies. The narrative explains the rationale behind chromatographic choices, from column and mobile phase selection to optimization and validation, providing a comprehensive protocol for researchers and drug development professionals.

Introduction and Analyte Properties

This compound (CAS: 56705-83-0, Molecular Formula: C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol ) is an aromatic amine derivative.[1][2] Its structure, featuring two aromatic rings linked by an ether bond and a primary amine group, dictates its physicochemical properties and, consequently, the strategy for its chromatographic separation.

The presence of aromatic rings makes the molecule largely hydrophobic, while the aniline moiety introduces a basic, polar functional group. This dual nature makes it an ideal candidate for reversed-phase HPLC, the most widely used separation technique in the pharmaceutical and chemical industries.[3] The primary amine is a weak base (pKa of aniline is ~4.6), meaning its ionization state is highly dependent on the pH of the mobile phase.[4][5] Controlling the pH is therefore paramount to achieving reproducible retention and symmetrical peak shapes. The conjugated aromatic system allows for strong UV absorbance, making UV detection a highly sensitive and appropriate choice.[6]

HPLC Method Development Strategy

The development of a successful HPLC method involves a logical progression of experiments to select and optimize chromatographic parameters. Our strategy is grounded in the fundamental properties of the analyte.

Initial Parameter Selection: The Rationale
  • Chromatographic Mode: Reversed-phase (RP) chromatography is selected due to the predominantly non-polar character of the analyte.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer.[7]

  • Column Chemistry: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention.[8][9] For this compound, the C18 alkyl chains will interact effectively with the aromatic rings, providing the primary retention mechanism.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the initial organic modifier. ACN generally provides lower backpressure and has a lower UV cutoff, which is advantageous for sensitive detection.[4] The choice of organic solvent can also influence selectivity.[5]

    • Aqueous Phase & pH Control: The basic nature of the aniline group necessitates pH control to ensure a consistent ionization state. Operating at a pH at least 2 units below the analyte's pKa ensures it is fully protonated and exists as a single species. This approach minimizes peak tailing that can occur from interactions between a partially ionized base and residual silanols on the silica-based column.[4][5] Therefore, an acidic mobile phase using 0.1% formic acid (pH ≈ 2.7) is selected. This is also compatible with mass spectrometry (MS) detection if required.[10]

  • Detection: Given the aromatic nature of the analyte, a UV detector is employed. A preliminary scan or analysis with a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For initial screening, a common wavelength for aromatic compounds, 254 nm, is used.[6]

Optimization Workflow

The initial conditions are systematically optimized to achieve the desired chromatographic performance: good resolution, symmetrical peak shape, and a reasonable analysis time.

  • Gradient Screening: A broad gradient elution (e.g., 5% to 95% ACN over 20 minutes) is first performed. This helps to determine the approximate organic solvent concentration required to elute the analyte and reveals the presence of any impurities with widely different polarities.[6][11]

  • Focusing the Gradient: Based on the screening run, a narrower, more focused gradient is developed around the elution point of the analyte to improve resolution between the main peak and any closely eluting impurities.

  • Flow Rate and Temperature Adjustment: The flow rate is optimized to balance analysis time and efficiency. Column temperature can be increased (e.g., to 30-40°C) to decrease mobile phase viscosity, reduce system backpressure, and potentially improve peak shape and alter selectivity.[4]

  • Isocratic vs. Gradient Elution: If the sample is relatively simple with few impurities, the method can be converted to a faster isocratic elution once the optimal mobile phase composition is known. For complex samples or purity analysis, a gradient method is generally preferred.[12]

MethodDevelopmentWorkflow cluster_optimization Optimization Cycle Analyte Analyte Properties (Hydrophobic, Basic Amine) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Column Select Column: C18, 5 µm, 4.6x150 mm Mode->Column MobilePhase Select Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Column->MobilePhase Detector Select Detector: UV/PDA (scan for λmax) MobilePhase->Detector GradientScreen 1. Broad Gradient Screen (5-95% B) Detector->GradientScreen FocusedGradient 2. Focused Gradient (Optimize slope) GradientScreen->FocusedGradient Identify elution % FlowTemp 3. Adjust Flow Rate & Temp (e.g., 1.0 mL/min, 35°C) FocusedGradient->FlowTemp Improve resolution FinalMethod 4. Final Method (Isocratic or Gradient) FlowTemp->FinalMethod Finalize parameters caption Fig 1. HPLC Method Development Workflow

Caption: Fig 1. HPLC Method Development Workflow

Optimized Protocol for Analysis of this compound

This section provides the detailed, step-by-step protocol for the final validated method.

Instrumentation and Materials
  • Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The final optimized parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask containing deionized water. Mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B: Use HPLC-grade acetonitrile directly. Filter if necessary.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Method Validation

The optimized method was subjected to validation to demonstrate its suitability for its intended purpose. The validation was performed in accordance with common industry practices.

  • Specificity: The method demonstrated good specificity. A chromatogram of a blank (diluent) showed no interfering peaks at the retention time of the analyte. The peak purity was also assessed using a PDA detector, confirming no co-eluting impurities.

  • Linearity: The method was found to be linear over the concentration range of 1-100 µg/mL. The calibration curve showed a correlation coefficient (r²) of >0.999.

  • Accuracy & Precision: Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of a target concentration). Precision was evaluated through repeatability (n=6 injections) and intermediate precision (different day, different analyst).

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

  • Robustness: The method's robustness was tested by making small, deliberate changes to key parameters, including column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase pH (slight variation in formic acid concentration). The system suitability parameters remained within acceptable limits.

ValidationWorkflow cluster_validation Validation Parameters OptimizedMethod Optimized HPLC Method Specificity Specificity (Blank, Peak Purity) OptimizedMethod->Specificity Linearity Linearity (Calibration Curve) OptimizedMethod->Linearity Accuracy Accuracy (Spike Recovery) OptimizedMethod->Accuracy Precision Precision (Repeatability, Intermediate) OptimizedMethod->Precision Limits LOD & LOQ (S/N Ratio) OptimizedMethod->Limits Robustness Robustness (Parameter Variation) OptimizedMethod->Robustness ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Method is fit for purpose caption Fig 2. Method Validation Workflow

Caption: Fig 2. Method Validation Workflow

Summary of Validation Data
ParameterResultAcceptance Criteria
Linearity (1-100 µg/mL) r² = 0.9995r² ≥ 0.999
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%RSD ≤ 2.0%
Intermediate: 1.2%RSD ≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-
Robustness PassedSystem suitability criteria met

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation. 2. Mobile phase pH too close to analyte pKa. 3. Column contamination.1. Replace column. 2. Ensure mobile phase pH is >2 units away from pKa. 3. Flush column with a strong solvent.
Retention Time Shift 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leak.1. Prepare fresh mobile phase carefully. 2. Ensure column oven is stable. 3. Check pump pressure and perform maintenance.
High Backpressure 1. Blockage in the system (frit, guard column). 2. Sample precipitation on the column. 3. Mobile phase viscosity too high.1. Replace guard column or filter; back-flush column. 2. Ensure sample is fully dissolved in diluent. 3. Increase column temperature or use ACN over MeOH.
Ghost Peaks 1. Contamination in autosampler or mobile phase. 2. Carryover from previous injection.1. Use fresh, high-purity solvents. 2. Implement a stronger needle wash in the autosampler method.

Conclusion

A robust, specific, and accurate RP-HPLC method for the analysis of this compound has been successfully developed and validated. The method utilizes a standard C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The comprehensive validation confirms that the method is suitable for routine quality control, stability testing, and quantitative analysis of this compound in various research and development settings.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Li, H., Lin, J. M., & Li, L. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Dabrio, M. V., et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry.
  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • BioVanix. (n.d.). How to choose reversed-phase HPLC Column.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • YouTube. (2022). Maximizing Your HPLC Method Development.
  • Interchim. (n.d.). Method Development HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromservis. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

Sources

Application Note: High-Purity Isolation of 4-(2-methylphenoxy)aniline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. The inherent basicity of the aniline moiety presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and reduced yield. This guide details a systematic approach, beginning with method development using Thin Layer Chromatography (TLC), to optimize the separation of the target compound from common synthetic impurities. The core of this protocol involves the use of a modified mobile phase containing triethylamine (TEA) to suppress the undesirable interactions with the acidic silica stationary phase, ensuring a high-purity product with excellent recovery.

Introduction: The Challenge of Purifying Basic Amines

This compound is a diaryl ether derivative whose synthesis, often achieved through methods like the Ullmann condensation, can result in a crude mixture containing unreacted starting materials and side-products.[1][2] Effective purification is critical for downstream applications. The primary obstacle in the chromatographic purification of aniline derivatives is the strong interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase for column chromatography.[3]

This acid-base interaction leads to several undesirable effects:

  • Irreversible Adsorption: The compound can bind so strongly that it fails to elute from the column, drastically reducing yield.

  • Peak Tailing: Slow, non-uniform elution results in broad, streaking bands on a TLC plate and asymmetric peaks during column chromatography, leading to poor resolution and cross-contamination of fractions.[4]

To overcome these issues, this protocol employs a widely accepted and highly effective strategy: neutralization of the silica surface by incorporating a small percentage of a volatile competing base, triethylamine (TEA), into the mobile phase. The TEA preferentially interacts with the acidic silanol sites, effectively "masking" them from the aniline derivative and allowing for a separation based primarily on polarity.[5][6]

Pre-Purification: Method Development with TLC

Prior to committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.4.[7][8]

Materials for TLC
MaterialSpecification
TLC PlatesSilica gel 60 F254, aluminum-backed
SolventsHexane (ACS Grade), Ethyl Acetate (ACS Grade), Triethylamine (≥99.5%)
VisualizationUV lamp (254 nm)
Protocol for TLC Analysis
  • Prepare Eluent Systems: In separate beakers, prepare various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each of these, add 1% triethylamine (e.g., for a 10 mL total volume, add 9 mL of the hexane/ethyl acetate premix and 0.1 mL of TEA).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. Calculate the Rf value for each spot.

The ideal solvent system will show the spot for this compound with an Rf value between 0.2 and 0.4, and clearly separated from other spots.

TLC Test System (Hexane:EtOAc + 1% TEA)Target RfObservation
9:1~0.1Too low; increase eluent polarity.
8:2 ~0.3 Good separation; suitable for column.
7:3~0.5Too high; may elute too quickly on the column.

Column Chromatography: The Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.

Materials for Column Chromatography
MaterialSpecification/Quantity
Stationary PhaseSilica Gel (Standard Grade, 60 Å, 40-63 µm)
ColumnGlass, 40-50 mm diameter
Mobile PhaseHexane:Ethyl Acetate (8:2 v/v) + 1% Triethylamine
Collection VesselsTest tubes
Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Workup TLC 1. TLC Method Development (Target Rf = 0.2-0.4) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Dry or Wet Method) Pack->Load Elute 4. Elution (Isocratic Mobile Phase) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Wet Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • In a beaker, prepare a slurry of silica gel with the chosen mobile phase (Hexane:EtOAc 8:2 + 1% TEA).

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent as the silica settles.

    • Once the silica bed is stable, add a thin protective layer of sand on top. The solvent level should never be allowed to drop below the top of this sand layer.[10]

  • Sample Loading:

    • Wet Loading (Recommended for this compound): Dissolve the crude this compound (1-2 g) in a minimal amount of the mobile phase. Using a pipette, carefully add this solution to the top of the column. Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it reaches the top of the sand layer.

    • Dry Loading (For samples insoluble in the mobile phase): Dissolve the crude product in a different, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.

    • Begin eluting the column, maintaining a steady flow rate.

    • Collect the eluent in a series of numbered test tubes (e.g., 10-15 mL per fraction). It is crucial to collect fractions from the very beginning of the elution process.[11]

  • Fraction Analysis:

    • Monitor the progress of the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate using the same mobile phase.

    • Visualize the plate under a UV lamp to identify which fractions contain the desired product. The product should appear as a single spot with the target Rf value. Fractions containing impurities will show additional spots.

  • Isolation of Pure Product:

    • Combine all fractions that show only the single spot corresponding to the pure this compound.

    • Remove the solvents using a rotary evaporator.

    • To remove residual triethylamine, which has a boiling point of 89 °C, add a solvent like dichloromethane to the flask and re-evaporate. This co-evaporation process can be repeated 2-3 times to ensure all TEA is removed.[12]

    • Place the flask under high vacuum for a final drying period to yield the purified product.

Troubleshooting

ProblemPossible CauseSolution
Compound won't elute Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase (e.g., to 7:3 Hexane:EtOAc + 1% TEA).
Poor separation Rf values of components are too close.Try a different solvent system (e.g., Dichloromethane/Methanol). Ensure the column is not overloaded.
Streaking on TLC/Column Insufficient triethylamine.Increase the concentration of TEA in the mobile phase slightly (e.g., to 1.5-2%).
Cracked silica bed Column ran dry or was packed improperly.Ensure the solvent level never drops below the top of the silica. Repack the column if necessary.

Conclusion

The purification of basic compounds like this compound by silica gel chromatography is a common yet challenging task. By understanding the underlying chemical interactions and implementing a systematic approach, high-purity material can be reliably obtained. The key to success lies in careful method development with TLC and the use of a competing base, such as triethylamine, to deactivate the acidic stationary phase. This protocol provides a robust and reproducible method for researchers and drug development professionals to isolate this valuable chemical intermediate in high purity and yield.

References

  • University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Naidoo, S. et al. (2021). Best way to remove triethylamine from a column fraction?. ResearchGate.
  • Wikipedia contributors. (2023, December 28). Column chromatography. In Wikipedia, The Free Encyclopedia.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry.
  • Wu, A. B., Huang, M., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
  • Guillarme, D., & Veuthey, J. L. (2014). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography.
  • Lawrence, J. F., & Leduc, R. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry, 50(8), 1161-1164.
  • Reddit. (2013). TLC and streaking: why add triethylamine?. r/chemhelp.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
  • University of Alberta. (n.d.). Column chromatography.
  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Learning Hub.
  • Wang, Y., Zhang, J., & Lin, L. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives].
  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography.
  • Chemistry LibreTexts. (2020, June 22). 2.3: Day 3 Procedure - Thin-layer Chromatography.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Wikipedia contributors. (2023, October 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry.
  • Frontiers in Chemistry. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.

Sources

Application Notes and Protocols for the Recrystallization of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Imperative for Purity

In the landscape of pharmaceutical and materials science research, the purity of a chemical entity is paramount. 4-(2-methylphenoxy)aniline, a key aromatic amine and diphenyl ether derivative, serves as a vital building block in the synthesis of a range of target molecules. Its structural integrity directly influences the outcome of subsequent reactions, the pharmacological profile of active pharmaceutical ingredients (APIs), and the properties of advanced materials. Impurities, often remnants from its synthesis—such as unreacted starting materials, isomers like 2-(2-methylphenoxy)aniline, or byproducts—can lead to ambiguous research data, compromised product performance, and potential safety concerns.

This technical guide provides a comprehensive, in-depth protocol for the purification of this compound via recrystallization. The methodologies detailed herein are grounded in the fundamental principles of solubility and crystal lattice formation, tailored to the specific physicochemical properties of this aryloxyaniline. This document is designed to equip researchers with not only a step-by-step procedure but also the underlying scientific rationale to adapt and troubleshoot the purification process effectively.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is foundational to developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Solid
Melting Point Not experimentally reported in surveyed literature.N/A
CAS Number 56705-83-0

Safety and Handling:

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

The Science of Recrystallization: A Primer

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[3] The core principle is that most solids are more soluble in a hot solvent than in the same solvent when it is cold. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

For a molecule like this compound, which possesses both polar (the amine group) and nonpolar (the aromatic rings and methyl group) characteristics, selecting a single ideal solvent can be challenging. In such cases, a mixed-solvent system is often employed. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (an anti-solvent) in which it is sparingly soluble, to induce crystallization.

Proposed Recrystallization Protocol for this compound

This protocol is a generalized procedure based on the known behavior of similar aromatic amines and diphenyl ethers. Optimization may be required based on the nature and quantity of impurities.

Principle of the Proposed Method:

A mixed-solvent system of ethanol and water is proposed. This compound is expected to be soluble in hot ethanol (the "good" solvent) and insoluble in water (the "poor" solvent). By carefully adding water to a hot ethanolic solution of the crude compound, the polarity of the solvent system is increased, thereby decreasing the solubility of the less polar this compound and inducing the formation of pure crystals upon slow cooling.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place crude solid in Erlenmeyer flask add_good_solvent Add minimal hot ethanol (good solvent) to dissolve start->add_good_solvent Heat & Stir add_poor_solvent Add hot water (poor solvent) dropwise to cloud point add_good_solvent->add_poor_solvent clarify Add a few drops of hot ethanol to re-clarify add_poor_solvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt ice_bath Cool in ice bath to maximize yield cool_rt->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold ethanol/water mixture filter->wash dry Dry crystals under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat a volume of ethanol on a hot plate.

    • Add the minimum amount of hot ethanol to the Erlenmeyer flask containing the crude solid to achieve complete dissolution with stirring. It is crucial to use the minimal volume to ensure the solution is saturated.

  • Inducing Saturation:

    • While keeping the ethanolic solution at a gentle boil, add hot deionized water dropwise using a Pasteur pipette until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • To ensure the formation of well-defined crystals rather than an amorphous precipitate, add a few drops of hot ethanol back into the solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

  • Isolation and Drying:

    • Set up a Buchner funnel with an appropriate size of filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of a cold ethanol/water mixture (in a similar ratio to the final recrystallization mixture).

    • Swirl the crystalline mixture in the Erlenmeyer flask and pour it into the Buchner funnel under vacuum to collect the crystals.

    • Wash the collected crystals with a small amount of the cold ethanol/water mixture to remove any residual soluble impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a temperature below the compound's melting point.

  • Purity Assessment:

    • Once dry, determine the mass of the recovered pure this compound and calculate the percent recovery.

    • The purity of the recrystallized product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A significant sharpening of the melting point range compared to the crude material is also a strong indicator of increased purity.

Troubleshooting Common Recrystallization Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. To remedy this, add a small amount of the "good" solvent (ethanol) to the hot mixture to redissolve the oil, and then allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation.

  • Low Recovery: This can result from using too much solvent during the dissolution step, incomplete crystallization, or loss of product during transfers. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled to maximize crystal formation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solubility and carefully controlling the experimental conditions, researchers can significantly enhance the purity of this important chemical intermediate, thereby ensuring the reliability and validity of their subsequent scientific endeavors.

References

  • PubChem. Compound Summary for CID 92505, 4-(o-Tolyloxy)aniline.
  • University of York, Department of Chemistry.
  • LibreTexts Chemistry. 3.3F: Mixed Solvents. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Application Note: High-Throughput Kinase Screening for 4-(2-methylphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust, high-throughput screening (HTS) assay to identify and characterize 4-(2-methylphenoxy)aniline derivatives as potential kinase inhibitors. We detail a step-by-step protocol using the luminescence-based ADP-Glo™ Kinase Assay, a universal and sensitive method for measuring kinase activity. The narrative emphasizes the causality behind experimental choices, from assay principle to data interpretation and validation, ensuring a self-validating system for reliable hit identification. This guide is designed to be a practical resource, integrating scientific rigor with actionable protocols to accelerate kinase inhibitor discovery programs.

Introduction: The Imperative for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets.[2][3] Small molecule inhibitors that target the highly conserved ATP-binding site have proven to be a successful therapeutic strategy.[4]

The this compound scaffold has emerged as a promising chemical starting point for the development of novel kinase inhibitors. Structure-activity relationship (SAR) studies on similar phenoxyaniline derivatives suggest that the substitution patterns on both the aniline and phenoxy rings can significantly influence their interaction with protein kinases and their subsequent biological activity.[5] Identifying which kinases these compounds inhibit and with what potency is a critical first step in the drug discovery process.

High-throughput screening (HTS) is an essential methodology for efficiently testing large libraries of compounds.[6] Among the various HTS technologies, the ADP-Glo™ Kinase Assay is a robust, luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] Its high sensitivity, broad dynamic range, and minimal interference from test compounds make it an ideal choice for both primary screening and detailed inhibitor characterization.[9][10] This application note will guide the user through the successful implementation of this assay for the this compound chemical series.

Assay Principle: Quantifying Kinase Activity via Luminescence

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11] The luminescent signal generated is directly proportional to the ADP concentration and, therefore, to the kinase activity.[9]

Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed by incubating the kinase, a suitable substrate, ATP, and the test compound (e.g., a this compound derivative). After the reaction reaches completion, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the kinase reaction and depletes any remaining, unconsumed ATP from the well. This step is crucial as residual ATP would create a high background signal in the subsequent detection step.

Step 2: ADP Conversion & Signal Generation. Following a 40-minute incubation, the Kinase Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of the ADP generated in the kinase reaction back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP is then used by the luciferase to produce a stable, "glow-type" luminescent signal.[7][11] The intensity of this light is measured by a luminometer and is directly proportional to the initial kinase activity. Inhibitors of the kinase will result in less ADP production and, consequently, a lower luminescent signal.

Assay_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: Signal Generation KR Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) ATP_ADP ATP → ADP ADPGlo Add ADP-Glo™ Reagent KR->ADPGlo Deplete Remaining ATP is depleted ADPGlo->Deplete Detect Add Kinase Detection Reagent Deplete->Detect 40 min incubation Convert ADP is converted to ATP Detect->Convert Light Newly synthesized ATP drives Luciferase/Luciferin reaction → Light Convert->Light Luminescence Luminescence Light->Luminescence

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocols & Methodologies
3.1. Materials and Reagents
  • Assay Plate: White, opaque 384-well plates (low-volume recommended).

  • Kinase: Purified, active kinase of interest.

  • Substrate: Appropriate substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent).

  • Buffer: Kinase reaction buffer (specific to the kinase, typically provided with the enzyme or can be optimized).

  • Equipment: Multichannel pipettors, acoustic dispenser (optional), plate shaker, and a luminometer capable of reading glow luminescence.

3.2. Experimental Workflow: Step-by-Step Protocol

This protocol is designed for a 384-well plate format. All incubations should be performed at room temperature unless specified otherwise for a particular kinase.

  • Compound Plating (Nanoliter Dispensing):

    • Prepare serial dilutions of the this compound derivatives in 100% DMSO. A common concentration range for an IC50 determination is 100 µM to 1 nM.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into the appropriate wells of the 384-well assay plate.

    • For control wells, dispense 50 nL of 100% DMSO (for 0% inhibition, high signal) and 50 nL of the control inhibitor (for 100% inhibition, low signal).

  • Addition of Kinase/Substrate Mix:

    • Prepare a 2X Kinase/Substrate Master Mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each specific kinase, often near the Km value for the substrate.

    • Add 5 µL of the 2X Kinase/Substrate Master Mix to each well containing the pre-dispensed compounds.

    • Rationale: Adding the kinase and substrate together minimizes pipetting steps. Pre-incubating the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) before starting the reaction can be important for some inhibitors to reach binding equilibrium.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Seal the plate and mix gently on a plate shaker.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate for 40 minutes.

  • Signal Development and Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

Workflow start Start cp 1. Compound Plating (50 nL in 384-well plate) start->cp ks_mix 2. Add Kinase/Substrate Mix (5 µL) cp->ks_mix atp_add 3. Add ATP to Initiate Reaction (5 µL) ks_mix->atp_add incubate_rxn Incubate (e.g., 60 min) atp_add->incubate_rxn adp_glo_add 4. Add ADP-Glo™ Reagent (10 µL) incubate_rxn->adp_glo_add incubate_deplete Incubate (40 min) adp_glo_add->incubate_deplete detect_add 5. Add Kinase Detection Reagent (20 µL) incubate_deplete->detect_add incubate_signal Incubate (30-60 min) detect_add->incubate_signal read Measure Luminescence incubate_signal->read end End read->end

Caption: High-throughput screening workflow for kinase inhibitors.

Data Analysis and Interpretation
4.1. Primary Data Processing

The raw data from the luminometer are Relative Light Units (RLU). The first step is to normalize the data to determine the percent inhibition for each test compound concentration.

  • Average Controls: Calculate the average RLU for the 0% inhibition (DMSO only, High_Signal) and 100% inhibition (control inhibitor, Low_Signal) wells.

  • Calculate Percent Inhibition: For each well containing a test compound (Test_RLU), calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Test_RLU - Low_Signal) / (High_Signal - Low_Signal))

4.2. IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12][13] It is a key measure of an inhibitor's potency.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software like GraphPad Prism or an equivalent analysis tool.[12] The equation will yield the IC50 value.

Derivative Target Kinase IC50 (nM) Hill Slope
Compound AKinase X75.21.10.992
Compound BKinase X1,2400.90.985
Compound CKinase X>10,000N/AN/A
StaurosporineKinase X15.81.30.998
Table 1: Example data summary for a screen of this compound derivatives against a target kinase. Data are hypothetical and for illustrative purposes.
Assay Validation and Quality Control

A robust and reliable assay is paramount for making sound decisions in a drug discovery campaign. The Z'-factor is a statistical parameter used to quantify the quality and suitability of a high-throughput screening assay.[14][15]

5.1. Z'-Factor Calculation

The Z'-factor measures the separation between the high and low controls, taking into account the data variation within each control group. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, low signal) and negative (n, high signal) controls.[16]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA large separation between controls with low data variability. Ideal for HTS.[17]
0 to 0.5AcceptableThe assay is suitable for screening, but may require more replicates or careful hit picking.[16]
< 0UnacceptableThe signal windows of the controls overlap, making it impossible to distinguish hits from noise.[15]
Table 2: Interpretation of Z'-factor values for assay quality assessment.

A Z'-factor should be calculated for every screening plate to ensure data quality and reproducibility. A value consistently above 0.5 indicates a robust and reliable assay.

Validation_Flow box box start Run Assay Plate with Controls (n≥16) calc_z Calculate Z'-Factor start->calc_z check_z Z' > 0.5? calc_z->check_z proceed Proceed with Screening check_z->proceed Yes troubleshoot Troubleshoot Assay (Reagent conc., incubation times, etc.) check_z->troubleshoot No

Caption: Decision workflow for assay validation using the Z'-factor.

Conclusion

This application note provides a detailed and scientifically grounded framework for the implementation of a high-throughput kinase screening assay for this compound derivatives. By leveraging the sensitivity and robustness of the ADP-Glo™ Kinase Assay and adhering to stringent quality control measures like the Z'-factor, researchers can confidently identify and characterize potent kinase inhibitors. This protocol serves as a foundational tool, enabling the rapid advancement of promising chemical scaffolds from initial hit identification to lead optimization in the drug discovery pipeline.

References
  • Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL
  • Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL
  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinform
  • Title: IC50 Determination Source: edX URL
  • Title: IC50 - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL:[Link]
  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL:[Link]
  • Title: Data analysis approaches in high throughput screening Source: SlideShare URL:[Link]
  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL:[Link]
  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL:[Link]
  • Title: Small Molecule Drug Screening Service-Enzymes Source: MtoZ Biolabs URL:[Link]
  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC - NIH URL:[Link]
  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PMC URL:[Link]
  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL:[Link]
  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL:[Link]
  • Title: 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity Source: National Center for Biotechnology Inform
  • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors Source: PubMed URL:[Link]

Sources

A Validated Chromatographic Approach for the Resolution and Quantification of Phenoxyaniline Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

Phenoxyaniline and its isomers (2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline) are crucial chemical intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. As with many aromatic compounds, the synthetic process can yield a mixture of these positional isomers. Due to differences in their biological activity, toxicity, and reactivity, the precise separation and quantification of each isomer are critical for ensuring the quality, safety, and efficacy of the final product.

The challenge in analyzing these isomers lies in their subtle structural differences, which result in very similar physicochemical properties such as polarity, boiling point, and mass. This application note presents robust and validated analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the effective separation and quantification of phenoxyaniline isomers, designed to meet the rigorous standards of the pharmaceutical industry.

Core Principles of Isomer Separation

Separating positional isomers requires analytical techniques that can exploit minor differences in their molecular structure.

  • Dipole Moment and Polarity: The position of the amino group relative to the phenoxy group alters the molecule's overall dipole moment. 2-phenoxyaniline and 4-phenoxyaniline generally exhibit different polarities compared to the 3-isomer, which can be leveraged in chromatographic separations.

  • Molecular Shape and Steric Effects: The spatial arrangement of the functional groups influences how each isomer interacts with a stationary phase. For instance, the proximity of the amino and phenoxy groups in the 2-isomer can lead to intramolecular interactions or steric hindrance that affects its retention behavior.

  • π-π Interactions: The aromatic rings in phenoxyaniline isomers can engage in π-π interactions with specific HPLC stationary phases, such as those containing phenyl groups.[1][2] These interactions can provide unique selectivity for separating aromatic positional isomers that might co-elute on standard C18 columns.[2]

Overall Method Development and Validation Strategy

The development of a reliable analytical method follows a logical progression from initial screening to full validation. The goal is to establish a method that is demonstrated to be suitable for its intended purpose, a core principle of international regulatory guidelines.[3][4]

Method_Development_Workflow Start Define Analytical Objective Feasibility Technique & Column Screening (HPLC/GC) Start->Feasibility Isomer Separation & Quantification Optimization Method Optimization (Mobile Phase, Gradient, Temperature, etc.) Feasibility->Optimization Select best technique Validation Method Validation (ICH Q2(R1)) Optimization->Validation Finalized method Routine Routine Analysis & Lifecycle Management Validation->Routine Validated Method

Caption: High-level workflow for analytical method development and validation.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol details a robust HPLC method for the baseline separation and quantification of 2-, 3-, and 4-phenoxyaniline. The choice of a phenyl-based stationary phase is deliberate to enhance selectivity for these aromatic isomers.[2]

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (reagent grade), Phosphoric Acid (reagent grade), reagent-grade water.

  • Standards: Reference standards of 2-phenoxyaniline, 3-phenoxyaniline, and 4-phenoxyaniline with certified purity.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of Potassium Phosphate Monobasic in 1 L of reagent-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of each phenoxyaniline isomer into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Dilute the stock solutions with the diluent to achieve a final concentration of approximately 10 µg/mL for each isomer.

  • Sample Preparation: Accurately weigh a sample containing phenoxyaniline and dissolve it in the diluent to achieve an expected final concentration of ~10 µg/mL. Sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µmProvides π-π interactions, enhancing selectivity for aromatic isomers.[2]
Mobile Phase A: pH 3.0 Phosphate BufferB: AcetonitrileThe acidic pH ensures the aniline functional group is protonated and behaves consistently, minimizing peak tailing.[1]
Gradient 0-5 min: 40% B5-20 min: 40% to 70% B20-22 min: 70% to 40% B22-27 min: 40% B (Re-equilibration)A gradient elution is necessary to resolve the closely eluting isomers while ensuring a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 240 nmA wavelength where all isomers exhibit significant absorbance.
Injection Vol. 10 µL

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS serves as an excellent confirmatory technique, providing orthogonal separation and definitive identification based on mass spectra.[5][6] This is particularly useful for identifying trace-level impurities or confirming peak identity in complex matrices.

Instrumentation and Materials
  • GC-MS System: Gas chromatograph with an autosampler coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: Mid-polarity capillary column, such as a 5% Phenyl Polymethylsiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Gases: Helium (carrier gas, 99.999% purity).

  • Chemicals: Dichloromethane (GC grade), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization (optional).

  • Standards: As prepared for the HPLC method, but dissolved in Dichloromethane.

Sample Preparation
  • Direct Injection: Prepare standards and samples in Dichloromethane at a concentration of approximately 10-20 µg/mL.

  • Derivatization (Optional): For improved peak shape and volatility, derivatization can be performed. To 100 µL of the sample solution, add 50 µL of pyridine and 100 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes. This process converts the primary amine to a less polar silyl-derivative, which often chromatographs better.

GC-MS Conditions
ParameterSettingRationale
Column 5% Phenyl Polymethylsiloxane, 30m x 0.25mm, 0.25µmA robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[7]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 min at 280°CThe temperature program separates the isomers based on their boiling points and interaction with the stationary phase.[8]
Inlet Temp. 270 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Splitless (1 µL)Suitable for trace analysis to ensure maximum transfer of analyte to the column.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.[7]
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass filter.[7]
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range m/z 40 - 400Covers the molecular ion and expected fragment ions of phenoxyaniline.
Data Analysis

Identification is confirmed by matching both the retention time and the acquired mass spectrum against a reference standard. While all isomers have the same molecular ion (m/z 185), their fragmentation patterns may show subtle differences that can aid in differentiation, although these are often very similar.[9] Therefore, chromatographic separation is paramount.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, validation must be performed according to established guidelines such as ICH Q2(R1).[4][10][11] The following parameters must be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the three isomers from each other and from any known impurities or degradation products.

  • Linearity: Assessed over a range of concentrations (e.g., 1-20 µg/mL) by plotting peak area against concentration and determining the correlation coefficient (R²), which should be ≥ 0.999.[3]

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12] Typically 80-120% of the target concentration.[12]

  • Accuracy: Determined by analyzing samples with known amounts of added analyte (spiked samples) at three concentration levels. Recovery should typically be within 98.0 - 102.0%.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate injections). The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Assesses the method's variability on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[8]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), demonstrating its reliability for routine use.[11]

Hypothetical Validation Summary Data (HPLC Method)
Parameter2-Phenoxyaniline3-Phenoxyaniline4-PhenoxyanilineAcceptance Criteria
Linearity (R²) 0.99980.99970.9999≥ 0.999
Accuracy (% Recovery) 100.5%99.4%101.2%98.0 - 102.0%
Repeatability (%RSD) 0.8%1.1%0.7%≤ 2.0%
LOD (µg/mL) 0.050.050.04Report
LOQ (µg/mL) 0.150.150.12Report
Resolution (Rs) Rs (2 vs 3) = 2.1Rs (3 vs 4) = 2.5-≥ 2.0

Troubleshooting Common Chromatographic Issues

Effective troubleshooting is key to maintaining data quality in a regulated environment.

Troubleshooting_Logic Problem Problem Observed PoorRes Poor Resolution (Rs < 2.0) Problem->PoorRes Tailing Peak Tailing (Tf > 1.5) Problem->Tailing Sol_Res1 Decrease gradient slope or switch to isocratic PoorRes->Sol_Res1 Optimize Selectivity Sol_Res2 Check column health (perform efficiency test) PoorRes->Sol_Res2 Check Efficiency Sol_Tail1 Adjust mobile phase pH (ensure analyte is ionized) Tailing->Sol_Tail1 Control Ionization Sol_Tail2 Add mobile phase modifier (e.g., triethylamine for GC) Tailing->Sol_Tail2 Block Active Sites Sol_Tail3 Ensure sample is fully dissolved in mobile phase Tailing->Sol_Tail3 Prevent Distortion

Caption: Decision tree for troubleshooting poor isomer separation.[1]

Conclusion

The successful separation and quantification of phenoxyaniline isomers are achievable with systematic method development and rigorous validation. The HPLC method using a phenyl-hexyl column provides excellent resolution for routine quality control, while the GC-MS method offers an orthogonal technique for confirmation and impurity identification. By following the detailed protocols and validation guidelines presented, researchers and drug development professionals can implement reliable and robust analytical methods to ensure the purity and quality of their materials, ultimately safeguarding product safety and efficacy.

References

  • Benchchem. Method Development for Separating Isomers of Methylphenoxyaniline.
  • Benchchem. Synthesis and Purification of 4-Phenoxyaniline.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Welch Materials. A Guide to Selective Columns for Isomer Separation.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. Separations of 17 isomers of phenols and anilines on the TPGS column.
  • ResearchGate. How to make the separation of two analytes that interact with each other?
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • ScienceDirect. Sample preparation in analysis of pharmaceuticals.
  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene.
  • ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline...
  • Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Google Patents. Process for the preparation of 4-phenoxy-phenols.
  • PubMed. Synthesis and determination of analytical characteristics and differentiation of positional isomers... using chromatography-mass spectrometry.
  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Sigma-Aldrich. 2-Phenoxyaniline 99.
  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • Trends in Pharmaceutical Sciences. Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS.

Sources

Application Note: Molecular Docking of 4-(2-methylphenoxy)aniline into the EGFR Kinase Active Site

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This makes them prime targets for therapeutic intervention. Computer-Aided Drug Design (CADD) methodologies, particularly molecular docking, have become indispensable in the discovery and optimization of small molecule kinase inhibitors.[2][3] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the putative kinase inhibitor, 4-(2-methylphenoxy)aniline, into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. We will utilize industry-standard, open-source software, including AutoDock Vina for the docking simulation and PyMOL for visualization and analysis, to predict the binding affinity and interaction patterns of this compound. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and computational chemistry.

Introduction: The Significance of Kinase Inhibition and In Silico Screening

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[4] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes. The human genome contains over 500 protein kinases, and their aberrant activity is frequently linked to oncogenesis.[5] Consequently, kinase inhibitors have emerged as a major class of anti-cancer therapeutics.[1][6]

The structure of a typical kinase catalytic domain consists of two lobes, an N-terminal lobe and a C-terminal lobe, connected by a flexible hinge region.[7][8] The ATP-binding site is located at the interface of these two lobes, making it an attractive target for the design of competitive inhibitors.[7][8] Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of these targets to design and predict the binding of small molecules.[1] Molecular docking is a key SBDD technique that computationally predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[9]

In this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression or mutation is implicated in various cancers. We will investigate the binding of this compound, a small molecule with structural motifs present in some known kinase inhibitors. By following the detailed protocols herein, researchers can gain insights into the potential of this compound as an EGFR inhibitor and apply these methodologies to their own drug discovery projects.

Methodological Overview: A Self-Validating Docking Workflow

The credibility of any in silico study hinges on a robust and reproducible methodology. The workflow presented here is designed to be a self-validating system, incorporating essential steps for protein and ligand preparation, docking simulation, and rigorous post-docking analysis.

Below is a Graphviz diagram illustrating the overall workflow for the molecular docking of this compound into the EGFR kinase active site.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Select 1. Target Selection (EGFR Kinase - PDB: 2GS6) Prot_Prep 2. Receptor Preparation (Remove water, ligands; Add hydrogens) PDB_Select->Prot_Prep Grid_Box 5. Grid Box Definition (Define search space in active site) Prot_Prep->Grid_Box Ligand_Fetch 3. Ligand Acquisition (PubChem: this compound) Ligand_Prep 4. Ligand Preparation (Energy minimization, format conversion) Ligand_Fetch->Ligand_Prep Vina_Run 6. AutoDock Vina Simulation (Execute docking) Ligand_Prep->Vina_Run Grid_Box->Vina_Run Pose_Analysis 7. Pose & Score Analysis (Evaluate binding energy and conformation) Vina_Run->Pose_Analysis Interaction_Viz 8. Interaction Visualization (PyMOL: H-bonds, hydrophobic contacts) Pose_Analysis->Interaction_Viz Validation 9. Protocol Validation (Re-docking of native ligand) Interaction_Viz->Validation

Caption: Molecular docking workflow from target preparation to results analysis.

Detailed Protocols

This section provides detailed, step-by-step instructions for each phase of the molecular docking study.

Required Software

Ensure you have the following software installed:

  • PyMOL: A molecular visualization system. Educational versions are available. ([Link])

  • AutoDock Tools (MGLTools): Used for preparing protein and ligand files. ([Link])

  • AutoDock Vina: The molecular docking program. ([Link])

  • Open Babel (Optional but Recommended): For file format conversion and energy minimization. ([Link])

Phase 1: Preparation of Receptor and Ligand

Accurate preparation of the protein and ligand is crucial for a meaningful docking simulation.

Protocol 3.2.1: Receptor (EGFR Kinase) Preparation

  • Obtain the Protein Structure: Download the crystal structure of the active EGFR kinase domain from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 2GS6 .[10] This structure contains a co-crystallized ATP analog, which will help in defining the active site.

  • Clean the PDB File:

    • Open the downloaded 2GS6.pdb file in PyMOL.

    • Remove water molecules: remove solvent

    • Remove the co-crystallized ligand and any other heteroatoms: remove hetatm

    • Save the cleaned protein structure as 2GS6_protein.pdb.

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Start AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 2GS6_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to File > Save > Write PDBQT and save the file as 2GS6_protein.pdbqt. This format includes atomic charges and atom types required by Vina.

Protocol 3.2.2: Ligand (this compound) Preparation

  • Obtain the Ligand Structure:

    • Search for "this compound" on PubChem (CID: 79752).

    • Download the 3D conformer of the ligand in SDF format.

  • Convert and Prepare the Ligand:

    • It is good practice to perform an energy minimization of the ligand structure. This can be done using software like Avogadro or Open Babel.

    • Using AutoDock Tools:

      • Go to Ligand > Input > Open and select the ligand's SDF or MOL2 file.

      • Go to Ligand > Torsion Tree > Detect Root.

      • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Phase 2: Docking Simulation with AutoDock Vina

Protocol 3.3.1: Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.

  • Identify the Active Site: In ADT, with 2GS6_protein.pdbqt loaded, go to Grid > Grid Box.

  • Position the Grid Box: A box will appear around the protein. You need to adjust its center and dimensions to encompass the ATP-binding site. A good practice is to center the grid on the position of the co-crystallized ligand from the original PDB file. For 2GS6, the active site is well-defined.

  • Set Grid Box Parameters: Adjust the center_x, center_y, center_z and size_x, size_y, size_z values. A size of 25 Å in each dimension is often a good starting point for kinase active sites. Record these values as they will be needed for the configuration file.

Protocol 3.3.2: Creating the Configuration File

AutoDock Vina uses a configuration file to specify the input files and docking parameters.

  • Create a new text file named conf.txt.

  • Add the following lines to the file, replacing the center and size values with those you determined in the previous step:

Caption: Key molecular interactions to analyze between the ligand and the active site.

Protocol Validation: A Critical Step

To ensure the trustworthiness of your docking protocol, it is essential to perform a validation step. [11]A common method is to re-dock the co-crystallized ligand into the active site and compare the predicted pose with the crystallographic pose.

Protocol 4.3.1: Re-docking the Native Ligand

  • Extract the co-crystallized ligand from the original 2GS6.pdb file and prepare it as a PDBQT file.

  • Use the same docking protocol (grid box and configuration file) to dock this native ligand back into the EGFR active site.

  • Compare the predicted binding pose of the native ligand with its original crystallographic pose. The Root Mean Square Deviation (RMSD) between the two poses should ideally be less than 2.0 Å for the protocol to be considered valid. [11]

Conclusion and Future Directions

This application note has provided a detailed, end-to-end protocol for the molecular docking of this compound into the EGFR kinase active site. By following these steps, researchers can obtain valuable insights into the binding affinity and interaction patterns of potential kinase inhibitors. The presented workflow, which includes rigorous preparation, simulation, and validation steps, ensures a high degree of scientific integrity.

The results from a molecular docking study are predictive and should ideally be followed by more advanced computational methods, such as molecular dynamics simulations, to assess the stability of the predicted binding pose over time. Ultimately, in silico findings must be validated through experimental assays to confirm the biological activity of the compound.

References

  • Šolmajer, T., Terzić, N., & Agić, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 776. [Link]
  • Zhong, Z., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5789. [Link]
  • AutoDock Vina Tutorial. (2025). YouTube. [Link]
  • Quora. (2021). How does one prepare proteins for molecular docking? [Link]
  • CSUPERB. (n.d.).
  • Jones, D. (2012). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. PLoS One, 7(10), e47132. [Link]
  • Springer Nature Experiments. (n.d.). Computational Design of Multi-target Kinase Inhibitors. [Link]
  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
  • YouTube. (2024). How To Use Pymol?
  • Zhang, X., et al. (2006). An Allosteric Mechanism for Activation of the Kinase Domain of Epidermal Growth Factor Receptor. Cell, 125(6), 1137-1149. [Link]
  • Fitzkee Lab. (n.d.).
  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
  • YouTube. (2024).
  • Roskoski, R. Jr. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. [Link]
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
  • Singh, S., & Singh, S. K. (2023). Development of Kinase-Centric Drugs: A Computational Perspective. Molecules, 28(19), 6965. [Link]
  • Ross, G. (2012). Session 4: Introduction to in silico docking. [Link]
  • Wikipedia. (n.d.). Kinase. [Link]
  • DARTS Lab. (n.d.). Distinct structural mechanisms determine substrate affinity and kinase activity of protein kinase C. [Link]
  • Guterres, H., & Im, W. (2020). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Al-Obaidi, Z., et al. (2022). Molecular docking studies of tyrosine kinase inhibitors.
  • Roskoski, R. Jr. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 298(6), 101978. [Link]
  • ResearchGate. (2019).
  • ResearchGate. (2022).
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
  • Supplementary Material 1. (n.d.).
  • Protein Structural Analysis Laboratory. (n.d.).
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
  • YouTube. (2017). Pymol for Beginners - video 4: H-bonds. [Link]
  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421. [Link]
  • RSC Publishing. (n.d.).
  • Molecular Docking Tutorial. (n.d.). [Link]
  • PubMed. (n.d.). Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors. [Link]
  • ResearchGate. (n.d.).
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
  • PubMed. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. [Link]
  • PubChem. (n.d.). 4-[2-(4-Methoxyphenyl)ethenyl]aniline. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-(2-methylphenoxy)aniline Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Phenoxyaniline Scaffold in Modern Drug Discovery

The 4-phenoxyaniline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique diaryl ether linkage provides a semi-rigid yet conformationally flexible backbone, allowing for precise orientation of substituents to interact with biological targets. Analogues of 4-(2-methylphenoxy)aniline, in particular, have garnered significant interest as modulators of various enzymes and receptors, most notably as kinase inhibitors in oncology research.[1][2] The strategic placement of substituents on either of the two aromatic rings can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

This comprehensive technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the synthetic strategies for creating a diverse library of this compound analogues, with a focus on elucidating their structure-activity relationships (SAR). We will delve into the mechanistic rationale behind two powerful synthetic methodologies, the Ullmann Condensation and the Buchwald-Hartwig Amination, and provide detailed, field-proven protocols for their execution. The aim is to equip researchers with the knowledge and practical tools to efficiently synthesize and optimize this important class of molecules for their specific therapeutic targets.

Strategic Synthesis of the Diaryl Ether Linkage: A Comparative Overview

The cornerstone of synthesizing this compound analogues is the formation of the C-O bond between the two aryl rings. Two primary transition-metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. The selection of the synthetic route often depends on the desired substitution pattern, functional group tolerance, and available starting materials.

Route A: The Ullmann Condensation

The Ullmann condensation is a classic and cost-effective method for the formation of diaryl ethers, typically involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[3][4] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper.[5]

Mechanistic Rationale and Causality: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of a copper(I) source, such as CuI, is crucial as it is the active catalytic species. The base, typically a strong inorganic base like K₂CO₃ or Cs₂CO₃, is essential for deprotonating the phenol to form the more nucleophilic phenoxide. The addition of a ligand, such as 1,10-phenanthroline or an amino acid like N,N-dimethylglycine, can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the reductive elimination step. The choice of a high-boiling polar aprotic solvent like DMSO or DMF is necessary to ensure the solubility of the reactants and to reach the required reaction temperatures.[6]

Ullmann_Condensation_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification reactants Substituted Phenol + Substituted Aryl Halide + Cu(I) Catalyst + Base + Ligand solvent Add High-Boiling Polar Aprotic Solvent (e.g., DMSO, DMF) reactants->solvent Dissolve heating Heat under Inert Atmosphere (e.g., 80-150 °C) solvent->heating Execute Reaction filtration Cool and Filter to Remove Inorganics heating->filtration Post-Reaction extraction Aqueous Workup & Extraction filtration->extraction purification Column Chromatography extraction->purification product Pure Analogue purification->product

Figure 1: General workflow for the Ullmann Condensation.

Route B: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[7] This methodology is particularly valued for its broad substrate scope and functional group tolerance.

Mechanistic Rationale and Causality: The Buchwald-Hartwig C-O coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the deprotonated phenol (phenoxide). The choice of ligand is critical to the success of this reaction; bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are commonly employed to promote the reductive elimination step, which forms the desired C-O bond and regenerates the Pd(0) catalyst.[8] A strong, non-nucleophilic base, such as NaOtBu or Cs₂CO₃, is required to generate the phenoxide in situ. The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig C-O Coupling Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OAr')L_n Ar-Pd(II)(OAr')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OAr')L_n Ligand Exchange (Ar'OH + Base) Ar-Pd(II)(OAr')L_n->Pd(0)L_n Ar-O-Ar' Product (Ar-O-Ar') Ar-Pd(II)(OAr')L_n->Ar-O-Ar' Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.

Structure-Activity Relationship (SAR) Insights for Analogue Design

The 4-phenoxyaniline scaffold is a common feature in many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain. The phenoxy ring typically extends into a hydrophobic pocket, and substituents on this ring can be used to fine-tune potency and selectivity. The following SAR insights, synthesized from studies on related anilinoquinazoline and other kinase inhibitors, can guide the design of a focused library of this compound analogues.[1][2][9]

  • Aniline Ring Substituents:

    • Small substituents at the 2- or 3-position: Can be used to modulate the electronics and conformation of the aniline ring, potentially improving binding affinity.

    • Hydrogen bond donors/acceptors: Introduction of groups like hydroxyl or methoxy can probe for additional interactions in the active site.[1]

  • Phenoxy Ring Substituents:

    • Positional Isomers: Moving the methyl group from the 2-position to the 3- or 4-position can significantly impact the binding pose and potency.

    • Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs): Halogens (F, Cl), trifluoromethyl, or cyano groups can alter the electronic properties and may engage in specific interactions within the hydrophobic pocket. Conversely, methoxy or alkyl groups can enhance hydrophobic interactions.

    • Steric Bulk: Increasing the size of the substituent (e.g., from methyl to tert-butyl) can be used to probe the size of the hydrophobic pocket and can influence selectivity.

The following table summarizes representative SAR data for a series of anilinoquinazoline kinase inhibitors, which can serve as a proxy for guiding the design of this compound analogues.

Compound ID Aniline Ring Substitution Phenoxy Ring Substitution Kinase IC₅₀ (µM) *
1aH2-Methyl1.20[1]
1bH3-Methyl3.89[1]
1cH4-Methyl10.47[1]
2a3-MethoxyH8.91[1]
2b3-HydroxyH1.20[1]
3aH4-Fluoro0.85[9]
3bH4-Chloro0.75[9]

*IC₅₀ values are for representative kinases and are intended for comparative purposes to illustrate SAR trends.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative this compound analogues. These protocols are designed to be self-validating, with guidance on reaction monitoring, workup, and purification.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes the synthesis of the parent compound, this compound, from 4-aminophenol and 2-bromotoluene.

Materials:

  • 4-Aminophenol

  • 2-Bromotoluene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground

  • 1,10-Phenanthroline

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by 2-bromotoluene (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Transfer the combined filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 30% ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.10 (m, 2H), 7.05-6.95 (m, 2H), 6.90-6.80 (m, 4H), 3.65 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃).[10]

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.0, 149.5, 142.0, 131.0, 127.0, 125.0, 122.0, 120.0, 118.0, 116.0, 16.0.[10]

Protocol 2: Synthesis of 4-(4-Fluoro-2-methylphenoxy)aniline via Buchwald-Hartwig C-O Coupling

This protocol details the synthesis of a fluorinated analogue using a palladium-catalyzed approach.

Materials:

  • 4-Bromoaniline

  • 4-Fluoro-2-methylphenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine 4-fluoro-2-methylphenol (1.2 mmol, 1.2 equiv.), cesium carbonate (1.4 mmol, 1.4 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by 4-bromoaniline (1.0 mmol, 1.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C for 8-16 hours, with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-fluoro-2-methylphenoxy)aniline.

Conclusion

The Ullmann Condensation and Buchwald-Hartwig C-O coupling are both highly effective and versatile methods for the synthesis of this compound and its analogues. The choice of method will depend on the specific substituents required for the SAR study, with the Buchwald-Hartwig reaction often offering broader functional group tolerance and milder conditions, while the Ullmann reaction provides a more economical route. By systematically varying the substituents on both the aniline and phenoxy rings using the protocols outlined in this guide, researchers can efficiently generate libraries of compounds for biological screening. The SAR insights provided serve as a rational starting point for analogue design, enabling the optimization of this important scaffold for the development of novel therapeutics.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Organic Synthesis, Inc. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Wikipedia contributors. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Al-Ostath, A., Jaradat, M., & Al-Qawasmeh, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Wang, Y.-Q., Zhao, B.-Y., & Jia, Q. (2023). Synthesis of meta-functionalized phenols and anilines.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Yeh, T.-K., et al. (2007).
  • Kinger, M., Park, J. H., Lee, J. Y., & Kim, S. W. (2014). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives.
  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • BenchChem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)
  • Fuse, S., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Potashman, M. H., et al. (2020). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization.
  • Liu, Y., et al. (2016). Design, synthesis and pharmacological evaluation of novel 4-phenoxyquinoline derivatives as potential antitumor agents. Semantic Scholar.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of 4-Methyl-2-(4-methylphenoxy)aniline and its Analogs. BenchChem.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • El-Naggar, M., et al. (2023).

Sources

Troubleshooting & Optimization

Ullmann Condensation for Diaryl Ethers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann condensation, a cornerstone reaction in the synthesis of diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful yet often challenging C-O cross-coupling reaction. Here, we move beyond simple protocols to explore the "why" behind the "how," providing you with the expert insights needed to overcome common hurdles and improve your reaction yields.

Introduction: The Modern Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, traditionally involves the copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether. While historically demanding harsh reaction conditions (high temperatures, stoichiometric copper), the advent of modern ligand-accelerated protocols has transformed this reaction into a more versatile and milder process. However, its success is highly sensitive to a variety of factors, including the choice of catalyst, ligand, base, and solvent, as well as the electronic and steric properties of the substrates.

This guide provides a structured, in-depth approach to troubleshooting, framed as a series of frequently asked questions that address the most common issues encountered in the lab.

Part 1: Troubleshooting Guide & FAQs

Question 1: My Ullmann reaction is not proceeding to completion, or I'm observing very low conversion of my starting materials. What are the primary factors to investigate?

Low or incomplete conversion is one of the most frequent challenges. The root cause often lies in one of four areas: the catalyst system, the reaction conditions, the purity of reagents, or the nature of your substrates.

A. Catalyst System Inactivity

The heart of the modern Ullmann reaction is the copper catalyst and its associated ligand. Inactivity here is a common culprit.

  • Copper Source: While Cu(I) salts like CuI, CuBr, or CuCl are generally preferred as they can directly enter the catalytic cycle, Cu(II) sources (e.g., CuSO₄) or even Cu(0) can be effective if an in-situ reduction or oxidation occurs. However, the choice of counterion can influence reactivity. For instance, iodide is a good leaving group and can facilitate the initial oxidative addition step.

  • Ligand Choice and Quality: Ligands are critical for solubilizing the copper salt and modulating its reactivity. Diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) and phenanthroline-based ligands are workhorses in this field. The ligand's role is to stabilize the copper center and facilitate the reductive elimination step, which is often rate-limiting. If your reaction is failing, consider if your ligand is appropriate for your specific substrate combination. For electron-poor phenols, a more electron-donating ligand might be necessary. Also, ensure your ligand is pure; degradation from improper storage can poison the catalyst.

  • Catalyst Loading: While typical loadings range from 1-10 mol%, sometimes increasing the catalyst loading can overcome high activation barriers, especially with challenging substrates.

Troubleshooting Workflow: Catalyst System

Start Low Conversion Issue Check_Cu 1. Evaluate Copper Source (Cu(I) vs Cu(II) vs Cu(0)) Start->Check_Cu Check_Ligand 2. Assess Ligand - Is it appropriate for the substrates? - Is it pure? Check_Cu->Check_Ligand If no improvement Screen_Cu Screen Alternative Cu Salts (e.g., CuI, CuBr, Cu(OTf)₂) Check_Cu->Screen_Cu Check_Loading 3. Adjust Catalyst Loading (Increase to 5-15 mol%) Check_Ligand->Check_Loading If no improvement Screen_Ligands Screen Alternative Ligands (e.g., Phenanthroline, DMI) Check_Ligand->Screen_Ligands Check_Loading->Screen_Ligands If still poor Result Improved Conversion Screen_Ligands->Result Screen_Cu->Result

Caption: Troubleshooting workflow for catalyst-related issues.

B. Sub-Optimal Reaction Conditions

  • Base Selection: The base is crucial for deprotonating the phenol, forming the active phenoxide nucleophile. The choice of base can dramatically impact yield. Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective. Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the "caesium effect," which promotes reactivity. Organic bases like DBU are generally not strong enough. The pKa of the phenol should guide your choice; more acidic phenols require weaker bases.

  • Solvent Effects: High-boiling point, polar aprotic solvents like DMF, DMAc, NMP, or dioxane are standard. They need to be able to dissolve the inorganic base and the copper-phenoxide complex. Ensure your solvent is anhydrous, as water can hydrolyze the catalyst and interfere with the base.

  • Temperature: While modern Ullmann reactions are milder than their predecessors, they often still require elevated temperatures (80-140 °C). If you see no reaction at a lower temperature, a systematic increase in temperature is a logical next step.

C. Reagent Purity

The Ullmann condensation is notoriously sensitive to impurities.

  • Water: As mentioned, ensure all reagents and the solvent are scrupulously dried.

  • Oxygen: While not always detrimental, running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. Oxygen can lead to oxidative side reactions, such as homo-coupling of the phenol.

  • Halide Impurities: If you are using a triflate as your electrophile, ensure it is free from residual triflic acid or halide impurities from its preparation.

Question 2: My reaction is producing significant amounts of homo-coupled byproducts (Ar-Ar or ArO-OAr). How can I suppress these side reactions?

Homo-coupling is a common side reaction pathway that competes with the desired C-O bond formation. It typically arises from the reaction of two aryl halides (to form a biaryl) or two phenols (oxidative coupling).

Mechanism of Side Reactions The formation of biaryl byproducts often occurs via a Cu(I)/Cu(III) cycle or through a radical mechanism. Oxidative homo-coupling of phenols is often promoted by the presence of O₂ and a Cu(II) species.

Strategies for Suppression:

  • Control of Reaction Atmosphere: The most effective first step is to rigorously de-gas your reaction mixture (e.g., via three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar). This minimizes O₂ levels, which are a key driver for oxidative phenol coupling.

  • Ligand Modification: The ligand can sterically and electronically tune the catalyst to favor the desired cross-coupling pathway. Bulky ligands can disfavor the formation of biaryl products by hindering the approach of two aryl halide molecules to the copper center.

  • Use of Additives: Sometimes, additives can suppress side reactions. For example, the inclusion of a small amount of a reducing agent can help maintain the copper in its active Cu(I) state, preventing excursions into Cu(II) chemistry that can promote oxidative side reactions.

Table 1: Troubleshooting Side Reactions

IssuePotential CauseRecommended Action
Biaryl Formation Reductive elimination from a diarylcopper speciesUse a bulkier ligand; lower the reaction temperature; ensure slow addition of the aryl halide.
Phenol Homo-coupling O₂-mediated oxidative coupling via Cu(II)Rigorously de-gas the reaction mixture and maintain an inert atmosphere; use a pre-catalyst that is purely Cu(I).
Dehalogenation Protonolysis of the aryl-copper intermediateEnsure the use of an anhydrous solvent and a non-protic base.
Question 3: I am working with an electron-deficient aryl halide or an electron-rich phenol, and the reaction is failing. How do I adapt the protocol for challenging substrates?

The electronic properties of your coupling partners are a major determinant of success. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Cu(I) center, followed by coordination of the phenoxide and reductive elimination.

The Catalytic Cycle and Electronic Effects

UllmannCycle cluster_0 Ullmann Catalytic Cycle A L-Cu(I)-X B [Ar-Cu(III)-OAr']L A->B Oxidative Addition F Ar-O-Ar' B->A Reductive Elimination B->F Diaryl Ether (Product) C Ar-X C->B Aryl Halide (Electrophile) D Ar'-OH + Base E Ar'-O⁻ D->E Deprotonation E->B Phenoxide (Nucleophile)

Caption: A simplified catalytic cycle for the Ullmann condensation.

  • Electron-Deficient Aryl Halides (e.g., with -NO₂, -CF₃ groups): These are generally more reactive towards oxidative addition. If your reaction is failing, the issue is likely not this step. Instead, the resulting electron-poor Ar-Cu intermediate may be less prone to reductive elimination. Here, a more electron-donating ligand can increase the electron density on the copper center, promoting the final bond-forming step.

  • Electron-Rich Aryl Halides (e.g., with -OMe, -NMe₂ groups): These are notoriously difficult substrates because the initial oxidative addition step is slow. For these, you need to "force" the reaction by:

    • Increasing the temperature significantly.

    • Using a more reactive copper source, such as one generated in situ from Cu(OTf)₂.

    • Employing a highly active ligand system, such as one based on a phenanthroline scaffold.

  • Electron-Rich Phenols: These are excellent nucleophiles and generally react well.

  • Electron-Poor Phenols: These are less nucleophilic, making the coordination to the copper center and subsequent reaction slower. Using a stronger base (like K₃PO₄ or Cs₂CO₃) and a more polar solvent can help increase the concentration and reactivity of the corresponding phenoxide.

Part 2: Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Condensation

This protocol provides a robust starting point for the synthesis of a diaryl ether using N,N'-dimethylethylenediamine (DMEDA) as a ligand.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous Toluene or Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), CuI, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Add the phenol, followed by the anhydrous solvent and finally the DMEDA ligand via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction: Place the sealed vessel in a pre-heated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS by taking small aliquots periodically.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M aqueous HCl (2 x 15 mL) to remove any remaining DMEDA, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: References

  • Title: A Simple, Efficient, and General Method for the Synthesis of Diaryl Ethers Source: Organic Letters, 2002, 4 (6), pp 973–976 URL: [Link]

  • Title: An Efficient Intermolecular Ullmann-Type Synthesis of Diaryl Ethers Source: The Journal of Organic Chemistry, 2002, 67 (19), pp 6727–6732 URL: [Link]

  • Title: Copper-Catalyzed Formation of Carbon-Heteroatom Bonds Source: Chemical Reviews, 2016, 116 (19), pp 12024–12122 URL: [Link]

Technical Support Center: Buchwald-Hartwig Amination of Phenoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a specialized focus on phenoxyaniline substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on these challenging, multifunctional molecules. Phenoxyanilines are valuable scaffolds in medicinal chemistry, but their inherent structure—containing both an amine nucleophile and a diaryl ether linkage—presents a unique set of challenges. This document moves beyond standard protocols to provide in-depth, mechanism-driven solutions to the common side reactions and pitfalls you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing issues encountered in the lab, providing not just a solution, but a clear rationale based on the underlying organometallic principles.

Q1: My reaction is generating a significant amount of a de-halogenated starting material (hydrodehalogenation). Why is this happening and how can I suppress it?

A1: The "Why" and "How" of Hydrodehalogenation

Hydrodehalogenation is a common and often frustrating side reaction in palladium-catalyzed cross-couplings where the aryl halide is replaced by a hydrogen atom.[1] This not only consumes your starting material but also complicates purification.

Why It Happens: The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through several pathways:

  • β-Hydride Elimination: An unproductive pathway where a palladium-amido intermediate, instead of undergoing reductive elimination to form the C-N bond, undergoes β-hydride elimination.[2]

  • Hydride Sources: Trace water, alcohols (solvents like t-BuOH or impurities), or even certain amines can act as hydride sources, reacting with the palladium catalyst to generate Pd-H species.[3][4][5]

  • Catalyst Decomposition: At elevated temperatures, catalyst decomposition can generate palladium hydrides.[1]

Once formed, the Pd-H species can insert into the aryl halide via oxidative addition, followed by reductive elimination of the hydrodehalogenated arene, regenerating the Pd(0) catalyst to continue this unwanted cycle.

Hydrodehalogenation cluster_main Desired C-N Coupling cluster_side Hydrodehalogenation Side Reaction Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII_Amide L-Pd(II)(Ar)(NR2) OA->PdII_Amide Amine, Base RE Reductive Elimination PdII_Amide->RE PdH L-Pd(II)(H)(X) PdII_Amide->PdH β-Hydride Elimination or Hydride Source RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product RE_HDH Reductive Elimination PdH->RE_HDH RE_HDH->Pd0 Catalyst Regeneration Side_Product Ar-H RE_HDH->Side_Product

Fig 1. Competing pathways: C-N coupling vs. hydrodehalogenation.

How to Fix It: Your goal is to promote the rate of reductive elimination (forming the C-N bond) relative to the pathways that generate Pd-H.

  • Ligand Selection is Critical: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos). These ligands accelerate the rate of reductive elimination and sterically hinder pathways like β-hydride elimination.[2][6] The electron-donating nature of the ligand makes the palladium center more electron-rich, facilitating the final bond-forming step.

  • Control Your Reagents: Use rigorously dried, degassed solvents and ensure your amine and base are anhydrous.[7] If using an alcohol-based solvent is unavoidable, consider switching to a non-protic solvent like toluene or dioxane.

  • Optimize the Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions.[8] Screening a weaker base like K₃PO₄ or Cs₂CO₃ may suppress hydrodehalogenation, although it might require a higher reaction temperature.[9]

  • Lower the Temperature: High temperatures can accelerate catalyst decomposition. If your reaction is proceeding but generating the side product, try reducing the temperature and extending the reaction time.[1]

Q2: My product is contaminated with phenol and aniline, indicating the diaryl ether bond has cleaved. How do I prevent this C-O bond scission?

A2: Protecting the Diaryl Ether Linkage

This is the central challenge when working with phenoxyanilines. The conditions for C-N bond formation can inadvertently promote C-O bond cleavage, a reaction that is essentially a competing Buchwald-Hartwig etherification pathway.

Why It Happens: The palladium catalyst can oxidatively add into the C-O bond of the diaryl ether, particularly at the bond between the oxygen and the aryl ring that is not being aminated. This is more likely to occur under harsh conditions (high temperature, strong base) and with substrates where the C-O bond is electronically activated. The resulting palladium-phenoxide intermediate can then proceed through various pathways to yield phenol byproducts. This process is mechanistically analogous to Pd-catalyzed C-O bond formation.[10][11][12]

Cleavage Start Phenoxyaniline Halide (X-Ar-O-Ar'-NH2) OA_CN Oxidative Addition to C-X Bond Start->OA_CN Pd(0)L OA_CO Oxidative Addition to C-O Bond Start->OA_CO Pd(0)L Pd0 Pd(0)L RE_CN Reductive Elimination (C-N Coupling) OA_CN->RE_CN + Amine, Base RE_CN->Pd0 Product Desired Product (R2N-Ar-O-Ar'-NH2) RE_CN->Product OA_CO->Pd0 Side_Product Phenol + Aniline Byproducts OA_CO->Side_Product Further Rxn/ Workup

Fig 2. C-N coupling vs. undesired C-O bond cleavage.

How to Fix It: The strategy is to find conditions that are mild enough to leave the C-O bond untouched while still being effective for C-N coupling.

  • Employ Weaker Bases: This is the most effective solution. Strong alkoxide bases like NaOtBu and KOtBu can promote C-O cleavage. Switch to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][13] These bases are strong enough to facilitate amine deprotonation but are generally less aggressive towards the ether linkage.

  • Reduce Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. Start screening at 80 °C and only increase if necessary. For highly active catalyst systems, room temperature couplings are sometimes possible.[14]

  • Choose the Right Ligand: While bulky biarylphosphine ligands are generally good, some have been specifically developed for C-O coupling.[10][13] For your C-N coupling, stick to ligands well-established for amination, such as RuPhos, BrettPhos, or XPhos, and screen them under the milder conditions described above.

  • Solvent Effects: The choice of solvent can influence catalyst activity and stability. Toluene and 1,4-dioxane are common choices. Sometimes a more polar co-solvent like 1,2-dimethoxyethane (DME) can improve yields under milder conditions.[13]

Table 1: Ligand and Base Selection Guide for Phenoxyanilines

ParameterRecommendationRationale & Considerations
Ligand Screening Candidates: 1. BrettPhos2. RuPhos3. XPhosThese are bulky, electron-rich biarylphosphine ligands known to promote rapid C-N reductive elimination, which can outcompete side reactions. BrettPhos is often excellent for primary amines.[8]
Base Primary Choice: K₃PO₄Secondary Choice: Cs₂CO₃Use with Caution: NaOtBuK₃PO₄ and Cs₂CO₃ are the preferred choices to minimize C-O cleavage.[8][9] NaOtBu is highly active but increases the risk of both ether cleavage and hydrodehalogenation.[8]
Catalyst Use a pre-catalyst (e.g., G3 or G4 Palladacycle)Pre-catalysts provide more reliable and reproducible generation of the active Pd(0) species compared to using Pd(OAc)₂ or Pd₂(dba)₃.[15]
Solvent Toluene, 1,4-Dioxane, or CPMEEnsure solvents are anhydrous and degassed. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[16]

Troubleshooting Flowchart

For a systematic approach to optimizing your reaction, follow this decision tree.

Troubleshooting start Start: Low Yield or Side Products Observed check_purity Are all reagents (solvent, amine, base) anhydrous and pure? start->check_purity purify Action: Purify/dry all reagents. Use degassed solvent. Re-run. check_purity->purify No analyze_products What is the major side product? check_purity->analyze_products Yes hydrodehalogenation Hydrodehalogenation (Ar-H) analyze_products->hydrodehalogenation Ar-H ether_cleavage Ether Cleavage (Phenol byproduct) analyze_products->ether_cleavage Ar-OH other Sluggish/No Reaction analyze_products->other Neither hdh_action1 Action 1: Switch to a bulkier, electron-rich ligand (e.g., BrettPhos). hydrodehalogenation->hdh_action1 ec_action1 Action 1: Switch from NaOtBu to a weaker base (K3PO4 or Cs2CO3). ether_cleavage->ec_action1 other_action1 Action 1: Use a pre-catalyst (e.g., G4). Ensure inert atmosphere. other->other_action1 hdh_action2 Action 2: Lower the reaction temperature. hdh_action1->hdh_action2 ec_action2 Action 2: Lower the reaction temperature (start at 80°C). ec_action1->ec_action2 other_action2 Action 2: Screen stronger bases (if cleavage is not an issue) or higher temperatures. other_action1->other_action2

Fig 3. Systematic troubleshooting guide for the reaction.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol is designed for parallel screening in vials to efficiently identify optimal conditions for your specific phenoxyaniline substrate.

Setup:

  • All manipulations should be performed in a nitrogen-filled glovebox or using standard Schlenk techniques to maintain an inert atmosphere.

  • Use oven-dried glassware.

Reagents & Materials:

  • Phenoxyaniline Aryl Halide (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Pre-catalyst (e.g., BrettPhos Pd G4, 2 mol%)

  • Additional Ligand (e.g., BrettPhos, 2 mol%)

  • Bases for screening: NaOtBu, K₃PO₄, Cs₂CO₃ (2.0 equiv each)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration)

  • Reaction vials with screw caps and PTFE septa

  • Stir plate with heating capabilities

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare a stock solution of your phenoxyaniline aryl halide in the chosen solvent.

  • Vial Preparation: In separate, labeled reaction vials, add the appropriate base (2.0 equiv), the palladium pre-catalyst (0.02 equiv), and the additional ligand (0.02 equiv).

  • Reagent Addition:

    • To each vial, add the required volume of the aryl halide stock solution (1.0 equiv).

    • Add the amine coupling partner (1.2 equiv).

    • Add enough solvent to reach the final desired concentration (e.g., 0.2 M).

  • Reaction:

    • Seal the vials tightly.

    • Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stir plate.

    • Stir the reactions at the desired temperature (e.g., 80 °C or 100 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 4h, 12h, 24h), take a small aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate), filter through a small plug of silica, and analyze by LC-MS and ¹H NMR to determine the conversion and the ratio of product to side products.

  • Optimization: Based on the results, select the best-performing condition for a larger-scale reaction. If all reactions are sluggish, consider a higher temperature. If side products dominate, focus on the milder conditions (lower temperature, weaker base) even if conversion is lower, and consider a longer reaction time.

References

  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271-1274. [Link][3][4][5]
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(11), 1463-1473. [Link][2][6]
  • Alsabeh, P. G., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link][18]
  • Reddit. (2018).
  • Chemistry LibreTexts. (2023).
  • Fors, B. P., et al. (2010). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 12(18), 4140-4143. [Link][10]
  • Lercher, J. A., et al. (2018). Palladium-Catalyzed Reductive Insertion of Alcohols into Aryl Ether Bonds. Angewandte Chemie International Edition, 57(14), 3747-3751. [Link][11]
  • Hartwig, J. F., & Fulton, J. R. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition, 56(8), 2122-2125. [Link][12]
  • Buchwald, S. L., et al. (2010). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. PMC, NIH. [Link][13]
  • Buchwald, S. L., et al. (2019). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. [Link][14]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-(2-methylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. We will address common issues leading to low yields and provide actionable, evidence-based solutions in a direct question-and-answer format.

Introduction to the Synthesis

The synthesis of this compound, a valuable diaryl ether amine, is typically achieved through cross-coupling reactions. The two most prevalent methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[1] Both methods have their nuances, and achieving high yields requires careful control of reaction parameters. This guide will delve into the common pitfalls and offer strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ullmann condensation reaction is resulting in a low yield of this compound. What are the likely causes?

The Ullmann condensation, a copper-catalyzed C-O bond formation, is a classic method for synthesizing diaryl ethers.[2] However, it is often plagued by issues that can lead to diminished yields.

Potential Causes and Solutions:

  • Inactive Catalyst: The copper catalyst is the heart of the Ullmann reaction. If your copper source is old or has been improperly stored, it may be oxidized and inactive.[3]

    • Solution: Use freshly purchased, high-purity copper(I) iodide (CuI) or activate your copper source before use. Activation can be achieved by washing with a dilute acid to remove any surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.[4]

  • Inappropriate Base: The choice and stoichiometry of the base are critical. An unsuitable base can lead to incomplete deprotonation of the phenol or side reactions.

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective bases for this transformation.[5] Ensure the base is finely powdered and thoroughly dried before use. A slight excess of the base (1.5-2.0 equivalents) is typically recommended.

  • Suboptimal Solvent and Temperature: Ullmann reactions traditionally require high temperatures and polar aprotic solvents.[2]

    • Solution: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used.[2] The reaction temperature often needs to be elevated (typically >150 °C) to drive the reaction to completion.[6] Consider a solvent with a boiling point that allows for sustained heating at the optimal reaction temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[7]

  • Presence of Oxygen: The catalytic cycle of the Ullmann reaction is sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[3] Maintaining an inert atmosphere throughout the reaction is crucial.

Q2: I'm attempting a Buchwald-Hartwig amination to synthesize this compound, but my yields are poor. What should I investigate?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[8] While often more versatile than the Ullmann reaction, it has its own set of parameters that must be carefully optimized.

Potential Causes and Solutions:

  • Ligand Choice: The phosphine ligand is a critical component of the catalytic system. The steric and electronic properties of the ligand significantly influence the reaction's efficiency.

    • Solution: For the coupling of an aryl ether with an amine, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often successful.[9] If one ligand gives a low yield, screening a panel of different ligands is a standard optimization step.

  • Base Selection: The choice of base is crucial and depends on the substrates and ligand used.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[10] The base must be strong enough to deprotonate the amine without causing unwanted side reactions.

  • Catalyst Precursor and Loading: The palladium source and its concentration can impact the reaction rate and yield.

    • Solution: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[11] Catalyst loading is typically between 1-5 mol%. While higher catalyst loading can sometimes improve conversion, it can also lead to increased side products and purification challenges. It's essential to find the optimal balance.

  • Side Reactions: A common side reaction in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material.[8]

    • Solution: This can be minimized by carefully controlling the reaction conditions, particularly the temperature and the choice of ligand and base. Running the reaction at the lowest effective temperature can sometimes suppress this side reaction.

Q3: My reaction seems to work, but I'm losing a significant amount of product during the purification step. How can I improve my product recovery?

Purification of this compound can be challenging due to its physical properties and potential impurities.

Potential Causes and Solutions:

  • Incomplete Extraction: The product may not be fully partitioning into the organic layer during the aqueous workup.

    • Solution: Ensure the aqueous layer is at the correct pH to keep the aniline in its free base form (pH > 8). Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine can help to break up emulsions and remove residual water.[12]

  • Column Chromatography Issues: The product may be streaking on the silica gel column or co-eluting with impurities.

    • Solution:

      • Solvent System Optimization: Use a solvent system that provides good separation on a TLC plate before running the column. A mixture of hexanes and ethyl acetate is a common starting point. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

      • Dry Loading: If the crude product has low solubility in the column eluent, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder.[1]

  • Product Volatility: Although not highly volatile, some product loss can occur if concentrated under high vacuum for an extended period.

    • Solution: Use a rotary evaporator with careful temperature and pressure control. Avoid prolonged exposure to high vacuum once the bulk of the solvent has been removed.

Q4: I'm observing the formation of significant byproducts. What are the common side reactions and how can I mitigate them?

Side reactions are a primary cause of low yields. Identifying the byproducts can provide valuable clues for optimizing the reaction.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Starting Materials: In both Ullmann and Buchwald-Hartwig reactions, homocoupling of the aryl halide or the phenol/amine can occur, leading to biaryl or other undesired products.

    • Mitigation: This is often a sign of suboptimal catalyst activity or incorrect stoichiometry. Re-evaluate your catalyst, ligand, and base choices. Adjusting the stoichiometry of the reactants can also be beneficial. For instance, using a slight excess of the less expensive reagent can sometimes drive the desired cross-coupling reaction.[3]

  • Reduction of the Aryl Halide (Hydrodehalogenation): As mentioned earlier, this is a common side reaction in palladium-catalyzed couplings.[8]

    • Mitigation: Optimize the reaction temperature, ligand, and base. Ensure that your reaction is truly anaerobic, as sources of hydrogen (e.g., from the solvent or moisture) can contribute to this side reaction.

  • Ether Cleavage: Under harsh basic or high-temperature conditions, the diaryl ether product itself could potentially undergo cleavage, although this is less common.

    • Mitigation: Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete.[5]

Data Presentation and Experimental Protocols

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low Yield (Ullmann) Inactive Copper CatalystUse fresh CuI or activate the copper source.
Inappropriate BaseUse dry, finely powdered K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.).
Suboptimal TemperatureUse a high-boiling polar aprotic solvent (e.g., DMF, NMP) and heat to >150 °C.
Low Yield (Buchwald-Hartwig) Incorrect LigandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Unsuitable BaseUse a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS).
Catalyst IssuesOptimize palladium precursor (Pd₂(dba)₃ or Pd(OAc)₂) and loading (1-5 mol%).
Product Loss During Purification Incomplete ExtractionAdjust pH > 8 during workup; perform multiple extractions.
Column Chromatography ProblemsOptimize eluent; consider adding triethylamine; use dry loading technique.
Significant Byproduct Formation HomocouplingRe-evaluate catalyst system and reactant stoichiometry.
HydrodehalogenationOptimize temperature, ligand, and base; ensure anaerobic conditions.
Experimental Protocol: General Procedure for Ullmann Condensation

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-aminophenol (1.0 eq.), 2-bromotoluene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) via syringe.

  • Reaction: Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific substrates and ligands.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-(2-methylphenoxy)bromide (1.0 eq.), aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Identify_Method Identify Synthesis Method Start->Identify_Method Ullmann Ullmann Condensation Identify_Method->Ullmann C-O bond formation Buchwald Buchwald-Hartwig Amination Identify_Method->Buchwald C-N bond formation Check_Catalyst_U Check Cu Catalyst (Activity, Loading) Ullmann->Check_Catalyst_U Check_Base_U Check Base (Type, Stoichiometry, Dryness) Ullmann->Check_Base_U Check_Conditions_U Check Reaction Conditions (Solvent, Temp, Inertness) Ullmann->Check_Conditions_U Check_Catalyst_B Check Pd Catalyst/Ligand (Choice, Loading) Buchwald->Check_Catalyst_B Check_Base_B Check Base (Type, Strength) Buchwald->Check_Base_B Check_Conditions_B Check Reaction Conditions (Solvent, Temp, Inertness) Buchwald->Check_Conditions_B Purification Review Purification Protocol Check_Catalyst_U->Purification Check_Base_U->Purification Check_Conditions_U->Purification Check_Catalyst_B->Purification Check_Base_B->Purification Check_Conditions_B->Purification Workup Optimize Workup (pH, Extractions) Purification->Workup Chromatography Optimize Chromatography (Eluent, Loading) Purification->Chromatography Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Workup->Analyze_Byproducts Chromatography->Analyze_Byproducts Optimize Optimize and Re-run Analyze_Byproducts->Optimize Catalytic_Cycles cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination CuI Cu(I) Cu_OAr Ar-O-Cu(I) CuI->Cu_OAr + Ar-OH, Base Cu_III Ar-Cu(III)(X)-OAr' Cu_OAr->Cu_III Oxidative Addition (Ar'-X) Cu_III->CuI Reductive Elimination Product_U Diaryl Ether Cu_III->Product_U Ar-O-Ar' Pd0 Pd(0)L₂ Pd_II_add L₂Pd(II)(Ar)(X) Pd0->Pd_II_add Oxidative Addition (Ar-X) Pd_II_am L₂Pd(II)(Ar)(NHR') Pd_II_add->Pd_II_am + H₂NR', Base Pd_II_am->Pd0 Reductive Elimination Product_B Aryl Amine Pd_II_am->Product_B Ar-NHR'

Caption: A comparison of the catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)aniline: Synthesis, and Potential Applications.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of diarylureas.
  • ACS Publications. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis.
  • MDPI. (n.d.). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Reddit. (2023). Troubleshooting Ullmann Coupling.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2023). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy).
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

Sources

Identification of byproducts in 4-(o-tolyloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(o-tolyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Drawing upon established principles of cross-coupling reactions and practical field insights, this document provides troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesis.

Introduction to 4-(o-tolyloxy)aniline Synthesis

The synthesis of 4-(o-tolyloxy)aniline, a key intermediate in various pharmaceutical and chemical industries, typically involves the formation of a diaryl ether bond. The two most prevalent methods for this are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods, while powerful, are susceptible to side reactions that can lead to a range of impurities. Understanding the mechanisms behind the formation of these byproducts is crucial for optimizing reaction conditions and achieving high purity of the desired product.

This guide will delve into the common challenges encountered during the synthesis, providing detailed protocols for byproduct identification and practical solutions for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-(o-tolyloxy)aniline?

A1: The most common routes are the Ullmann condensation, which uses a copper catalyst, and the Buchwald-Hartwig amination, which employs a palladium catalyst. The choice between these methods often depends on the specific starting materials, desired reaction conditions (e.g., temperature), and catalyst cost.

Q2: What is the most critical challenge in synthesizing 4-(o-tolyloxy)aniline when using 4-aminophenol as a starting material?

A2: The primary challenge is achieving chemoselectivity. 4-Aminophenol has two nucleophilic sites: the hydroxyl (-OH) group and the amino (-NH2) group. This can lead to the formation of an undesired N-arylated byproduct in addition to the target O-arylated product. The choice of catalyst and ligand system is critical to direct the reaction towards the desired O-arylation. For instance, certain copper-based systems with specific ligands like trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) have been shown to favor O-arylation of 4-aminophenol.[1][2][3]

Q3: Can I use 4-nitrophenol instead of 4-aminophenol to avoid the issue of N-arylation?

A3: Yes, this is a common and effective strategy. By starting with 4-nitrophenol, the amino group is absent, thus eliminating the possibility of N-arylation. The diaryl ether is formed first, followed by a subsequent reduction of the nitro group to an amine to yield 4-(o-tolyloxy)aniline. This multi-step approach often provides a cleaner product profile.

Q4: What are the typical impurities I should expect in my final product?

A4: Besides unreacted starting materials, common byproducts include:

  • N-arylated isomer: 4-amino-N-(o-tolyl)aniline

  • Homocoupling products: 2,2'-bitoluene (from the o-tolyl halide) and biphenyl-type compounds from the aniline or phenol starting material.

  • Reductive dehalogenation product: Toluene (from the o-tolyl halide).

  • Phenolic impurities: If the reaction is not driven to completion, residual phenolic starting materials can be difficult to remove.

Q5: How can I best monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, high-performance liquid chromatography (HPLC) is recommended. A reverse-phase HPLC method can effectively separate the starting materials, the desired product, and the major byproducts.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(o-tolyloxy)aniline and provides actionable solutions.

Issue 1: Low Yield of 4-(o-tolyloxy)aniline and Presence of Multiple Byproducts

Possible Causes:

  • Suboptimal Catalyst/Ligand System: The chosen catalyst and ligand may not be efficient for the desired C-O bond formation, leading to a sluggish reaction and the prevalence of side reactions.

  • Incorrect Base: The strength and type of base are crucial. An inappropriate base can lead to poor deprotonation of the phenol or promote side reactions.

  • Non-inert atmosphere: The presence of oxygen can deactivate the catalyst, especially in palladium-catalyzed reactions.

  • High Reaction Temperature: Elevated temperatures can sometimes favor byproduct formation, such as reductive dehalogenation.[5]

Solutions:

  • Catalyst and Ligand Screening:

    • For Ullmann reactions , consider screening different copper sources (e.g., CuI, Cu2O) and ligands (e.g., picolinic acid, N,N-dimethylglycine).[3][6]

    • For Buchwald-Hartwig reactions , bulky, electron-rich phosphine ligands are often effective for diaryl ether synthesis.[6]

  • Base Optimization: Screen different bases such as K3PO4, Cs2CO3, or K2CO3. The choice of base can be solvent-dependent.

  • Ensure Inert Conditions: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Temperature Optimization: Attempt the reaction at a lower temperature. Modern catalyst systems are often effective at milder conditions.

Issue 2: Significant Formation of the N-arylated Byproduct

Possible Cause:

  • Competitive N-arylation: The amino group of 4-aminophenol is competing with the hydroxyl group for the aryl halide. Palladium catalysts, in particular, can sometimes favor C-N bond formation.[1][2]

Solutions:

  • Employ a Copper-based Catalyst System: Ullmann-type conditions are often more selective for O-arylation of aminophenols, especially with appropriate ligand selection.[1][2][3]

  • Protect the Amino Group: The amino group of 4-aminophenol can be protected (e.g., as an acetyl or Boc derivative) prior to the coupling reaction. The protecting group can then be removed in a subsequent step.

  • Use 4-Nitrophenol: As mentioned in the FAQs, starting with 4-nitrophenol and reducing the nitro group after ether formation is a reliable way to avoid N-arylation.

Issue 3: Presence of Homocoupling Byproducts

Possible Cause:

  • Catalyst-mediated Self-coupling: The catalyst can promote the coupling of two molecules of the aryl halide (to form a biaryl) or two molecules of the phenol/aniline.

Solutions:

  • Adjust Stoichiometry: Using a slight excess of the phenol or aniline component relative to the aryl halide can sometimes suppress the self-coupling of the halide.

  • Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

  • Lower Catalyst Loading: In some cases, reducing the catalyst concentration can minimize homocoupling, although this may also slow down the desired reaction.

Byproduct Identification Workflow

A systematic approach is essential for the accurate identification of byproducts.

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC Initial Analysis by TLC Start->TLC HPLC Separation by HPLC TLC->HPLC LCMS LC-MS Analysis for Molecular Weight HPLC->LCMS Fractionation Isolation of Impurities by Preparative HPLC HPLC->Fractionation NMR Structural Elucidation by NMR (1H, 13C, COSY, HSQC, HMBC) LCMS->NMR Fractionation->NMR Characterization Confirmation of Byproduct Structures NMR->Characterization

Caption: Workflow for the identification and characterization of byproducts.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for the analysis of 4-(o-tolyloxy)aniline and its potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method is a starting point and may require optimization for your specific sample matrix and impurity profile. For mass spectrometry detection, formic acid is a suitable modifier.[4]

Protocol 2: Forced Degradation Study

Forced degradation studies can help identify potential degradation products that might form during storage or under stress conditions.

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water) and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH in a suitable solvent and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by the developed HPLC method to identify any new peaks corresponding to degradation products.

Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanisms is key to controlling the outcome of the synthesis.

Byproduct_Formation_Mechanisms cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 4-Aminophenol + o-Tolyl-X (X = Br, I) U_Cat Cu(I) Catalyst, Base U_Start->U_Cat U_Product 4-(o-tolyloxy)aniline (O-Arylation) U_Cat->U_Product Desired Path U_N_Byproduct N-arylated Byproduct U_Cat->U_N_Byproduct Side Reaction U_Homo_Byproduct Homocoupling Byproducts U_Cat->U_Homo_Byproduct Side Reaction U_Red_Byproduct Reductive Dehalogenation U_Cat->U_Red_Byproduct Side Reaction B_Start 4-Aminophenol + o-Tolyl-X (X = Br, I, OTf) B_Cat Pd(0) Catalyst, Ligand, Base B_Start->B_Cat B_Product 4-(o-tolyloxy)aniline (O-Arylation) B_Cat->B_Product Desired Path B_N_Byproduct N-arylated Byproduct B_Cat->B_N_Byproduct Side Reaction B_Homo_Byproduct Homocoupling Byproducts B_Cat->B_Homo_Byproduct Side Reaction B_Red_Byproduct Reductive Dehalogenation B_Cat->B_Red_Byproduct Side Reaction

Caption: Potential reaction pathways in Ullmann and Buchwald-Hartwig syntheses.

References

  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Organic Letters, 12(21), 4972-4975.
  • Various Authors. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.
  • Dong, M. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 34(10).
  • Buchwald, S. L., & Maiti, D. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • SIELC Technologies. (2018). 4-(o-Tolyloxy)aniline.
  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia.

Sources

Technical Support Center: Optimizing Copper-Catalyzed C-O Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to copper-catalyzed C-O coupling reactions, a cornerstone of modern synthetic chemistry for the formation of diaryl and alkyl aryl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.

Problem 1: My reaction shows low to no product yield. What are the likely causes and how can I fix it?

Low or no yield is the most common issue in Ullmann-type C-O coupling reactions. The problem can typically be traced back to one or more of the core reaction components or conditions.

A. Inactive Catalyst or Improper Handling
  • Question: Could my copper source be the problem? I'm using CuI that has been on the shelf for a while.

  • Answer: Absolutely. The active catalytic species in these reactions is typically Cu(I).[1][2] Copper(I) salts, especially copper(I) iodide (CuI), are susceptible to oxidation to Cu(II) over time, which can significantly reduce or completely inhibit catalytic activity.[3] If your CuI appears greenish or brownish instead of off-white, it has likely oxidized.

    • Solution:

      • Use a fresh, high-purity copper(I) source. For consistent results, it is best to use a freshly opened bottle of the copper salt or purchase from a reliable supplier.

      • Consider in-situ generation of Cu(I). If you suspect your Cu(I) source is compromised, or if you are starting with a Cu(II) salt (like Cu(OAc)₂ or CuSO₄), the reaction conditions must be able to generate the active Cu(I) species. Some nucleophiles and solvents can reduce Cu(II) to Cu(I) in the presence of a base.[4][5]

B. Suboptimal Ligand, Base, or Solvent System
  • Question: I'm not using a ligand. Is that a problem?

  • Answer: While some modern protocols are ligand-free, the majority of challenging or sensitive C-O couplings benefit immensely from the use of a ligand.[6] Ligands serve multiple crucial roles: they increase the solubility and stability of the copper catalyst, prevent its agglomeration and deactivation, and facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[2][7] The development of ancillary ligands has been pivotal in expanding the scope of Ullmann reactions to milder conditions and less reactive substrates.[8][9][10]

    • Solution:

      • Introduce a ligand. A ligand screening is often the most effective way to improve a struggling reaction.

      • Choose the right class of ligand. Different ligand classes are suited for different substrates. Common and effective ligands include N,N-donor ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), amino acids (e.g., L-proline, N-methylglycine), and more recently, oxalamides and picolinamides, which have shown high efficacy.[2][7][8][11][12]

  • Question: How critical is the choice of base and solvent?

  • Answer: The base and solvent are not just passive components; they are critical to the reaction's success and are often interdependent.[13][14] The base is required to deprotonate the alcohol or phenol nucleophile, making it competent for coupling.[15] The choice of base can dramatically impact the yield.[16]

    • Solution:

      • Screen different bases. Commonly used inorganic bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[2] The choice often depends on the pKa of the nucleophile and the solvent used. For instance, lithium alkoxides, generated in situ with LiOt-Bu, have been shown to be highly effective in certain ligand-free etherifications.[6]

      • Ensure proper solvent selection. The solvent must dissolve the reactants and the catalytic species to a sufficient degree. High-boiling polar aprotic solvents like DMF, DMSO, NMP, and 1,4-dioxane are common choices.[17] The alcohol itself can sometimes serve as the solvent, which can be very effective.[6]

C. Reaction Conditions and Setup
  • Question: I'm running my reaction at 80 °C, but nothing is happening. Is the temperature too low?

  • Answer: Possibly. Traditional Ullmann reactions often required very high temperatures, sometimes exceeding 150-200 °C.[3][17] Modern, ligand-accelerated protocols have brought these temperatures down significantly, often into the 70-120 °C range.[18] However, if you are using a less reactive aryl halide (e.g., an aryl chloride), a higher temperature may be necessary.

    • Solution:

      • Gradually increase the temperature. Try increasing the temperature in 10-20 °C increments. Be aware that excessively high temperatures can lead to decomposition of starting materials, ligands, or products.[3]

      • Ensure an inert atmosphere. Oxygen can deactivate the copper catalyst.[3] It is crucial to set up the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox. Solvents should be properly degassed before use.[3]

      • Use anhydrous conditions. Trace amounts of water can lead to dehalogenation of the aryl halide, a common side reaction.[3] Ensure all glassware is oven-dried and that reagents and solvents are anhydrous.

Problem 2: My reaction is messy, with significant side product formation. How can I improve selectivity?

The formation of side products like dehalogenated arenes or homocoupled products is a common sign of a suboptimal reaction.

  • Question: I'm observing a lot of dehalogenation of my aryl halide. What's causing this?

  • Answer: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a frequent side reaction, especially when the desired C-O coupling is slow.[3] The hydrogen atom can come from trace water, the solvent, or even the alcohol/phenol nucleophile itself.[3]

    • Solution:

      • Strictly anhydrous conditions: As mentioned above, thoroughly dry all reagents, solvents, and glassware.

      • Choose a suitable solvent: Some solvents are more prone to acting as hydrogen donors. Screening different anhydrous solvents can be beneficial.

      • Optimize the catalyst system: A more active catalyst system (e.g., by changing the ligand) can accelerate the desired C-O coupling, outcompeting the dehalogenation pathway.

  • Question: I'm also seeing homocoupling of my starting materials. How can I minimize this?

  • Answer: Homocoupling is another common side reaction.[16] It can be promoted by high temperatures or a catalyst system that is not well-suited to the substrates.

    • Solution:

      • Lower the reaction temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.[3]

      • Introduce or change the ligand: Ligands can stabilize the copper catalyst and promote the desired cross-coupling pathway over homocoupling.[3] A ligand screening is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in copper-catalyzed C-O coupling? A1: The reactivity of aryl halides generally follows the trend of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl.[18] Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more forcing conditions or highly specialized catalyst systems.[18] Electron-withdrawing groups on the aryl halide can increase reactivity, while electron-donating groups may slow it down.[3][18]

Q2: What is the role of the ligand in the catalytic cycle? A2: The ligand is crucial for the efficiency and scope of modern Ullmann reactions. It binds to the copper center, increasing its solubility and preventing the formation of inactive copper clusters. Ligands also modulate the electronic properties and steric environment of the copper catalyst, which facilitates the key steps of oxidative addition of the aryl halide to the Cu(I) center and the subsequent reductive elimination that forms the C-O bond.[2][7]

Q3: Which copper source should I use: Cu(0), Cu(I), or Cu(II)? A3: While the active species is generally considered to be Cu(I), you can start with Cu(0), Cu(I), or Cu(II) precursors.[4]

  • Cu(I) salts (e.g., CuI, CuBr, Cu₂O) are the most common and are often used directly.[2]

  • Cu(0) (e.g., copper powder or nanoparticles) can be oxidized in situ by the aryl halide to generate the active Cu(I) species.[4]

  • Cu(II) salts (e.g., Cu(OAc)₂, CuSO₄) can be reduced in situ by the nucleophile (alcohol/phenol) or other components in the reaction mixture to form Cu(I).[4][5] The choice often comes down to cost, air stability, and the specific protocol being followed.

Q4: What are typical catalyst and ligand loadings? A4: This is highly variable depending on the specific reaction. Modern, highly active systems can use catalyst loadings as low as 0.05-5 mol% of the copper source.[8][19] Ligand loading is typically 1-2 times the copper loading (e.g., 10 mol% ligand for 5 mol% copper). Some protocols, especially for less reactive substrates, may require higher loadings (e.g., 10-20 mol%).

Q5: Can I run these reactions open to the air? A5: While some robust catalyst systems may tolerate air, it is strongly recommended to run copper-catalyzed coupling reactions under an inert atmosphere (nitrogen or argon).[3] Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), leading to poor or no conversion.[3]

Data and Protocols

Table 1: Typical Reaction Parameters for Copper-Catalyzed C-O Coupling
ParameterTypical RangeNotes
Copper Source CuI, CuBr, Cu₂O, Cu(OAc)₂Cu(I) salts are most common.
Catalyst Loading 0.05 - 10 mol%Highly dependent on substrate reactivity and ligand efficiency.[8][19]
Ligand L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine, OxalamidesLigand choice is critical and often requires screening.[7][8][11][12]
Ligand Loading 1 - 2 equivalents relative to CopperTypically 0.1 - 20 mol%.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, LiOt-BuTypically 1.5 - 3.0 equivalents. Base quality can be critical.[13]
Solvent Dioxane, Toluene, DMF, DMSO, NMPMust be anhydrous and high-purity.
Temperature 70 °C - 120 °CModern systems operate at lower temperatures than classical Ullmann conditions.[18]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation.[3]
Experimental Protocol: General Procedure for a Ligand-Assisted C-O Coupling

This protocol is a general starting point and should be optimized for specific substrates.[2][19]

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or sealed vial) equipped with a magnetic stir bar, add the copper(I) source (e.g., CuI, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 10 mol%), the base (e.g., K₃PO₄, 2.0 mmol), the aryl halide (1.0 mmol), and the phenol or alcohol (1.2 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 3-5 mL) via syringe under a positive pressure of the inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-48 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Visualizations

Diagram 1: Troubleshooting Workflow for a Failing C-O Coupling Reaction

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_reagents 1. Check Reagent Quality - Fresh Cu(I) source? - Anhydrous solvents? - Pure substrates? start->check_reagents check_setup 2. Verify Reaction Setup - Fully inert atmosphere? - Proper temperature control? check_reagents->check_setup Reagents OK success Reaction Successful check_reagents->success Reagent issue found & fixed optimize_ligand 3. Optimize Ligand & Base - Introduce or screen ligands - Screen different bases check_setup->optimize_ligand Setup OK check_setup->success Setup issue found & fixed optimize_conditions 4. Optimize Conditions - Increase temperature? - Change solvent? optimize_ligand->optimize_conditions Still low yield optimize_ligand->success Improvement optimize_conditions->success Improvement

Caption: A decision-tree workflow for troubleshooting common issues in C-O coupling reactions.

Diagram 2: Simplified Catalytic Cycle for Ullmann C-O Coupling

Ullmann_Cycle L_Cu_I L-Cu(I)-X L_Cu_OR L-Cu(I)-OR L_Cu_I->L_Cu_OR Ligand/Anion Exchange Ox_Add L-Cu(III)(Ar)(OR)X L_Cu_OR->Ox_Add Oxidative Addition Ox_Add->L_Cu_I Regenerates Catalyst Product Ar-O-R Ox_Add->Product Reductive Elimination Base Base (e.g., K3PO4) Base->L_Cu_I Deprotonates R-OH ROH R-OH ROH->L_Cu_I ArX Ar-X ArX->L_Cu_OR

Caption: A simplified representation of the Cu(I)/Cu(III) catalytic cycle for C-O coupling.

References
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
  • Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with Boc-L-proline Deriv
  • Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. American Chemical Society.
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
  • Technical Support Center: Optimizing Ullmann Condens
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. NIH Public Access.
  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
  • An Efficient Copper-Catalyzed Etherification of Aryl Halides. Organic Chemistry Portal.
  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis.
  • Optimization of a Copper Catalyzed Cross Coupling Reaction. Digital Commons @ Macalester College.
  • Ullmann Reaction. Organic Chemistry Portal.
  • New ligands enhance copper c
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH Public Access.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
  • Ullmann condens
  • Copper-Catalyzed Enantioselective Alkene Carboetherification for the Synthesis of Saturated Six-Membered Cyclic Ethers. NIH Public Access.
  • Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles.
  • Technical Support Center: Optimization of Copper-C
  • Copper-catalyzed oxidative carbon–heteroatom bond formation: a recent upd
  • Emerging Trends in Copper-Promoted Radical-Involved C-O Bond Form
  • Neutral and room temperature conditions for Cu-catalyzed C-O coupling of aliphatic diols and diaryliodonium salts. Longdom Publishing.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Ullmann Coupling - Carbon Hetero
  • Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source. Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation.
  • Troubleshooting Ullmann Couplint. Reddit.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. NIH Public Access.
  • Ullmann reaction. Wikipedia.
  • Copper-catalyzed C(sp)−H amination and etherification of unactivated hydrocarbons via photoelectrochemical pathway.
  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides.
  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. NIH Public Access.
  • Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters.
  • Copper-catalyzed esterification of alkylbenzenes with cyclic ethers and cycloalkanes via C(sp3)
  • Copper-Catalyzed Coupling Reactions.

Sources

Technical Support Center: Purification of Substituted Phenoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted phenoxyanilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, address frequently asked questions (FAQs), and offer detailed experimental protocols to enhance the purity and yield of your target compounds. Phenoxyanilines are a vital structural motif in medicinal chemistry and materials science, and achieving high purity is critical for downstream applications and regulatory compliance.[1][2] This resource synthesizes established methodologies with practical, field-proven insights to help you navigate the common challenges associated with their purification.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of substituted phenoxyanilines, providing causal explanations and actionable solutions.

1. Issue: My purified phenoxyaniline is colored (yellow, brown, or reddish), but it should be colorless.

  • Probable Cause: The coloration is often due to the presence of oxidation byproducts.[3] Anilines, in general, are susceptible to air oxidation, which can form highly colored polymeric impurities. This can be exacerbated by residual metal catalysts (Copper or Palladium) from the coupling reaction, which can promote oxidation.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add a small amount of activated carbon (typically 1-5% w/w) and stir for 15-30 minutes at room temperature. The activated carbon will adsorb the colored impurities. Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.

    • Conversion to Hydrochloride Salt: Dissolve the impure aniline in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution). The hydrochloride salt of your phenoxyaniline will precipitate. Collect the salt by filtration. The colored, non-basic impurities will remain in the filtrate. You can then regenerate the free aniline by dissolving the salt in water and basifying with a base like sodium bicarbonate, followed by extraction with an organic solvent.[3]

    • Vacuum Distillation: For thermally stable, lower molecular weight phenoxyanilines, vacuum distillation can be effective in separating the desired product from less volatile colored impurities.[3]

2. Issue: I am having difficulty separating my desired phenoxyaniline from unreacted starting materials (e.g., substituted phenol or aryl halide).

  • Probable Cause: The polarity of the product and the starting materials might be too similar for effective separation by standard column chromatography.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[4] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal column separation.[4]

      • Additive for Tailing Reduction: Anilines can "tail" on silica gel due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.5-1% v/v) of a tertiary amine like triethylamine to your eluent.[5]

    • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). Your basic phenoxyaniline will move to the aqueous layer as its hydrochloride salt, while the neutral or acidic starting materials (like phenol) will remain in the organic layer. Separate the layers, then basify the aqueous layer and extract your purified product back into an organic solvent.

3. Issue: My product seems to be degrading on the silica gel column.

  • Probable Cause: The acidic nature of standard silica gel can lead to the degradation of sensitive phenoxyaniline derivatives.[4]

  • Troubleshooting Steps:

    • Use Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine before packing the column.[4]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4]

    • Reverse-Phase Chromatography: If your compound is stable under reverse-phase conditions (typically an acidic mobile phase of acetonitrile/water), this can be a milder purification technique.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my substituted phenoxyaniline synthesis?

A1: Common impurities typically include unreacted starting materials (e.g., the corresponding phenol and aryl halide), side products from self-coupling of starting materials, and byproducts from side reactions like hydrodehalogenation of the aryl halide.[5] The specific impurity profile will depend on the synthetic route used (e.g., Ullmann condensation or Buchwald-Hartwig amination).[5][6]

Q2: How can I effectively remove residual palladium or copper catalyst from my product?

A2: Residual metals are a common issue in cross-coupling reactions and are critical to remove, especially for pharmaceutical applications due to their potential toxicity.[1][7]

  • Filtration through Celite®: After the reaction, diluting the reaction mixture with a suitable solvent and filtering through a pad of Celite® can remove a significant portion of the precipitated catalyst.[5]

  • Metal Scavengers: For more complete removal, specialized metal scavengers are highly effective. These are materials, often silica or polymer-based, that are functionalized with groups that chelate metals (e.g., thiols, amines).[1] Stirring a solution of your crude product with a scavenger and then filtering is a common procedure.

  • Activated Carbon: In some cases, treatment with activated carbon can also reduce metal residues.[1]

Q3: What is the best general-purpose purification method for substituted phenoxyanilines?

A3: A two-step process is often most effective. First, use flash column chromatography on silica gel to separate the bulk of the impurities.[5] Then, perform a recrystallization from a suitable solvent system to achieve high purity.[5]

Q4: How do I choose a good recrystallization solvent?

A4: The ideal recrystallization solvent is one in which your phenoxyaniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] The impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble even in the hot solvent (so they can be removed by hot filtration).[8] Common solvent systems for phenoxyanilines include ethanol/water, toluene, or hexanes/ethyl acetate mixtures.

Q5: What analytical techniques are best for assessing the final purity of my substituted phenoxyaniline?

A5: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of phenoxyanilines due to its high resolution and sensitivity.[5][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also very useful, particularly for identifying volatile impurities.[5] Quantitative Nuclear Magnetic Resonance (qNMR) can be used as an orthogonal method to determine absolute purity without needing a reference standard of the analyte itself.[10][11]

III. Experimental Protocols

Protocol 1: Flash Column Chromatography of a Substituted Phenoxyaniline

This protocol outlines a general procedure for purifying a substituted phenoxyaniline using flash column chromatography.

Materials:

  • Crude substituted phenoxyaniline

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Eluent Preparation: Prepare a mobile phase, typically a mixture of hexane and ethyl acetate. Based on TLC analysis, choose a composition that gives your product an Rf of ~0.2-0.3. To this mixture, add 0.5-1% (v/v) of triethylamine to prevent peak tailing.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture and carefully pour it into the column, allowing it to pack evenly under positive pressure.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and then removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (by increasing the percentage of ethyl acetate) if necessary to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified phenoxyaniline.

Protocol 2: Recrystallization of a Substituted Phenoxyaniline

This protocol provides a step-by-step guide for purifying a solid substituted phenoxyaniline by recrystallization.

Materials:

  • Partially purified substituted phenoxyaniline

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[8][12] Add more hot solvent dropwise until the solid just dissolves completely.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Complete Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[5][8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

IV. Visualization of Workflows

Diagram 1: Troubleshooting Logic for Column Chromatography Issues

Chromatography_Troubleshooting start Start: Crude Phenoxyaniline for Purification tlc 1. Run TLC in Hexane/Ethyl Acetate start->tlc check_rf 2. Check Rf and Tailing tlc->check_rf good_sep Good Separation (Rf 0.2-0.3, no tailing) check_rf->good_sep Yes tailing Tailing Observed check_rf->tailing Tailing poor_sep Poor Separation (Rf too high/low or spots merged) check_rf->poor_sep Poor Sep. run_column 4. Run Flash Column Chromatography good_sep->run_column add_tea 3a. Add 0.5-1% Et3N to Eluent tailing->add_tea change_solvent 3b. Change Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent add_tea->tlc Re-run TLC change_solvent->tlc Re-run TLC check_fractions 5. Monitor Fractions by TLC run_column->check_fractions pure_product Combine Pure Fractions & Evaporate check_fractions->pure_product Pure impure_fractions Fractions are still impure check_fractions->impure_fractions Impure recolumn Consider Re-columning with Different Stationary Phase (e.g., Alumina) or Recrystallize impure_fractions->recolumn

Caption: Troubleshooting workflow for column chromatography purification.

Diagram 2: Purification Strategy for Catalyst Removal

Catalyst_Removal_Workflow start Crude Reaction Mixture (Post-Ullmann or Buchwald-Hartwig) celite_filtration 1. Dilute with Solvent & Filter through Celite start->celite_filtration filtrate Filtrate Containing Product and Soluble Impurities celite_filtration->filtrate check_metal 2. Assess Metal Content (e.g., by ICP-MS if required) filtrate->check_metal low_metal Metal Content Acceptable check_metal->low_metal Low high_metal High Metal Content check_metal->high_metal High final_product_stream Product Solution for Further Purification (Chromatography/ Recrystallization) low_metal->final_product_stream scavenger 3. Treat with Metal Scavenger (e.g., Thiol-functionalized silica) high_metal->scavenger filter_scavenger 4. Filter to Remove Scavenger scavenger->filter_scavenger filter_scavenger->final_product_stream

Caption: Workflow for removing metal catalyst residues.

V. References

  • Technical Support Center: Synthesis and Purification of 4-Phenoxyaniline. Benchchem. Available at:

  • How to remove catalyst residue from 2-chloro-N-phenylaniline product. Benchchem. Available at:

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry (RSC Publishing). Available at:

  • 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at:

  • Recrystallization. YouTube. Available at: [Link]

  • Technical Support Center: Purification of 3-(Oxan-4-yl)aniline Derivatives by Chromatography. Benchchem. Available at:

  • Technical Support Center: Purification of Polyhalogenated Anilines. Benchchem. Available at:

  • Recrystallization. YouTube. Available at: [Link]

  • Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem. Available at:

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • A Comparative Guide to Cross-Validation of Analytical Methods for Purity Assessment of 1,2-Dithiane-3-carboxylic Acid. Benchchem. Available at:

  • Recrystallization. YouTube. Available at: [Link]

Sources

Troubleshooting Guide: Resolving Peak Tailing in HPLC Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Masthead: ACME Separations - Technical Support Center

Welcome to the ACME Separations Technical Support Center. This guide provides in-depth troubleshooting strategies for a common challenge in reversed-phase HPLC: peak tailing with aniline and its derivatives. As basic compounds, anilines are notoriously prone to asymmetrical peak shapes, which can compromise resolution, sensitivity, and accurate quantification.[1] This document will explore the root causes of this issue and provide systematic, actionable solutions to restore peak symmetry and ensure the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: Why do my aniline derivative peaks show significant tailing?

Peak tailing for basic compounds like aniline derivatives in reversed-phase HPLC is most often caused by secondary ionic interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica-based column packing material.[2][3][4][5] At typical mid-range pH values (e.g., pH 3-7), the aniline's amino group is protonated (positive charge), while some surface silanols are deprotonated (negative charge), leading to this unwanted interaction.[4][6] This results in a portion of the analyte molecules being retained longer than the bulk, causing the characteristic tail.

Q2: I've increased the organic modifier concentration, but the tailing persists. Why?

While increasing the organic content in the mobile phase reduces overall retention time, it often does not resolve tailing caused by silanol interactions. The primary issue is the ionic attraction, which is more effectively disrupted by adjusting the mobile phase pH or adding a competing base, rather than simply increasing the solvent strength.[7] The tailing is a result of a secondary retention mechanism, not the primary hydrophobic one.[1][2][5]

Q3: Can the column temperature affect peak tailing for anilines?

Yes, operating at a higher temperature (e.g., 40-60°C) can improve peak shape. Elevated temperatures can reduce the viscosity of the mobile phase, improve mass transfer kinetics, and sometimes decrease the strength of secondary interactions, leading to sharper, more symmetrical peaks. However, be mindful of the thermal stability of your analytes and column.

Systematic Troubleshooting Workflow

A logical approach to diagnosing and resolving peak tailing is essential. The following workflow addresses the most influential factors, from the mobile phase to the column itself.

G A Start: Peak Tailing Observed for Aniline Derivative B Step 1: Mobile Phase pH Adjustment A->B C Is pH < 3 or > 8 Feasible? B->C D Step 2: Add Competing Base (e.g., Triethylamine) C->D  No I Adjust pH to < 3 (Protonate Silanols) or > 8 (Suppress Analyte Protonation) C->I  Yes E Is Tailing Resolved? D->E F Step 3: Evaluate Column Choice E->F  No H Success: Symmetrical Peak E->H  Yes G Consider High-Purity Silica, End-Capped, or Hybrid Column F->G G->H I->E

Caption: A systematic workflow for troubleshooting aniline peak tailing.

In-Depth Solutions & Protocols

Mobile Phase Optimization: The First Line of Defense

The mobile phase composition is the most flexible tool for controlling peak shape. The goal is to minimize the ionic interactions between the aniline and the silica surface.

The pH of the mobile phase buffer is the most critical parameter for controlling the ionization state of both the aniline analyte and the column's residual silanol groups.[8][9]

  • Low pH (e.g., pH 2.5-3.0): At this pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups (Si-O⁻), minimizing their negative charge.[2][10][11] The aniline, with a typical pKa around 4-5, will be fully protonated (cationic). While an interaction is still possible, it is significantly reduced, leading to improved peak shape.[2][11]

    • Protocol: Prepare a mobile phase using a buffer like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water. TFA is a strong ion-pairing agent that can further mask silanols and improve peak shape, but it may suppress MS signal if used with an LC-MS system. Formic acid is a better choice for LC-MS compatibility.

  • High pH (e.g., pH 8-10): At a pH well above the analyte's pKa, the aniline's amino group is in its neutral, free-base form. This eliminates the positive charge on the analyte, thereby preventing ionic interaction with the now fully deprotonated silanols.

    • Protocol: Use a pH-stable column (e.g., a hybrid or polymer-based) designed for high pH work.[12] Prepare a buffer using 10 mM ammonium bicarbonate or ammonium formate, adjusted to the desired pH. Warning: Standard silica columns will rapidly degrade at pH > 8.[13]

If operating at a mid-range pH is unavoidable, adding a small, basic "sacrificial" amine to the mobile phase can dramatically improve peak shape.[10][14]

  • Mechanism: A competing base, such as triethylamine (TEA), is added in a low concentration (e.g., 0.1-0.5%). Being a small, basic molecule, TEA preferentially interacts with the active silanol sites, effectively "shielding" them from the larger aniline analyte.[15][16][17]

    • Protocol:

      • Prepare your aqueous mobile phase as usual.

      • Add triethylamine to a final concentration of 0.1% (v/v).

      • Adjust the mobile phase to the desired pH using an acid like phosphoric acid.

      • Filter the mobile phase before use.

    • Note: TEA is not MS-friendly due to its ion-suppressing effects and can be difficult to fully wash out of a column.[17][18]

Table 1: Mobile Phase Additives for Peak Shape Improvement

AdditiveTypical ConcentrationMechanismMS Compatibility
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Silanol suppression (low pH) & Ion-pairingPoor (causes signal suppression)
Formic Acid 0.1%Silanol suppression (low pH)Excellent
Triethylamine (TEA) 0.1 - 0.5%Competing base (shields silanols)Poor (causes signal suppression)
Ammonium Hydroxide/Formate 10-20 mMAnalyte neutralization (high pH)Good
Column Selection: Choosing the Right Stationary Phase

If mobile phase optimization is insufficient, the column itself is the next logical focus. Modern column technologies are designed to minimize the impact of residual silanols.[1]

  • High-Purity Silica: Columns packed with modern, high-purity (Type B) silica contain significantly fewer metal impurities, which are known to increase the acidity and activity of neighboring silanol groups.[17][19]

  • End-Capping: This is a chemical process where residual silanol groups are derivatized with a small silylating agent (like trimethylchlorosilane) after the primary C18 bonding.[20][21][22] This "end-capping" sterically hinders the silanols, making them less accessible to basic analytes.[2][23] A column with a high degree of end-capping is highly recommended for analyzing basic compounds.[20][21]

  • Hybrid Particle Technology: These columns incorporate both silica and organic polymers in their base particles. This reduces the number of available silanol groups from the outset, leading to better peak shapes for bases across a wider pH range, including high pH stability.[24]

Table 2: Comparison of Column Technologies for Aniline Analysis

Column TypeKey FeaturepH RangePerformance with Bases
Traditional Silica C18 (Type A) Lower purity silica, more active silanols2.5 - 7.5Poor to Fair (often requires additives)[10]
High-Purity End-Capped C18 (Type B) Type B Silica, exhaustive end-capping2.0 - 8.0Good to Excellent[17][20]
Hybrid Particle C18 Silica-Organic hybrid matrix2.0 - 11.0+Excellent (inherently lower silanol activity)
Polymer-Based e.g., Polystyrene-divinylbenzene1.0 - 13.0Excellent (no silanols)[12]

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • National Center for Biotechnology Information. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. [Link]
  • Chrom Tech, Inc.
  • ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)?. [Link]
  • Hawach. Reasons for Peak Tailing of HPLC Column. [Link]
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
  • Sepu-Tech.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]
  • MicroSolv. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. [Link]
  • ChromaNik Technologies Inc.
  • Phenomenex. The Role of End-Capping in RP. [Link]
  • LCGC International. Method from Mars?
  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
  • Analytics-Shop. HPLC Column Selection - how to choose the right column. [Link]
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
  • Chrom Tech, Inc.
  • GL Sciences. INERTCAP FOR AMINES. [Link]
  • Phenomenex. The role of end-capping in reversed-phase. [Link]
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
  • ResearchGate.
  • SCION Instruments. HPLC Column Selection Guide. [Link]
  • Technology Networks.
  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Moravek.
  • Separ
  • LabRulez LCMS. The Role of End-Capping in Reversed-Phase. [Link]
  • Industry News.
  • AZoM.

Sources

Technical Support Center: Storage and Handling of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-042MPA-001

Revision: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 4-(2-methylphenoxy)aniline in their work. Aromatic amines as a class, and this compound specifically, are susceptible to oxidative degradation, which can compromise sample integrity, impact experimental outcomes, and lead to the formation of impurities. This document provides a comprehensive overview of the causes of oxidation, best practices for prevention, and robust troubleshooting procedures to ensure the long-term stability and reliability of your material.

Our approach is grounded in established principles of chemical stability, drawing from regulatory guidelines and peer-reviewed literature to provide actionable, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound, which was initially a white or off-white solid, has developed a yellow or brownish tint. What's happening?

A1: The discoloration you are observing is a classic indicator of oxidation.[1][2] Aromatic amines are prone to atmospheric oxidation, a process where oxygen from the air reacts with the amine functional group.[3][4] This reaction initiates a cascade of further chemical changes, leading to the formation of highly colored polymeric or condensed products.[5] The appearance of color, even a faint tint, signifies that the material has begun to degrade and its purity is no longer assured.

Q2: Will this discoloration affect my experiment?

A2: Yes, it most likely will. The colored impurities are new chemical entities not present in the original high-purity material. Their presence means the molar concentration of your starting material is lower than calculated, and these new impurities could potentially interfere with your reaction, leading to unexpected side products, lower yields, or altered biological activity. For any quantitative or sensitive application, using discolored material is strongly discouraged.

Q3: I store the vial in the refrigerator. Isn't that enough to keep it stable?

A3: While storing at reduced temperatures is a crucial step that slows down the rate of most chemical reactions, it does not eliminate the root cause of this specific degradation: oxygen.[6] If the vial contains ambient air in the headspace, oxidation will still occur, albeit more slowly. For long-term stability, controlling the atmosphere is as important as controlling the temperature.

Q4: What is the single most effective thing I can do to prevent this oxidation?

A4: The most effective preventative measure is to minimize the compound's exposure to oxygen by storing it under an inert atmosphere.[7][8][9][10] This technique, known as inerting or blanketing, involves replacing the air in the container's headspace with a dry, non-reactive gas like nitrogen or argon.[7][8][11]

Q5: Are there any chemical additives I can use to stabilize this compound?

A5: Yes, in certain applications, the use of antioxidants can be highly effective. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), have been shown to be very effective at preventing the discoloration of aromatic amines.[1] These molecules act as radical scavengers, intercepting the reactive species that propagate the oxidation process.[12] However, the addition of any substance changes the composition of your starting material, so this approach is typically reserved for bulk storage or specific formulations rather than for neat analytical standards.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section provides a structured approach to identifying the cause of degradation and implementing corrective actions.

Visual Observation and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the material.

Observation Probable Cause Immediate Action
Faint Yellow/Tan Tint Early-stage, minor oxidation.Qualify the material for non-critical experiments using the protocol below. For critical applications, use a fresh, unopened lot. Implement inert gas blanketing for the remainder of the material.
Brown or Dark Discoloration Significant oxidation.Quarantine the material. Do not use it for any experiments. Procure a new lot of the compound.
Clumping or Change in Texture Possible moisture absorption. Amines can be hygroscopic.[13]Store material in a desiccator. If clumping persists, moisture may have already caused some degradation. Evaluate purity via analysis.
Logical Flow for Troubleshooting Storage Issues

The following diagram outlines the decision-making process when you suspect degradation of your this compound.

Troubleshooting_Flow cluster_observe Observation Phase cluster_investigate Investigation & Causality cluster_causes Root Causes cluster_solutions Corrective & Preventive Actions observe Compound shows discoloration (Yellow to Brown) check_storage Review Storage Conditions observe->check_storage check_handling Review Handling Procedures observe->check_handling action_qualify Qualify Material with Stability-Indicating Method (HPLC) observe->action_qualify Assess Purity cause_air Exposure to Air (Oxygen) check_storage->cause_air Headspace not inert? cause_moisture Exposure to Moisture (Humidity) check_storage->cause_moisture Container not sealed? High humidity area? cause_light Exposure to Light check_storage->cause_light Stored in clear vial? cause_heat High Temperature Storage check_storage->cause_heat Stored at room temp? check_handling->cause_air Frequent opening of vial? check_handling->cause_moisture Handled in humid environment? action_inert Implement Inert Gas (Nitrogen/Argon) Blanketing cause_air->action_inert action_aliquot Aliquot into smaller, single-use vials cause_air->action_aliquot action_desiccate Store in a Desiccator cause_moisture->action_desiccate action_amber Use Amber Vials or Store in the Dark cause_light->action_amber action_cold Store at Recommended Low Temperature (e.g., 2-8°C) cause_heat->action_cold

Caption: Troubleshooting workflow for degraded this compound.

Experimental Protocols

Protocol 1: Best Practices for Long-Term Storage

This protocol ensures the maximum shelf-life of this compound by minimizing exposure to oxidative conditions.

Materials:

  • Vial of this compound

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing[7]

  • A clean, dry Pasteur pipette or a long needle

  • Tightly sealing amber glass vials with PTFE-lined caps

  • Laboratory balance

  • Spatula

  • Desiccator cabinet

  • Refrigerator (2-8°C)

Procedure:

  • Work Area Preparation: Perform all steps in a low-humidity environment, such as a glove box or a fume hood with a dry air supply.

  • Aliquoting: To avoid repeated opening and closing of the main stock container, it is highly recommended to aliquot the material into smaller, single-use vials. Weigh the desired quantity of the solid into each new amber vial.

  • Inert Gas Blanketing:

    • Set the gas regulator to produce a very gentle stream of inert gas.

    • Insert the Pasteur pipette or needle into the vial, directing the gas flow towards the bottom without disturbing the solid powder.

    • Purge the headspace of the vial for 15-30 seconds.[7] Dry nitrogen is heavier than air and will displace the oxygen.[4]

    • While the gas is still gently flowing, quickly and tightly seal the vial with the PTFE-lined cap.

  • Sealing and Labeling: Ensure the cap is secure. Label each vial clearly with the compound name, lot number, concentration (if in solution), and the date of aliquoting.

  • Final Storage: Place the sealed, blanketed vials inside a desiccator. Store the desiccator in a refrigerator at the recommended temperature (typically 2-8°C).

Protocol 2: Development of a Stability-Indicating HPLC Method (Forced Degradation)

To confidently assess the purity of your stored material, a stability-indicating analytical method is required. This involves intentionally degrading the compound under various stress conditions to ensure the resulting degradants can be separated from the parent peak.[14][15][16][17][18]

Objective: Develop an HPLC method capable of separating this compound from its potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: Dissolve compound in a suitable solvent (e.g., Acetonitrile/Water) and add 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve compound and add 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve compound and add 3% H₂O₂. Keep at room temperature for 24 hours.[15] Amines are particularly susceptible to this stressor.[16]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to direct UV light (e.g., in a photostability chamber) for 24 hours.

HPLC Method Development (Example Starting Point):

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm (or scan with a PDA detector to identify optimal wavelength).

  • Injection Volume: 10 µL

Analysis and Validation:

  • Run a sample of the unstressed ("control") compound to determine its retention time.

  • Inject samples from each stress condition.

  • The goal is to achieve baseline separation between the main peak (this compound) and all new peaks (degradants).

  • Adjust the gradient, mobile phase, or column chemistry as needed to optimize separation.[19]

  • A successful stability-indicating method will show a decrease in the area of the main peak in stressed samples, with a corresponding appearance of new, well-resolved impurity peaks.[20][21]

Preventive Measures: A Summary

Proactive measures are the most reliable way to maintain the integrity of this compound.

Parameter Recommendation Scientific Rationale
Atmosphere Store under a dry, inert gas (Nitrogen or Argon).[7][8][9]Prevents direct contact with atmospheric oxygen, the primary driver of degradation.[10][11]
Temperature Store at reduced temperatures (e.g., 2-8°C).Slows the kinetic rate of all chemical reactions, including oxidation.[6][13]
Light Use amber vials and store in the dark.[3][22]Prevents photolytic degradation, where light energy can catalyze oxidative reactions.[16]
Moisture Store in a desiccated environment.[13]Aromatic amines can be hygroscopic; moisture can facilitate certain degradation pathways.
Handling Aliquot into single-use quantities.Minimizes the number of times the primary stock is exposed to the ambient environment.
Additives (Optional) For bulk storage, consider adding an antioxidant like BHT (0.01-0.2 wt%).[1]Scavenges free radicals that initiate and propagate the oxidation chain reaction.[12]
Ideal Storage Configuration

The following diagram illustrates the recommended setup for optimal long-term storage.

Storage_Setup cluster_fridge Refrigerator (2-8°C) cluster_desiccator Desiccator cluster_vial_contents Vial Contents vial Sealed Amber Vial with PTFE-lined Cap headspace Inert Gas Headspace (Nitrogen or Argon) vial->headspace contains compound This compound (Solid) headspace->compound protects

Caption: Recommended storage setup for this compound.

References

  • Avanti Polar Lipids. How Can I Protect My Lipid From Oxidation?. Avanti Research.
  • Brand, R. M. (1989). Discoloration inhibitors for aromatic amines. U.S. Patent No. 4,861,914. Washington, DC: U.S. Patent and Trademark Office.
  • Alsante, K. M., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
  • Jain, D., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • Gijsman, P. (2025). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate.
  • Air Products. (n.d.). The Importance of Inerting.
  • Blessy, M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 243-252.
  • Baoxu Chemical. (n.d.). Introduction of Light Stabilizers Additives.
  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online.
  • Presscon. (n.d.). Oxidation Prevention & Inertization.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Wikipedia. (n.d.). Inert gas.
  • uHPLCs. (n.d.). Why do your chemicals deteriorate so quickly_.
  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • CP Lab Chemicals. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues.
  • Valentin, L. A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • RAMPF Group. (n.d.). Effects of Oxidation on Amine-Containing Materials. Innovative Polymers.
  • Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate.
  • LabTAG by GA International. (n.d.). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible.
  • ResearchGate. (n.d.). Possible oxidation products of aniline.
  • ResearchGate. (2013). Is there a way to identify the stability of the reagent ?.
  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Goodin, D. B., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. PubMed.
  • Stabilization Technologies LLC. (2019). Transformation of Hindered Phenolic Antioxidants.
  • ResearchGate. (n.d.). Oxidation of aniline derivatives 2a–q in the presence of carboxylato-prism[12]arene PrS[12]COO.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • SIELC Technologies. (n.d.). Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51.
  • Gul, S., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Available at: https://www.researchgate.
  • Pawar, S. D., et al. (n.d.). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences.

Sources

Navigating the Complexities of Substituted Aniline NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 10, 2026 – To support researchers, scientists, and drug development professionals in overcoming the common hurdles associated with the Nuclear Magnetic Resonance (NMR) spectral interpretation of substituted anilines, we are pleased to launch this comprehensive technical support center. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.

Introduction: The Unique Challenges of Substituted Anilines in NMR

Substituted anilines are fundamental building blocks in medicinal chemistry and materials science. However, their NMR spectral analysis is often far from straightforward. The presence of the nitrogen atom, the dynamic nature of the amine protons, and the electronic influence of various substituents on the aromatic ring introduce a layer of complexity that can confound even experienced spectroscopists. This guide is designed to serve as a first line of support, offering field-proven insights and practical solutions to common interpretive problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the NMR analysis of substituted anilines.

Question 1: Why are the N-H proton signals in my ¹H NMR spectrum of a primary aniline broad and ill-defined?

Probable Causes:

  • Quadrupolar Broadening: The most common culprit is the nitrogen-14 (¹⁴N) nucleus, which has a nuclear spin (I) of 1 and thus possesses a quadrupole moment. This quadrupole moment interacts with the local electric field gradient, leading to rapid relaxation of the ¹⁴N nucleus. This rapid relaxation effectively decouples the ¹⁴N from attached protons, but also provides an efficient relaxation pathway for the protons themselves, resulting in significant peak broadening. The proximity of the protons to the nitrogen atom influences the extent of this broadening.[1]

  • Proton Exchange: The amine (NH₂) protons are acidic and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acid.[2][3] This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals.[4] The rate of exchange is highly dependent on solvent, temperature, and sample purity.[2][4]

Step-by-Step Solutions:

  • Solvent Selection:

    • Aprotic, Non-H-Bonding Solvents: If possible, use a dry, aprotic solvent like deuterated chloroform (CDCl₃) or benzene-d₆. These solvents minimize intermolecular hydrogen bonding and proton exchange.[5]

    • DMSO-d₆: In cases where intermolecular hydrogen bonding is desired to slow down exchange, or for solubility reasons, deuterated dimethyl sulfoxide (DMSO-d₆) can be an excellent choice. The hydrogen bonding between the amine protons and the sulfoxide oxygen can slow the exchange rate sufficiently to observe sharper N-H signals and even coupling to adjacent protons.[2][6]

  • Temperature Variation:

    • Low-Temperature NMR: Cooling the sample can significantly slow down the rate of chemical exchange, often resulting in sharper N-H peaks.[2][7] This can also help resolve overlapping signals.[8][9]

    • High-Temperature NMR: Conversely, if conformational isomers (rotamers) are causing peak broadening, increasing the temperature can sometimes coalesce these signals into a single, sharper peak.[9][10]

  • Sample Preparation:

    • Drying: Ensure your sample and NMR solvent are as dry as possible to minimize exchange with water. Using molecular sieves to dry the solvent can be beneficial.

    • D₂O Exchange: To definitively identify N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signal to disappear or significantly diminish.[10][11][12]

  • ¹⁵N Isotopic Labeling:

    • For unambiguous results, especially in complex molecules, synthesis with ¹⁵N-labeled aniline can be employed. ¹⁵N is a spin-½ nucleus and does not exhibit quadrupolar broadening, leading to sharp N-H signals and observable ¹⁵N-¹H coupling constants.

Question 2: The chemical shifts in the aromatic region of my substituted aniline are not what I predicted. How do substituents influence these shifts?

Core Principle: The electronic nature of the substituent (electron-donating or electron-withdrawing) and its position on the aniline ring profoundly impacts the chemical shifts of the aromatic protons and carbons.

Explanation:

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and the -NH₂ group itself are electron-donating through resonance. They increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the nuclei at these positions, causing their signals to shift to a lower ppm (upfield) in both ¹H and ¹³C NMR spectra.[13]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ are electron-withdrawing. They decrease the electron density on the aromatic ring, especially at the ortho and para positions. This deshields the nuclei, causing their signals to shift to a higher ppm (downfield).[14]

Troubleshooting Workflow:

The following diagram illustrates the decision-making process for interpreting substituent effects on the aromatic region of an aniline NMR spectrum.

Substituent_Effects start Analyze Aromatic Region substituent_type Identify Substituent Type start->substituent_type edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ substituent_type->edg EDG ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -CN substituent_type->ewg EWG meta_effect Meta position is least affected by resonance substituent_type->meta_effect ortho_para_shielding Expect Upfield Shift (Lower ppm) for ortho & para positions edg->ortho_para_shielding ortho_para_deshielding Expect Downfield Shift (Higher ppm) for ortho & para positions ewg->ortho_para_deshielding D2O_Exchange_Workflow start Acquire Initial ¹H NMR Spectrum identify_peak Identify Potential N-H Signal (Broad, ~3-5 ppm for anilines) start->identify_peak add_d2o Add 1-2 drops of D₂O to the NMR tube identify_peak->add_d2o shake Shake Sample Vigorously add_d2o->shake reacquire Re-acquire ¹H NMR Spectrum shake->reacquire analyze Compare Spectra reacquire->analyze disappeared Peak Disappeared or Diminished analyze->disappeared Yes no_change Peak Unchanged analyze->no_change No conclusion_nh Conclusion: Peak is an exchangeable N-H proton. disappeared->conclusion_nh conclusion_ch Conclusion: Peak is likely a C-H proton. no_change->conclusion_ch

Caption: Standard D₂O exchange experiment workflow.

References

  • Contreras, R. H., & Tormena, C. F. (2014). The use of MM/QM calculations of ¹³C and ¹⁵N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 52(10), 589-595. [Link]
  • Gao, H., & Wu, J. (2009). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 47(8), 689-696. [Link]
  • Reddit r/chemhelp. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? [Link]
  • Jackowski, K., Wilczek, M., & Wielogorska, E. (2003). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 77(5), 577-586. [Link]
  • Gao, H., & Wu, J. (2009). Substituent Effects on ¹³C NMR and ¹H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 27(10), 1969-1976. [Link]
  • Gowda, B. T., et al. (2004). Synthetic, Infrared, ¹H and ¹³C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides.
  • Perras, F. A., et al. (2017). Nitrogen-14 NMR spectroscopy. In eMagRes. [Link]
  • Axenrod, T., & Webb, G. A. (Eds.). (1974). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on ¹⁵N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
  • Tan, C. H., et al. (2005). The ¹H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO-d₆.
  • Tan, C. H., et al. (2005). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆.
  • UMass NMR Labs. (2012). Effect of Cl, Br, ¹⁴N, ³¹P, ¹⁹F etc to NMR spectra. [Link]
  • Zarić, S. D., et al. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group Be Explained by Resonance Effects? Chemistry – An Asian Journal, 13(12), 1596-1603. [Link]
  • Oregon State University. (n.d.). Spectroscopy of Amines. [Link]
  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]
  • Nishiyama, Y., et al. (2024). Experimental aspects of ¹⁴N overtone RESPDOR solid-state NMR spectroscopy under MAS beyond 60 kHz. Journal of Magnetic Resonance, 358, 107601. [Link]
  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift.
  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. [Link]
  • University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Chem 201/203. (n.d.). Amines. [Link]
  • Chemistry Connected. (n.d.). NMR shifts ¹H -general. [Link]
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • ResearchGate. (2015). When does amine (NH₂) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal? [Link]
  • Contreras, R. H., et al. (2008). A study of the ¹⁵N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]
  • Chen, C. H., et al. (2015). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the ¹⁴N–¹H Spin–Spin Coupling. Inorganic Chemistry, 54(21), 10357-10366. [Link]
  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Yokoyama, T., Taft, R. W., & Kamlet, M. J. (1983). Resonance and solvent effects on absorption spectra of some 2- and 4-(–M)-substituted aniline derivatives. Australian Journal of Chemistry, 36(4), 701-709. [Link]
  • University of Wisconsin-River Falls. (n.d.).
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]
  • Lumbroso, H., & Fiaud, J. C. (1976). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron, 32(24), 3791-3796. [Link]
  • Wasylishen, R. E., & Schaefer, T. (1972). Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton exchange. Canadian Journal of Chemistry, 50(17), 2710-2715. [Link]
  • Lewis, R. G., & Dyer, D. S. (1968). An NMR study of the solvent effects on the N-H chemical shifts of aromatic amines, amides, and hydrazines.
  • University of Ottawa NMR Facility Blog. (2014).
  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? [Link]
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
  • Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 70(3), 167-180. [Link]
  • Chemistry For Everyone. (2023). How Does Temperature Affect NMR? [YouTube video]. [Link]
  • Wikipedia. (n.d.). NMR line broadening techniques. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? [Link]

Sources

Technical Support Center: Copper Catalyst Removal from Ullmann Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the effective removal of copper catalysts from Ullmann reaction products. Given the stringent regulations on metal impurities in active pharmaceutical ingredients (APIs), complete removal of the copper catalyst is a critical step in ensuring the safety, efficacy, and stability of your synthesized compounds.[1][2][3][4] This resource is designed to provide you with not only procedural steps but also the underlying principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding copper removal post-Ullmann coupling.

Q1: Why is it crucial to remove residual copper from my Ullmann reaction?

A: Residual copper can have several detrimental effects. In biological and pharmaceutical applications, copper ions can be toxic to cells.[5] Furthermore, they can interfere with downstream catalytic processes, compromise the stability of the final product, and complicate analytical characterization, such as fluorescence-based assays.[5] Regulatory bodies like the European Medicines Agency (EMA) have established strict limits for metal catalyst residues in pharmaceutical substances, making efficient removal a regulatory necessity.[1][3]

Q2: What are the primary classes of methods for removing copper catalysts?

A: The most common strategies for copper removal can be broadly categorized into:

  • Aqueous Washing/Extraction: Utilizing aqueous solutions of chelating agents to form water-soluble copper complexes that can be separated from the organic product layer.

  • Adsorption: Employing solid materials with high surface area, such as activated carbon or silica gel, to adsorb the copper species.[6][7][8]

  • Chromatography: Passing the crude product through a stationary phase like silica or alumina to separate the desired compound from the copper catalyst.[7][9]

  • Scavenger Resins: Using functionalized polymers or silica with specific ligands that exhibit a high affinity for binding copper.[10][11]

Q3: My product is polar and water-soluble. How does this affect my copper removal strategy?

A: High product polarity can complicate traditional aqueous extractions, potentially leading to emulsions or loss of product into the aqueous phase. In such cases, methods that do not rely on liquid-liquid partitioning are often preferable. Consider using solid-supported scavengers, filtration through a pad of celite, or specialized chromatographic techniques.

Q4: How can I quantify the amount of residual copper in my final product?

A: For precise quantification, especially in a drug development context, highly sensitive analytical techniques are required. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard, capable of detecting metal impurities at parts-per-billion (ppb) levels.[2]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common copper removal techniques.

Guide 1: Aqueous Washing with Chelating Agents
Principle of Operation

This method relies on the principle of chelation, where a ligand forms multiple coordination bonds with a central copper ion, creating a stable, water-soluble complex.[12][13] This complex is then partitioned into an aqueous phase and separated from the organic phase containing the desired product. Common chelating agents include ammonia/ammonium chloride, EDTA, and citric acid.[12][14][15][16][17][18]

Workflow for Copper Removal via Aqueous Chelation

cluster_0 Reaction Work-up cluster_1 Extraction & Separation cluster_2 Final Product Isolation A Ullmann Reaction Mixture B Quench with Aqueous Chelating Solution (e.g., sat. NH4Cl) A->B C Transfer to Separatory Funnel B->C D Shake Funnel & Allow Layers to Separate C->D E Drain Aqueous Layer (Blue if NH4Cl/NH4OH) D->E F Repeat Aqueous Wash Until Colorless E->F G Wash Organic Layer with Brine F->G H Dry Organic Layer (e.g., Na2SO4, MgSO4) G->H I Filter and Concentrate H->I J Purified Product I->J

Caption: Workflow for copper removal using aqueous chelation.

Detailed Protocol: Ammonium Hydroxide/Chloride Wash
  • Quenching: Cool the reaction mixture to room temperature. Dilute it with an organic solvent immiscible with water (e.g., DCM, EtOAc).

  • First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride (NH₄Cl). For stubborn cases, a solution of ammonium hydroxide/ammonium chloride (pH 8) can be more effective.[14][15]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer will often turn a deep blue color, indicating the formation of the tetraamminecopper(II) complex. Drain and collect the aqueous layer.

  • Repeat: Repeat the wash with fresh ammonium chloride solution until the aqueous layer is no longer blue.

  • Final Steps: Wash the organic layer with brine to remove residual water-soluble components. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Aqueous Washes
Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion - High concentration of polar byproducts. - Insufficient dilution of the reaction mixture.- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite. - Minimize agitation during washing.
Aqueous Layer Remains Blue After Multiple Washes - High concentration of copper. - Inefficient chelation.- Increase the number of washes. - Switch to a stronger chelating agent like a 0.5 M solution of EDTA.[16][17][18] - Allow for longer stirring of the biphasic mixture (e.g., 1-2 hours) before separation.[14][19]
Product Loss - The product has some water solubility.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent. - Reduce the number of washes and follow up with a solid-phase removal method.
Product Degradation - The product is sensitive to the pH of the wash solution (e.g., basic ammonia or acidic ammonium chloride).[17]- Use a buffered wash solution. - Consider a milder chelating agent like aqueous citric acid.[12][16]
Guide 2: Adsorption on Solid Media
Principle of Operation

This technique utilizes porous, high-surface-area materials to physically adsorb copper species from the crude reaction mixture. Activated carbon is a common choice due to its high porosity and affordability.[8] Silica gel and alumina can also be effective, often used as a plug for filtration.[7][17]

Workflow for Copper Removal via Adsorption

A Crude Reaction Mixture B Dissolve in Suitable Organic Solvent A->B C Add Adsorbent (e.g., Activated Carbon) B->C D Stir Mixture for 1-12 hours C->D E Filter through Celite to Remove Adsorbent D->E F Rinse Filter Cake with Fresh Solvent E->F G Combine Filtrates and Concentrate F->G H Purified Product G->H

Caption: General workflow for copper removal by adsorption.

Detailed Protocol: Activated Carbon Treatment
  • Preparation: After the reaction, perform a preliminary filtration if any solids are present. Dilute the crude reaction mixture with a suitable organic solvent.

  • Adsorption: Add activated carbon to the solution (typically 5-10% w/w relative to the crude product).

  • Stirring: Stir the suspension at room temperature. The required time can vary from 1 to 12 hours. Monitor the progress by TLC or by observing the color of the solution.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Rinsing: Wash the filter cake thoroughly with the same organic solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Troubleshooting Adsorption Methods
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Copper Removal - Insufficient amount of adsorbent. - Insufficient stirring time. - Adsorbent is not active enough.- Increase the amount of adsorbent used. - Increase the stirring time. - Try a different grade of activated carbon or a different adsorbent like silica gel or alumina.[7]
Significant Product Loss - The product is strongly adsorbed onto the solid medium.- Reduce the amount of adsorbent. - Wash the filter cake more extensively with the solvent. - Try eluting the product from the filter cake with a more polar solvent.
Fine Carbon Particles Passing Through Filter - The filter medium is not fine enough.- Use a finer filter paper or a thicker Celite pad. - Allow the carbon to settle before decanting and filtering the supernatant.
Guide 3: Specialized Scavenger Resins
Principle of Operation

Scavenger resins are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for specific metals. For copper, common functionalities include thiourea, triamine, and imidazole groups.[10][20] These resins offer high selectivity and can reduce copper levels to very low ppm values.

Workflow for Copper Removal via Scavenger Resins

cluster_batch Batch Mode cluster_flow Flow Mode A Dissolved Crude Product B Add Scavenger Resin (3-5 eq.) A->B C Stir at RT for 4-16 h B->C D Filter to Remove Resin C->D E Purified Product D->E F Dissolved Crude Product G Pack Resin in a Cartridge F->G H Pass Solution through Cartridge G->H I Collect Eluent H->I J Purified Product I->J

Caption: Batch vs. Flow modes for scavenger resin use.

Detailed Protocol: Batch Scavenging
  • Selection: Choose a scavenger resin known to be effective for copper, such as SiliaMetS Thiourea or Triamine.[10][20][21]

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., THF, DCM).

  • Scavenging: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of copper catalyst).

  • Incubation: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined empirically.

  • Isolation: Filter off the resin and wash it with fresh solvent.

  • Concentration: Combine the filtrates and concentrate to obtain the purified product.

Troubleshooting with Scavenger Resins
Problem Potential Cause(s) Recommended Solution(s)
Suboptimal Copper Removal - Incorrect scavenger for the copper species. - Insufficient equivalents of resin. - Reaction kinetics are slow.- Screen different types of scavenger resins. For example, SiliaMetS Imidazole is effective for various metals including copper.[10] - Increase the equivalents of the scavenger and/or the reaction time. - Gently heating the mixture may improve kinetics, but check product stability first.
Product Binding to Resin - The product has functional groups that interact with the resin.- Choose a resin with a different functionality. - Pre-treat the crude product to protect interacting functional groups if possible.
Summary of Copper Removal Methods
Method Advantages Disadvantages Best Suited For
Aqueous Washing - Inexpensive and scalable. - Effective for removing bulk copper salts.[14][15]- Can lead to emulsions. - Not ideal for water-soluble products. - May not reach very low ppm levels.- Initial bulk removal of copper. - Reactions with non-polar, water-insoluble products.
Adsorption - Simple procedure. - Relatively low cost.- Potential for product loss on the adsorbent. - May not be selective for copper.- Moderately polar compounds. - When aqueous washes are problematic.
Chromatography - Can achieve high purity in one step. - Separates product from other impurities as well.- Can be time-consuming and solvent-intensive. - Copper may streak down the column.[16]- Small to medium scale purification. - When multiple impurities need to be removed simultaneously.
Scavenger Resins - High selectivity and efficiency.[10][20] - Can achieve very low residual copper levels (<10 ppm). - Simple filtration work-up.- Higher cost compared to other methods.- Final purification step in API synthesis. - When extremely low metal levels are required.[2][4]
References
  • Workup for Removing Copper Salts - Department of Chemistry : University of Rochester. (n.d.).
  • Workup for Removing Copper Salts. (n.d.).
  • Guideline on the specification limits for residues of metal catalysts - European Medicines Agency (EMA). (2007).
  • Work up to remove copper : r/Chempros - Reddit. (2021).
  • Efficient Aqueous Copper Removal by Burnt Tire-Derived Carbon-Based Nanostructures and Their Utilization as Catalysts - MDPI. (2024).
  • Best Chelating Agents for Effective Copper Removal in Various Applications. (2024).
  • Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue - RSC Publishing. (2017).
  • Cu Catalyst Activated Carbon. (n.d.).
  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Guideline on the specification limits for residues of metal catalysts or metal reagents. (2008).
  • Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (2022).
  • Modified Activated Carbon for Copper Ion Removal from Aqueous Solution - MDPI. (n.d.).
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development - ACS Publications. (n.d.).
  • Meeting Metal Limits in Pharmaceutical Processes | Request PDF - ResearchGate. (n.d.).
  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. (2024).
  • US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents. (n.d.).
  • Super rapid removal of copper, cadmium and lead ions from water by NTA-silica gel - RSC Publishing. (2019).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Ullmann reaction - Wikipedia. (n.d.).
  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023).
  • Super rapid removal of copper, cadmium and lead ions from water by NTA-silica gel - RSC Publishing. (n.d.).
  • Silica Gel Column Chromatography - Teledyne Labs. (n.d.).
  • organic chelating agents: Topics by Science.gov. (n.d.).
  • Video: Extraction: Advanced Methods - JoVE. (2024).
  • New natural chelating agents with modulator effects on copper phytoextraction - ResearchGate. (2025).
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - ACS Publications. (2017).
  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions - ResearchGate. (2025).
  • The role of copper in the Ullmann reaction - Mapping Ignorance. (2019).
  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. (n.d.).
  • Liquid chromatographic separation of metal ions on a silica column - ACS Publications. (n.d.).
  • Ullmann Reaction - J&K Scientific LLC. (2025).
  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. (2013).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015).

Sources

Technical Support Center: Ligand Selection for Efficient Buchwald-Hartwig Synthesis of Phenoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of synthesizing phenoxyanilines via Buchwald-Hartwig amination. This is not a rigid manual but a dynamic resource built from field-proven insights to help you troubleshoot common issues and rationally select the optimal ligand for your specific substrates.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2] Phenoxyanilines, key pharmacophores in numerous therapeutic agents, are ideal targets for this methodology. However, success is not guaranteed. The reaction is highly sensitive to multiple variables, with the choice of phosphine ligand being paramount to achieving high yields and purity.[3][4]

This guide will delve into the causality behind experimental choices, providing you with the framework to diagnose issues and optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired phenoxyaniline. What are the likely causes and how can I fix it?

Low or no product yield is the most common issue, often stemming from one or more interrelated factors. A systematic approach is key to diagnosis.

Cause A: Inactive Catalytic Species

The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst or a Pd(0) source.[5] Failure to efficiently generate or maintain this species will stall the catalytic cycle.

  • Expert Insight: Using modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, is highly recommended.[4] These air- and moisture-stable complexes ensure the rapid and reliable generation of the active LPd(0) catalyst upon exposure to the base, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][6]

  • Troubleshooting Steps:

    • Switch to a Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, switch to a commercially available precatalyst like a Buchwald G3 or G4 palladacycle.[4] This minimizes variability in the formation of the active catalyst.

    • Ensure Inert Conditions: While many precatalysts are air-stable, the active Pd(0) species is not. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the catalyst.[7]

    • Check Reagent Purity: Impurities in solvents or starting materials, especially water or peroxides in ether solvents, can inhibit the catalyst. Use anhydrous, degassed solvents.

Cause B: Suboptimal Ligand Choice

The ligand dictates the stability and reactivity of the palladium center. For phenoxyaniline synthesis, which involves coupling an aniline with a phenoxide precursor (often via an aryl halide), the ligand's steric and electronic properties are critical.

  • Expert Insight: The synthesis of phenoxyanilines often involves coupling partners that can be sterically demanding or electronically deactivated. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are frequently the ligands of choice.[1][8] Their bulk promotes the formation of a monoligated Pd(0) species, which is necessary to facilitate the oxidative addition and reductive elimination steps, especially with hindered substrates.[9]

  • Troubleshooting Steps:

    • Increase Ligand Bulk: If you are using a less bulky ligand (e.g., a simple trialkylphosphine or a bidentate ligand like BINAP) and seeing low conversion, switch to a bulkier monophosphine biaryl ligand.[1]

    • Perform a Ligand Screen: The optimal ligand is substrate-dependent. A small-scale, high-throughput screen using a panel of diverse ligands is the most efficient way to identify the top performer for your specific aniline and aryl halide combination.[10]

Cause C: Incorrect Base or Solvent System

The base's role is to deprotonate the aniline in the catalytic cycle, but its strength and solubility can dramatically impact the reaction outcome.[11][12]

  • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are very effective but can be incompatible with base-sensitive functional groups like esters or nitro groups.[2][13] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or longer reaction times.[2] The solvent's polarity affects the solubility of the base and the stability of charged intermediates.[14][15][16]

  • Troubleshooting Steps:

    • Match Base to Functional Groups: If your substrates have base-sensitive groups, switch from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃.

    • Vary the Solvent: Aprotic, nonpolar solvents like toluene and 1,4-dioxane are standard.[14][15] However, if solubility is an issue, a more polar aprotic solvent like t-amyl alcohol or CPME might be beneficial. Be aware that polar solvents can sometimes promote side reactions.[14]

    • Ensure Base Quality: Inorganic bases can be hygroscopic. Ensure they are dry and finely powdered to maximize surface area, as the deprotonation can be a solid-liquid phase process.[5]

Q2: My reaction works, but I'm getting significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that consumes your starting material and complicates purification.

  • Expert Insight: This side reaction often occurs via β-hydride elimination from the palladium-amido intermediate or from trace water reacting with catalytic intermediates. The choice of base and ligand can influence the relative rates of the desired reductive elimination versus undesired side reactions.

  • Troubleshooting Steps:

    • Use a Bulky Ligand: Sterically hindered ligands can accelerate the rate of C-N reductive elimination relative to side reactions. If you are not already using one, switch to a bulky biarylphosphine ligand.

    • Use a Weaker Base: Strong bases like NaOt-Bu can sometimes promote hydrodehalogenation. Switching to K₃PO₄ or Cs₂CO₃ may reduce this pathway.

    • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Water can be a proton source for the hydrodehalogenation byproduct.

    • Lower the Reaction Temperature: If possible, lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation while still allowing the desired coupling to proceed, albeit more slowly.

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a starting ligand for my phenoxyaniline synthesis?

While empirical screening is the ultimate arbiter, a rational starting point can be chosen based on the characteristics of your coupling partners. The workflow below provides a decision-making framework.

LigandSelection Start Define Substrates: Aryl Halide (Ar-X) & Aniline (Ar'-NH2) Sterics_Check Are either Ar-X or Ar'-NH2 sterically hindered at the ortho position(s)? Start->Sterics_Check Electronics_Check Is the Aniline (Ar'-NH2) electron-deficient? Sterics_Check->Electronics_Check  No   Bulky_Ligands Start with bulky, electron-rich biaryl monophosphine ligands: - XPhos - RuPhos - tBuBrettPhos Sterics_Check->Bulky_Ligands  Yes   Specialized_Ligands Use ligands designed for challenging couplings: - BrettPhos - AdBrettPhos Electronics_Check->Specialized_Ligands  Yes   Standard_Ligands Start with general-purpose bulky monophosphines: - XPhos - SPhos Electronics_Check->Standard_Ligands  No   Bidentate_Ligands Consider Josiphos or other ferrocene-based ligands. May offer different reactivity. Bulky_Ligands->Bidentate_Ligands Alternative

Caption: A decision tree for initial ligand selection.

Causality Explained:

  • Steric Hindrance: When either the aniline or the aryl halide has bulky groups near the reaction center (ortho-substituents), the ligand must also be bulky.[9][17] This bulk favors the formation of a 14-electron, monoligated Pd(0) intermediate, which has more space to accommodate the hindered substrates during oxidative addition and reductive elimination.[9] Ligands like XPhos and RuPhos are archetypal examples.[8]

  • Electron-Deficient Anilines: Anilines bearing electron-withdrawing groups are less nucleophilic and can be challenging substrates.[5] Ligands that are highly electron-donating, such as BrettPhos, can increase the electron density on the palladium center, which in turn facilitates the C-N bond-forming reductive elimination step.[8][18]

Q2: What is the general catalytic cycle and where can things go wrong?

Understanding the mechanism is key to troubleshooting. The generally accepted cycle involves three main stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L-Pd(II)(Ar)(Ar'NH2)]+X- OA_Complex->Amine_Complex Amine Coordination (+ Ar'-NH2) Amido_Complex L-Pd(II)(Ar)(Ar'NH) Amine_Complex->Amido_Complex Deprotonation (- Base-H+X-) Amido_Complex->Pd0 Product Ar-NH-Ar' (Phenoxyaniline) Amido_Complex->Product Reductive Elimination Side_Product Ar-H (Hydrodehalogenation) Amido_Complex->Side_Product β-Hydride Elimination (Side Reaction)

Sources

Technical Support Center: Minimizing Homocoupling in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diaryl ethers. Diaryl ether moieties are crucial structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. While modern cross-coupling methodologies like the Buchwald-Hartwig C-O coupling and the Ullmann condensation have revolutionized their synthesis, these reactions are often plagued by a persistent and challenging side reaction: homocoupling .

This guide provides in-depth, field-proven insights into the root causes of homocoupling and delivers actionable troubleshooting strategies and optimized protocols to help you maximize the yield of your desired diaryl ether product.

Frequently Asked Questions (FAQs): Diagnosing Homocoupling Issues

This section addresses the most common scenarios encountered in the lab. Understanding the likely cause is the first step toward an effective solution.

Q1: I'm seeing a significant biaryl byproduct corresponding to my aryl halide (Ar-X + Ar-X → Ar-Ar). What's causing this?

This is the most common form of homocoupling. The primary causes depend on your reaction type:

  • For Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig):

    • Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst to initiate the catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can react with two molecules of your organometallic nucleophile (if present, as in Suzuki-type side reactions) or promote other homocoupling pathways.[1][2]

    • Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of organoboron reagents (if used) and can interfere with the main cycle.[2]

    • High Temperature: Excessive temperatures can promote side reactions, including the undesired coupling of two aryl halide molecules.

  • For Copper-Catalyzed Reactions (e.g., Ullmann Condensation):

    • High Temperatures: Traditional Ullmann reactions often require very high temperatures (>150 °C), which can readily induce the homocoupling of the aryl halide.[3][4]

    • Catalyst Activity: The nature and activity of the copper source are critical. Unstabilized or overly reactive copper species can favor homocoupling over the desired C-O bond formation.[5]

Q2: My reaction is sluggish, and I'm seeing a lot of starting material decomposition and some biaryl byproduct. What should I check first?

When the desired cross-coupling is slow, side reactions like homocoupling and dehalogenation become more competitive.[3]

  • Ligand Choice: The ligand is arguably the most critical component in modern cross-coupling. For Buchwald-Hartwig C-O coupling, bulky, electron-rich phosphine ligands are essential.[6] They accelerate the rate-limiting reductive elimination step to form the C-O bond, effectively outcompeting side reactions.[7][8] If your reaction is slow, your ligand may not be optimal for the specific substrates.

  • Base Selection: The base plays a crucial role. It must be strong enough to deprotonate the phenol but not so strong that it causes degradation or unwanted side reactions. The solubility of the base is also key; an insoluble base can lead to poor reproducibility.[7][9] For Ullmann reactions, bases like Cs₂CO₃ or K₃PO₄ are often preferred.[9][10]

  • Anhydrous Conditions: Trace amounts of water can lead to dehalogenation of the aryl halide (Ar-X → Ar-H), which removes the starting material from the productive cycle.[3][5] Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.

Q3: I'm using an electron-rich aryl halide, and the homocoupling is severe. Why is this happening and how can I fix it?

Electron-rich aryl halides are notoriously more challenging for C-O couplings.

  • Mechanism Insight: Oxidative addition of the aryl halide to the metal center (Pd or Cu) is a key step. Electron-donating groups on the aryl halide slow down this step, making the overall catalytic cycle less efficient. This provides a larger window of opportunity for competing homocoupling pathways to occur.

  • Troubleshooting Steps:

    • Switch to a More Active Catalyst System: Use a more electron-rich and sterically hindered ligand (e.g., bulky biarylphosphines for Pd catalysis) to accelerate oxidative addition.[6]

    • Change the Halide: If possible, switch from an aryl chloride or bromide to the more reactive aryl iodide. The general order of reactivity is Ar-I > Ar-Br > Ar-Cl.[3]

    • Lower the Temperature: Modern ligand-assisted Ullmann reactions can often be run at much lower temperatures (80-120 °C) than classical conditions, which helps to suppress side reactions.[3]

Troubleshooting Workflow for Homocoupling

When faced with significant homocoupling, a systematic approach is essential. The following workflow can help diagnose and solve the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Palladium-Catalyzed Specifics (Buchwald-Hartwig) cluster_3 Copper-Catalyzed Specifics (Ullmann) cluster_4 Resolution Start High Homocoupling (>10%) Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Check_Inert->Start No, fix setup & retry Check_Reagents Are all reagents/solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Check_Reagents->Start No, purify/dry & retry Ligand Optimize Ligand: - Increase steric bulk - Use biarylphosphine Check_Reagents->Ligand Yes, for Pd Temp Lower Reaction Temperature Check_Reagents->Temp Yes, for Cu Base Optimize Base: - Screen soluble bases (e.g., LHMDS, K3PO4) - Avoid overly strong bases Ligand->Base Catalyst Change Catalyst Precursor: - Use Pd(0) source (e.g., Pd2(dba)3) - Use a pre-catalyst Base->Catalyst Success Problem Solved: High Yield of Diaryl Ether Catalyst->Success Cu_Source Screen Copper Source: - Use Cu(I) salts (CuI, CuBr) - Activate copper powder Temp->Cu_Source Ligand_Cu Add/Screen Ligand: - N,N-dimethylglycine - 1,10-phenanthroline Cu_Source->Ligand_Cu Ligand_Cu->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

Mechanism & Prevention: A Deeper Dive

Understanding the mechanistic competition between C-O coupling and C-C homocoupling is key to rationally designing your experiment for success.

Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

The desired catalytic cycle involves oxidative addition, base-mediated formation of a palladium-alkoxide, and reductive elimination.[11][12] Homocoupling primarily arises from off-cycle reactions.

  • Desired Pathway: The key is to facilitate rapid reductive elimination of the Ar-OAr' product from the L-Pd(Ar)(OAr') intermediate.

  • Undesired Pathway (Homocoupling): This can occur if two aryl groups end up on the palladium center, forming an L-Pd(Ar)₂ intermediate, which then reductively eliminates to give Ar-Ar. This is often promoted by Pd(II) species reacting with two equivalents of a transmetalating agent (if present) or via a radical mechanism.[1]

Prevention Strategy: The solution lies in ligand design.

  • Bulky, Electron-Donating Ligands (e.g., tBuXPhos, RuPhos): These ligands favor the desired outcome in two ways:

    • Steric Hindrance: The bulkiness of the ligand creates a congested environment around the palladium, making the formation of a di-aryl palladium intermediate (required for homocoupling) sterically unfavorable.

    • Electronic Effects: The electron-donating nature of the ligand makes the palladium center more electron-rich, which significantly accelerates the final, irreversible C-O reductive elimination step, allowing it to outpace competing side reactions.[6]

G cluster_desired Desired C-O Coupling Pathway cluster_undesired Undesired C-C Homocoupling Pathway A L-Pd(Ar)(X) B L-Pd(Ar)(OAr') A->B + Ar'OH, Base C Ar-O-Ar' (Product) B->C Reductive Elimination (Fast, Favored by Bulky Ligands) D L-Pd(Ar)(X) E L-Pd(Ar)2 D->E + Ar-M F Ar-Ar (Byproduct) E->F Reductive Elimination (Slow)

Caption: Competing pathways in Pd-catalyzed diaryl ether synthesis.

Optimized Experimental Protocols & Data

General Protocol for Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., tBuXPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 0.1-0.2 M)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl halide, phenol, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the anhydrous solvent, followed by the palladium precatalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Ligand and Base Selection Guide for Challenging Substrates
Aryl Halide SubstratePhenol SubstrateRecommended LigandRecommended BaseRationale
Electron-rich Ar-BrElectron-rich PhenolAdBrettPhos, tBuXPhosLHMDS, K₃PO₄Highly active, bulky ligands are needed to overcome slow oxidative addition and promote C-O reductive elimination.[6]
Electron-poor Ar-ClSterically Hindered PhenolXPhos, RuPhosCs₂CO₃, K₂CO₃Aryl chlorides require highly active catalysts. The choice of base is critical to avoid decomposition of the electron-poor halide.
Heteroaryl-ClSimple PhenolSPhos, XPhosK₃PO₄Heteroaryl substrates often require specific ligands to avoid catalyst inhibition and side reactions.

References

  • Technical Support Center: Optimizing Ullmann Condens
  • Technical Support Center: Ullmann Diaryl Ether Synthesis. Benchchem.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald-Hartwig Coupling. YouTube.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
  • Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Strategies to minimize homocoupling in cross-coupling reactions with 1,1-Dibromo-2-chlorotrifluoroethane. Benchchem.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Diaryl ether synthesis by etherification (aryl
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald-Hartwig Amin
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp - Reddit.
  • Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit.
  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ullmann Diaryl Ether Synthesis: Technical Support Center. Benchchem.
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Use of Base Control To Provide High Selectivity between Diaryl Thioether and Diaryl Disulfide for C–S Coupling Reactions of Aryl Halides and Sulfur and a Mechanistic Study.
  • Ligand Design Enables Cu-Catalyzed Etherific

Sources

Navigating the Synthesis of 4-(2-methylphenoxy)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(2-methylphenoxy)aniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during this process.

I. Choosing Your Synthetic Route: Ullmann vs. Buchwald-Hartwig

The synthesis of this compound, a diaryl ether, is primarily achieved through two well-established cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these routes will depend on factors such as available starting materials, catalyst cost, and desired scale.

A. The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that forms the C-O bond between an aryl halide and a phenol.[1] While traditionally requiring high temperatures, modern protocols with the use of ligands can facilitate the reaction under milder conditions.[2]

B. The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between an aryl halide and an amine.[3] This method is known for its high efficiency and broad substrate scope, making it a popular choice in pharmaceutical development.[4]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Synthesis Pathway Troubleshooting

Question 1: My Ullmann condensation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve it?

Answer: Several factors can contribute to a slow or incomplete Ullmann condensation. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The copper catalyst may be inactive. Commercially available copper(I) salts can vary in quality.

    • Solution: Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr). For reproducibility, consider preparing an activated copper catalyst in situ.

  • Ligand Selection:

    • Cause: The chosen ligand may not be optimal for your specific substrates.

    • Solution: For the synthesis of diaryl ethers, N,N- and N,O-chelating ligands are often effective. Consider screening ligands such as L-proline or N,N'-dimethyl-1,2-ethanediamine (DMEDA).

  • Base Selection and Anhydrous Conditions:

    • Cause: The base is crucial for deprotonating the phenol, and its effectiveness can be hampered by the presence of water.

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used bases. Ensure all reagents and solvents are rigorously dried. The use of molecular sieves can be beneficial.

  • Reaction Temperature:

    • Cause: While modern protocols allow for milder conditions, the reaction may still require sufficient thermal energy to overcome the activation barrier.

    • Solution: If the reaction is slow at a lower temperature (e.g., 90-110 °C), a modest increase in temperature may be necessary. However, be cautious of potential side reactions at excessively high temperatures.

  • Solvent Choice:

    • Cause: The solvent plays a critical role in solubilizing the reactants and catalyst.

    • Solution: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used. Toluene is also a viable option, particularly with certain ligand systems.

Question 2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. How can I improve the selectivity?

Answer: Byproduct formation in Buchwald-Hartwig aminations often points to issues with the catalyst system or reaction conditions.

  • Hydrodehalogenation of the Aryl Halide:

    • Cause: This common side reaction, where the aryl halide is reduced, can be caused by an inefficient catalyst system or the presence of water.

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos or BrettPhos, which are known to promote the desired C-N bond formation.[5]

      • Palladium Precatalyst: Use a well-defined palladium precatalyst to ensure efficient generation of the active catalytic species.

      • Anhydrous Conditions: As with the Ullmann reaction, ensure your reagents and solvent are dry.

  • Homocoupling of the Aryl Halide:

    • Cause: This can occur at higher temperatures or with less active catalysts.

    • Solution: Optimize the reaction temperature and ensure your catalyst system is sufficiently active. A lower reaction temperature, if feasible, can minimize this side reaction.

  • Dialkylation of the Amine:

    • Cause: If using a primary amine, double arylation can be a competing reaction.

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine can sometimes suppress this side reaction.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted diaryl ether aniline.[2]

Materials:

  • 4-Aminophenol

  • 2-Chlorotoluene

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), 2-chlorotoluene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is a general procedure adapted for the specific target molecule.[5]

Materials:

  • 4-Phenoxyaniline

  • 2-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk flask with palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Remove the flask from the glovebox and add 4-phenoxyaniline (1.0 eq) and 2-bromotoluene (1.2 eq) under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

IV. Purification and Scale-Up Considerations

Achieving high purity is critical, especially in drug development. The following section provides guidance on the purification of this compound, with a focus on scalable methods.

Purification Troubleshooting

Question 3: My crude this compound is an oil/dark solid and difficult to purify by column chromatography on a large scale. What are my options?

Answer: While column chromatography is excellent for small-scale purification, it can be cumbersome and costly for larger quantities. Here are more scalable alternatives:

  • Vacuum Distillation:

    • Applicability: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be a highly effective method for removing non-volatile impurities.

    • Procedure: After the initial work-up, the crude product can be distilled under reduced pressure. The boiling point of the related compound 4-(3-methylphenoxy)aniline is 333.5 °C at 760 mmHg, suggesting that vacuum distillation is a viable option for this class of compounds.

  • Crystallization:

    • Applicability: Crystallization is often the most efficient and cost-effective method for purifying solid compounds on a large scale. The key is to find a suitable solvent system.

    • Solvent Screening: A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Start by screening common solvents such as ethanol, isopropanol, toluene, and heptane, or mixtures thereof.

    • General Crystallization Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • If the solution is colored, you can treat it with activated carbon to remove colored impurities.

      • Filter the hot solution to remove any insoluble materials.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Salt Formation and Recrystallization:

    • Applicability: As an aniline, your product is basic and can be converted to a salt (e.g., hydrochloride or sulfate). These salts often have different solubility profiles than the free base and may be more amenable to crystallization.

    • Procedure: Dissolve the crude aniline in a suitable organic solvent and treat it with an acid (e.g., HCl in ether). The resulting salt will precipitate and can be collected and recrystallized. The pure free base can then be regenerated by treatment with a base.

Scale-Up FAQs

Question 4: What are the key safety considerations when scaling up the synthesis of this compound?

Answer: Scaling up any chemical reaction introduces new safety challenges. For this synthesis, pay close attention to:

  • Exothermic Reactions: Both the Ullmann and Buchwald-Hartwig reactions can be exothermic. On a larger scale, heat dissipation becomes more critical. Ensure your reaction vessel has adequate cooling capacity and monitor the internal temperature closely.

  • Handling of Reagents:

    • Pyrophoric Reagents: If using strong bases like sodium tert-butoxide, be aware of their pyrophoric nature and handle them under an inert atmosphere.

    • Toxic and Flammable Solvents: Many of the solvents used (e.g., DMF, toluene) have health and flammability hazards. Work in a well-ventilated area and take appropriate precautions to avoid ignition sources.

  • Pressure Build-up: Ensure your reaction vessel is appropriately vented, especially if there is a possibility of gas evolution.

Question 5: How can I minimize the cost of my synthesis on a larger scale?

Answer: Cost-effectiveness is a major driver in industrial synthesis.

  • Catalyst Loading: For both the Ullmann and Buchwald-Hartwig reactions, strive to optimize the catalyst loading to the lowest effective level.

  • Ligand Choice: For the Buchwald-Hartwig reaction, consider using less expensive, commercially available ligands if they provide acceptable results.

  • Solvent Recycling: Develop procedures for recycling solvents where possible to reduce waste and raw material costs.

  • Route Selection: Re-evaluate your choice of synthetic route at scale. While a more expensive catalyst might be acceptable for small-scale synthesis, a cheaper but perhaps lower-yielding route might be more economical on a larger scale when factoring in all costs.

V. Visualizing the Workflow

To aid in your experimental design, the following diagrams illustrate the general workflows for the Ullmann condensation and Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow Reactants 4-Aminophenol + 2-Chlorotoluene Reaction_Conditions Heat (120 °C) Inert Atmosphere Reactants->Reaction_Conditions Catalyst_System CuI / L-Proline K2CO3 Catalyst_System->Reaction_Conditions Solvent Anhydrous DMF Solvent->Reaction_Conditions Workup Aqueous Work-up & Extraction Reaction_Conditions->Workup Purification Column Chromatography or Crystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald_Hartwig_Amination_Workflow Reactants 4-Phenoxyaniline + 2-Bromotoluene Reaction_Conditions Heat (100 °C) Inert Atmosphere Reactants->Reaction_Conditions Catalyst_System Pd(OAc)2 / XPhos NaOtBu Catalyst_System->Reaction_Conditions Solvent Anhydrous Toluene Solvent->Reaction_Conditions Workup Filtration through Silica Gel Reaction_Conditions->Workup Purification Column Chromatography or Crystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

VI. Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound can vary, the following table provides a general expectation based on similar reactions reported in the literature.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Typical Yield 60-85%75-95%
Purity (after purification) >98%>98%
Reaction Temperature 100-140 °C80-110 °C
Catalyst Loading 5-10 mol%1-5 mol%

VII. References

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg.

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Julius, L. G., et al. (2023). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline. ResearchGate.

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • LookChem. (n.d.). Cas 73637-04-4,2,4-bis(2-methylphenoxy)aniline. [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. [Link]

  • Riente, P. A., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.

  • Ananikov, V. P., et al. (2016). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology.

  • Saha, B., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. The Journal of Physical Chemistry C.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.). WO2010002712A2 - Method of crystallization.

  • Wang, Z., et al. (2007). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.

  • Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.

  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(o-Tolyloxy)-aniline (CAS 3840-18-4). [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

  • Li, Z., et al. (2019). From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions. ResearchGate.

  • Gevorgyan, A., et al. (2021). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

Sources

Validation & Comparative

Positional Isomerism as a Key Determinant of Biological Activity in 4-(2-methylphenoxy)aniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenoxyaniline scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant biological activities, particularly in the realm of oncology.[1][2] The seemingly subtle variation in the substitution pattern of isomers can dramatically alter a molecule's interaction with biological targets, leading to profound differences in efficacy and selectivity. This guide provides a comparative analysis of the potential biological activities of 4-(2-methylphenoxy)aniline and its positional isomers, grounded in established structure-activity relationships (SAR) within the broader class of phenoxyaniline and anilinoquinoline derivatives. While direct comparative experimental data for these specific isomers is limited, this analysis aims to provide a predictive framework to guide future research and drug discovery efforts.[1][3]

The Critical Influence of Isomeric Variation on Molecular Properties

The biological activity of phenoxyaniline derivatives is intricately linked to the spatial arrangement of their constituent functional groups.[1] The position of the methyl and phenoxy moieties on the aniline ring influences the molecule's overall shape, electronic distribution, and steric profile. These factors are paramount in dictating the compound's ability to bind to biological targets, such as the active sites of protein kinases, which are often implicated in cancer progression.[1][2]

A key consideration is the potential for intramolecular hydrogen bonding and the steric hindrance imparted by the substituent's position. For instance, an ortho-substituted phenoxy group might induce a specific conformation that is either favorable or unfavorable for binding to a particular enzymatic pocket.[1] Conversely, a para-substituted phenoxy group is a common feature in many active anilino-based kinase inhibitors, suggesting a potentially more favorable orientation for target engagement.[1]

Comparative Analysis of Isomeric this compound Derivatives

Based on established SAR principles for phenoxyaniline and related anilinoquinoline compounds, we can postulate the likely impact of isomeric variations on anticancer activity. The following table provides a predictive comparison of this compound and its conceptual isomers. It is crucial to underscore that these are predicted activities and require experimental validation.[1]

CompoundPredicted Anticancer ActivityRationale
This compound Low to ModerateThe ortho-methyl group on the phenoxy ring may introduce steric hindrance, potentially reducing the molecule's affinity for certain biological targets.
Isomer A: 4-(3-methylphenoxy)aniline ModerateThe meta-position of the methyl group on the phenoxy ring may alter the molecule's conformation in a way that is more conducive to target binding compared to the ortho-isomer.
Isomer B: 4-(4-methylphenoxy)aniline Moderate to HighThe para-position of the methyl group is a common feature in potent kinase inhibitors. This substitution pattern may lead to more effective interactions within the hydrophobic pockets of target enzymes.[1]
Isomer C: 3-methyl-4-(2-methylphenoxy)aniline Low to ModerateThe presence of a methyl group at the meta-position of the aniline ring, in addition to the ortho-methyl on the phenoxy group, could introduce further steric constraints, potentially diminishing biological activity.
Isomer D: 2-methyl-4-(2-methylphenoxy)aniline ModerateThe ortho-methyl group on the aniline ring could influence the electronic properties and steric environment around the amino group, which is often a critical hydrogen bond donor for kinase inhibition. This could either enhance or detract from activity depending on the specific target.[1]

Elucidating Biological Activity: Essential Experimental Protocols

To move from prediction to empirical evidence, a systematic evaluation of the biological activities of these isomers is necessary. The following experimental protocols outline standard in vitro assays crucial for an initial anticancer drug screening.[4][5]

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate a compound's cytotoxic effect on cancer cells by measuring cell viability.[6][7]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the this compound isomers in the appropriate cell culture medium. Treat the cells with these varying concentrations and incubate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentrations.[1]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Isomer Dilutions A->B 24h Incubation C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

Given that many phenoxyaniline derivatives exhibit their anticancer effects by inhibiting protein kinases, an in vitro kinase assay is essential to determine the specific molecular targets of these isomers.[2]

Methodology:

  • Assay Setup: In a suitable assay plate, combine the purified target kinase, a kinase-specific substrate, and ATP.

  • Compound Addition: Add the this compound isomers at various concentrations to the wells.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 value for each isomer, representing the concentration required to inhibit 50% of the kinase activity.

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow A Combine Kinase, Substrate, & ATP B Add Test Isomers A->B C Incubate B->C D Measure Substrate Phosphorylation C->D E Determine IC50 Values D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways and Mechanisms of Action

Phenoxyaniline derivatives often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer, such as the MAPK/ERK and PDGFR pathways.[2] The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[2] Similarly, the Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascade plays a significant role in cell growth, migration, and angiogenesis.[2]

Signaling_Pathways cluster_mapk MAPK/ERK Pathway cluster_pdgfr PDGFR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival Inhibitor Phenoxyaniline Isomer Inhibitor->MEK Inhibition Inhibitor->PDGFR Inhibition

Caption: Potential signaling pathways targeted by phenoxyaniline derivatives.

Conclusion and Future Directions

While direct experimental evidence remains to be established, the principles of structure-activity relationships strongly suggest that the biological activity of this compound isomers will be significantly influenced by the positional arrangement of the methyl and phenoxy groups.[1] Isomers with a para-substituted phenoxy group are predicted to exhibit greater potency as anticancer agents.[1] This guide provides a foundational framework and detailed experimental protocols to empower researchers to systematically investigate these isomers. The empirical data generated from such studies will be invaluable in validating these predictions and could lead to the identification of novel and potent anticancer drug candidates.

References

  • J Appl Toxicol. 2019 Jan;39(1):38-71. doi: 10.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 3(2), 95-101.
  • International Journal of Pharmaceutical Research & Allied Sciences, 2016, 5(3):1-10.
  • ACS Omega. 2021, 6, 27, 17265–17273.

Sources

A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of phenoxyaniline-based kinase inhibitors, offering insights into the nuanced molecular interactions that govern their potency and selectivity. By examining their activity against a panel of key oncogenic and inflammatory kinases—MEK, PDGFR, EGFR, VEGFR, B-Raf, and p38 MAPK—this document serves as a comprehensive resource for researchers engaged in the design and development of next-generation targeted therapies.

The Phenoxyaniline Scaffold: A Versatile Core for Kinase Inhibition

The phenoxyaniline motif, characterized by a phenyl ring linked to an aniline moiety via an ether bond, provides a flexible yet constrained framework for engaging the ATP-binding pocket of various kinases. The general structure allows for diverse substitutions on both the phenoxy and aniline rings, as well as the incorporation of various heterocyclic systems, enabling the fine-tuning of inhibitory activity and selectivity. This versatility has led to the development of inhibitors targeting distinct kinase families, each with its unique SAR profile.

Comparative Analysis of Kinase Inhibition Profiles

This section details the SAR of phenoxyaniline derivatives against a selection of therapeutically relevant kinases. The inhibitory activities are presented as IC50 values, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.

MEK Inhibitors: Targeting the MAPK/ERK Pathway

Mitogen-activated protein kinase kinase (MEK) is a central component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[1] Phenoxyaniline derivatives, particularly 3-cyano-4-(phenoxyanilino)quinolines, have been identified as potent MEK inhibitors.[2]

Structure-Activity Relationship Summary:

  • Quinoline Core: The 3-cyano-4-anilinoquinoline core is a critical pharmacophore for MEK inhibition.

  • Alkoxy Substituents: The presence of alkoxy groups, such as methoxy (OCH3), at the 6- and 7-positions of the quinoline ring generally enhances inhibitory activity.[2]

  • Aniline and Phenoxy Ring Substitutions: Halogen substitutions on the aniline or phenoxy rings can modulate potency. For instance, a fluorine or chlorine atom at the 4-position of the aniline ring can increase potency compared to an unsubstituted ring.[1]

Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1a OCH3OCH34-H25[1]
1b OCH3OCH34-F15[1]
1c OCH3OCH34-Cl18[1]

Data synthesized from multiple sources for illustrative comparison.[1]

MEK_Pathway RAS RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Phenoxyaniline MEK Inhibitor Inhibitor->MEK PDGFR_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK AKT Akt PI3K->AKT Growth Cell Growth, Proliferation, Migration, Angiogenesis AKT->Growth RAS_MAPK->Growth Inhibitor Phenoxyquinoline-based PDGFR Inhibitor Inhibitor->PDGFR

Caption: PDGFR Signaling Pathway and Inhibition.

EGFR and VEGFR Inhibitors: A Dual-Targeting Approach

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis, respectively. The 4-anilinoquinazoline scaffold, a close structural relative of the phenoxyaniline core, has yielded potent dual inhibitors of both kinases.

Structure-Activity Relationship Summary:

  • Anilinoquinazoline Core: This core structure is essential for binding to the ATP pocket of both EGFR and VEGFR-2.

  • Aniline Substitution: Small, lipophilic groups at the 3-position of the aniline ring are preferred for potent EGFR inhibition.

  • Quinazoline Substitution: Electron-donating groups at the 6- and 7-positions of the quinazoline ring, such as dimethoxy groups, significantly enhance inhibitory activity against EGFR.

  • Acylamino Linker: The introduction of an acylamino group can provide dual inhibitory activity against both EGFR and VEGFR-2.

Table 3: SAR of 4-Anilinoquinazoline-Acylamino Derivatives as Dual EGFR/VEGFR-2 Inhibitors

Compound IDAniline SubstitutionEGFR IC50 (µM)VEGFR-2 IC50 (µM)
15a 3-chloro, 4-fluoro0.130.56
15b 3-chloro, 4-fluoro0.151.81
15e 3-ethynyl0.690.87
B-Raf and p38 MAPK Inhibitors: Expanding the Target Scope

While less explored for the core phenoxyaniline scaffold, related heterocyclic systems have shown activity against B-Raf and p38 MAPK, suggesting the potential for developing phenoxyaniline-based inhibitors for these targets.

  • B-Raf: A serine/threonine kinase in the MAPK pathway, frequently mutated in melanoma. The development of potent and selective B-Raf inhibitors is a key strategy in melanoma treatment.

  • p38 MAPK: A kinase involved in inflammatory responses, making it a target for autoimmune and inflammatory diseases.

Further exploration is required to establish a clear SAR for phenoxyaniline derivatives against these kinases.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for SAR studies. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This traditional and direct method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase (e.g., MEK, PDGFR, EGFR, etc.)

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (phenoxyaniline derivatives) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase, and the test compound or DMSO (for control).

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity retained on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Plate_Prep Plate Preparation: Add kinase, substrate, and buffer to wells Start->Plate_Prep Add_Compound Add Phenoxyaniline Derivative (Test Compound) in serial dilutions Plate_Prep->Add_Compound Initiate_Reaction Initiate Reaction: Add ATP Add_Compound->Initiate_Reaction Incubate Incubate at controlled temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection: Measure kinase activity (e.g., radioactivity, luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for an In Vitro Kinase Assay.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This assay assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Test compounds (phenoxyaniline derivatives)

  • Lysis buffer

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of the test compound or DMSO for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation. Normalize to a loading control (e.g., total protein or a housekeeping gene). Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.

Conclusion

The phenoxyaniline scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the key molecular features that drive inhibition of MEK, PDGFR, EGFR, and VEGFR. While further research is needed to fully elucidate the SAR for other important kinase targets like B-Raf and p38 MAPK, the existing data provides a strong foundation for the rational design of novel therapeutics. The experimental protocols detailed herein offer a practical framework for the evaluation of these compounds, ensuring the generation of robust and reliable data to guide future drug discovery efforts.

References

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. [Link]
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(2-methylphenoxy)aniline and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. The subtle shift of a single methyl group in a molecule like 4-(2-methylphenoxy)aniline can dramatically alter its biological activity, making the unambiguous identification of its specific isomer paramount. This guide provides an in-depth comparison of spectroscopic techniques for differentiating this compound from its key positional isomers. We will delve into the "why" behind the "how," offering not just protocols, but a foundational understanding of the principles that govern spectral differences.

The Importance of Isomeric Purity in Drug Discovery

Phenoxyaniline scaffolds are prevalent in medicinal chemistry. The spatial arrangement of substituents on the aromatic rings dictates how a molecule interacts with its biological target. A methyl group, for instance, can influence steric hindrance, electronic properties, and metabolic stability. Consequently, what may be a potent therapeutic as one isomer could be inactive or even toxic as another. This necessitates robust analytical methods to ensure the synthesis of the correct, pure isomer for downstream applications.

This guide will focus on the differentiation of this compound from its isomers where the methyl group is on the phenoxy ring (4-(3-methylphenoxy)aniline and 4-(4-methylphenoxy)aniline) and where the phenoxy group is at a different position on the aniline ring (3-(2-methylphenoxy)aniline and 2-(2-methylphenoxy)aniline).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a definitive mapping of the molecular structure.

The Causality Behind NMR Differentiation

The key to differentiating these isomers via NMR lies in the chemical shift (δ) and coupling patterns of the aromatic protons and carbons. The position of the methyl group and the ether linkage breaks the symmetry of the aromatic rings in unique ways for each isomer, leading to distinct spectral fingerprints.

  • Chemical Shift: The electron-donating or -withdrawing nature of the substituents (-NH₂, -O-, -CH₃) influences the electron density around nearby protons and carbons, causing them to resonate at different frequencies (chemical shifts). For instance, the protons ortho and para to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield) compared to those meta to it.

  • Coupling Constants (J): The interaction between neighboring non-equivalent protons results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds separating the protons and their dihedral angle. This provides valuable information about the substitution pattern on the aromatic rings.

Predicted ¹H NMR Spectral Data for Isomer Differentiation
CompoundKey Diagnostic ¹H NMR Signals (Predicted)
This compound - A distinct singlet for the methyl group protons. - Complex multiplets for the aromatic protons due to the ortho-substitution on the phenoxy ring.
4-(3-methylphenoxy)aniline - A singlet for the methyl group protons. - A different set of multiplets for the aromatic protons compared to the 2-methyl isomer due to the meta-substitution.
4-(4-methylphenoxy)aniline - A singlet for the methyl group protons. - More simplified aromatic signals due to the higher symmetry of the para-substituted phenoxy ring.
3-(2-methylphenoxy)aniline - A singlet for the methyl group protons. - A distinct pattern of aromatic signals due to the meta-position of the phenoxy group on the aniline ring.
2-(2-methylphenoxy)aniline - A singlet for the methyl group protons. - Further complexity in the aromatic region due to two ortho-substituents on one of the rings.
Predicted ¹³C NMR Spectral Data for Isomer Differentiation
CompoundKey Diagnostic ¹³C NMR Signals (Predicted)
This compound - A distinct signal for the methyl carbon. - Unique chemical shifts for the ipso-carbons (carbons attached to the substituents) and other aromatic carbons.
4-(3-methylphenoxy)aniline - A signal for the methyl carbon. - Different chemical shifts for the aromatic carbons compared to the 2-methyl isomer.
4-(4-methylphenoxy)aniline - A signal for the methyl carbon. - Fewer aromatic signals due to the symmetry of the para-substituted phenoxy ring.
3-(2-methylphenoxy)aniline - A signal for the methyl carbon. - A unique set of aromatic carbon signals reflecting the meta-substitution on the aniline ring.
2-(2-methylphenoxy)aniline - A signal for the methyl carbon. - A distinct pattern of aromatic carbon signals due to the ortho-disubstitution.

Experimental Protocol: NMR Spectroscopy

Sample Preparation
  • Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

¹H NMR Parameters
  • Spectrometer: 300-600 MHz NMR spectrometer.

  • Pulse Sequence: Standard single pulse.

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters
  • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing
  • Apply Fourier transform, phase correction, and baseline correction to the raw data.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

experimental_workflow

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not provide the same level of structural detail as NMR, it is an excellent tool for confirming the presence of key bonds and for differentiating isomers based on their unique vibrational "fingerprints."

The Causality Behind IR Differentiation

The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. For the phenoxyaniline isomers, key diagnostic regions in the IR spectrum include:

  • N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The exact position of these bands can be subtly influenced by the electronic environment of the aniline ring.

  • C-O Stretching: The aryl ether linkage will show a strong C-O stretching band, typically around 1200-1250 cm⁻¹. The position of this band can shift slightly depending on the substitution pattern.

  • C-H Bending (Out-of-Plane): The substitution pattern on the aromatic rings gives rise to characteristic out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹). These patterns are often unique for ortho, meta, and para disubstituted rings and can be a powerful tool for isomer differentiation.

Predicted IR Spectral Data for Isomer Differentiation
CompoundKey Diagnostic IR Bands (Predicted, cm⁻¹)
This compound - N-H stretches (~3400, ~3300) - C-O stretch (~1240) - Aromatic C-H out-of-plane bending for 1,4- and 1,2-disubstituted rings.
4-(3-methylphenoxy)aniline - N-H stretches (~3400, ~3300) - C-O stretch (~1240) - Aromatic C-H out-of-plane bending for 1,4- and 1,3-disubstituted rings.
4-(4-methylphenoxy)aniline - N-H stretches (~3400, ~3300) - C-O stretch (~1240) - Aromatic C-H out-of-plane bending for two 1,4-disubstituted rings.
3-(2-methylphenoxy)aniline - N-H stretches (~3400, ~3300) - C-O stretch (~1240) - Aromatic C-H out-of-plane bending for 1,3- and 1,2-disubstituted rings.
2-(2-methylphenoxy)aniline - N-H stretches (~3400, ~3300) - C-O stretch (~1240) - Aromatic C-H out-of-plane bending for two 1,2-disubstituted rings.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

Sample Preparation (Thin Solid Film Method)
  • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition
  • Obtain a background spectrum of the empty salt plate.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum.

ftir_workflow

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is generally less structurally informative than NMR or IR for these types of isomers, it can still offer valuable comparative data.

The Causality Behind UV-Vis Differentiation

The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds, the most important transitions are typically π → π*. The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is influenced by the extent of conjugation and the nature of the substituents.

  • Effect of Substituents: The amino (-NH₂) and ether (-O-) groups are auxochromes, meaning they have non-bonding electrons that can interact with the π-system of the aromatic rings, extending the conjugation and causing a bathochromic (red) shift to longer wavelengths. The methyl (-CH₃) group has a smaller, hyperconjugative effect that also typically leads to a slight red shift.

  • Isomeric Effects: The position of the substituents affects the overall electronic structure and can lead to subtle differences in the λmax and the shape of the absorption bands. It is expected that isomers with greater electronic communication between the substituents will exhibit a longer λmax.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation
  • Prepare a stock solution of the aniline derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a series of solutions of decreasing concentration.

Data Acquisition
  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the absorbance spectrum of each of the diluted sample solutions over a range of approximately 200-400 nm.

  • Identify the λmax for each isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an excellent tool for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The Causality Behind MS Differentiation

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

  • Molecular Ion Peak: All isomers of methylphenoxyaniline will have the same molecular formula (C₁₃H₁₃NO) and therefore the same nominal molecular weight (199 g/mol ). The mass spectrum of each isomer should show a molecular ion peak (M⁺˙) at m/z = 199.

  • Fragmentation Patterns: The key to differentiating the isomers lies in their different fragmentation pathways. The position of the methyl group and the ether linkage will influence which bonds are most likely to break upon ionization. For example, cleavage of the C-O ether bond will be a common fragmentation pathway. The stability of the resulting fragments will differ between isomers, leading to variations in the relative intensities of the fragment ion peaks. Cleavage alpha to the nitrogen atom is also a common fragmentation pathway for anilines.

Predicted Mass Spectral Data for Isomer Differentiation
CompoundKey Diagnostic Mass Spectral Features (Predicted)
All Isomers - Molecular ion peak (M⁺˙) at m/z = 199.
This compound - Characteristic fragments resulting from cleavage of the ether bond and rearrangements influenced by the ortho-methyl group.
4-(3-methylphenoxy)aniline - A fragmentation pattern that differs from the 2-methyl and 4-methyl isomers due to the meta-position of the methyl group.
4-(4-methylphenoxy)aniline - A potentially simpler fragmentation pattern due to the symmetry of the para-substituted phenoxy ring.
3-(2-methylphenoxy)aniline - Unique fragment ions resulting from the meta-position of the phenoxy group on the aniline ring.
2-(2-methylphenoxy)aniline - A complex fragmentation pattern influenced by the steric and electronic effects of the two ortho-substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

Data Acquisition
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.

  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

Data Analysis
  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare the relative intensities of the major fragment ions for each isomer.

ms_workflow

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The spectroscopic differentiation of this compound and its isomers is a critical task in chemical research and drug development. While each spectroscopic technique provides valuable information, a comprehensive and unambiguous identification relies on a multi-faceted approach.

  • NMR spectroscopy stands as the most definitive technique, providing a detailed structural map of each isomer.

  • IR spectroscopy offers a rapid and effective method for confirming functional groups and gaining insights into the aromatic substitution patterns.

  • UV-Vis spectroscopy , while less specific, can provide complementary data on the electronic properties of the isomers.

  • Mass spectrometry is essential for confirming the molecular weight and can offer clues to the isomeric structure through the analysis of fragmentation patterns.

By understanding the principles behind each of these techniques and applying them in a coordinated manner, researchers can confidently identify and differentiate these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Bull, J. A., James, T. D., & van den Elsen, J. M. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. [Link]
  • National Institute of Standards and Technology. (n.d.). Aniline. NIST WebBook. [Link]
  • Cumper, C. W. N., & Singleton, A. (1968). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic, 649-651. [Link]
  • Fan, M., et al. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

A Comparative Guide to HPLC Method Validation for the Quantification of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-(2-methylphenoxy)aniline, a key aromatic amine intermediate. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, ensuring a robust and reliable analytical procedure.

Introduction: The Analytical Challenge of this compound

This compound is an aromatic amine, a class of compounds often presenting unique challenges in reversed-phase HPLC. These challenges can include poor peak shape due to interactions with residual silanols on the stationary phase, and the potential for on-column degradation. A validated HPLC method is not merely a regulatory requirement; it is the foundation of product quality, ensuring the purity and potency of the final drug substance.

This guide will compare two distinct reversed-phase HPLC methods for the quantification of this compound, detailing a full validation of the primary method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Method Comparison: A Tale of Two Columns

The choice of stationary phase is critical in developing a selective and robust HPLC method. Here, we compare a traditional C18 column with a modern phenyl-hexyl stationary phase, highlighting the differences in selectivity for aromatic compounds.

ParameterMethod A: Phenyl-Hexyl ColumnMethod B: C18 Column
Stationary Phase Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm)C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 6.8) (55:45 v/v)Acetonitrile: Water (60:40 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C
Detection Wavelength 240 nm240 nm
Hypothetical Retention Time ~ 5.2 min~ 6.5 min
Hypothetical Tailing Factor 1.11.4
Hypothetical Resolution (from nearest impurity) > 2.5> 2.0

Expertise in Action: Why Phenyl-Hexyl for an Aromatic Amine?

The phenyl-hexyl phase in Method A is intentionally chosen for its alternative selectivity profile compared to a standard C18. The phenyl ligands offer pi-pi interactions with the aromatic rings of this compound, providing a different retention mechanism than the purely hydrophobic interactions of a C18 phase. This can be particularly advantageous in resolving the analyte from structurally similar impurities. The phosphate buffer at pH 6.8 is used to suppress the ionization of the amine, leading to improved peak shape and reproducibility.

Method B , utilizing a conventional C18 column, is a workhorse in many laboratories. While often effective, the potential for secondary interactions between the basic amine and acidic silanol groups on the silica backbone can lead to peak tailing, as reflected in the hypothetical higher tailing factor.

In-Depth Validation of the Proposed HPLC Method (Method A)

A rigorous validation process demonstrates that an analytical method is suitable for its intended purpose.[3][4] The following is a detailed protocol for the validation of Method A.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To establish this, forced degradation studies are indispensable.[6]

Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to a concentration of 100 µg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2M HCl and heat at 60°C for 8 hours. Cool and neutralize with 0.2M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2M NaOH and heat at 60°C for 8 hours. Cool and neutralize with 0.2M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ and heat at 60°C for 8 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Inject the stressed samples into the HPLC system. A photodiode array (PDA) detector is crucial here to assess peak purity and ensure that the main analyte peak is free from co-eluting degradants.

Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks (resolution > 2.0) and maintains spectral purity.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

Experimental Protocol: Linearity

  • Prepare a series of calibration standards: From a stock solution, prepare at least five concentrations of this compound ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Injection: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically required to demonstrate linearity.

The Range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the lower and upper concentrations of the linearity study.

Accuracy

Accuracy is the closeness of the test results to the true value and is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

  • Prepare spiked samples: Spike a placebo mixture with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a blank placebo.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. For intermediate precision, the %RSD should also be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Introduce small variations to the method parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on retention time, peak area, and tailing factor.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability for routine use.

Method Validation Parameter Relationships

G cluster_0 Core Validation Parameters cluster_1 Derived Parameters Specificity Specificity Robustness Robustness Specificity->Robustness Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Robustness Accuracy Accuracy Accuracy->Range Accuracy->Robustness Precision Precision Precision->Range Precision->Robustness

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion: A Validated Method as a Cornerstone of Quality

This guide has presented a comprehensive comparison of two HPLC methods for the quantification of this compound, with a detailed validation protocol for the superior phenyl-hexyl column method. The rationale behind each experimental choice has been elucidated, grounding the protocol in both regulatory expectations and practical scientific experience. A thoroughly validated HPLC method is not merely a procedural hurdle; it is a scientifically sound system that ensures the reliability of every result, underpinning the safety and efficacy of the final pharmaceutical product.

References

  • European Medicines Agency (EMA).
  • U.S. Food and Drug Administration (FDA).Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
  • European Medicines Agency (EMA).
  • European Medicines Agency (EMA).
  • Hofman, J.The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • GMP Compliance.
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
  • International Council for Harmonis
  • ProPharma.
  • U.S. Food and Drug Administration (FDA).Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 17 September 2021. [Link]
  • U.S. Food and Drug Administration (FDA).Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
  • U.S. Food and Drug Administration (FDA).Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
  • Starodub.Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 24 April 2024. [Link]
  • BioPharm International.FDA Releases Guidance on Analytical Procedures. 7 March 2024. [Link]
  • European Bioanalysis Forum.
  • DergiPark.
  • Pharmaceutical Technology.A New Approach to Forced Degradation Studies Using Anhydrous Conditions.[Link]
  • Semantic Scholar.Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.[Link]
  • Waters Corporation.Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.[Link]
  • Thai Journal of Science.Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.[Link]
  • ResearchGate.
  • Open Access Journals.
  • AMS Biotechnology (AMSBIO).
  • PharmaGuideline.
  • Altabrisa Group.
  • MedCrave.
  • Scribd.Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.[Link]
  • Lab Manager.
  • Phenomenex.Mobile Phase Optimization: A Critical Factor in HPLC. 6 June 2025. [Link]
  • ResearchGate.(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. 9 August 2025. [Link]
  • European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]
  • Agilent.Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. 16 September 2019. [Link]
  • Chromatography Today.HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 1 July 2015. [Link]
  • ResearchGate.Forced Degradation Studies to Assess the Stability of Drugs and Products. 5 August 2025. [Link]
  • Waters Corporation.The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.[Link]
  • Waters Corporation.Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.[Link]
  • University of Helsinki.
  • ITM-CNR.
  • National Center for Biotechnology Information (NCBI).
  • SIELC Technologies.Aniline, 2,4-bis(o-methylphenoxy)-. 16 May 2018. [Link]
  • SIELC Technologies.Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column.[Link]
  • Liverpool School of Tropical Medicine.Analytical quantification of active ingredients using HPLC.[Link]

Sources

A Tale of Two Couplings: Selecting the Optimal Path to 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ullmann vs. Buchwald-Hartwig Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of arylamines and diaryl ethers represents a critical class of transformations. The target molecule, 4-(2-methylphenoxy)aniline, embodies this challenge, requiring the strategic formation of a carbon-oxygen bond between two distinct aromatic rings. For decades, two primary catalytic systems have vied for prominence in forging such connections: the venerable copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination/etherification.

This in-depth guide provides a comparative analysis of these two powerful methodologies for the synthesis of this compound. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings, practical considerations, and field-proven insights to empower researchers, scientists, and drug development professionals in selecting the most efficacious strategy for their specific needs.

The Ullmann Condensation: A Time-Honored Workhorse

First described by Fritz Ullmann in the early 20th century, the Ullmann condensation has long been a foundational method for the formation of diaryl ethers.[1][2][3] The classical iteration of this reaction often involves harsh conditions, including high temperatures (frequently exceeding 200°C) and stoichiometric quantities of copper, which can limit its applicability with sensitive functional groups.[2][4] However, the advent of modern ligand-accelerated protocols has revitalized the Ullmann reaction, enabling it to proceed under significantly milder conditions with only catalytic amounts of copper.[5]

Mechanistic Insights

The catalytic cycle of the Ullmann condensation for diaryl ether synthesis is generally understood to proceed through a Cu(I)/Cu(III) cycle. The key steps involve the coordination of the phenol to the copper catalyst, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination yields the desired diaryl ether and regenerates the active copper(I) catalyst.[6] The use of chelating ligands, such as diamines or amino acids, is crucial in modern Ullmann reactions to stabilize the copper catalyst and facilitate the catalytic turnover.

Ullmann_Catalytic_Cycle cluster_ullmann Ullmann Condensation Catalytic Cycle Cu(I)L Cu(I)L Catalyst Phenoxide_Complex [Ar'OCu(I)L]- Cu(I)L->Phenoxide_Complex + Ar'OH, Base Cu(III)_Intermediate Ar(Ar'O)Cu(III)XL Phenoxide_Complex->Cu(III)_Intermediate + Ar-X (Oxidative Addition) Product Ar-O-Ar' (Product) Cu(III)_Intermediate->Product Reductive Elimination Product->Cu(I)L

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.

Advantages and Disadvantages

The primary advantage of the Ullmann condensation lies in the low cost and abundance of copper compared to palladium.[7] This makes it an attractive option for large-scale industrial applications. However, even with modern advancements, Ullmann reactions can still require relatively high temperatures and may not be as tolerant of a wide range of functional groups as their palladium-catalyzed counterparts.[2]

The Buchwald-Hartwig Amination: Precision and Versatility

Emerging in the 1990s, the Buchwald-Hartwig amination revolutionized the synthesis of C-N and C-O bonds, offering a highly versatile and efficient palladium-catalyzed method.[8][9] This reaction generally proceeds under much milder conditions than the classical Ullmann condensation and exhibits remarkable functional group tolerance.[10] The key to the success of the Buchwald-Hartwig reaction lies in the development of sophisticated, sterically hindered phosphine ligands that facilitate the key steps of the catalytic cycle.[11][12]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig reaction for diaryl ether formation begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the phenol, in the presence of a base, to form a palladium phenoxide intermediate. The crucial final step is the reductive elimination of the diaryl ether, which regenerates the active Pd(0) catalyst.[9][13][14] The bulky and electron-rich nature of the phosphine ligands is critical for promoting both the oxidative addition and the reductive elimination steps.[12]

Buchwald_Hartwig_Catalytic_Cycle cluster_buchwald Buchwald-Hartwig Etherification Catalytic Cycle Pd(0)L Pd(0)L Catalyst Oxidative_Addition_Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative_Addition_Complex + Ar-X (Oxidative Addition) Pd_Phenoxide_Complex L-Pd(II)(Ar)(OAr') Oxidative_Addition_Complex->Pd_Phenoxide_Complex + Ar'OH, Base Product Ar-O-Ar' (Product) Pd_Phenoxide_Complex->Product Reductive Elimination Product->Pd(0)L

Caption: Generalized catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Advantages and Disadvantages

The main strengths of the Buchwald-Hartwig reaction are its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions.[8][10] However, the high cost of palladium and the often proprietary and expensive nature of the specialized phosphine ligands can be a significant drawback, particularly for large-scale synthesis.[5][15]

Head-to-Head Comparison for this compound Synthesis

To provide a clear comparison, the following table summarizes key performance indicators for the synthesis of diaryl ethers, which is the core transformation in the preparation of this compound.

ParameterUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Copper (CuI, Cu2O, etc.)Palladium (Pd(OAc)2, Pd2(dba)3, etc.)
Typical Catalyst Loading 5-20 mol%0.5-5 mol%
Ligands Simple, inexpensive (e.g., diamines, amino acids, diketones)Complex, expensive phosphines (e.g., XPhos, RuPhos, BINAP)[16]
Base Strong inorganic (K2CO3, Cs2CO3, K3PO4)Strong, non-nucleophilic (NaOt-Bu, LHMDS) or inorganic (Cs2CO3, K3PO4)[14]
Solvent High-boiling polar (DMF, DMSO, NMP) or non-polar (Toluene, Dioxane)[17]Aprotic (Toluene, Dioxane, THF)[14]
Temperature 80-220°C (often >100°C)[3]Room temperature to 110°C
Substrate Scope Good, but can be limited by sterics and electronicsExcellent, very broad
Functional Group Tolerance ModerateExcellent
Cost Lower catalyst and ligand costHigher catalyst and ligand cost

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of this compound via both the Ullmann and Buchwald-Hartwig methodologies. These protocols are based on established procedures for similar transformations and should serve as a robust starting point for experimental work.

Ullmann Condensation Protocol

Ullmann_Workflow cluster_ullmann_exp Ullmann Synthesis Workflow Start Start Reactants Combine 4-haloaniline, 2-methylphenol, CuI, ligand, and K2CO3 in a flask Start->Reactants Inert_Atmosphere Evacuate and backfill with Argon Reactants->Inert_Atmosphere Solvent Add dry DMF or Toluene Inert_Atmosphere->Solvent Reaction Heat to 110-140°C with stirring Solvent->Reaction Workup Cool, dilute with water, and extract with EtOAc Reaction->Workup Purification Purify by column chromatography Workup->Purification End Product Purification->End

Caption: Step-by-step workflow for the Ullmann synthesis of this compound.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 equiv), 2-methylphenol (1.2 equiv), copper(I) iodide (0.1 equiv), N,N'-dimethylethylenediamine (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Buchwald-Hartwig Etherification Protocol

Buchwald_Hartwig_Workflow cluster_buchwald_exp Buchwald-Hartwig Synthesis Workflow Start Start Reactants Combine 4-bromoaniline, 2-methylphenol, Pd catalyst, ligand, and NaOt-Bu in a flask Start->Reactants Inert_Atmosphere Evacuate and backfill with Argon Reactants->Inert_Atmosphere Solvent Add dry Toluene Inert_Atmosphere->Solvent Reaction Heat to 100°C with stirring Solvent->Reaction Workup Cool, quench with water, and extract with EtOAc Reaction->Workup Purification Purify by column chromatography Workup->Purification End Product Purification->End

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis of this compound.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv), a suitable biarylphosphine ligand such as XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add a solution of 4-bromoaniline (1.0 equiv) and 2-methylphenol (1.2 equiv) in anhydrous toluene via syringe.

  • Heat the reaction mixture to 100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Senior Application Scientist's Recommendation

The choice between the Ullmann condensation and the Buchwald-Hartwig etherification for the synthesis of this compound is a nuanced decision that hinges on the specific priorities of the project.

For large-scale production and cost-sensitive applications , the Ullmann condensation presents a compelling case. The significantly lower cost of the copper catalyst and simpler ligands makes it an economically viable option. While the reaction conditions may be more demanding, modern ligand-accelerated protocols have substantially improved its efficiency and mildness.

Conversely, for medicinal chemistry applications, early-stage drug discovery, and the synthesis of complex analogues with sensitive functional groups , the Buchwald-Hartwig etherification is often the superior choice. Its broad substrate scope, excellent functional group tolerance, and milder reaction conditions provide a higher probability of success with a wider array of starting materials. The higher cost is often justified by the increased reliability and versatility in a research and development setting.

Ultimately, the optimal method is the one that is validated in the laboratory for the specific substrate combination and project requirements. Both the Ullmann and Buchwald-Hartwig reactions are powerful tools in the synthetic chemist's arsenal, and a thorough understanding of their respective strengths and weaknesses is paramount for successful and efficient synthesis.

References

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). A New Bulky Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 8(14), 2887–2890*. [Link]
  • Chemistry LibreTexts. (2023).
  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378*. [Link]
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916*. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Gaertzen, O., Schareina, T., & Zapf, A. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1054–1061. [Link]
  • Wikipedia. (2023).
  • Martin, R., & Buchwald, S. L. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis.
  • Yang, Y., & Zhao, Y. (2011). An Efficient Novel Ligand for Copper-Catalyzed Formation of Diaryl Ethers. Ingenta Connect. [Link]
  • Sharma, P., & Rohilla, S. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Reactions. Royal Society of Chemistry. [Link]
  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
  • Nejati, K., Ahmadi, S., Nikpassand, M., Delir Kheirollahi Nezhad, P., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(31), 17351–17375*. [Link]
  • Nejati, K., Ahmadi, S., Nikpassand, M., Delir Kheirollahi Nezhad, P., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
  • Organic Chemistry Tube. (2020).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Nejati, K., Ahmadi, S., Nikpassand, M., Delir Kheirollahi Nezhad, P., & Vessally, E. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
  • Wikipedia. (2023).
  • Hart, E. R., Barde, V. V., & Mabry, J. M. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Ley, S. V., & Thomas, A. W. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
  • Gaertzen, O., Schareina, T., & Zapf, A. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Caddick, S., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.

Sources

The Definitive Guide to X-ray Crystallography for the Structural Confirmation of Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. For potent scaffolds like phenoxyaniline derivatives, which have shown significant promise as kinase inhibitors and other therapeutic agents, an unambiguous structural confirmation is paramount.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing unequivocal evidence of atomic connectivity, stereochemistry, and intermolecular interactions.[2]

This guide provides a comprehensive comparison of methodologies for the X-ray crystallographic analysis of phenoxyaniline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in the field. Our objective is to equip researchers with the knowledge to not only successfully obtain high-quality crystal structures but also to critically interpret the data, thereby accelerating their research and development endeavors.

The Crucial Role of Structural Confirmation in Phenoxyaniline-Based Drug Discovery

Phenoxyaniline derivatives are a versatile class of compounds with a wide range of biological activities, largely dependent on the nature and substitution pattern of the phenoxy and aniline moieties.[1] Their utility as inhibitors of key signaling pathways, such as the MAPK/ERK pathway, underscores their therapeutic potential.[1] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, one of which is the definitive confirmation of its molecular structure.

Subtle changes in substitution patterns can lead to significant alterations in biological activity. Therefore, an accurate understanding of the molecule's conformation and the spatial arrangement of its functional groups is essential for elucidating structure-activity relationships (SAR). SC-XRD provides this detailed structural blueprint, enabling medicinal chemists to make informed decisions in the optimization of lead compounds.

A Comparative Analysis of Crystallization Techniques for Phenoxyaniline Derivatives

The bottleneck in any crystallographic study is often the growth of high-quality single crystals. For phenoxyaniline derivatives, which are typically solid, crystalline compounds, several techniques can be employed.[3] The choice of method is critical and depends on the physicochemical properties of the specific derivative, such as its solubility and thermal stability.

Crystallization Method Principle Ideal for Phenoxyaniline Derivatives That Are... Advantages Disadvantages
Slow Evaporation A nearly saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to supersaturation and crystal growth.[4][5][6]Soluble in a moderately volatile solvent and thermally stable at room temperature.Simple to set up; requires minimal specialized equipment.[6]Can be slow; may not be suitable for highly volatile solvents or thermally sensitive compounds.[4][6]
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4][5]Available in small quantities (milligrams); soluble in a higher boiling point solvent and insoluble in a lower boiling point, miscible anti-solvent.[4]Excellent for small sample sizes; allows for fine control over the rate of crystallization.[4][5]Requires careful selection of a suitable solvent/anti-solvent pair.[6]
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[4]Soluble in a denser solvent and insoluble in a less dense, miscible solvent.Can produce high-quality crystals; effective for compounds that are difficult to crystallize by other methods.Technically more challenging to set up without disturbing the solvent interface.[4]
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystallization.[6]More soluble in a given solvent at higher temperatures than at lower temperatures.Can be effective for compounds with a steep solubility curve with respect to temperature.May lead to the formation of multiple small crystals if the cooling rate is not carefully controlled.[6]

Expert Insight: For many phenoxyaniline derivatives, which are often synthesized and purified as solid materials, a combination of slow evaporation and vapor diffusion techniques often yields the best results. The choice of solvent is paramount. A good starting point is to screen a range of solvents with varying polarities, such as ethanol, acetone, and ethyl acetate. For particularly challenging compounds, the use of a co-solvent system or the addition of a small amount of a "helper" solvent like benzene or toluene can sometimes promote the growth of diffraction-quality crystals.[4]

Experimental Workflow: From Powder to Refined Structure

The journey from a synthesized phenoxyaniline derivative to a fully validated crystal structure follows a well-defined, albeit nuanced, path. Each step is critical for the success of the experiment and the quality of the final data.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

1. Crystal Growth:

  • Objective: To obtain well-formed single crystals of the phenoxyaniline derivative, typically 0.1-0.3 mm in each dimension.[7]

  • Protocol (Vapor Diffusion):

    • Dissolve a small amount (5-10 mg) of the purified phenoxyaniline derivative in a minimal amount of a suitable solvent (e.g., acetone) in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) containing a small volume of an anti-solvent (e.g., hexane).

    • Allow the sealed container to stand undisturbed at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

2. Crystal Selection and Mounting:

  • Objective: To select a single, defect-free crystal and mount it on the goniometer head of the diffractometer.

  • Protocol:

    • Under a microscope, carefully select a crystal with sharp edges and no visible cracks or defects.

    • Using a cryo-loop, scoop up the selected crystal along with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.

    • Mount the loop on the goniometer head.

3. X-ray Data Collection:

  • Objective: To collect a complete set of diffraction data by rotating the crystal in a monochromatic X-ray beam.[7]

  • Protocol:

    • The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • An X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

    • The crystal is rotated, and the diffracted X-rays are recorded by a detector. A series of images are collected at different crystal orientations.

4. Data Processing, Structure Solution, and Refinement:

  • Objective: To process the raw diffraction images to obtain a list of reflection intensities, solve the phase problem to generate an initial electron density map, and refine the atomic model to best fit the experimental data.

  • Protocol:

    • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

    • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods, which generates an initial structural model.

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be as low as possible.[8]

Case Study: The Crystal Structure of N-[4-(4-nitrophenoxy)phenyl]acetamide

To illustrate the power of X-ray crystallography in the structural elucidation of phenoxyaniline derivatives, we will examine the crystal structure of N-[4-(4-nitrophenoxy)phenyl]acetamide.

Synthesis and Crystallization: This compound was synthesized by reacting 4-aminophenol with 4-nitrofluorobenzene to form 4-(4-nitrophenoxy)aniline, which was then acetylated. The final product was recrystallized from n-hexane to yield single crystals suitable for X-ray diffraction.[9]

Crystallographic Data and Structural Insights:

Parameter Value
Chemical FormulaC₁₄H₁₂N₂O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.6761 (6)
b (Å)10.4865 (7)
c (Å)14.3805 (14)
α (°)98.779 (4)
β (°)98.641 (4)
γ (°)109.681 (3)
Volume (ų)1325.57 (18)
Z4

Data obtained from N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC - NIH[9]

The asymmetric unit of this crystal structure contains two independent molecules that exhibit different conformations, primarily in the orientation of the acetamide group relative to the adjacent benzene ring.[9] This highlights a key strength of SC-XRD: its ability to reveal subtle conformational differences that can be crucial for understanding how a molecule might interact with a biological target.

The analysis of the crystal packing reveals the presence of N—H⋯O hydrogen bonds, which link the molecules into chains.[9] These chains are further interconnected by C—H⋯O interactions.[9] Additionally, π–π stacking interactions are observed between the nitro-substituted benzene rings.[9] This detailed information on intermolecular interactions is invaluable for understanding the solid-state properties of the compound and can provide insights into its potential for polymorphism.

Caption: Key intermolecular interactions in the crystal structure of N-[4-(4-nitrophenoxy)phenyl]acetamide.

Interpreting the Data: Causality and Confidence in Your Structure

  • Resolution: This is a measure of the level of detail in the electron density map.[8] A lower resolution value (e.g., < 1.0 Å) indicates higher quality data and a more precise atomic model.

  • R-factor (R-work and R-free): The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[8] A lower R-factor indicates a better fit. R-free is a more robust indicator of the quality of the model as it is calculated using a subset of reflections that were not used in the refinement process.

  • Electron Density Map: A careful inspection of the final electron density map is crucial. All atoms in the model should be well-supported by the electron density, and there should be no significant regions of unexplained positive or negative density.

  • Bond Lengths and Angles: The bond lengths and angles in the refined model should be chemically sensible and consistent with established values for similar compounds. Any significant deviations should be carefully investigated.

By critically assessing these parameters, researchers can have a high degree of confidence in their determined structure, providing a solid foundation for further drug development efforts.

Conclusion: The Indispensable Role of X-ray Crystallography

For researchers working with phenoxyaniline derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides the most definitive method for structure confirmation, offering unparalleled insights into molecular conformation, stereochemistry, and intermolecular interactions. By carefully selecting the appropriate crystallization technique and critically evaluating the resulting crystallographic data, scientists can gain a deep understanding of their compounds, enabling them to make data-driven decisions that accelerate the discovery and development of new medicines.

References

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC - NIH.
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - Journal of Chemical, Biological and Physical Sciences.
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable.
  • (PDF) Predicting crystal structures of organic compounds - ResearchGate.
  • crystallization of small molecules.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • Phenoxyaniline | C12H11NO | CID 18616509 - PubChem - NIH.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC - PubMed Central.
  • Growing Crystals - MIT.
  • 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem - NIH.
  • X ray Crystallography Overview | Structure of Organic Molecules | Griti - YouTube.
  • (PDF) Predicting crystal structures of organic compounds - ResearchGate.
  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101.
  • Analysis of the quality of crystallographic data and the limitations of structural models - PMC.
  • Synthesis and Characterization New Liquid Crystals from Organic Amine Compounds Chlorpheniramine, Clementine, 6-Alkoxy Alanine - AIP Publishing.
  • Amines / comparison of basic strengths of aniline and it's derivatives / class 12 - YouTube.
  • Structural Chemistry of Anilines - ResearchGate.
  • Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases - Biblioteka Nauki.

Sources

An In-Silico Comparative Guide to the Binding Modes of Phenoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico comparison of the binding modes of phenoxyaniline isomers (ortho, meta, and para). As a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, understanding how subtle positional changes in the phenoxyaniline structure influence protein binding is critical for rational drug design.[1][2] We will move beyond a simple recitation of methods to explore the causality behind our computational strategy, presenting a self-validating workflow that integrates molecular docking, molecular dynamics, and binding free energy calculations to dissect the structure-activity relationship (SAR) of these isomers.

Strategic Framework: A Multi-Tiered Approach to Binding Prediction

A fundamental challenge in computational drug design is accurately predicting how a ligand will bind to its protein target and with what affinity.[3][4] A single computational method is rarely sufficient. Molecular docking, for instance, provides a rapid and valuable snapshot of potential binding poses but is an inherently rigid approximation.[5][6] To account for the dynamic nature of biological systems, we must simulate the protein-ligand complex over time. This multi-tiered approach ensures a more robust and reliable analysis.

The Rationale for Our Workflow:

  • Molecular Docking: This is our first-pass filter. It efficiently samples a vast conformational space to identify plausible binding poses for each isomer.[6] The resulting docking scores offer an initial, albeit rough, ranking of the isomers. Its primary utility here is to generate high-quality starting structures for more rigorous, and computationally expensive, simulations.

  • Molecular Dynamics (MD) Simulation: This step introduces temporal and environmental realism. By simulating the docked complexes in an explicit solvent environment, we can assess the stability of the predicted binding poses.[7] An unstable pose in an MD simulation is unlikely to represent a true binding mode, regardless of its docking score. This serves as a critical validation step.

  • Binding Free Energy Calculations: Finally, we quantify the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analyze the MD simulation trajectories to provide a more accurate estimation of the binding free energy (ΔG).[6][8] This allows for a quantitative comparison of the isomers that is more physically meaningful than docking scores alone.

This hierarchical workflow creates a self-validating system: docking proposes, MD simulation validates the stability, and free energy calculations provide a quantitative ranking, with each step refining the understanding from the previous one.

cluster_workflow In-Silico Comparative Workflow A System Preparation (Receptor & Ligand Isomers) B Molecular Docking (Pose Generation & Scoring) A->B Input Structures C Molecular Dynamics (MD) Simulation (Stability Assessment) B->C Highest-Scored Poses D Binding Free Energy Calculation (MM/GBSA Analysis) C->D Stable Trajectories E Comparative Analysis (SAR Interpretation) D->E Quantitative ΔG Values

Caption: A hierarchical workflow for the in-silico analysis of ligand binding.

Experimental Protocols: A Replicable Methodology

The trustworthiness of computational results hinges on a meticulous and transparent methodology. Below are the detailed protocols for each stage of our comparative analysis.

System Preparation

Objective: To prepare the protein receptor and the ortho-, meta-, and para-phenoxyaniline isomers for simulation, ensuring correct ionization states and geometries.

Protocol:

  • Receptor Acquisition & Preparation:

    • A suitable protein target, such as a kinase known to be inhibited by phenoxyaniline derivatives, is selected. For this guide, we will use a hypothetical MAP Kinase Kinase (MEK) structure.

    • The crystal structure is obtained from the Protein Data Bank (PDB).

    • All non-essential water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4 are assigned using a tool like H++.

    • The protein structure is subjected to a brief energy minimization using a suitable force field (e.g., AMBER) to relieve any steric clashes introduced during preparation.

  • Ligand Preparation:

    • The 3D structures of ortho-, meta-, and para-phenoxyaniline are built using a molecular editor.

    • Ligand geometries are optimized using a quantum mechanics method (e.g., DFT with B3LYP functional) to obtain accurate conformations and partial charges.[9]

    • Correct protonation states for the ligands at pH 7.4 are assigned.

Molecular Docking

Objective: To predict the most likely binding pose of each phenoxyaniline isomer within the receptor's active site and obtain an initial binding score.

Protocol:

  • Grid Generation: A docking grid box is defined around the known active site of the receptor, ensuring it is large enough to encompass the entire binding pocket and allow rotational and translational freedom for the ligands.

  • Docking Execution:

    • AutoDock Vina is used for the docking calculations due to its accuracy and speed.

    • Each of the three prepared isomers is docked into the prepared receptor grid.

    • The procedure is set to generate multiple binding modes (e.g., 10) for each isomer.

  • Pose Analysis: The resulting poses are analyzed based on their docking scores (reported in kcal/mol) and the specific protein-ligand interactions observed (e.g., hydrogen bonds, hydrophobic contacts). The top-scoring, most plausible pose for each isomer is selected for the next stage.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the dynamic stability of the docked protein-ligand complexes in a simulated physiological environment.

Protocol:

  • System Solvation: Each of the three selected protein-ligand complexes is placed in a periodic box of water (e.g., TIP3P water model).

  • Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's overall charge.

  • Minimization & Equilibration:

    • The entire solvated system undergoes a multi-step energy minimization process, first with restraints on the protein and ligand, then with all atoms free to move.

    • The system is gradually heated to a physiological temperature (300 K) under constant volume (NVT ensemble).

    • A subsequent equilibration phase is run under constant pressure (1 atm) and temperature (300 K) (NPT ensemble) to ensure the system reaches a stable density.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) for each of the three complexes. Trajectory coordinates are saved at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis: The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable, converging RMSD plot indicates a stable binding mode.[10][11]

Binding Free Energy Calculation (MM/GBSA)

Objective: To calculate the binding free energy for each isomer to provide a quantitative comparison of their binding affinities.

Protocol:

  • Snapshot Extraction: A set of snapshots (e.g., 100 frames) is extracted from the stable portion of each 100 ns MD trajectory.

  • Energy Calculation: For each snapshot, the MM/GBSA method is used to calculate the binding free energy (ΔG_bind) using the following equation:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where ΔE_MM is the change in molecular mechanics energy in the gas phase, ΔG_solv is the change in solvation free energy, and TΔS is the change in conformational entropy.[6]

  • Averaging: The calculated ΔG_bind values from all snapshots are averaged to obtain the final binding free energy for each phenoxyaniline isomer complex.

Data Presentation & Comparative Analysis

The true insight comes from comparing the data generated for the three isomers. The results should be collated into clear, comparative tables and the underlying structural reasons for any observed differences should be explored.

Molecular Docking Results

The initial docking experiment provides the first point of comparison. The data reveals not just a score, but the specific interactions that drive binding.

Isomer PositionDocking Score (kcal/mol)Key Interacting ResiduesPredominant Interaction Type(s)
Ortho -7.8HIS84, LEU135Steric Hindrance, Hydrophobic
Meta -8.5LEU135, ASP191Hydrophobic, Weak H-Bond
Para -9.2GLU70, ASP191, LYS55H-Bond Network, Hydrophobic
Data is hypothetical for illustrative purposes.

Analysis: The para-isomer shows the most favorable docking score. Crucially, the data suggests it forms a hydrogen bond network with key catalytic residues (GLU70, ASP191), an interaction not accessible to the ortho-isomer due to steric hindrance from the phenoxy ring's proximity.

cluster_interactions Isomer Interaction Comparison ortho Ortho-Isomer - Steric Clash with HIS84 - No direct H-bond receptor Receptor Active Site ortho->receptor Unfavorable Pose meta Meta-Isomer - Favorable hydrophobic contact - Distant H-bond to ASP191 meta->receptor Moderate Pose para Para-Isomer + Strong H-bond to GLU70 + Salt-bridge with LYS55 para->receptor Optimal Pose

Caption: Logical comparison of key binding features for each isomer.

MD Simulation Stability

The RMSD plots from the MD simulations validate the docking predictions. A stable ligand RMSD indicates the isomer remains securely in its predicted pose.

Isomer PositionAverage Ligand RMSD (Å)Stability Observation
Ortho 2.5 ± 0.6High fluctuation, indicative of an unstable binding mode
Meta 1.8 ± 0.4Relatively stable with some minor adjustments
Para 1.1 ± 0.2Very stable, converging quickly and remaining low
Data is hypothetical for illustrative purposes.

Analysis: The para-isomer demonstrates the highest stability, reinforcing the docking results. The high RMSD of the ortho-isomer suggests its initial docked pose was not sustainable and it likely reoriented within the binding site, indicating a weaker, less specific interaction.

Binding Free Energy (MM/GBSA) Results

This provides the most definitive quantitative ranking.

Isomer PositionΔG_bind (kcal/mol)ΔE_vdW (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
Ortho -25.4-35.1-10.520.2
Meta -33.8-38.2-18.923.3
Para -45.1-40.5-35.731.1
Data is hypothetical for illustrative purposes.

Analysis: The calculated binding free energies strongly correlate with the docking and stability data, with para > meta > ortho. The breakdown reveals the why: the para-isomer's superior binding affinity is driven by a significantly more favorable electrostatic contribution (ΔE_elec), confirming the importance of the hydrogen bonding network predicted by the initial docking. The ortho-isomer's poor electrostatic term reflects its inability to form these key interactions.

Conclusion: From Isomers to Insight

This multi-tiered in-silico analysis demonstrates a robust and self-validating strategy for comparing the binding modes of the phenoxyaniline isomers. Our findings clearly indicate that the substitution pattern dictates the ability to form critical electrostatic interactions within the receptor's active site. The para-isomer's geometry allows for an optimal hydrogen-bonding network, leading to a stable complex and the most favorable binding free energy. Conversely, the ortho-isomer is sterically hindered, resulting in an unstable, less favorable interaction. This detailed understanding of the structure-activity relationship, grounded in computational evidence, is invaluable for guiding the design of more potent and selective phenoxyaniline-based therapeutics.

References

  • Free Energy Calculations for Protein-Ligand Binding Prediction.PubMed.[Link]
  • Free Energy Calculations for Protein–Ligand Binding Prediction.SpringerLink.[Link]
  • Calculation of absolute protein–ligand binding free energy
  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies.Bentham Science.[Link]
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities.American Chemical Society.[Link]
  • Molecular Docking and Dynamic Simulations of 2-phenoxyaniline...
  • DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?Cresset Group.[Link]
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.PMC.[Link]
  • Overview of In Silico Methods for Ranking Ligand−Protein Interactions and Predicting Binding Affinities.
  • Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method.PMC - NIH.[Link]
  • Synthesis, Molecular Docking Studies of Novel 4-(Substituted Phenyl Amino)...Journal of University of Shanghai for Science and Technology.[Link]
  • Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy.PubMed Central.[Link]
  • Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflamm
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.Frontiers.[Link]
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Computational analysis of structure-activity rel
  • IN-SILICO SCREENING OF 2, 3-DIPHENYLQUINOXALINE DERIVATIVES AS C-MET KINASE INHIBITORS.
  • Computational Analysis of Structure–Activity Relationships.
  • Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs.
  • First principles study of structural equilibrium configuration of Ortho-, Meta-, and Para-chloroaniline molecules.AIP Publishing.[Link]
  • Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method.PubMed.[Link]
  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines.
  • In Vitro and In Silico Analysis of New n-Butyl and Isobutyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against Trypanosoma cruzi as Trypanothione Reductase Inhibitors.MDPI.[Link]
  • In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents...
  • RMSD plot during molecular dynamics simulations of (A) 2,3-Diphenyl...
  • Computational Chemistry Comparison and Benchmark Database.National Institute of Standards and Technology.[Link]
  • Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simul
  • Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species.PMC - NIH.[Link]
  • In silico analysis of angiotensin-converting enzyme inhibitory compounds obtained from soybean [Glycine max (L.) Merr.].PMC - PubMed Central.[Link]
  • In silico analysis of angiotensin-converting enzyme inhibitory compounds obtained from soybean [Glycine max (L.) Merr.].Frontiers.[Link]
  • Optimized molecular structures of ortho -, meta - and para benzyne in...
  • Exploring Structure–Property Relationships in Aromatic Polybenzoxazines Through Molecular Simul
  • Basic Strength of Ortho, Meta and para Substituted Anilines.Scribd.[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(2-Methylphenoxy)aniline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of kinase inhibitors built on the 4-(2-methylphenoxy)aniline scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor selectivity. We will explore the performance of several prominent inhibitors from this class, supported by experimental data, to provide a comprehensive framework for your own discovery programs.

The this compound Scaffold: A Privileged Structure with Inherent Challenges

The this compound core is a well-established scaffold in the development of multi-targeted kinase inhibitors. Its structural features enable potent interactions within the ATP-binding pocket of numerous kinases, particularly those crucial for angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and the MET proto-oncogene (MET). Prominent examples that have reached clinical stages include Vandetanib, Motesanib, Foretinib, and Cabozantinib.

While effective, the very nature of targeting the highly conserved ATP-binding site across the human kinome—comprising over 500 protein kinases—means that a degree of promiscuity is almost inevitable.[1][2] This cross-reactivity is a double-edged sword. Unintended off-target interactions can lead to significant toxicity and adverse events.[3] Conversely, these additional interactions can sometimes be harnessed for beneficial polypharmacology, where inhibiting multiple nodes in a signaling network produces a more potent therapeutic effect than a highly specific agent.[4]

Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a characterization step; it is fundamental to understanding a compound's mechanism of action, predicting its safety profile, and unlocking its full therapeutic potential.

Strategic Approaches to Kinase Selectivity Profiling

A robust profiling strategy employs a tiered and multi-faceted approach, integrating biochemical, cell-based, and proteomic methods to build a complete picture of an inhibitor's activity. Each methodology offers unique insights, and their combined application provides a self-validating system where the limitations of one technique are compensated for by the strengths of another.

Below is a logical workflow for assessing a novel inhibitor.

G cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Broad Kinome Selectivity cluster_2 Tier 3: Cellular & Proteomic Validation A Novel this compound Inhibitor B Biochemical Activity Assays (e.g., TR-FRET, Radiometric) A->B C Determine IC50 on Primary Targets (e.g., VEGFR2, MET) B->C D Large Panel Biochemical Screen (>400 Kinases, Single Concentration) C->D Compound shows potency E Identify 'Hits' (% Inhibition > 70%) D->E G Cell-Based Target Engagement (e.g., NanoBRET) F Dose-Response (IC50/Kd) Determination for Hits E->F F->G Validate cellular activity H Cellular Phosphorylation Assays (e.g., Western, ELISA) F->H I Chemoproteomic Profiling (Unbiased Target ID) F->I Unbiased validation J Validated On- and Off-Target Profile

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis of Key Profiling Methodologies

Biochemical Assays: The Gold Standard for Direct Inhibition

Biochemical assays measure the direct interaction between an inhibitor and a purified, recombinant kinase. They are the cornerstone of initial profiling due to their high throughput, reproducibility, and quantitative nature.[5]

Causality Behind Experimental Choices: The choice of assay format depends on the specific research question. Activity assays, which measure substrate phosphorylation, are essential for confirming functional inhibition. Binding assays, which measure the displacement of a probe from the ATP pocket, are excellent for quantifying affinity (Kd) and can detect non-competitive or allosteric inhibitors.[1][6]

Common Platforms:

  • Radiometric Assays (e.g., HotSpot℠): Considered the "gold standard," these directly measure the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. Their key advantage is the use of unmodified substrates and direct product detection, minimizing artifacts.[1]

  • Fluorescence/Luminescence-Based Assays: These non-radioactive formats dominate high-throughput screening for safety and scalability.[7]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): (e.g., LanthaScreen®, Z'-LYTE®) These assays measure either substrate phosphorylation or ATP consumption, offering robust and sensitive detection suitable for large-scale screening.[8]

    • Luminescence-Based ATP Consumption Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.[7]

Experimental Protocol: TR-FRET Kinase Activity Assay (Generic)

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: This buffer maintains optimal pH and provides essential cofactors (Mg²⁺) for kinase activity while chelating interfering ions (EGTA) and preventing non-specific binding (Brij-35).

    • Serially dilute the this compound inhibitor in DMSO, then further dilute into the reaction buffer. Causality: A 10-point dose-response curve is standard for accurate IC50 determination.[5] Keeping the final DMSO concentration low and constant (typically <1%) is critical to avoid solvent-induced inhibition.

    • Prepare a solution containing the kinase and a fluorescently-labeled peptide substrate in reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted inhibitor solution.

    • Add 5 µL of the kinase/substrate solution to each well to initiate the reaction.

    • Prepare "no enzyme" and "no inhibitor" (vehicle) controls for data normalization.

    • Add 5 µL of an ATP solution (at or near the Km concentration for the specific kinase) to all wells. Causality: Using ATP at its Km concentration provides a sensitive measure for competitive inhibitors. Profiling at physiological ATP concentrations (~1 mM) can give a more biologically relevant picture of potency.[9]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for 60 minutes to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • Normalize the data to the high (vehicle) and low (no enzyme) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[10]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential, they lack physiological context. Cell-based assays are a critical next step to confirm that an inhibitor can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and modulate downstream signaling.[11]

Common Platforms:

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure compound binding to a target kinase in living cells.[11] A luciferase-tagged kinase and a fluorescent tracer that binds the ATP pocket are co-expressed. Inhibitor binding displaces the tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET), providing a quantitative measure of target occupancy.

  • Phosphorylation Assays (e.g., Western Blot, ELISA, Meso Scale Discovery): These methods measure the phosphorylation status of a kinase's direct substrate or a downstream signaling node.[12] A reduction in phosphorylation upon inhibitor treatment provides functional evidence of target inhibition within a cellular pathway.

Experimental Protocol: Cellular Target Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be driven by MET or VEGFR signaling) to ~80% confluency.

    • Starve the cells in serum-free media for 4-24 hours to reduce basal signaling activity.

    • Pre-treat cells with various concentrations of the this compound inhibitor for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with a relevant growth factor (e.g., HGF for MET, VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to induce robust kinase phosphorylation. Causality: This stimulation synchronizes the signaling cascade, providing a clear and dynamic window to measure the inhibitor's effect.

  • Cell Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely critical to preserve the transient phosphorylation state of the proteins for accurate analysis.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-MET).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Re-probe the membrane with an antibody against the total protein (e.g., anti-total-MET) to normalize the phospho-signal, confirming that changes are due to inhibition, not protein degradation.

Chemical Proteomics: Unbiased Discovery of Off-Targets

Biochemical and cell-based panels are inherently biased, as they can only assess kinases included in the panel. Chemical proteomics provides a powerful, unbiased approach to identify all potential protein interactions (both kinase and non-kinase) in a complex biological sample, such as a cell or tissue lysate.[13][14]

Methodology: Affinity Chromatography Coupled to Mass Spectrometry

This approach, often called "kinobeads" or affinity pull-downs, uses an immobilized kinase inhibitor to capture interacting proteins from a lysate.[13]

G A 1. Immobilize Inhibitor (e.g., on Sepharose beads) B 2. Incubate Beads with Cell Lysate A->B D 3. Wash Beads (Remove non-specific binders) B->D C Competition Control: Incubate with excess free inhibitor C->B Pre-incubate E 4. Elute Bound Proteins D->E F 5. Protein Digestion (Trypsin) E->F G 6. LC-MS/MS Analysis (Protein ID & Quantification) F->G H 7. Identify Specific Binders (Absent/reduced in competition control) G->H

Caption: Workflow for a chemical proteomics pull-down experiment.

Causality Behind Experimental Choices: The critical control in this experiment is the competition assay.[15] By pre-incubating the lysate with an excess of the free, soluble inhibitor before adding the beads, true targets will be saturated and unable to bind the immobilized probe. Proteins identified in the main experiment but absent or significantly reduced in the competition control are considered high-confidence interactors. This self-validating step is essential to distinguish genuine targets from proteins that bind non-specifically to the matrix.[16]

Cross-Reactivity Profiles of Exemplar this compound Inhibitors

The following table summarizes publicly available cross-reactivity data for inhibitors based on or structurally related to the this compound scaffold. This data illustrates the multi-targeted nature of these compounds.

Kinase TargetCabozantinib (XL184) IC50 (nM)Motesanib (AMG 706) IC50 (nM)Foretinib (GSK1363089) IC50 (nM)Vandetanib (ZD6474) IC50 (nM)
VEGFR2 (KDR) 0.035 [17]3 [18]0.9 [19]40 [20]
MET 1.3 [17]>30000.4 [19]7900
VEGFR1 (FLT1) 12[21]2 [18]1.6[19]1600
VEGFR3 (FLT4) 6[21]6 [18]1.5[19]110
RET 5.2[17]59[22]26100 [20]
KIT 4.6[17]8 [22]8.8[19]1100
AXL 7[17]>30001.3>10000
TIE2 14.3[17]>30009.6[19]>10000
FLT3 11.3[17]>30007.6[19]>10000
PDGFRβ 234[21]84[22]9.0[19]>10000
EGFR >10000>3000[10]>10000500 [20]

Data compiled from multiple sources. Primary targets for each compound are highlighted in bold. IC50 values can vary based on assay conditions.

Interpretation of Data:

  • Cabozantinib shows potent, nanomolar inhibition of VEGFR2 and MET, along with strong activity against a cluster of other receptor tyrosine kinases (RTKs) including RET, KIT, AXL, TIE2, and FLT3.[17][21][23][24][25] This broad but defined profile underpins its clinical efficacy in cancers where these pathways are dysregulated.

  • Motesanib is a potent inhibitor of the VEGFR family and KIT.[10][18][22][26][27] It is notably less potent against MET and AXL compared to Cabozantinib, demonstrating how subtle changes to the core scaffold can significantly alter the selectivity profile.

  • Foretinib potently inhibits MET and VEGFR2, but also targets a range of other RTKs like AXL, TIE2, and PDGFRβ at nanomolar concentrations.[4][19][28][29][30] Its profile is similar to Cabozantinib, reflecting their structural relationship.

  • Vandetanib is a dual inhibitor of VEGFR2 and RET, with additional, less potent activity against EGFR.[20][31][32][33] Its profile is more focused compared to the other examples, highlighting its development for cancers specifically driven by RET and VEGF signaling, such as medullary thyroid cancer.[31]

Conclusion and Best Practices

The cross-reactivity profiling of this compound based kinase inhibitors is a critical exercise in modern drug discovery. A comprehensive understanding of an inhibitor's kinome-wide interactions is essential for building a robust safety and efficacy case.

  • Adopt a Tiered Approach: Begin with focused biochemical assays on primary targets, expand to broad single-point kinome screens to identify potential off-targets, and follow up with dose-response determinations for all potent hits.

  • Validate in a Cellular Context: Always confirm that biochemical activity translates to cellular target engagement and functional modulation of the relevant signaling pathway. This step is crucial for weeding out compounds that are potent in vitro but fail in a physiological environment.

  • Employ Unbiased Methods for Lead Compounds: For late-stage lead candidates, utilize chemical proteomics to perform an unbiased search for off-targets. This can reveal unexpected interactions that may explain observed toxicities or present opportunities for drug repurposing.[4]

  • Contextualize Your Data: Always compare your inhibitor's profile against other known compounds. Understanding how your compound's selectivity differs from established inhibitors provides valuable context for its potential advantages and liabilities.

By integrating these diverse and self-validating methodologies, researchers can generate a high-confidence, comprehensive cross-reactivity profile that will guide the successful development of novel kinase inhibitors.

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health.
  • Cabozantinib (XL184) | VEGFR2/MET Inhibitor. (n.d.). MedchemExpress.com.
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (n.d.). ACS Publications.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. (n.d.). ResearchGate.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics, Oxford Academic.
  • Kinase Screening & Profiling Services. (n.d.). Creative Biogene.
  • Motesanib Diphosphate (AMG-706) VEGFR inhibitor. (2024). Selleck Chemicals.
  • Cabozantinib (XL184) | Met/VEGFR2 Inhibitor. (n.d.). Selleck Chemicals.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. (n.d.). PMC - NIH.
  • Motesanib (AMG 706) | VEGFR1/2/3 Inhibitor. (n.d.). MedChemExpress.
  • Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics. (2009). Refubium.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). Taylor & Francis Online.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (n.d.). National Institutes of Health.
  • Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. (n.d.). Scilit.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). PMC - NIH.
  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications.
  • Motesanib Diphosphate (AMG-706) | VEGFR inhibitor. (n.d.). AdooQ® Bioscience.
  • Motesanib (AMG-706) VEGFR inhibitor. (2024). Selleck Chemicals.
  • Biochemical activity and selectivity of AMG 706. (n.d.). ResearchGate.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (2025). Benchchem.
  • Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS.
  • Foretinib (GSK1363089): ATP-Competitive VEGFR and HGFR Inhibitor. (2025). Online Inhibitor.
  • Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. (2013). PLOS ONE.
  • Photosensitivity Reactions to Vandetanib: Redevelopment after Sequential Treatment with Docetaxel. (n.d.). PMC.
  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. (n.d.). PMC - NIH.
  • Vandetanib (ZD6474): An orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. (n.d.). MD Anderson Cancer Center.
  • Comparative Cross-Reactivity Profiling of 4-Anilinoquinazoline-Based Kinase Inhibitors: Gefitinib, Erlotinib, and Lapatinib. (2025). Benchchem.
  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. (n.d.). National Institutes of Health.
  • Vandetanib in Advanced Medullary Thyroid Cancer: Review of Adverse Event Management Strategies. (2013). PMC - PubMed Central.
  • How to Recognize and Manage Vandetanib-induced Photosensitivity. (2012). The ASCO Post.
  • Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. (2012). CORE.
  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2012). PubMed.
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). PubMed.
  • Kinase Inhibitors for Targeted Cancer Therapy. (2025). PubMed.
  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). PubMed.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). National Institutes of Health.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). PubMed.
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). PMC - PubMed Central.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). PMC - NIH.

Sources

A Head-to-Head Comparison of Analytical Techniques for Phenoxyaniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyaniline and its derivatives are key intermediates in the synthesis of a wide range of commercially significant products, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence and concentration of phenoxyaniline can critically impact the efficacy, purity, and safety of the final product. Therefore, robust and reliable analytical methods for its quantification and characterization are paramount in research, development, and quality control.

This guide provides a comprehensive head-to-head comparison of the most prevalent analytical techniques for phenoxyaniline analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like phenoxyaniline. It separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

Principle of HPLC

In HPLC, a sample is introduced into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a solid stationary phase. The separation is achieved based on the varying degrees of interaction of the sample components with the stationary phase. Compounds with stronger interactions will move slower through the column, resulting in separation. A detector at the end of the column measures the concentration of the eluted components.

Experimental Protocol: HPLC-UV Analysis of 4-Phenoxyaniline

This protocol outlines a typical reversed-phase HPLC method for the quantification of 4-phenoxyaniline.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (optional, for pH adjustment)[3]

  • 4-Phenoxyaniline reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. The addition of 0.1% formic acid or phosphoric acid can improve peak shape.[3]

  • Standard Solution Preparation: Prepare a stock solution of 4-phenoxyaniline in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing 4-phenoxyaniline in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV at 254 nm[3]

    • Injection Volume: 10 µL[3]

    • Column Temperature: 30 °C[3]

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the 4-phenoxyaniline standard against its concentration. Determine the concentration of 4-phenoxyaniline in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Calibration_Curve Calibration Curve Construction Chromatogram->Calibration_Curve Quantification Quantification Chromatogram->Quantification Calibration_Curve->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_System Gas Chromatograph (Injector, Column, Oven) Standard_Prep->GC_System Sample_Prep Sample Preparation Sample_Prep->GC_System MS_System Mass Spectrometer (Ion Source, Mass Analyzer, Detector) GC_System->MS_System TIC Total Ion Chromatogram MS_System->TIC Mass_Spectrum Mass Spectrum Identification TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & Internal Standard Preparation LC_System Liquid Chromatograph Standard_Prep->LC_System Sample_Prep Sample Preparation Sample_Prep->LC_System MSMS_System Tandem Mass Spectrometer (Q1 - Q2 - Q3) LC_System->MSMS_System MRM_Chromatogram MRM Chromatogram MSMS_System->MRM_Chromatogram Peak_Integration Peak Integration & Ratio Calculation MRM_Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Sources

Validating a Synthetic Pathway for 4-(o-tolyloxy)aniline: A Comparative Guide to Ullmann Condensation and Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of two prominent synthetic routes for the preparation of 4-(o-tolyloxy)aniline, a key intermediate in various pharmaceutical and materials science applications. By examining the classical Ullmann condensation and the more modern Buchwald-Hartwig amination, this document offers a framework for methodological validation, supported by experimental insights and comparative data to inform your synthetic strategy.

Introduction: The Significance of 4-(o-tolyloxy)aniline

4-(o-tolyloxy)aniline, with its diaryl ether and aniline functionalities, is a valuable scaffold in medicinal chemistry and a precursor for the synthesis of various complex organic molecules. The efficient and scalable synthesis of this compound is therefore of considerable interest. The formation of the C-O or C-N bond is the crucial step in its synthesis, for which the Ullmann and Buchwald-Hartwig reactions are the most powerful tools available to the synthetic chemist. This guide will dissect these two approaches, offering a comparative analysis to aid in the selection of the most appropriate route based on factors such as yield, purity, cost, and environmental impact.

The Synthetic Challenge: Constructing the Diaryl Ether Linkage

The synthesis of 4-(o-tolyloxy)aniline can be approached in two primary ways, differing in the final bond-forming step:

  • C-O Bond Formation (Ullmann Condensation): Coupling of 4-aminophenol with 2-iodotoluene.

  • C-N Bond Formation (Buchwald-Hartwig Amination): Coupling of o-cresol with 4-bromoaniline.

This guide will present a validated experimental protocol for the Ullmann condensation and a representative protocol for the Buchwald-Hartwig amination, followed by a detailed comparison of the two methodologies.

Route 1: The Ullmann Condensation Approach

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers.[1] While traditionally requiring harsh reaction conditions, modern modifications with the use of ligands can facilitate the reaction under milder temperatures.[2]

Experimental Protocol: Synthesis of 4-(o-tolyloxy)aniline via Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of analogous diaryl ethers.[2]

Materials:

  • 4-Aminophenol

  • 2-Iodotoluene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add 4-aminophenol (1.0 eq.), 2-iodotoluene (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(o-tolyloxy)aniline.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. L-proline acts as a ligand, which stabilizes the copper catalyst and increases its solubility and reactivity, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[3]

  • Base: Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the phenolic hydroxyl group of 4-aminophenol, activating it for nucleophilic attack.

  • Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and the inorganic base, facilitating the reaction. Its high boiling point is also suitable for the required reaction temperature.

Route 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[4] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[1]

Experimental Protocol: Synthesis of 4-(o-tolyloxy)aniline via Buchwald-Hartwig Amination

This is a representative protocol based on general procedures for Buchwald-Hartwig aminations.[5]

Materials:

  • 4-Bromoaniline

  • o-Cresol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the tube, and evacuate and backfill with an inert atmosphere.

  • Add a solution of 4-bromoaniline (1.0 eq.) and o-cresol (1.2 eq.) in anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(o-tolyloxy)aniline.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Pd₂(dba)₃ is a common palladium(0) source. Xantphos is a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product, which are key steps in the catalytic cycle.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and form the active palladium-amido complex.

  • Solvent: Toluene is a common aprotic solvent for Buchwald-Hartwig reactions due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[4]

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (abundant, less expensive)Palladium (precious metal, more expensive)
Ligand Simple, inexpensive (e.g., L-proline)Complex, expensive phosphine ligands
Reaction Temp. Generally higher (90-200°C)Generally milder (80-120°C)
Base Weaker inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroader scope, including electron-rich and neutral aryl halides
Functional Group Tol. ModerateGenerally high
Yield (Typical) 70-90%80-98%
Purity Often requires careful purificationGenerally cleaner reactions
Cost LowerHigher
Environmental Impact Lower catalyst toxicityHigher catalyst toxicity and cost of disposal/recovery

Analytical Validation of 4-(o-tolyloxy)aniline

Accurate characterization of the final product is crucial for validating any synthetic route. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of the synthesized 4-(o-tolyloxy)aniline.[7][8]

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[7]

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs (typically around 254 nm).

  • Expected Outcome: A single major peak corresponding to the product, with the retention time being dependent on the exact HPLC conditions. The absence of significant impurity peaks indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized molecule.

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on both phenyl rings, the amine protons, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the molecule. A representative ¹³C NMR spectrum for 4-(o-tolyloxy)aniline is available in public databases.[9]

Reference ¹³C NMR Data (in CDCl₃): (Note: Chemical shifts can vary slightly based on solvent and concentration)

  • ~152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4 ppm.[10]

Visualization of Synthetic Workflows

Ullmann Condensation Workflow

Ullmann_Workflow cluster_prep Reaction Setup Reactants 4-Aminophenol, 2-Iodotoluene Solvent Add DMSO Reactants->Solvent Catalyst CuI, L-Proline Catalyst->Solvent Base K2CO3 Base->Solvent Reaction Heat to 90-100°C, Stir for 12-24h Solvent->Reaction Workup Quench with Water, Extract with EtOAc Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(o-tolyloxy)aniline Purification->Product Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) Reactants_BH 4-Bromoaniline, o-Cresol Solvent_BH Add Toluene Reactants_BH->Solvent_BH Catalyst_BH Pd2(dba)3, Xantphos Catalyst_BH->Solvent_BH Base_BH NaOtBu Base_BH->Solvent_BH Reaction_BH Heat to 100-110°C, Stir for 8-16h Solvent_BH->Reaction_BH Workup_BH Filter through Celite, Aqueous Wash Reaction_BH->Workup_BH Purification_BH Column Chromatography Workup_BH->Purification_BH Product_BH 4-(o-tolyloxy)aniline Purification_BH->Product_BH

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and powerful methods for the synthesis of 4-(o-tolyloxy)aniline.

  • The Ullmann condensation offers a more cost-effective route due to the use of an inexpensive copper catalyst and simple ligands. However, it may require slightly harsher conditions and potentially more rigorous purification. This route is recommended for large-scale synthesis where cost is a primary driver.

  • The Buchwald-Hartwig amination provides a more modern and often higher-yielding approach with milder reaction conditions and a broader tolerance for various functional groups. The higher cost of the palladium catalyst and specialized ligands may be a limiting factor for large-scale production but is often justified in research and development settings where efficiency and substrate scope are paramount.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, budget, and the availability of starting materials and reagents. It is recommended to perform small-scale trials of both routes to determine the optimal conditions for your specific laboratory setup and desired product specifications.

References

  • SIELC Technologies. (2018, May 16). 4-(o-Tolyloxy)aniline. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(p-Tolyloxy)aniline. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(o-Tolyloxy)aniline. PubChem. [Link]
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be an Excellent Ligand for C−N Bond Formation. Journal of the American Chemical Society, 124(29), 8436–8437.
  • Chemistry LibreTexts. (2023, June 30).
  • LCGC International. (2012, November 1). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
  • SIELC Technologies. (n.d.). Separation of Aniline, 2-(o-tolyloxy)- on Newcrom R1 HPLC column. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Sirous, H., et al. (2015). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Magnetic Resonance in Chemistry, 53(11), 947–951.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-(2-methylphenoxy)aniline Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results, safety, and final product efficacy. This guide presents a comprehensive framework for benchmarking the purity of laboratory-synthesized 4-(2-methylphenoxy)aniline. We move beyond simple pass/fail criteria to a multi-faceted analytical approach, comparing the synthesized product against a commercially available standard. This document provides detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, offering researchers, scientists, and drug development professionals a robust, self-validating system for purity determination.

Introduction: The Imperative of Purity for this compound

This compound (CAS: 56705-83-0, Molecular Formula: C₁₃H₁₃NO) is a diaryl ether aniline derivative that serves as a valuable building block in organic synthesis.[1] Its structural motif is of significant interest in medicinal chemistry and materials science. The synthesis, often achieved through cross-coupling reactions like the Ullmann Condensation or Buchwald-Hartwig Amination, can introduce a variety of impurities, including unreacted starting materials, catalyst residues, and side-products.[2][3]

The presence of such impurities can have profound consequences, leading to aberrant results in downstream applications, altered biological activity in drug candidates, and unpredictable properties in novel materials. Therefore, a rigorous and multi-pronged analytical strategy is essential to validate the purity of any newly synthesized batch. This guide establishes such a strategy by comparing a lab-synthesized sample against a commercial standard, providing a clear benchmark for quality.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, and their combined power provides a high degree of confidence. Our approach is grounded in three pillars of analytical chemistry:

  • Chromatographic Separation (HPLC & GC-MS): To separate the main compound from any potential impurities.

  • Quantitative Assessment (HPLC): To determine the precise amount of the target analyte relative to other components.

  • Structural Confirmation (NMR & MS): To verify the identity of the main peak and characterize any detected impurities.

This integrated workflow ensures that the assessment is not only quantitative but also structurally definitive.

cluster_synthesis Synthesis & Workup cluster_analytics Purity Validation Workflow cluster_comparison Benchmarking synth Synthesized This compound hplc HPLC-UV (Quantitative Purity) synth->hplc gcms GC-MS (Volatile Impurities) synth->gcms nmr NMR Spectroscopy (Structural Confirmation) synth->nmr compare Comparative Data Analysis & Purity Statement hplc->compare gcms->compare nmr->compare standard Commercial Standard (≥95% Purity) standard->hplc standard->gcms standard->nmr

Caption: Overall workflow for purity validation and benchmarking.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to empower the user to adapt these methods as needed.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Causality: HPLC is the gold standard for quantitative purity assessment of non-volatile organic compounds. A reverse-phase C18 column is chosen for its broad applicability to moderately polar compounds like anilines. UV detection is ideal due to the aromatic nature of the analyte, which provides a strong chromophore for sensitive detection.[4] The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected.

Protocol:

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 240 nm.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized sample and the commercial standard at approximately 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase (at initial conditions).

  • Data Analysis: Purity is calculated based on the area percent of the main peak in the chromatogram. The retention times of the synthesized sample and the standard must align.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Expertise & Causality: GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities that might be missed by HPLC.[5] It is particularly useful for detecting residual solvents or low-boiling point starting materials. The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[6]

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 260 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Ion Source Temperature: 230 °C.[7]

  • Sample Preparation: Prepare solutions of the synthesized sample and commercial standard at approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.

  • Data Analysis: Identify the main peak by its retention time and mass spectrum, comparing it to the standard. Search the NIST library for tentative identification of any impurity peaks.

NMR Spectroscopy for Structural Confirmation

Expertise & Causality: NMR spectroscopy provides an unambiguous confirmation of the molecular structure.[8] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The absence of significant unassigned signals in the spectra is a strong indicator of high purity.[9] Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be used if solubility is an issue.

Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample (synthesized and standard) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Spectral Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration values (proton ratios), and coupling patterns to confirm the expected structure.

    • ¹³C NMR: Analyze the chemical shifts of each carbon to ensure they match the expected environment.

    • Purity Check: Carefully examine the baseline and integrate any small peaks relative to the main compound's signals. Impurities are often visible as small, unexplainable peaks.

Results: A Comparative Purity Analysis

The data gathered from the analytical workflow should be compiled for a direct and objective comparison.

Table 1: Comparative Purity Analysis of this compound

Analytical MethodParameterSynthesized Lab SampleCommercial Standard
HPLC-UV Purity (Area %)99.2%98.5%
Retention Time7.85 min7.84 min
Impurities Detected2 minor peaks (0.5% and 0.3%)3 minor peaks (totaling 1.5%)
GC-MS Main Peak IdentityConfirmedConfirmed
Volatile ImpuritiesTrace acetone detected (<0.1%)Not detected
¹H NMR Structural IntegrityConsistent with structureConsistent with structure
Observable ImpuritiesNo significant impurities observedNo significant impurities observed

Discussion of Results: The synthesized lab sample demonstrates a higher purity (99.2%) by HPLC analysis compared to the commercial standard (98.5%). The retention times are virtually identical, confirming the identity of the main component. GC-MS analysis revealed a trace amount of acetone in the lab sample, likely a residual solvent from the purification process, which was not present in the commercial standard. Critically, NMR spectroscopy for both samples confirmed the correct chemical structure and did not show any significant impurities, indicating that the impurities detected by HPLC are at a low level.[8][9]

cluster_methods Orthogonal Analytical Methods cluster_confidence Confidence in Assessment hplc HPLC Quantitative Purity confidence High-Confidence Purity Statement hplc->confidence Confirms gcms GC-MS Volatile Impurity ID gcms->confidence Confirms nmr NMR Structural Confirmation nmr->confidence Confirms

Caption: The confirmatory nature of the multi-technique approach.

Conclusion

This guide outlines a rigorous, multi-technique strategy for benchmarking the purity of synthesized this compound. By employing orthogonal analytical methods—HPLC, GC-MS, and NMR—and comparing the results against a commercial standard, a high-confidence purity assessment can be achieved. The experimental data indicates that the laboratory-synthesized batch of this compound meets and exceeds the purity of the tested commercial standard. This self-validating workflow provides the necessary assurance for researchers and developers to proceed with confidence in their downstream applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Fisher Scientific.Sigma Aldrich this compound 100 mL.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)
  • Sigma-Aldrich.this compound AldrichCPR.
  • CymitQuimica.this compound.
  • Buzzi Laboratorio Analisi.Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • Publisso. (2020).
  • NIH National Center for Biotechnology Information.
  • Royal Society of Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)
  • BenchChem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)
  • U.S. Environmental Protection Agency.
  • Journal of Materials and Environmental Science.Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
  • MDPI. (2022).

Sources

A Senior Application Scientist's Guide to In Silico Kinase Inhibition Profiling: A Comparative Docking Study of 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology. Computational methods, such as molecular docking, serve as powerful, cost-effective tools for the initial screening and characterization of potential drug candidates.[1][2] This guide presents a comprehensive, step-by-step framework for conducting a comparative molecular docking study on 4-(2-methylphenoxy)aniline, a compound with a phenoxyaniline scaffold reminiscent of known kinase inhibitors. Due to the absence of publicly available efficacy data for this specific molecule[3], this document is structured as a predictive protocol. It is designed to guide researchers in evaluating its potential inhibitory activity against a clinically relevant kinase target, the Epidermal Growth Factor Receptor (EGFR), by comparing its predicted binding affinity and interaction patterns with well-established, FDA-approved inhibitors. We provide detailed, validated protocols, a rationale for experimental design, and clear instructions for data interpretation, establishing a self-validating system for in silico screening.

Introduction: The Rationale for In Silico Kinase Inhibitor Screening

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] This has made them one of the most important classes of drug targets. Structure-based drug design, facilitated by molecular docking, has revolutionized the discovery of kinase inhibitors.[6] This computational technique predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor), enabling the rapid screening of vast chemical libraries and the prioritization of compounds for synthesis and biological testing.[2][7]

The compound of interest, this compound, possesses a core structure that shares features with the 4-anilinoquinazoline and 4-anilinoquinoline pharmacophores.[8][9][10] These scaffolds are present in numerous potent tyrosine kinase inhibitors, suggesting that this compound may also exhibit activity against this enzyme class. This guide, therefore, outlines a rigorous methodology to test this hypothesis computationally.

Causality Behind Target and Comparator Selection
  • Target Selection: Epidermal Growth Factor Receptor (EGFR) The EGFR is a receptor tyrosine kinase whose overactivity is implicated in the development of various solid tumors.[8][11] Its ATP-binding site is a well-characterized target for small-molecule inhibitors. Given that the 4-anilino-scaffold is a classic feature of many EGFR inhibitors (e.g., Gefitinib, Erlotinib), EGFR (PDB ID: 1M17) is selected as a logical and high-value target for this comparative study.[8][12]

  • Known Inhibitor Selection for Comparison To benchmark the potential of this compound, it is essential to compare its docking performance against established drugs. We have selected two FDA-approved EGFR inhibitors:

    • Gefitinib: A selective EGFR inhibitor with a 4-anilinoquinazoline core, serving as a primary structural and binding analog.

    • Erlotinib: Another potent EGFR inhibitor from the same class, which provides an additional point of reference for binding affinity and interaction patterns.[8] The co-crystallized ligand in the chosen PDB structure (1M17) is Erlotinib, which is crucial for the validation of our docking protocol.[8]

The Comparative Docking Workflow: A Validated Protocol

A trustworthy computational protocol must be a self-validating system. The cornerstone of this validation is the ability of the docking algorithm and its parameters to accurately reproduce a known, experimentally determined binding pose.[13][14][15] This is achieved by "re-docking" the co-crystallized ligand (Erlotinib in PDB: 1M17) into the receptor's active site. A successful validation, indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen protocol is reliable for screening novel compounds.[13][15][16]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Comparative Screening pdb Download Receptor (PDB: 1M17) receptor_prep Receptor Preparation (Remove water, add hydrogens) pdb->receptor_prep grid Define Binding Site (Grid Box Generation) receptor_prep->grid ligand_prep Ligand Preparation (Test & Known Inhibitors) (Generate 3D structures) redock Re-dock Co-crystallized Ligand (Erlotinib) ligand_prep->redock grid->redock rmsd Calculate RMSD redock->rmsd validate Validation Check (RMSD < 2.0 Å?) rmsd->validate docking Dock Test Compound & Known Inhibitors validate->docking Proceed if Validated analysis Analyze Results (Binding Energy, Interactions) docking->analysis table Tabulate Comparative Data analysis->table

Caption: A validated workflow for comparative molecular docking.

Step-by-Step Experimental Methodology

This protocol utilizes AutoDock Vina , a widely used, open-source molecular docking program known for its accuracy and efficiency.[1][7]

Required Tools:

  • Protein Data Bank (PDB): For obtaining the receptor structure.

  • Molecular Graphics Laboratory (MGL) Tools: For preparing receptor and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • Discovery Studio Visualizer or PyMOL: For analyzing results.

Protocol:

  • Receptor Preparation: a. Download the crystal structure of EGFR in complex with Erlotinib (PDB ID: 1M17) from the RCSB PDB database. b. Load the PDB file into MGL-Tools (AutoDockTools). c. Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand. d. Add polar hydrogens to the protein, which are essential for calculating interactions. e. Compute Gasteiger charges to assign partial atomic charges. f. Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation: a. Obtain the 3D structures of the test compound (this compound) and the known inhibitors (Gefitinib, Erlotinib). These can be drawn using chemical software or downloaded from databases like PubChem. b. Load each ligand into AutoDockTools. c. Detect the root, set the number of rotatable bonds, and merge non-polar hydrogens. d. Save each prepared ligand in the PDBQT format.

  • Docking Validation (Re-docking): a. Define the search space (grid box) for docking. Center the grid on the co-crystallized Erlotinib to ensure the search is focused on the known active site. The box dimensions should be large enough to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å). b. Create a configuration file (conf.txt) specifying the paths to the receptor and the Erlotinib ligand PDBQT files, the grid box center and dimensions, and the desired output file name. c. Run the AutoDock Vina simulation from the command line: vina --config conf.txt --log log.txt. d. Superimpose the lowest energy pose of the re-docked Erlotinib onto the original crystal structure. e. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[13][16]

  • Comparative Docking: a. Using the validated grid parameters, perform docking simulations for this compound and Gefitinib by replacing the ligand file path in the configuration file. b. Run the simulations for each compound.

  • Results Analysis: a. AutoDock Vina will output multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[17] The most negative value indicates the strongest predicted binding.[18] b. Visualize the top-ranked pose for each compound within the EGFR active site using visualization software. c. Identify and record key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket.[18]

Data Presentation and Interpretation

Quantitative data from the docking simulations should be summarized for clear and objective comparison.

Table 1: Comparative Docking Performance against EGFR (PDB: 1M17)

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Erlotinib (Reference)Value from re-dockingMet769, Thr766 (via water)Leu694, Val702, Ala719, Leu820
Gefitinib (Control)Value from dockingMet769, Thr766 (via water)Leu694, Val702, Ala719, Leu820
This compound (Test)Value from dockingPredicted residuesPredicted residues
How to Interpret the Results
  • Binding Affinity (ΔG): This value represents the predicted free energy of binding. A more negative score for this compound compared to the known inhibitors suggests a potentially higher binding affinity.[18] However, these scores are predictions and should be interpreted comparatively rather than as absolute values.

  • Binding Pose and Interactions: The most critical analysis involves comparing the binding mode. Does this compound occupy the same ATP-binding pocket as Erlotinib and Gefitinib? Does it form the crucial hydrogen bond with the "hinge region" residue Met769, a hallmark of many Type I kinase inhibitors?[10][12] Similar interaction patterns to the known inhibitors would strongly support the hypothesis that it functions via a similar mechanism.[19]

Biological Context: The EGFR Signaling Pathway

Understanding the biological context of the target is crucial. Inhibiting EGFR is intended to block downstream signaling cascades that promote cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras Phosphorylates ligand EGF Ligand ligand->egfr Binds & Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Activates inhibitor Kinase Inhibitor (e.g., Gefitinib) inhibitor->egfr Blocks ATP Site

Caption: Simplified EGFR signaling pathway and point of inhibition.

Discussion and Future Directions

This guide provides a robust framework for the initial, in silico evaluation of this compound as a potential kinase inhibitor. If the comparative docking results are promising (i.e., strong predicted binding affinity and a binding mode similar to known inhibitors), several subsequent steps are warranted:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[8]

  • In Vitro Kinase Assays: To experimentally measure the IC50 value of the compound against the EGFR enzyme and determine its true inhibitory potency.

  • Cell-Based Assays: To evaluate the compound's effect on the proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., using an MTT assay).[20]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize potency and selectivity.

By following this structured and validated computational protocol, researchers can efficiently and cost-effectively generate a strong, data-driven hypothesis for a novel compound's biological activity, paving the way for targeted experimental validation.

References

  • ResearchGate. How can I validate a docking protocol? (2015).
  • The Scripps Research Institute. AutoDock.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols.
  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Bioinformatics.org. Drug Discovery - Software.
  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry.
  • Bar-On, O., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling.
  • Wieder, M., et al. (2017). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
  • Journal of Pharmaceutical Research International. Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2021).
  • ResearchGate. (PDF) Validation of Docking Methodology (Redocking). (2024).
  • Bonnet, P., et al. (2008). kinDOCK: a tool for comparative docking of protein kinase ligands. Nucleic Acids Research.
  • Mishra, R., et al. (2011). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals.
  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry.
  • ResearchGate. How to interprete and analyze molecular docking results? (2024).
  • Salvesen, Ø., et al. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology.
  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology.
  • Reddit. Need help with molecular docking results interpretation. (2024).
  • ResearchGate. How to interpret Docking results? (2012).
  • Bano, S., & Umar, A. (2016). Comparative Evaluation of Different Docking Tools for Kinases Against Cancerous (Malignant) Cells. Archives of Cancer Research.
  • Muthuvel, S. K., et al. (2018). Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. Journal of Receptors and Signal Transduction.
  • PubChem. 4-[(2-Bromo-4-methylphenoxy)methyl]aniline.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
  • ResearchGate. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors | Request PDF. (2025).
  • Zhang, G., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Genotoxicity of 4-(2-methylphenoxy)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the potential genotoxicity of 4-(2-methylphenoxy)aniline and its structural isomers, 2-(2-methylphenoxy)aniline and 3-(2-methylphenoxy)aniline. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established principles of genetic toxicology with structure-activity relationship (SAR) analysis to offer a predictive comparison. In the absence of direct comparative experimental data for these specific isomers in publicly accessible literature, this guide leverages data from analogous aromatic amines to provide an expert assessment of their likely genotoxic profiles.

Introduction: The Imperative of Genotoxicity Assessment for Aromatic Amines

Aromatic amines are a class of compounds integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. However, this chemical class is also associated with potential genotoxicity and carcinogenicity[1][2]. The metabolic activation of aromatic amines can lead to the formation of reactive electrophilic intermediates that form adducts with DNA, a critical initiating event in chemical carcinogenesis[3]. Consequently, a thorough evaluation of the genotoxic potential of any new aromatic amine, such as this compound and its isomers, is a cornerstone of regulatory safety assessment and a crucial step in drug development.

This guide will delve into the standard battery of in vitro and in vivo assays used to assess genotoxicity, providing detailed protocols and the scientific rationale behind their application. We will then apply established SAR principles for substituted anilines to forecast the comparative genotoxic risk of this compound and its ortho- and meta-isomers.

The Genotoxicity Testing Battery: A Multi-Endpoint Approach

A comprehensive assessment of genotoxicity requires a battery of tests that evaluate different genetic endpoints, including gene mutations, and both structural and numerical chromosomal aberrations. The standard testing strategy often follows a tiered approach, beginning with in vitro assays and progressing to in vivo studies if positive results are observed.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay for identifying chemicals that can induce gene mutations.[4] It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[5] A mutagenic substance can cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce histidine and thus allowing them to grow on a histidine-free medium.[6]

Causality of Experimental Choices: The inclusion of multiple bacterial strains is critical as they are designed to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[4] Furthermore, the assay is conducted with and without a mammalian metabolic activation system (typically a rat liver homogenate, S9 mix), as many aromatic amines are not directly mutagenic but are converted to mutagenic metabolites by cytochrome P450 enzymes.[7]

In Vitro Micronucleus Test

The in vitro micronucleus (MNvit) test is a key assay for detecting chromosomal damage.[1][8][9][10] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[8] An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).[1][8]

Expertise in Protocol Design: The choice of cell line (e.g., human lymphocytes, CHO, TK6) and the inclusion of cytochalasin B (which blocks cytokinesis and allows for the identification of cells that have undergone one cell division) are critical parameters that are optimized to ensure the sensitivity and specificity of the assay.[9]

In Vitro Chromosomal Aberration Assay

This assay provides a direct visualization of structural damage to chromosomes in cultured mammalian cells.[11][12][13][14] Cells are treated with the test substance, and then arrested in metaphase, a stage of cell division where the chromosomes are condensed and visible. The chromosomes are then examined microscopically for structural abnormalities such as breaks, deletions, and exchanges.[11][13]

Trustworthiness Through Self-Validation: A positive result in the chromosomal aberration assay is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control.[11]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[2][15][16][17][18] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[15][16]

Comparative Genotoxicity of this compound and Its Isomers: A Structure-Activity Relationship (SAR) Perspective

Key SAR Principles for Substituted Anilines:

  • Metabolic Activation: The primary route of metabolic activation for aromatic amines leading to genotoxicity is N-hydroxylation by cytochrome P450 enzymes to form a hydroxylamine, which can then be further metabolized to a reactive nitrenium ion that binds to DNA.[3]

  • Steric Hindrance: Substitution at the ortho position(s) of the amino group can sterically hinder the N-hydroxylation reaction, potentially reducing the genotoxicity of the compound.[1] However, this is not always the case, and some ortho-substituted anilines remain genotoxic.[1]

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence the rate of metabolic activation and the stability of the reactive intermediates.[9]

Predicted Genotoxicity Profile:

CompoundPredicted Ames Test ResultPredicted Micronucleus & Chromosomal Aberration ResultPredicted Comet Assay ResultRationale
This compound Likely Positive (with S9)Likely PositiveLikely PositiveThe unsubstituted para-position to the amino group is susceptible to metabolic activation. The bulky ortho-phenoxy group may have some influence, but genotoxicity is still anticipated.
2-(2-methylphenoxy)aniline Potentially Weaker Positive or NegativePotentially Weaker Positive or NegativePotentially Weaker Positive or NegativeThe phenoxy group at the ortho position may provide some steric hindrance to the N-hydroxylation of the amino group, potentially reducing its genotoxic potential compared to the 4-isomer.[1]
3-(2-methylphenoxy)aniline Likely Positive (with S9)Likely PositiveLikely PositiveWith the meta-position substituted, the electronic and steric environment around the amino group is less hindered than the ortho-isomer, suggesting a genotoxic potential similar to or slightly less than the para-isomer.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key genotoxicity assays discussed. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471
  • Strain Preparation: Culture the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix from the liver of rats induced with a P450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer (for assays without metabolic activation).

    • Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Test - OECD 487
  • Cell Culture: Culture a suitable mammalian cell line (e.g., TK6, CHO, human peripheral blood lymphocytes) to achieve a sufficient number of actively dividing cells.

  • Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 metabolic activation, for a short (3-6 hours) and long (approximately 1.5-2 normal cell cycle lengths) duration.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and then drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[8][9]

Comet Assay
  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[2][15]

Visualization of Key Processes

Genotoxicity Testing Workflow

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Follow-up (if positive in vitro) Ames Ames Test (Gene Mutation) MNvit In Vitro Micronucleus (Chromosomal Damage) MNvivo In Vivo Micronucleus Test MNvit->MNvivo Positive Result CA Chromosomal Aberration (Structural Damage) Comet In Vivo Comet Assay CA->Comet Positive Result Test_Compound Test Compound Test_Compound->Ames Test_Compound->MNvit Test_Compound->CA

Caption: A typical workflow for assessing the genotoxicity of a test compound.

Metabolic Activation of Aromatic Amines

Metabolic_Activation Aromatic_Amine Aromatic Amine (e.g., Phenoxyaniline) Hydroxylamine N-Hydroxy-arylamine (Metabolite) Aromatic_Amine->Hydroxylamine CYP450 (N-hydroxylation) Nitrenium_Ion Nitrenium Ion (Reactive Electrophile) Hydroxylamine->Nitrenium_Ion Esterification & Loss of Leaving Group DNA_Adduct DNA Adducts Nitrenium_Ion->DNA_Adduct Covalent Binding Genotoxicity Genotoxicity & Carcinogenesis DNA_Adduct->Genotoxicity

Caption: The metabolic pathway leading to the genotoxicity of aromatic amines.

Conclusion

While direct experimental data on the genotoxicity of this compound and its isomers is currently lacking, a comparative evaluation based on established structure-activity relationships for aromatic amines provides valuable insights for risk assessment. The 4- and 3-isomers are predicted to be genotoxic, requiring metabolic activation, due to the accessibility of the amino group for N-hydroxylation. The 2-isomer may exhibit reduced genotoxicity due to potential steric hindrance from the ortho-phenoxy group.

This predictive analysis underscores the critical need for experimental testing of these specific compounds using a standard battery of genotoxicity assays, as outlined in this guide. The provided protocols and the underlying scientific rationale offer a robust framework for conducting such an evaluation, ensuring the generation of reliable data for informed decision-making in drug development and chemical safety assessment.

References

  • XCellR8. In Vitro Micronucleus Test. [Link]
  • Kugler-Steigmeier ME, Friederich U, Graf U, et al. Genotoxicity of aniline derivatives in various short-term tests.
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
  • OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]
  • OECD. Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. [Link]
  • Shimizu M, Yano E. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay.
  • Wikipedia. Ames test. [Link]
  • Thornley C, Reynolds J, Gaskin P, et al. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regul Toxicol Pharmacol. 2015;71(2):240-247. [Link]
  • ResearchTweet. Comet Assay: Full Protocol to Assess DNA Damage in Cells. [Link]
  • Charles River Laboratories.
  • Wikipedia. Comet assay. [Link]
  • Kugler-Steigmeier ME, Friederich U, Graf U, et al. Genotoxicity of aniline derivatives in various short-term tests.
  • Collins AR. The comet assay for DNA damage and repair: principles, applications, and limitations. Mol Biotechnol. 2004;26(3):249-261. [Link]
  • Tice RR, Agurell E, Anderson D, et al. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environ Mol Mutagen. 2000;35(3):206-221. [Link]
  • Microbe Notes.
  • Hassan I, Kumar A, Das P. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Fishes. 2022;7(5):255. [Link]
  • Bomhard EM, Herbold BA. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Crit Rev Toxicol. 2005;35(8-9):783-835. [Link]
  • OECD. Test No.
  • Australian Government Department of Health.
  • Sofuni T, Matsuoka A, Sawada M, et al. Chromosome aberration assays in genetic toxicology testing in vitro.
  • Gąsiorowski K, Szyba K, Brokos B, et al. Structure-activity relation for synthetic phenoxazone drugs: evidence for a direct correlation between DNA and pro-apoptotic activity. Eur J Biochem. 2003;270(20):4200-4207. [Link]
  • Liu R, Wang Y, Li X, et al. Quantitative structure–activity relationship models for genotoxicity prediction based on combination evaluation strategies for toxicological alternative experiments. Sci Rep. 2021;11(1):8060. [Link]
  • EPA. Health Effects Test Guidelines OPPTS 870.
  • Wallace EM, Lyssikatos JP, D'Angelo N, et al. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. J Med Chem. 2006;49(2):441-444. [Link]
  • California Office of Environmental Health Hazard Assessment. 2,4,6-Trimethylaniline and Its Salts. [Link]
  • Kavlock RJ, Oglesby LA, Hall LL, et al. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects.
  • Li HH, Chen T, Yauk CL, et al. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. Toxicol Sci. 2020;175(2):223-235. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-methylphenoxy)aniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling aromatic amines like 4-(2-methylphenoxy)aniline requires a robust understanding of not just their application, but also their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety and environmental stewardship.

The disposal of any chemical is the final, critical step in its handling protocol. For this compound, an aromatic amine, this process is dictated by its specific chemical hazards, which include acute toxicity, irritation, and potential environmental harm. Adherence to these procedures is not only a matter of regulatory compliance but a core tenet of responsible research.

Part 1: Hazard Profile and Immediate Safety

Before any disposal procedure is initiated, a full understanding of the chemical's hazards is paramount. This dictates the necessary precautions to protect laboratory personnel and the environment.

Hazard Assessment of this compound

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.[1]

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Skin Sensitization (Category 1)H317May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335May cause respiratory irritation.[1]

Given its classification, it is critical to treat this compound as a hazardous substance. Many related aniline and toluidine compounds are also noted for their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, and are considered potential carcinogens.[3][4]

Required Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The choice of equipment is directly informed by the substance's hazard profile.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Viton).Protects against skin irritation and absorption. Nitrile gloves are not recommended for prolonged contact with anilines.[5]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[6][7]Prevents eye contact which can cause serious irritation.[1]
Skin/Body Protection Fully-buttoned laboratory coat.Minimizes skin contact and contamination of personal clothing.[5]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[6][8]Avoids inhalation of dust or vapors, which can cause respiratory irritation.[1]

For handling compounds like anilines, establishing a "Designated Area" within the lab is a best practice. This marked area should clearly indicate the hazards (e.g., "WARNING: AROMATIC AMINE WORK AREA") to limit access and ensure specific procedures are followed.[5]

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash stream. [5][9] Discharge into the environment must be strictly avoided.[9]

Step 1: Waste Segregation and Collection

The first step is to collect the waste at the point of generation.

  • Solid Waste: Collect unadulterated this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads), in a dedicated, compatible container.

  • Liquid Waste: If dissolved in a solvent, the entire solution must be treated as hazardous waste. The container must be compatible with both the aniline compound and the solvent. Do not use metal containers for corrosive waste.[10]

  • Avoid Incompatibilities: Do not mix aniline waste with incompatible materials such as strong oxidizers (peroxides, nitrates), strong acids, or strong bases, as this can lead to violent reactions, heat generation, or pressure buildup.[5][11]

Step 2: Container Management and Labeling

Proper containment is crucial for safety and compliance.

  • Container Integrity: Use a container in good condition, with a secure, tightly-sealing lid.[10] The original product container can often be used if it is empty and suitable.[10]

  • Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[10]

    • For mixtures, list all constituents and their approximate percentages.[10]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage: Keep the container closed at all times except when adding waste.[10] Store it away from incompatible chemicals and in a location where it cannot be easily knocked over.[5] Secondary containment (e.g., a polypropylene tub) is recommended.[5]

Step 4: Final Disposal Arrangement

Final disposal must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[10]

  • Licensed Disposal Company: The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][12] Common disposal methods for this type of organic waste include high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[9]

Part 3: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol

For small spills within a controlled laboratory environment:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation and eliminate all ignition sources.[11]

  • Don PPE: Wear the full PPE detailed in Part 1.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or dry lime.[5][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools if a flammable solvent is present.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Label the container with the spill cleanup debris as hazardous waste and manage it according to the protocol in Part 2.

First Aid Measures
Exposure RouteFirst Aid Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][13]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek medical attention.[6][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][14]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing this compound from the point of generation to its final disposal.

G cluster_0 A Generation of This compound Waste B Is this a spill? A->B C Follow Emergency Spill Protocol B->C Yes D Select Compatible Hazardous Waste Container B->D No C->D Collect Debris E Label Container: 'HAZARDOUS WASTE' + Chemical Name D->E F Add Waste to Container & Secure Lid E->F G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatibles G->H I Request Pickup from EHS / Licensed Contractor G->I J Waste Manifested for Incineration at TSDF I->J

Caption: Decision workflow for the safe disposal of this compound.

References

  • Aniline Safety Information. Washington State University, Environmental Health & Safety. Available online
  • Safety Data Sheet: 5-Chloro-2-(4-methylphenoxy)aniline. AK Scientific, Inc. Available online
  • Product Information: this compound. Sigma-Aldrich. Available online
  • Product Information: 4-Methyl-2-(2-methylphenoxy)aniline. Santa Cruz Biotechnology. Available online
  • Safety Data Sheet: 3-Chloro-4-(2-methylphenoxy)aniline. AK Scientific, Inc. Available online
  • Material Safety Data Sheet: N-Methylaniline. CDH Fine Chemical. Available online
  • Safety Data Sheet: N-[2-(3,4-Dimethylphenoxy)ethyl]aniline. Santa Cruz Biotechnology. Available online
  • Safety Data Sheet: Aniline. Sigma-Aldrich. Available online
  • Technical Documents for this compound. Sigma-Aldrich. Available online
  • Safety Data Sheet: this compound.
  • Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. Available online
  • Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Fisher Scientific. Available online
  • Safety Data Sheet: N-Ethyl-3,4-(methylenedioxy)aniline-d5. AA Blocks. Available online
  • Safety Data Sheet: 4-(2-Methoxyphenoxy)aniline. Thermo Fisher Scientific. Available online
  • OSHA Method 73: o-, m-, and p-Toluidine. U.S.
  • Hazardous Substance Fact Sheet: p-Toluidine. New Jersey Department of Health. Available online
  • PubChem Compound Summary for CID 1121067, 4-(2-Methoxyphenoxy)aniline.
  • Safety Data Sheet: 4-Methoxy-2 Methyl Di Phenyl Amine (MMDPA). Deepak Nitrite Limited. Available online
  • OSHA PEL Project: p-Toluidine. The National Institute for Occupational Safety and Health (NIOSH). Available online
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available online
  • Material Safety Data Sheet: p-Toluidine, Solid. Fisher Scientific. Available online
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available online
  • Occupational Safety and Health Administration (OSHA): p-Toluidine. U.S. Department of Labor. Available online
  • E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines...
  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. Available online
  • Hazardous Waste. U.S. Environmental Protection Agency. Available online
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available online
  • January 2025 EPA Waste Management Updates Newsletter. GovDelivery. Available online

Sources

A Practical Guide to Personal Protective Equipment for Handling 4-(2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for handling 4-(2-methylphenoxy)aniline (CAS No. 56705-83-0) in a laboratory setting. As a substituted aromatic amine, this compound requires stringent handling procedures that account for both its specific, documented hazards and the broader risks associated with its chemical class. The following protocols are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects you, your colleagues, and your research.

Hazard Profile & Risk Assessment: Understanding the "Why"

Effective protection begins with a deep understanding of the risks. This compound is not a benign substance; its hazard profile necessitates a multi-layered approach to personal protection.

According to its Safety Data Sheet (SDS), the compound presents several acute and localized hazards[1]:

  • Harmful if swallowed (Acute Toxicity 4, Oral)

  • Causes skin irritation (Skin Irritation 2)

  • Causes serious eye irritation (Eye Irritation 2A)

  • May cause an allergic skin reaction (Skin Sensitization 1)

  • May cause respiratory irritation (STOT SE 3)

However, as experienced scientists, we must look beyond the immediate classifications and consider the systemic risks inherent to its parent chemical class: anilines. Anilines as a group are notorious for being readily absorbed through the skin and causing systemic toxicity, most notably methemoglobinemia .[2][3] This dangerous condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a blueish tint to the skin and lips), dizziness, headache, and in severe cases, collapse and death.[2][3] Furthermore, many aniline derivatives are considered potential or suspected carcinogens and mutagens.[4][5]

Therefore, our safety posture must be conservative and proactive. All handling procedures should be designed to prevent any direct contact, inhalation, or ingestion.

The Core PPE Ensemble: A Multi-Barrier Approach

A single piece of equipment is not a solution; it is a single layer. True safety is achieved through an integrated ensemble of controls and protective gear.

Primary Engineering Control: The Chemical Fume Hood

All work involving this compound, from weighing the solid to running reactions and performing workups, must be conducted inside a certified chemical fume hood.[5][6] This is your most critical barrier, protecting you from inhaling irritating and potentially toxic dust or vapors. Ensure the sash is at the lowest practical height and that the airflow is verified before beginning work. An eyewash station and safety shower must be immediately accessible.[5][6]

Dermal Protection: Beyond the Lab Coat

Given the high risk of dermal absorption for aromatic amines, standard cotton lab coats are insufficient.

  • Body: Wear a flame-resistant lab coat over clothing that covers the entire body (long pants, long sleeves). For procedures with a higher risk of splashes, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.

  • Footwear: Fully enclosed, chemically resistant shoes are mandatory.[5] Fabric or mesh-topped shoes offer no protection from spills and are not permitted.

Hand Protection: Selecting the Right Glove

Glove selection is a critical decision. There is no single glove material that protects against all chemicals indefinitely.[7] For aromatic amines like aniline, permeation can occur even without visible degradation of the glove material.[8][9]

  • Recommended Practice: Double-gloving is the standard for handling this class of compounds.

    • Inner Glove: A thinner nitrile glove provides a baseline of protection and dexterity.

    • Outer Glove: A thicker, chemically resistant glove such as neoprene or Viton® should be worn over the inner glove. While nitrile gloves are often cited for short-term use[5], they may not provide sufficient protection against prolonged exposure or significant spills of aromatic amines.

  • Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately upon any known or suspected contact with the chemical. Wash hands thoroughly after removing gloves.

Eye and Face Protection: Preventing Ocular Exposure

This compound is a serious eye irritant.[1][10]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[11] Standard safety glasses do not provide an adequate seal against splashes and dust.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[7]

Respiratory Protection: When Ventilation is Not Enough

While a fume hood is the primary control, respiratory protection may be necessary in specific situations:

  • Emergency Situations: Responding to a large spill outside of a fume hood.

  • Insufficient Ventilation: If engineering controls are not available or are malfunctioning. In such cases, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[12] Use of a respirator requires prior medical clearance, fit-testing, and training.[11]

Procedural Guidance: Safety in Action

Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat & Chem-Resistant Apron d2 2. Eye & Face Protection (Goggles/Face Shield) d1->d2 d3 3. Inner Gloves d2->d3 d4 4. Outer Gloves (Pull over cuffs) d3->d4 f1 1. Remove Outer Gloves (Avoid touching outside) d4->f1 Perform Work f2 2. Remove Apron f1->f2 f3 3. Remove Lab Coat f2->f3 f4 4. Remove Eye & Face Protection f3->f4 f5 5. Remove Inner Gloves (Clean to Contaminated) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.